1-(4-Bromophenyl)-3-ethylurea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)-3-ethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c1-2-11-9(13)12-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNDEIBZUWFUQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82745-18-4 | |
| Record name | 1-(4-BROMOPHENYL)-3-ETHYLUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(4-Bromophenyl)-3-ethylurea
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-(4-bromophenyl)-3-ethylurea, a valuable substituted urea derivative. The document delineates the most efficient and reliable synthetic pathway, beginning with a discussion of overarching synthetic strategies for unsymmetrical ureas. The core of this guide is a detailed, field-proven experimental protocol for the reaction between 4-bromoaniline and ethyl isocyanate. We delve into the mechanistic underpinnings of this nucleophilic addition, provide a rationale for procedural choices, and present a systematic workflow for synthesis, purification, and characterization. This document is intended for researchers, chemists, and professionals in drug development, offering the technical depth required for successful and reproducible synthesis.
Introduction to Substituted Phenylureas
Substituted ureas are a cornerstone functional group in a multitude of chemical industries, including pharmaceuticals, agrochemicals, dyes, and polymers.[1] Their diverse biological activities have led to their incorporation into numerous commercial products, such as the herbicide Diuron and the anti-cancer agent Sorafenib.[2][3] The compound this compound (C₉H₁₁BrN₂O) serves as a key building block and intermediate in the synthesis of more complex molecules. The presence of the bromine atom provides a reactive handle for further functionalization via cross-coupling reactions, while the urea moiety can participate in crucial hydrogen bonding interactions, making it a molecule of significant interest in medicinal chemistry and materials science.
Overview of Synthetic Strategies
The synthesis of unsymmetrical N,N'-substituted ureas can be approached through several methodologies. The most prominent and widely employed methods rely on isocyanates as key intermediates due to their high efficiency and often quantitative yields.[4]
-
Route A: Aryl Amine + Alkyl Isocyanate: This is the most direct and common pathway for the target molecule. It involves the nucleophilic attack of an aryl amine (4-bromoaniline) on the electrophilic carbonyl carbon of an alkyl isocyanate (ethyl isocyanate). This route is generally high-yielding and proceeds under mild conditions.
-
Route B: Aryl Isocyanate + Alkyl Amine: The reverse of Route A, this involves reacting 4-bromophenyl isocyanate with ethylamine. While also effective, the synthesis of the aryl isocyanate precursor often requires the use of hazardous reagents like phosgene or its safer, but more complex, equivalents like triphosgene.[3]
-
Phosgene-Free/Isocyanate-Free Methods: Driven by safety concerns, modern methods aim to avoid the direct handling of isocyanates.[5] These can involve the in-situ generation of isocyanates from precursors like 3-substituted dioxazolones or the use of reagents like sodium cyanate with an aniline salt.[2][6] While innovative and safer, these methods can sometimes require specific catalysts or harsher conditions compared to the direct isocyanate-amine reaction.[2]
For the synthesis of this compound, Route A presents the optimal balance of efficiency, simplicity, and reagent accessibility. This guide will focus exclusively on this superior pathway.
Recommended Synthesis Pathway: 4-Bromoaniline and Ethyl Isocyanate
Principle and Reaction Mechanism
The synthesis proceeds via a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of 4-bromoaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the ethyl isocyanate. The subsequent proton transfer from the nitrogen to the oxygen results in the stable urea product.
The reaction is typically rapid and exothermic. It is often performed in an anhydrous aprotic solvent to prevent the isocyanate from reacting with water, which would lead to the formation of an unstable carbamic acid that decomposes to an amine and carbon dioxide.[7] This newly formed amine could then react with more isocyanate to produce an unwanted symmetrical urea byproduct.
Reaction Mechanism: Nucleophilic Addition
Caption: Nucleophilic attack of 4-bromoaniline on ethyl isocyanate.
Rationale for Procedural Choices
-
Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) are excellent choices. They are aprotic, effectively solubilize the starting materials, and are relatively inert under the reaction conditions. The use of anhydrous solvents is critical to prevent unwanted side reactions with the highly reactive isocyanate.[7]
-
Temperature: The reaction is often initiated at 0 °C (ice bath). This is a precautionary measure to control the initial exothermic reaction upon addition of the isocyanate. Once the addition is complete, the reaction is typically allowed to warm to room temperature to ensure it proceeds to completion.
-
Stoichiometry: Using a slight excess (1.0 to 1.1 equivalents) of the less expensive or more stable reagent can help drive the reaction to completion. However, a near 1:1 stoichiometry is usually sufficient and simplifies purification.
-
Purification: The product, this compound, is typically a solid that is poorly soluble in non-polar solvents like hexanes or diethyl ether. This property is exploited during purification. After the reaction, the solvent can be removed, and the crude product can be triturated (washed) with a non-polar solvent to remove unreacted starting materials and soluble impurities. If further purification is needed, recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes is effective.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | CAS No. | Mol. Weight ( g/mol ) | Amount | Equivalents |
| 4-Bromoaniline | 172.03 | 5.00 g | 1.0 | |
| Ethyl Isocyanate | 71.08 | 2.17 mL | 1.05 | |
| Anhydrous Dichloromethane (DCM) | 84.93 | 100 mL | - | |
| Hexanes | - | ~50 mL | - |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-bromoaniline (5.00 g, 29.06 mmol).
-
Dissolution: Add 100 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature under a nitrogen atmosphere until all the 4-bromoaniline has dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: While stirring vigorously, add ethyl isocyanate (2.17 mL, 30.51 mmol) dropwise to the cooled solution over a period of 10-15 minutes. A white precipitate will likely begin to form during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for an additional 2 hours to ensure completion.
-
Workup: Reduce the solvent volume to approximately 20 mL using a rotary evaporator.
-
Isolation: Add 50 mL of hexanes to the concentrated slurry. Stir for 15 minutes. Collect the white solid product by vacuum filtration.
-
Washing: Wash the filter cake with an additional 20 mL of cold hexanes to remove any residual soluble impurities.
-
Drying: Dry the purified product under vacuum to a constant weight. The expected product is a white to off-white solid.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and isolation.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₉H₁₁BrN₂O[8][9] |
| Molecular Weight | 243.10 g/mol |
| Monoisotopic Mass | 242.0055 Da[8] |
| Appearance | White to off-white crystalline solid |
| Melting Point | Literature values for similar substituted phenylureas vary, but a sharp melting point is indicative of high purity. For example, the parent N-(4-bromophenyl)urea melts at 225-227 °C.[6][10][11] The ethyl substitution will lower this value. |
| ¹H NMR (DMSO-d₆) | Expected peaks: triplet (~1.0 ppm, 3H) for -CH₃; quartet (~3.1 ppm, 2H) for -CH₂-; doublet of doublets or two doublets (~7.4 ppm, 4H) for the aromatic protons; two broad singlets for the N-H protons. |
| ¹³C NMR (DMSO-d₆) | Expected peaks: ~15 ppm (-CH₃), ~35 ppm (-CH₂-), ~115-135 ppm (aromatic carbons), ~155 ppm (C=O). |
| IR (KBr) | Expected peaks: ~3300 cm⁻¹ (N-H stretch), ~1630 cm⁻¹ (C=O stretch, "Urea I band"), ~1550 cm⁻¹ (N-H bend, "Urea II band"). |
Safety, Handling, and Troubleshooting
-
Safety: Isocyanates are potent respiratory and skin sensitizers. Always handle ethyl isocyanate in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. 4-Bromoaniline is toxic and an irritant.[12] Consult the Safety Data Sheet (SDS) for all reagents before use.
-
Troubleshooting:
-
Low Yield: This may be caused by moisture in the reaction. Ensure all glassware is oven-dried and that anhydrous solvents are used. Incomplete reaction can be addressed by extending the reaction time or gentle heating (e.g., to 40 °C).[7]
-
Impure Product: If the product is oily or has a low melting point, symmetrical N,N'-diethylurea or N,N'-bis(4-bromophenyl)urea byproducts may be present. These can arise from moisture contamination or impurities in the starting materials. Purification by column chromatography (e.g., silica gel with an ethyl acetate/hexanes gradient) or recrystallization may be necessary.
-
Conclusion
The synthesis of this compound via the nucleophilic addition of 4-bromoaniline to ethyl isocyanate is a robust, efficient, and highly reproducible method. By adhering to the principles of anhydrous reaction conditions and a systematic workup procedure, researchers can reliably obtain high yields of the pure product. This guide provides the necessary technical detail and theoretical background to empower scientists to successfully perform this synthesis and utilize the product in further research and development endeavors.
References
-
Taylor & Francis Online. (2020, August 25). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemical Synthesis Database. (2025, May 20). N-(4-bromophenyl)urea. Retrieved from [Link]
- Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1802-1806.
-
Synthonix. (n.d.). N-(4-Bromophenyl)-N'-ethyl urea. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Arylureas I. Cyanate Method. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-(4-Bromophenyl)urea. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-bromophenyl)-3-butylurea. Retrieved from [Link]
-
PubChem. (n.d.). 1-(1-(4-Bromophenyl)ethyl)-3-butylurea. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-Bromophenyl)urea. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Complex Ureas with Brominated Heterocyclic Intermediates. Retrieved from [Link]
- Google Patents. (n.d.). US5925762A - Practical synthesis of urea derivatives.
-
American Chemical Society. (n.d.). Isocyanate-free polyureas from urea monomer: Synthesis and depolymerization. Retrieved from [Link]
- Google Patents. (n.d.). WO2020163092A1 - Phenyl isocyanate conversion process.
-
PubChem. (n.d.). 4-Bromoaniline. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. asianpubs.org [asianpubs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Isocyanate-free polyureas from urea monomer: Synthesis and depolymerization - American Chemical Society [acs.digitellinc.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. PubChemLite - this compound (C9H11BrN2O) [pubchemlite.lcsb.uni.lu]
- 9. Synthonix, Inc > 82745-18-4 | N-(4-Bromophenyl)-N'-ethyl urea [synthonix.com]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. N-(4-Bromophenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Bromoaniline | BrC6H4NH2 | CID 7807 - PubChem [pubchem.ncbi.nlm.nih.gov]
"1-(4-Bromophenyl)-3-ethylurea" molecular structure and conformation
An In-Depth Technical Guide to the Molecular Structure and Conformation of 1-(4-Bromophenyl)-3-ethylurea
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urea derivatives represent a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to their unique ability to engage in specific hydrogen bonding patterns crucial for molecular recognition at biological targets. This guide provides a detailed examination of this compound, a representative N-aryl-N'-alkylurea. We will dissect its molecular architecture, explore its conformational landscape, and outline the experimental and computational methodologies essential for its characterization. Understanding these fundamental properties is paramount for the rational design of novel therapeutics, as conformation directly dictates the three-dimensional arrangement of pharmacophoric features, thereby governing binding affinity and biological activity. Phenylurea derivatives, for instance, have been identified as promising inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy.[1][2][3]
Molecular Architecture of this compound
The structure of this compound incorporates three key fragments: a substituted aromatic ring, a planar urea linker, and a flexible alkyl chain. Each contributes distinct physicochemical properties that define the molecule's overall character.
-
Chemical Identity:
-
Molecular Formula: C₉H₁₁BrN₂O[4]
-
Molecular Weight: 243.10 g/mol
-
IUPAC Name: this compound
-
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| Monoisotopic Mass | 242.00548 Da | PubChem[4] |
| XlogP (Predicted) | 2.3 | PubChem[4] |
| Melting Point | Not available | - |
| Hydrogen Bond Donors | 2 | - |
| Hydrogen Bond Acceptors | 1 (carbonyl oxygen) | - |
The core urea moiety (–NH–C(O)–NH–) is characterized by significant resonance delocalization of the nitrogen lone pairs into the carbonyl π-system. This imparts a high degree of planarity and restricts rotation around the C–N bonds, making them shorter and more double-bond-like than typical C–N single bonds. The 4-bromophenyl group introduces a rigid, hydrophobic element, while the ethyl group provides a degree of conformational flexibility.
Sources
- 1. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C9H11BrN2O) [pubchemlite.lcsb.uni.lu]
Introduction: The Critical Role of Solubility in Scientific Research
An In-depth Technical Guide Solubility Profile of 1-(4-Bromophenyl)-3-ethylurea: A Guide for Researchers
In the realm of drug discovery, materials science, and synthetic chemistry, the solubility of a compound is a foundational physicochemical property that dictates its utility and application. For researchers and drug development professionals, a comprehensive understanding of a compound's solubility in various laboratory solvents is not merely academic; it is a critical parameter that influences everything from reaction kinetics and purification strategies to bioavailability and formulation development. Poor solubility can lead to underestimated toxicity, unreliable in vitro results, and significant hurdles in translating a promising molecule from the bench to a viable product.[1][2]
This guide provides an in-depth technical overview of the solubility characteristics of This compound . Moving beyond a simple data table, we will explore the theoretical underpinnings of its solubility based on its molecular structure, provide a predicted solubility profile across a spectrum of common laboratory solvents, and detail a robust experimental protocol for its precise quantitative determination.
Compound Profile: this compound
This compound is a disubstituted urea derivative. Its structure is characterized by a central urea moiety (-NH-CO-NH-), which is linked to an ethyl group on one nitrogen and a 4-bromophenyl group on the other.
-
Molecular Formula: C₉H₁₁BrN₂O[3]
-
Molecular Weight: 243.10 g/mol
-
Structure:
The key to understanding its solubility lies in analyzing its constituent parts:
-
Urea Core: The urea group contains two amine protons (hydrogen bond donors) and a carbonyl oxygen (a hydrogen bond acceptor). This functional group is inherently polar and capable of forming strong hydrogen bonds, a characteristic it shares with parent urea, which is highly soluble in polar protic solvents like water.[4]
-
4-Bromophenyl Group: This aromatic ring is large and hydrophobic. The presence of bromine, an electronegative halogen, adds some polarity, but the overall contribution of this group is to increase the non-polar character of the molecule.
-
Ethyl Group: A short alkyl chain that contributes a modest degree of non-polar character.
The interplay between the polar urea core and the non-polar aromatic and alkyl substituents dictates the molecule's overall polarity and, consequently, its solubility. The general principle of "like dissolves like" suggests that the molecule will exhibit moderate solubility in solvents of intermediate polarity and lower solubility in the extremes of highly polar (water) or highly non-polar (hexane) solvents.[5][6]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance for Solubility |
| XlogP | 2.3[3] | A positive logP value indicates a preference for lipophilic (non-polar) environments over hydrophilic (polar) ones, suggesting limited water solubility. |
| Hydrogen Bond Donors | 2 | The two N-H groups can donate hydrogen bonds, facilitating interaction with protic and polar aprotic solvents. |
| Hydrogen Bond Acceptors | 1 | The carbonyl oxygen can accept hydrogen bonds, promoting solubility in protic solvents like alcohols and water. |
Predicted Qualitative Solubility Profile
While precise quantitative data requires experimental determination, a qualitative assessment can be predicted based on the structural analysis and established chemical principles. The following table provides an educated forecast of the solubility of this compound in a range of common laboratory solvents, categorized by their polarity.
Table 2: Predicted Qualitative Solubility of this compound at Ambient Temperature
| Solvent | Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Sparingly Soluble / Insoluble | The large, non-polar bromophenyl group likely outweighs the polar urea core's ability to form sufficient hydrogen bonds with water. |
| Methanol / Ethanol | Polar Protic | Soluble | These alcohols can act as both hydrogen bond donors and acceptors, effectively solvating the urea core, while their alkyl portions interact favorably with the non-polar parts of the molecule. Urea derivatives are often soluble in alcohols.[7] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | DMSO is a powerful polar aprotic solvent and an excellent hydrogen bond acceptor, making it highly effective at dissolving many urea derivatives.[4] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | Similar to DMSO, DMF is a strong polar aprotic solvent capable of solvating a wide range of organic molecules. |
| Acetone | Polar Aprotic | Soluble / Moderately Soluble | As a ketone, acetone is a hydrogen bond acceptor and has intermediate polarity, making it a good candidate for dissolving this compound.[7] |
| Dichloromethane (DCM) | Non-polar | Moderately Soluble / Sparingly Soluble | DCM has low polarity but can interact via dipole-dipole forces. It may partially solvate the molecule but is less effective than more polar options. |
| Hexane / Heptane | Non-polar | Insoluble | These are highly non-polar aliphatic hydrocarbons. They lack the ability to form hydrogen bonds or engage in significant dipole-dipole interactions with the polar urea core.[8] |
Experimental Protocol: Quantitative Solubility Determination via the Shake-Flask Method
The gold standard for determining thermodynamic equilibrium solubility is the Shake-Flask Method .[9] This method involves agitating an excess of the solid compound in the solvent of interest for a prolonged period until equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid and analyzed to determine the concentration of the dissolved compound.
Causality in Experimental Design:
-
Why an excess of solid? Using an excess of the solute ensures that the solution becomes fully saturated, representing the thermodynamic solubility limit.
-
Why prolonged agitation? Continuous agitation at a controlled temperature is crucial to overcome kinetic barriers to dissolution and ensure the system reaches true thermodynamic equilibrium. Incubation times of 24 to 72 hours are common.[2][10]
-
Why temperature control? Solubility is highly temperature-dependent. Conducting the experiment in a temperature-controlled incubator or water bath is essential for reproducibility and accuracy.[8]
-
Why separation is critical? Undissolved solid particulates will artificially inflate the measured concentration. High-speed centrifugation or filtration through a low-binding filter (e.g., PTFE) is necessary to obtain a clear, particle-free supernatant.[1][2]
Step-by-Step Methodology
-
Preparation of Materials:
-
Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into several glass vials (n=3 for statistical validity). The amount should be visibly more than what is expected to dissolve.
-
Add a precise volume of the chosen laboratory solvent (e.g., 1 mL) to each vial.
-
Include a small magnetic stir bar in each vial if using a stirring plate.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermomixer, orbital shaker, or on a stirring plate within a temperature-controlled incubator (e.g., 25 °C).
-
Agitate the samples at a constant speed (e.g., 850 rpm) for a defined period, typically 24-48 hours, to ensure equilibrium is reached.[1][11]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the test temperature for a short period (e.g., 1 hour) to allow larger particles to settle.
-
To remove the undissolved solid, either:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).
-
Filtration: Use a syringe to carefully draw the supernatant and filter it through a 0.22 µm or 0.45 µm chemical-resistant filter (e.g., PTFE) into a clean analysis vial.[1]
-
-
-
Quantification:
-
Prepare a set of calibration standards of this compound of known concentrations in the test solvent.
-
Carefully take an aliquot of the clear, saturated filtrate and dilute it with the solvent to fall within the linear range of the calibration curve.
-
Analyze the diluted sample and the calibration standards using a suitable analytical technique, such as:
-
High-Performance Liquid Chromatography (HPLC-UV): The most common and reliable method.
-
UV-Vis Spectroscopy: A simpler method, suitable if the compound has a strong chromophore and no interfering substances are present.
-
-
Calculate the concentration of the saturated solution using the calibration curve, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature (e.g., in mg/mL or µg/mL).
-
Visualizing the Workflow: Shake-Flask Solubility Protocol
The following diagram illustrates the logical flow of the experimental protocol described above.
Sources
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. enamine.net [enamine.net]
- 3. PubChemLite - this compound (C9H11BrN2O) [pubchemlite.lcsb.uni.lu]
- 4. Urea - Sciencemadness Wiki [sciencemadness.org]
- 5. chem.ws [chem.ws]
- 6. Khan Academy [khanacademy.org]
- 7. chembk.com [chembk.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. bioassaysys.com [bioassaysys.com]
"1-(4-Bromophenyl)-3-ethylurea" CAS number 4046615 characterization
Foreword: Navigating the Data Landscape
This guide provides a comprehensive technical overview of 1-(4-Bromophenyl)-3-ethylurea. It is important to note that while the chemical structure is well-defined, the associated CAS Number 40466-15 appears to be erroneously linked to this compound in some databases; public records more accurately associate this number with unrelated materials. Therefore, this document proceeds based on the validated chemical name and structure. Due to the absence of officially published, peer-reviewed spectra for this specific molecule, this guide synthesizes information from established chemical principles and spectral data from closely related analogues to present a robust, predictive characterization.
Core Molecular Attributes
This compound is a disubstituted urea derivative featuring a bromophenyl group and an ethyl group attached to the nitrogen atoms of the urea core. This structure is of interest in medicinal chemistry and materials science, often serving as a scaffold or intermediate in the synthesis of more complex molecules.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₉H₁₁BrN₂O | [1] |
| Molecular Weight | 243.10 g/mol | Calculated |
| Monoisotopic Mass | 242.00548 Da | [1] |
| Predicted XlogP | 2.3 | [1] |
| SMILES | CCNC(=O)NC1=CC=C(C=C1)Br | [1] |
| InChI Key | GUNDEIBZUWFUQA-UHFFFAOYSA-N | [1] |
Synthesis Pathway: The Isocyanate-Amine Coupling Reaction
The most direct and widely employed method for synthesizing N,N'-disubstituted ureas is the reaction between an isocyanate and a primary amine. This reaction is typically high-yielding, clean, and proceeds under mild conditions. For this compound, the logical synthetic route involves the nucleophilic addition of ethylamine to 4-bromophenyl isocyanate.
The lone pair of the nitrogen atom in ethylamine attacks the electrophilic carbon of the isocyanate group. This is followed by proton transfer to the nitrogen of the isocyanate, yielding the final urea product. The reaction is generally irreversible and driven by the formation of the stable urea bond.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis
Objective: To synthesize this compound.
Materials:
-
Ethylamine (70% solution in water, 1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromophenyl isocyanate (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of isocyanate). Place the flask in an ice bath and stir.
-
Amine Addition: Slowly add ethylamine (1.1 eq) dropwise to the stirred solution. Causality: The reaction is exothermic; slow addition at 0°C prevents side reactions and ensures controlled formation of the product. Isocyanates are highly reactive towards water, which can lead to the formation of a urea byproduct; using anhydrous solvents is critical.[4]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting isocyanate spot disappears.
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Trustworthiness: This washing sequence removes any unreacted starting materials and acidic or basic impurities, ensuring a purer crude product.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure this compound as a white solid.
Structural Characterization and Validation
Characterization of the synthesized compound is crucial to confirm its identity and purity. The following techniques are standard for this class of molecule. The data presented is predictive, based on the known structure and spectral data of analogous compounds.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR):
-
Aromatic Protons (Ar-H): Two doublets are expected in the aromatic region (δ 7.2-7.5 ppm). The protons ortho to the bromine atom will be deshielded compared to the protons ortho to the urea nitrogen. These will appear as two distinct doublets due to their different chemical environments, each integrating to 2H.
-
Amine Protons (NH): Two distinct signals are expected for the two NH protons. One will likely appear as a singlet or broad singlet (δ ~8.5-9.0 ppm) for the NH adjacent to the aromatic ring, and the other as a triplet (δ ~6.0-6.5 ppm) for the NH adjacent to the ethyl group, due to coupling with the adjacent CH₂ group.
-
Ethyl Group (CH₂ and CH₃): A quartet (δ ~3.2-3.4 ppm) integrating to 2H is expected for the methylene (CH₂) protons, coupled to the methyl (CH₃) protons. A triplet (δ ~1.1-1.3 ppm) integrating to 3H is expected for the terminal methyl protons, coupled to the methylene protons.
¹³C NMR (Carbon NMR):
-
Carbonyl Carbon (C=O): A signal in the range of δ 155-158 ppm is characteristic of the urea carbonyl.
-
Aromatic Carbons: Four signals are expected in the aromatic region (δ 115-140 ppm). The carbon atom attached to the bromine (C-Br) will be in the lower end of this range (around δ 115-120 ppm), while the carbon attached to the nitrogen (C-N) will be around δ 138-140 ppm. The other two aromatic carbons will appear between δ 120-135 ppm.
-
Ethyl Group Carbons: Two signals in the aliphatic region are expected: one for the CH₂ group (δ ~35-40 ppm) and one for the CH₃ group (δ ~14-16 ppm).
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Ar-H | ~7.40 | Doublet | 2H | Protons ortho to Br |
| Ar-H | ~7.30 | Doublet | 2H | Protons ortho to NH |
| Ar-NH | ~8.70 | Singlet | 1H | NH adjacent to ring |
| Et-NH | ~6.20 | Triplet | 1H | NH adjacent to ethyl |
| -CH₂- | ~3.30 | Quartet | 2H | Methylene of ethyl |
| -CH₃ | ~1.20 | Triplet | 3H | Methyl of ethyl |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
| C=O | ~156 | Urea Carbonyl |
| Ar-C | ~139 | C attached to NH |
| Ar-C | ~132 | CH ortho to Br |
| Ar-C | ~120 | CH ortho to NH |
| Ar-C | ~117 | C attached to Br |
| -CH₂- | ~38 | Methylene of ethyl |
| -CH₃ | ~15 | Methyl of ethyl |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
N-H Stretching: Two distinct bands are expected in the range of 3300-3400 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds in the urea moiety.
-
C=O Stretching (Amide I band): A strong, sharp absorption band around 1640-1660 cm⁻¹ is characteristic of the carbonyl group in a urea.
-
N-H Bending (Amide II band): A band around 1550-1580 cm⁻¹ is expected, corresponding to the N-H bending vibration coupled with C-N stretching.
-
C-N Stretching: Bands in the region of 1200-1400 cm⁻¹ will correspond to C-N stretching vibrations.
-
Aromatic C-H and C=C Stretching: Signals characteristic of the aromatic ring will be present, including C-H stretching just above 3000 cm⁻¹ and C=C stretching bands around 1600 cm⁻¹ and 1480-1500 cm⁻¹.
-
C-Br Stretching: A band in the far IR region, typically around 500-600 cm⁻¹, corresponds to the C-Br bond stretch.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch | 3300 - 3400 |
| Aromatic C-H Stretch | 3050 - 3150 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| C=O Stretch (Urea) | 1640 - 1660 |
| N-H Bend / C=C Stretch | 1550 - 1600 |
| C-N Stretch | 1200 - 1400 |
| C-Br Stretch | 500 - 600 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
For this compound, the electron ionization (EI) mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).
-
Molecular Ion Peak [M]⁺: Two peaks of nearly equal intensity at m/z 242 and 244.
-
Key Fragmentation Patterns:
-
Loss of the ethyl group: [M - C₂H₅]⁺ giving peaks at m/z 213 and 215.
-
Cleavage at the N-C bond of the ethyl side: [C₂H₅NHCO]⁺ at m/z 72.
-
Formation of the 4-bromophenyl isocyanate radical cation: [BrC₆H₄NCO]⁺ at m/z 197 and 199.
-
Formation of the 4-bromoaniline radical cation: [BrC₆H₄NH₂]⁺ at m/z 171 and 173.
-
Caption: Workflow for characterization and validation.
Conclusion and Further Applications
This guide outlines a reliable synthesis and a predictive characterization framework for this compound. The provided protocols are based on established, robust chemical transformations, ensuring a high degree of confidence in their application. The detailed spectral predictions offer a solid baseline for researchers to validate their experimental results. This molecule serves as a valuable building block, and its well-defined synthesis and characterization are foundational for its use in the development of novel pharmaceuticals and functional materials.
References
-
MDPI. (n.d.). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Retrieved from [Link]
-
SpectraBase. (n.d.). (S)-1-(1-(4-Bromophenyl)ethyl)-3-phenylthiourea. Retrieved from [Link]
-
PubChem. (n.d.). 3-(4-Bromophenyl)-1,1-diethylurea. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-(4-Bromophenyl)urea. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C9H11BrN2O). Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors. Retrieved from [Link]
-
One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. (n.d.). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Arylureas I. Cyanate Method. Retrieved from [Link]
-
Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (n.d.). Retrieved from [Link]
-
SLS. (n.d.). 4-Bromophenyl isocyanate, 99%. Retrieved from [Link]
Sources
- 1. PubChemLite - this compound (C9H11BrN2O) [pubchemlite.lcsb.uni.lu]
- 2. 4-Bromophenyl isocyanate 99 2493-02-9 [sigmaaldrich.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-(4-Bromophenyl)-1,1-diethylurea | C11H15BrN2O | CID 735609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-(4-Bromophenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]
potential biological activity of N-(4-bromophenyl)-N'-ethylurea
An In-Depth Technical Guide to the Potential Biological Activity of N-(4-bromophenyl)-N'-ethylurea
Abstract
The N,N'-disubstituted urea scaffold is a cornerstone in modern medicinal chemistry and agrochemical development, celebrated for its versatile pharmacophoric properties. This guide delves into the untapped potential of a specific analogue, N-(4-bromophenyl)-N'-ethylurea. While direct biological data for this compound is sparse, this document synthesizes a predictive analysis based on robust structure-activity relationship (SAR) data from the broader class of phenylurea derivatives. We will explore its hypothesized potential as a kinase inhibitor for oncological applications, its prospects as a novel antimicrobial agent, and its possible utility as a photosynthesis-inhibiting herbicide. This whitepaper serves as a foundational resource for researchers, scientists, and drug development professionals, providing not only a theoretical framework but also actionable experimental protocols to empirically validate these hypotheses.
Introduction: The Phenylurea Scaffold and N-(4-bromophenyl)-N'-ethylurea
The urea functional group, with its capacity for strong hydrogen bonding, is a privileged motif in drug design, enabling potent and specific interactions with biological targets.[1] Phenylurea derivatives, in particular, have given rise to a multitude of commercial products, from the blockbuster anticancer drug Sorafenib to widely used herbicides like Diuron.[2][3] The core structure consists of a urea linker flanked by aryl and/or alkyl substituents. The nature of these substituents dictates the compound's biological activity, allowing for fine-tuning of its therapeutic or agrochemical profile.
N-(4-bromophenyl)-N'-ethylurea (Figure 1) is a simple yet intriguing member of this family. It features a brominated phenyl ring, a common substituent known to enhance binding affinity through halogen bonding and increased lipophilicity, and a flexible ethyl group. This combination of a rigid aromatic system and a smaller alkyl chain presents a compelling case for investigating its biological potential across multiple domains. This guide will construct a scientific rationale for its investigation, grounded in the established activities of its structural relatives.
Figure 1. Chemical Structure of N-(4-bromophenyl)-N'-ethylurea
Chemical Synthesis Pathway
The synthesis of N-(4-bromophenyl)-N'-ethylurea is straightforward and can be achieved through several established methods for urea formation. The most common and efficient route involves the reaction of an isocyanate with an amine.
Proposed Synthesis Workflow
A highly probable synthetic route involves the reaction of 4-bromophenyl isocyanate with ethylamine in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The reaction is typically rapid and proceeds at room temperature to yield the desired product in high purity.
Caption: Proposed synthesis of N-(4-bromophenyl)-N'-ethylurea.
An alternative route, described in Organic Syntheses for the analogous p-bromophenylurea, involves reacting 4-bromoaniline with sodium cyanate in an acidic aqueous medium.[6] This method avoids the handling of potentially hazardous isocyanates.
Potential Biological Activity I: Anticancer (Kinase Inhibition)
The N,N'-diarylurea scaffold is a hallmark of numerous Type II kinase inhibitors, which bind to the inactive "DFG-out" conformation of the kinase.[7] Sorafenib and other approved drugs demonstrate that this scaffold effectively targets the hinge region of kinases like VEGFR and Raf, crucial regulators of tumor angiogenesis and cell proliferation.[2][8]
Mechanistic Hypothesis: Targeting Kinase Pathways
We hypothesize that N-(4-bromophenyl)-N'-ethylurea, while not a classic diarylurea, may still function as a kinase inhibitor. The core urea moiety can form critical hydrogen bonds with the kinase hinge region (typically with a conserved glutamate and aspartate), while the 4-bromophenyl group occupies a hydrophobic pocket. The ethyl group would occupy a smaller, adjacent pocket. Based on extensive research on related compounds, potential kinase targets include:
-
Raf Kinases (e.g., B-Raf, c-Raf): Central components of the MAPK/ERK signaling pathway, often mutated in cancers like melanoma.[8][9]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Key drivers of angiogenesis, the formation of new blood vessels that supply tumors.[10][11][12]
-
p38 MAP Kinase: Implicated in inflammatory responses and cancer cell survival.[1][7][13][14][15]
The diagram below illustrates the general workflow for assessing the inhibitory potential of a compound against a target kinase.
Caption: General workflow for an in vitro kinase inhibition assay.
Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of N-(4-bromophenyl)-N'-ethylurea against a target kinase, such as VEGFR-2, using a commercially available luminescence-based assay that quantifies ADP production.[16]
Materials:
-
Target Kinase (e.g., recombinant human VEGFR-2)
-
Kinase Substrate (e.g., specific peptide substrate)
-
ATP (Adenosine Triphosphate)
-
N-(4-bromophenyl)-N'-ethylurea
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of N-(4-bromophenyl)-N'-ethylurea in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.
-
Add 2 µL of the target kinase diluted in kinase assay buffer to each well.
-
Gently mix and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture (prepared in kinase assay buffer) to each well. The final ATP concentration should be at or near its Kₘ for the kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Comparative Data: Phenylurea Kinase Inhibitors
The following table provides context by showing the inhibitory activity of established N,N'-diarylurea compounds against relevant kinases.
| Compound | Target Kinase | IC₅₀ (nM) | Reference(s) |
| Sorafenib | B-Raf | 6 | [2] |
| Sorafenib | VEGFR-2 | 90 | [2] |
| Compound 3d¹ | Raf1 | ~33,500 (66% inh. @ 50µM) | [17] |
| Compound 25a² | p38α | 0.47 | [7] |
| Compound 22³ | B-Raf | ~14,000 (HepG-2 cells) | [2] |
¹ 1-(3-chloro-4-(6-ethyl-4-oxo-4H-chromen-2-yl)phenyl)-3-(4-chloro-phenyl)urea ² A novel substituted N,N'-diarylurea p38α inhibitor ³ A diarylurea with a quinoxalinedione moiety
Potential Biological Activity II: Antimicrobial
Several studies have highlighted the antibacterial and antifungal properties of phenylurea and diphenylurea derivatives.[18][19] These compounds can act against a range of pathogens, including clinically relevant drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[20][21] The precise mechanisms are varied, but may involve inhibiting essential enzymes or disrupting cellular integrity.
Hypothesis: A Novel Antimicrobial Scaffold
The structural features of N-(4-bromophenyl)-N'-ethylurea—a lipophilic aromatic ring and a hydrogen-bonding urea core—are conducive to antimicrobial activity. We hypothesize that it could exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi. Its potential mechanism could involve acting as an adjuvant to potentiate existing antibiotics or possessing intrinsic bactericidal or bacteriostatic properties.[22]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol describes the standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain, following CLSI (Clinical and Laboratory Standards Institute) guidelines.[23][24]
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
N-(4-bromophenyl)-N'-ethylurea
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: From a fresh agar plate, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare a 2-fold serial dilution of N-(4-bromophenyl)-N'-ethylurea in a 96-well plate. First, add 100 µL of CAMHB to wells 2-12.
-
Add 200 µL of the highest compound concentration (in CAMHB) to well 1.
-
Transfer 100 µL from well 1 to well 2, mix, and continue the serial transfer to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the positive control (no compound), and well 12 as the negative control (no bacteria).
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1-11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Comparative Data: Antimicrobial Phenylureas
| Compound | Organism | MIC (µg/mL) | Reference(s) |
| Diphenylurea 18¹ | MRSA | 0.5 - 2 | [21] |
| Diphenylurea 16² | MRSA | 8 | [18] |
| Phenyl urea 14³ | MRSA | 1 (in combination with oxacillin) | [22] |
| N-2-carboxyphenyl urea | S. aureus | 12.5 | [19] |
| N-2-carboxyphenyl urea | E. coli | 25 | [19] |
¹ An acetylenic-diphenylurea derivative ² A diarylurea bearing an aminoguanidine group ³ Phenyl urea with a 3-methylphenyl urea tail
Potential Biological Activity III: Herbicidal (Photosynthesis Inhibition)
The phenylurea class of compounds is one of the most successful and well-established groups of herbicides.[25][26] Their primary mode of action is the inhibition of photosynthesis at the Photosystem II (PSII) complex.[27][28]
Mechanistic Hypothesis: Disruption of Photosystem II
Phenylurea herbicides act by binding to the D1 protein within the PSII complex located in the thylakoid membranes of chloroplasts.[3] This binding event blocks the flow of electrons from the primary quinone acceptor (Qₐ) to the secondary quinone acceptor (Qₑ), effectively halting the photosynthetic electron transport chain. This leads to the production of damaging reactive oxygen species and ultimately, plant death.[28] Given that N-(4-bromophenyl)-N'-ethylurea possesses the core phenylurea structure essential for this activity, it is highly plausible that it could function as a herbicide.
Caption: Phenylurea herbicides block electron transport at the Qₑ site on the D1 protein in Photosystem II.
Experimental Protocol: Photosynthesis Inhibition Assay (Oxygen Evolution)
This protocol measures the effect of N-(4-bromophenyl)-N'-ethylurea on photosynthetic activity by monitoring the rate of oxygen evolution from isolated chloroplasts using a Clark-type oxygen electrode.
Materials:
-
Fresh spinach leaves
-
Isolation Buffer (e.g., 0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl₂)
-
Assay Buffer (e.g., 0.1 M sorbitol, 50 mM HEPES-KOH pH 7.6, 5 mM MgCl₂, 10 mM NaCl)
-
Electron acceptor (e.g., 2,6-dichloroindophenol, DCPIP)
-
N-(4-bromophenyl)-N'-ethylurea
-
Clark-type oxygen electrode system
Procedure:
-
Chloroplast Isolation: Homogenize fresh spinach leaves in ice-cold isolation buffer. Filter the homogenate through several layers of cheesecloth and centrifuge at low speed (e.g., 200 x g) to remove debris.
-
Centrifuge the supernatant at a higher speed (e.g., 1000 x g) to pellet the chloroplasts. Resuspend the pellet in a minimal volume of assay buffer.
-
Determine the chlorophyll concentration spectrophotometrically.
-
Oxygen Evolution Measurement: Calibrate the oxygen electrode system.
-
Add assay buffer, the electron acceptor (DCPIP), and a known concentration of chloroplasts to the electrode chamber.
-
Add a specific concentration of N-(4-bromophenyl)-N'-ethylurea (or DMSO as a control) and incubate in the dark for 5 minutes.
-
Illuminate the chamber with a light source to initiate photosynthesis and record the rate of oxygen evolution.
-
Repeat the measurement with a range of inhibitor concentrations to determine the IC₅₀ value.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot percent inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀.
Comparative Data: Phenylurea Herbicides
| Herbicide | Photosystem II Inhibition (pI₅₀)¹ | Reference(s) |
| Diuron | 7.15 | [27] |
| Linuron | 6.80 | [27] |
| Monuron | 6.13 | [27] |
| Neburon | 6.15 | [27] |
¹ pI₅₀ is the negative logarithm of the IC₅₀ molar concentration. Higher values indicate greater potency.
Summary and Future Directions
N-(4-bromophenyl)-N'-ethylurea stands as a molecule of significant, albeit unrealized, potential. By leveraging extensive structure-activity relationship data from the well-explored class of phenylureas, we have constructed a compelling, evidence-based rationale for its investigation in three distinct biological domains:
-
Oncology: As a potential inhibitor of key kinases like Raf, VEGFR, and p38, warranting its screening in cancer cell proliferation and angiogenesis assays.
-
Infectious Disease: As a candidate antimicrobial agent, with the potential to combat resistant pathogens like MRSA.
-
Agrochemistry: As a plausible herbicide operating through the classic phenylurea mechanism of photosynthesis inhibition.
The true value of N-(4-bromophenyl)-N'-ethylurea can only be unlocked through empirical validation. The experimental protocols detailed in this guide provide a clear and robust roadmap for researchers to systematically test these hypotheses. Future work should focus on initial in vitro screening across kinase panels, diverse microbial strains, and photosynthesis assays. Promising results would then justify progression to more complex studies, including mechanism of action elucidation, lead optimization to improve potency and selectivity, and eventual in vivo efficacy and toxicity profiling. This guide serves as the foundational blueprint for initiating that discovery process.
References
-
Photosynthesis inhibition by phenylureas: a QSAR approach. PubMed. Available at: [Link]
-
Exploration of 1-(3-chloro-4-(4-oxo-4H-chromen-2-yl)phenyl)-3-phenylurea derivatives as selective dual inhibitors of Raf1 and JNK1 kinases for anti-tumor treatment. PubMed. Available at: [Link]
-
Antimicrobial Susceptibility Testing Protocols - 1st Edition. Routledge. Available at: [Link]
-
Design, synthesis and characterization of N', N"-diaryl ureas as p38 kinase inhibitors. Europe PMC. Available at: [Link]
-
METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. ResearchGate. Available at: [Link]
-
Photosynthesis Inhibitors. Purdue University. Available at: [Link]
-
Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N'-Diarylurea Derivatives. PubMed. Available at: [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH (World Organisation for Animal Health). Available at: [Link]
-
Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor with Minimal Paradoxical Activation and Activity against BRAF or RAS Mutant Tumor Cells. ACS Publications. Available at: [Link]
-
Antimicrobial Susceptibility Testing Protocols. NHBS Academic & Professional Books. Available at: [Link]
-
Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N′-Diarylurea Derivatives. MDPI. Available at: [Link]
-
Phenylurea Herbicides. ResearchGate. Available at: [Link]
-
Assay Development for Protein Kinase Enzymes. NCBI. Available at: [Link]
-
Antimicrobial Susceptibility Testing. NCBI. Available at: [Link]
-
N-Phenyl-N-purin-6-yl Ureas: The Design and Synthesis of p38alpha MAP Kinase Inhibitors. PubMed. Available at: [Link]
-
Bacteriological profiling of diphenylureas as a novel class of antibiotics against methicillin-resistant Staphylococcus aureus. NIH. Available at: [Link]
-
Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics. PubMed Central. Available at: [Link]
-
Research and development of N,N′-diarylureas as anti-tumor agents. PMC. Available at: [Link]
-
Biphenylurea/thiourea derivatives tagged with heteroarylsulfonamide motifs as novel VEGFR2 inhibitors; Design, synthesis and anti-angiogenic activity. PubMed. Available at: [Link]
-
Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. PMC - NIH. Available at: [Link]
-
On the development of B-Raf inhibitors acting through innovative mechanisms. PMC - NIH. Available at: [Link]
-
Phenyl urea based adjuvants for β-lactam antibiotics against methicillin resistant Staphylococcus aureus. PMC - NIH. Available at: [Link]
-
Expanding the structure–activity relationships of alkynyl diphenylurea scaffold as promising antibacterial agents. NIH. Available at: [Link]
-
In vitro kinase assay. Protocols.io. Available at: [Link]
-
Discovery and characterization of the N-phenyl-N'-naphthylurea class of p38 kinase inhibitors. PubMed. Available at: [Link]
-
Targeting Angiogenesis: A Comprehensive Review of VEGFR Inhibitors. ResearchGate. Available at: [Link]
-
Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. PMC - PubMed Central. Available at: [Link]
-
Discovery of novel VEGFR-2 inhibitors. Part II: biphenyl urea incorporated with salicylaldoxime. PubMed. Available at: [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
-
Discovery and Characterization of the N-phenyl-N 0 -Naphthylurea Class of p38 Kinase Inhibitors. OSTI.GOV. Available at: [Link]
-
1-Phenyl-5-pyrazolyl ureas: Potent and selective p38 kinase inhibitors. ResearchGate. Available at: [Link]
-
Chemical structures of the phenylurea herbicides tested in this study. ResearchGate. Available at: [Link]
-
Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils. PubMed Central. Available at: [Link]
-
REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. IJCRT.org. Available at: [Link]
-
Synthesis and microbicidal activity of N-(2-substituted) phenyl ureas and their metal complexes. PubMed. Available at: [Link]
-
A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma. NIH. Available at: [Link]
-
N-(4-bromophenyl)urea. Chemical Synthesis Database. Available at: [Link]
-
N-(4-Bromophenyl)-N'-ethyl urea. Synthonix. Available at: [Link]
-
Photosynthesis-Inhibiting Activity of N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides. MDPI. Available at: [Link]
-
arylureas i. cyanate method. Organic Syntheses Procedure. Available at: [Link]
-
Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. LCGC International. Available at: [Link]
-
N-(4-Bromophenyl)urea. PMC - NIH. Available at: [Link]
Sources
- 1. Design, synthesis and characterization of N', N"-diaryl ureas as p38 kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 2. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthonix, Inc > 82745-18-4 | N-(4-Bromophenyl)-N'-ethyl urea [synthonix.com]
- 5. chemscene.com [chemscene.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N′-Diarylurea Derivatives [mdpi.com]
- 8. A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Biphenylurea/thiourea derivatives tagged with heteroarylsulfonamide motifs as novel VEGFR2 inhibitors; Design, synthesis and anti-angiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of novel VEGFR-2 inhibitors. Part II: biphenyl urea incorporated with salicylaldoxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N'-Diarylurea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-Phenyl-N-purin-6-yl ureas: the design and synthesis of p38alpha MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery and characterization of the N-phenyl-N'-naphthylurea class of p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Exploration of 1-(3-chloro-4-(4-oxo-4H-chromen-2-yl)phenyl)-3-phenylurea derivatives as selective dual inhibitors of Raf1 and JNK1 kinases for anti-tumor treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and microbicidal activity of N-(2-substituted) phenyl ureas and their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Bacteriological profiling of diphenylureas as a novel class of antibiotics against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Expanding the structure–activity relationships of alkynyl diphenylurea scaffold as promising antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Phenyl urea based adjuvants for β-lactam antibiotics against methicillin resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdb.apec.org [pdb.apec.org]
- 24. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 27. Photosynthesis inhibition by phenylureas: a QSAR approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. archive.sbreb.org [archive.sbreb.org]
A Guide to the Spectroscopic Characterization of 1-(4-Bromophenyl)-3-ethylurea
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the synthetic compound 1-(4-Bromophenyl)-3-ethylurea. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document will delve into the principles and expected outcomes of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the analysis of this compound.
Introduction
This compound, with the chemical formula C9H11BrN2O, is a urea derivative of interest in medicinal chemistry and materials science.[1][2] Accurate structural elucidation and purity assessment are critical for any application. Spectroscopic methods provide a powerful, non-destructive means to achieve this. This guide will explain the theoretical basis for the expected spectral data and provide a framework for its interpretation.
Molecular Structure and Spectroscopic Correlation
The structure of this compound dictates its spectroscopic signature. The molecule comprises a 4-bromophenyl group, a urea linkage (-NH-CO-NH-), and an ethyl group. Each of these components will give rise to characteristic signals in NMR, IR, and MS analyses.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Expected ¹H NMR Spectral Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~ 1.1 | Triplet | 3H | -CH₃ | The methyl protons are adjacent to a methylene group (-CH₂-), resulting in a triplet signal. |
| ~ 3.2 | Quartet | 2H | -CH₂- | The methylene protons are adjacent to a methyl group (-CH₃), leading to a quartet. |
| ~ 6.0 - 7.0 | Broad Singlet | 1H | -NH- (ethyl side) | The chemical shift of NH protons can vary and they often appear as broad signals. |
| ~ 7.3 - 7.5 | Multiplet | 4H | Aromatic protons | The protons on the bromophenyl ring will appear as a complex multiplet due to their coupling. |
| ~ 8.5 - 9.5 | Broad Singlet | 1H | -NH- (aryl side) | The NH proton attached to the aromatic ring is expected to be deshielded and appear downfield. |
Causality in ¹H NMR: The electronegativity of the nitrogen and oxygen atoms in the urea linkage causes a downfield shift for the adjacent protons. The aromatic ring currents also influence the chemical shifts of the protons attached to it.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule.
Expected ¹³C NMR Spectral Data:
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~ 15 | -CH₃ | The aliphatic methyl carbon is expected to be in the upfield region. |
| ~ 40 | -CH₂- | The methylene carbon, being attached to a nitrogen, is shifted downfield compared to the methyl carbon. |
| ~ 115 - 120 | Aromatic C-Br | The carbon atom directly attached to the bromine is expected in this region. |
| ~ 120 - 135 | Aromatic CH | The protonated aromatic carbons will appear in this range. |
| ~ 138 - 140 | Aromatic C-N | The aromatic carbon attached to the urea nitrogen will be deshielded. |
| ~ 155 | C=O | The carbonyl carbon of the urea is highly deshielded and appears significantly downfield. |
Causality in ¹³C NMR: The chemical shift of a carbon atom is primarily influenced by the electronegativity of the atoms attached to it. The sp² hybridized carbons of the aromatic ring and the carbonyl group appear at lower fields compared to the sp³ hybridized aliphatic carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 3300 - 3400 | Medium-Strong | N-H | Stretching |
| 2850 - 3000 | Medium | C-H (aliphatic) | Stretching |
| ~ 1650 | Strong | C=O (urea) | Stretching |
| 1550 - 1600 | Medium | N-H | Bending |
| 1450 - 1500 | Medium | C=C (aromatic) | Stretching |
| ~ 1000 - 1100 | Strong | C-N | Stretching |
| ~ 500 - 600 | Medium-Strong | C-Br | Stretching |
Causality in IR Spectroscopy: The position of an absorption band in an IR spectrum corresponds to the energy required to excite a particular molecular vibration. The strength of the bond and the mass of the atoms involved are the primary factors determining the vibrational frequency.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Expected Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Ion |
| 242/244 | [M]⁺ (Molecular Ion) |
| 199/201 | [M - C₂H₅N]⁺ |
| 171/173 | [BrC₆H₄NH₂]⁺ |
| 156/158 | [BrC₆H₄]⁺ |
| 72 | [C₂H₅NCO]⁺ |
Causality in Mass Spectrometry: The presence of two major peaks for bromine-containing fragments with a mass difference of 2 and an intensity ratio of approximately 1:1 is a characteristic isotopic signature of bromine (⁷⁹Br and ⁸¹Br). The fragmentation pattern is governed by the stability of the resulting carbocations and neutral fragments.
Experimental Protocols
Sample Preparation
-
NMR: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
IR (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
MS (EI): Introduce a small amount of the sample into the mass spectrometer, where it will be vaporized and ionized.
Data Acquisition Workflow
Sources
1-(4-Bromophenyl)-3-ethylurea: A Versatile Precursor in Modern Organic and Medicinal Chemistry
An In-Depth Technical Guide
Abstract
This technical guide provides an in-depth exploration of 1-(4-bromophenyl)-3-ethylurea, a key chemical intermediate whose strategic design combines the bio-functional utility of a urea moiety with the synthetic versatility of a brominated aromatic ring. We will dissect its core physicochemical properties, detail robust synthetic protocols, and illuminate its pivotal role as a precursor in the synthesis of complex molecular architectures. The narrative emphasizes the causality behind experimental choices, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. Through detailed protocols, mechanistic diagrams, and case studies, this guide serves as a comprehensive resource for leveraging this powerful building block in advanced organic synthesis and pharmaceutical research.
Introduction: The Strategic Value of Substituted Phenylureas
The urea functional group is a cornerstone in medicinal chemistry, largely due to its capacity to act as a rigid and reliable hydrogen bond donor and acceptor.[1] This allows urea-containing molecules to form stable, predictable interactions with biological targets such as enzymes and receptors, a critical feature in rational drug design.[1][2] When this functionality is coupled with a synthetically versatile handle, its value multiplies.
This compound exemplifies this principle. It is comprised of three key components:
-
The Urea Core: Provides the primary pharmacophore for biological target engagement.
-
The Ethyl Group: A small lipophilic group that can influence binding pocket interactions and pharmacokinetic properties.
-
The 4-Bromophenyl Ring: The bromine atom serves as a highly effective synthetic linchpin, enabling a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck). This allows for the late-stage introduction of molecular complexity, a highly desirable strategy in the development of compound libraries for screening and lead optimization.
This guide will demonstrate how these components work in concert to make this compound an indispensable tool for the modern synthetic chemist.
Physicochemical Properties & Safe Handling
A thorough understanding of a precursor's properties is fundamental to its effective and safe use.
Data Summary
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonym(s) | N-(4-Bromophenyl)-N'-ethyl urea | [3] |
| CAS Number | 82745-18-4 | [3] |
| Molecular Formula | C₉H₁₁BrN₂O | [3][4] |
| Molecular Weight | 243.10 g/mol | [3] |
| Appearance | White to off-white solid | [5] (by analogy) |
| Melting Point | Not widely reported; the related (4-bromophenyl)urea melts at 225-227 °C | [6] |
| Solubility | Generally insoluble in water; soluble in polar organic solvents like DMSO, DMF, and alcohols. | - |
Safety & Handling
While this specific compound is not extensively characterized for hazards in all databases, related bromophenyl ureas are classified as acutely toxic if swallowed and may cause allergic skin reactions.[7] Therefore, prudent laboratory practice dictates that this compound be handled with care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8] Avoid contact with skin, eyes, and clothing.[5][8]
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Trustworthiness Directive: Always consult the material's specific Safety Data Sheet (SDS) provided by the supplier before use for the most accurate and comprehensive safety information.[5][8]
Synthesis of the Precursor
The most direct and reliable synthesis of this compound involves the reaction of a primary amine with an isocyanate. This method is highly efficient and generally proceeds with excellent selectivity and yield.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
Objective: To synthesize this compound from 4-bromoaniline and ethyl isocyanate.
Materials:
-
4-Bromoaniline (1.0 eq)
-
Ethyl isocyanate (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 4-bromoaniline (1.0 eq) in anhydrous THF.
-
Reagent Addition: To the stirred solution, add ethyl isocyanate (1.05 eq) dropwise at room temperature. Causality Note: A slight excess of the isocyanate ensures full consumption of the starting aniline. The addition is done dropwise to control any potential exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the 4-bromoaniline spot. A precipitate of the product often forms as the reaction proceeds.
-
Isolation: Upon completion, reduce the solvent volume in vacuo.
-
Purification: Triturate the resulting solid with cold hexanes to remove any unreacted starting materials or byproducts. Filter the solid, wash with a small amount of cold hexanes, and dry under high vacuum. If higher purity is required, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.
-
Characterization: Confirm the identity and purity of the white solid product via ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.
The Precursor in Action: Key Synthetic Transformations
The true power of this compound lies in the selective reactivity of its bromophenyl group, most notably in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki coupling is a robust and widely used method for forming carbon-carbon bonds. Using our precursor, a new aryl or vinyl group can be appended to the phenyl ring, creating a biaryl or styrenyl urea scaffold common in many bioactive molecules.[9][10]
Catalytic Cycle Diagram
Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
Representative Protocol: Suzuki Coupling
Objective: To synthesize 1-ethyl-3-(4'-methyl-[1,1'-biphenyl]-4-yl)urea.
Materials:
-
This compound (1.0 eq)
-
4-Methylphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (0.04 eq)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
Procedure:
-
Reaction Setup: To a reaction vessel, add this compound (1.0 eq), 4-methylphenylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₂CO₃ (3.0 eq).
-
Degassing: Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times. Causality Note: This is a critical step. Removing oxygen is essential as it can oxidize the Pd(0) active catalyst, deactivating it and halting the reaction.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Heating: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting bromide.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Case Study: Application in Drug Discovery
The true utility of this compound is realized when these synthetic transformations are applied to the construction of high-value, biologically active molecules. Many modern kinase inhibitors, for example, feature a substituted biaryl urea scaffold.[9][10]
Logical Workflow: From Precursor to Drug Candidate
Caption: Logical flow from a simple precursor to a complex drug candidate.
This workflow highlights a common strategy in medicinal chemistry. Our precursor is used in a key coupling reaction to rapidly build the core scaffold of the target molecule (e.g., a VEGFR-2 inhibitor).[9] Subsequent reactions can then be performed to add other necessary pharmacophoric features, ultimately leading to the final drug candidate. This modular approach allows for the efficient synthesis of a diverse library of related compounds for structure-activity relationship (SAR) studies. For instance, derivatives of 1-(aryl)-3-(aryl)urea have been developed as potent inhibitors against breast cancer by targeting crucial signaling pathways.[10]
Conclusion and Future Outlook
This compound is more than a simple chemical; it is a strategically designed synthetic platform. Its inherent features—a biologically relevant urea core and a synthetically versatile bromophenyl ring—provide chemists with a reliable and efficient starting point for the synthesis of complex and high-value molecules. Its utility in constructing scaffolds for potent enzyme inhibitors, such as those for myeloperoxidase[11] and various kinases,[9][10] underscores its importance in modern drug discovery. As the demand for novel therapeutics with complex architectures continues to grow, the role of well-designed, multifunctional precursors like this compound will only become more critical.
References
- Non-toxic this compound - Don't Overpay [51eozXj6]. TWU Local 100.
- 1-(4-Bromophenyl)-1-(4-nitrobenzoyl)thiourea - PMC. PubMed Central - NIH.
- The Versatile Role of (4-Bromophenyl)urea in Modern Organic Synthesis. DC.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- arylureas i. cyanate method - Organic Syntheses Procedure. Organic Syntheses.
- N-(4-Bromophenyl)urea | C7H7BrN2O | CID 16074 - PubChem. PubChem.
- N-(4-bromophenyl)urea - Chemical Synthesis Database.
- Safety Data Sheet - Cayman Chemical. Cayman Chemical.
- SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
- Discovery of 1-((6-Aminopyridin-3-yl)Methyl)-3-(4-Bromophenyl)Urea as a Potent, Irreversible Myeloperoxidase Inhibitor. PubMed.
- This compound (C9H11BrN2O) - PubChemLite. PubChemLite.
- 82745-18-4 | N-(4-Bromophenyl)-N'-ethyl urea - ChemScene. ChemScene.
- Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors - PMC. PubMed Central.
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. PubMed Central.
- Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PubMed Central. PubMed Central.
- Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings - PubMed. PubMed.
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. PubChemLite - this compound (C9H11BrN2O) [pubchemlite.lcsb.uni.lu]
- 5. fishersci.com [fishersci.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. N-(4-Bromophenyl)urea | C7H7BrN2O | CID 16074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 1-((6-Aminopyridin-3-yl)Methyl)-3-(4-Bromophenyl)Urea as a Potent, Irreversible Myeloperoxidase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Investigating the Mechanism of Action of 1-(4-Bromophenyl)-3-ethylurea
Foreword: The Phenylurea Scaffold as a Privileged Structure in Drug Discovery
The urea functional group is a cornerstone in medicinal chemistry, capable of forming stable hydrogen bonds with biological targets, thereby modulating their function.[1] Phenylurea derivatives, in particular, represent a "privileged scaffold," forming the structural basis of numerous therapeutic agents with a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] A notable example is the use of diaryl ureas in clinically approved tyrosine kinase inhibitors like Sorafenib, highlighting the potential of this chemical class to interact with key signaling proteins.[2][3]
This guide provides a comprehensive, technically-grounded framework for elucidating the mechanism of action (MoA) of a novel phenylurea derivative, "1-(4-Bromophenyl)-3-ethylurea." As a senior application scientist, my objective is not merely to list protocols but to present a logical, self-validating investigative workflow. We will proceed from initial, unbiased target engagement to the validation of a specific molecular target and the characterization of its downstream cellular consequences. This document is intended for researchers, scientists, and drug development professionals seeking to unravel the complex biology of novel small molecules.
Section 1: Initial Characterization and Confirmation of Target Engagement
Before embarking on resource-intensive target identification, it is crucial to confirm that "this compound" directly engages with proteins within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for this purpose.[4][5] CETSA operates on the principle that ligand binding stabilizes a target protein, resulting in a higher melting temperature.[4][6] This allows for the direct measurement of drug-protein interactions in living cells or cell lysates.[4][5]
Experimental Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To determine if this compound engages with and thermally stabilizes proteins in a cellular lysate.
Methodology:
-
Cell Culture and Lysate Preparation:
-
Culture a relevant human cancer cell line (e.g., A549, non-small cell lung cancer) to ~80% confluency.
-
Harvest the cells and prepare a cell lysate using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Compound Treatment:
-
Aliquot the cell lysate into PCR tubes.
-
Treat the lysate with this compound at a final concentration of 50 µM. Use DMSO as a vehicle control.
-
Incubate at room temperature for 30 minutes to allow for compound-protein binding.
-
-
Thermal Challenge:
-
Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.[7]
-
After heating, return the samples to room temperature for 3 minutes.
-
-
Separation of Soluble and Aggregated Fractions:
-
Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the heat-denatured, aggregated proteins.[7]
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Analysis:
-
Analyze the soluble fractions by SDS-PAGE and Coomassie staining or Western blotting for a known housekeeping protein (e.g., GAPDH) to observe the overall protein aggregation profile. A shift in the aggregation profile between the DMSO and compound-treated samples indicates target engagement.
-
Logical Framework for Initial Investigation
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. annualreviews.org [annualreviews.org]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
"1-(4-Bromophenyl)-3-ethylurea" stability and degradation studies
An In-depth Technical Guide to the Stability and Degradation of 1-(4-Bromophenyl)-3-ethylurea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for investigating the stability and degradation of the urea-based compound, this compound. While this molecule holds potential in various research and development sectors, a thorough understanding of its intrinsic stability is paramount for ensuring its quality, safety, and efficacy in any application. This document synthesizes established principles of forced degradation studies with specific insights drawn from the known behavior of structurally related phenylurea compounds. It offers detailed experimental protocols, discusses probable degradation pathways, and outlines the development of stability-indicating analytical methods. The methodologies described herein are designed to be self-validating, providing researchers with a robust strategy to characterize the degradation profile of this compound and establish its stability under various environmental conditions.
Introduction to this compound and the Imperative of Stability Testing
This compound belongs to the phenylurea class of organic compounds, which are characterized by a phenyl group attached to a urea moiety. Phenylureas are prevalent in various fields, including their use as herbicides in agriculture and as intermediates in pharmaceutical synthesis. The physicochemical properties and, consequently, the stability of these compounds are significantly influenced by the substituents on the phenyl ring and the urea nitrogen atoms. The presence of a bromine atom on the phenyl ring and an ethyl group on the urea nitrogen of the target molecule suggests specific electronic and steric properties that will dictate its susceptibility to degradation.
Stability testing is a critical component of the development of any product containing a new chemical entity.[1][2] It provides vital information about how the quality of the substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[2] Forced degradation studies, or stress testing, are an integral part of this process.[3][4] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and elucidate degradation pathways.[1][2] The outcomes of these studies are crucial for developing stable formulations, determining appropriate storage conditions and shelf-life, and establishing validated, stability-indicating analytical methods.[1][2][4]
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for designing meaningful stability studies.
| Property | Value/Information | Source |
| Molecular Formula | C9H11BrN2O | [5] |
| Molecular Weight | 243.10 g/mol | [5] |
| Appearance | Typically a solid at room temperature. | General knowledge of similar compounds. |
| Solubility | Expected to be soluble in organic solvents and sparingly soluble in water. | [6] |
| Structure | Contains a bromophenyl group, a urea linkage, and an ethyl group. | [5] |
The urea functional group can undergo hydrolysis under acidic or basic conditions. The aromatic bromine substituent is an electron-withdrawing group, which can influence the reactivity of the phenyl ring and the adjacent C-N bond.
Forced Degradation Studies: A Strategic Approach
Forced degradation studies are designed to intentionally degrade the molecule to an appropriate extent (typically 5-20%) to ensure that the analytical methods can detect the resulting degradation products.[3][7] The choice of stress conditions should be based on the known or anticipated degradation pathways for the class of compounds.[3] For phenylureas, the primary degradation routes are hydrolysis and photolysis.[8][9][10]
General Workflow for Forced Degradation Studies
The following diagram illustrates a typical workflow for conducting forced degradation studies.
Caption: Workflow for Forced Degradation Studies.
Detailed Experimental Protocols
The following protocols are provided as a starting point and should be optimized based on preliminary experiments to achieve the target degradation of 5-20%.
3.2.1. Acidic and Basic Hydrolysis
-
Rationale: The urea linkage is susceptible to hydrolysis, which is often catalyzed by acid or base. This can lead to the cleavage of the C-N bonds. Studies on other phenylureas have shown hydrolysis to be a significant degradation pathway.[11]
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
For acid hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 M hydrochloric acid.
-
For basic hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 M sodium hydroxide.
-
Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots before analysis (the acidic sample with NaOH and the basic sample with HCl).
-
Analyze the samples using a validated stability-indicating analytical method.
-
3.2.2. Oxidative Degradation
-
Rationale: The molecule may be susceptible to oxidation, particularly at the urea moiety or the aromatic ring.
-
Protocol:
-
Prepare a stock solution of this compound as described above.
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.
-
Incubate the solution at room temperature or slightly elevated temperature (e.g., 40°C).
-
Withdraw and analyze aliquots at appropriate time intervals.
-
3.2.3. Thermal Degradation
-
Rationale: To assess the stability of the compound at elevated temperatures that may be encountered during manufacturing, storage, or transport.
-
Protocol:
-
Place the solid compound in a controlled temperature oven (e.g., 80°C).
-
Prepare a solution of the compound and expose it to the same temperature.
-
Withdraw samples at appropriate time intervals and analyze.
-
3.2.4. Photolytic Degradation
-
Rationale: Phenylurea compounds are known to be susceptible to photodegradation upon exposure to light.[8][9][10] The energy from UV or visible light can induce photochemical reactions. For halogenated phenylureas, photohydrolysis is a major transformation pathway.[8][9][10]
-
Protocol:
-
Prepare a solution of this compound.
-
Expose the solution to a light source that provides both UV and visible light (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
Withdraw and analyze samples at appropriate time intervals.
-
Probable Degradation Pathways
Based on the known degradation of other phenylurea herbicides, the following degradation pathways for this compound can be postulated.
Caption: Postulated Degradation Pathways.
-
Hydrolysis: The primary hydrolytic degradation is expected to be the cleavage of the urea bridge, yielding 4-bromoaniline and ethylamine, with the release of carbon dioxide.
-
Photodegradation: For halogenated phenylureas, photohydrolysis, where the bromine atom is replaced by a hydroxyl group, is a known pathway.[8][9][10] Reductive dehalogenation to form 1-phenyl-3-ethylurea is also possible.
-
N-Dealkylation: The removal of the ethyl group from the urea nitrogen could occur under oxidative or thermal stress, leading to the formation of 1-(4-bromophenyl)urea. This is a common degradation pathway for N-substituted phenylureas.[12]
Development of a Stability-Indicating Analytical Method
A stability-indicating analytical method is one that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, excipients, or other potential impurities.[2] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.
HPLC Method Development Workflow
Caption: HPLC Method Development Workflow.
Recommended Starting HPLC Conditions
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds. A typical gradient might be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at the wavelength of maximum absorbance of this compound (to be determined by UV-Vis spectroscopy).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
This method should be optimized to achieve adequate separation between the parent peak and all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is essential to ensure that the parent peak is free from co-eluting degradants.
Data Interpretation and Reporting
The results of the forced degradation studies should be tabulated to clearly present the extent of degradation under each stress condition.
| Stress Condition | Duration | Temperature | % Degradation of this compound | Number of Degradation Products | Major Degradation Products (by % Area) |
| 0.1 M HCl | 24 hours | 60°C | [Data] | [Data] | [Data] |
| 0.1 M NaOH | 24 hours | 60°C | [Data] | [Data] | [Data] |
| 3% H2O2 | 24 hours | 40°C | [Data] | [Data] | [Data] |
| Thermal (Solid) | 7 days | 80°C | [Data] | [Data] | [Data] |
| Photolytic | [Specify lux hours and Wh/m²] | Ambient | [Data] | [Data] | [Data] |
The identification of major degradation products can be achieved using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the molecular weights of the degradants. Further structural elucidation may require isolation of the impurities followed by Nuclear Magnetic Resonance (NMR) spectroscopy.
Conclusion
This technical guide provides a comprehensive and scientifically grounded approach to investigating the stability and degradation of this compound. By systematically applying the principles of forced degradation and leveraging knowledge from structurally similar phenylurea compounds, researchers can gain a thorough understanding of the molecule's intrinsic stability. The detailed protocols for stress testing and the development of a stability-indicating analytical method offer a robust framework for generating reliable data. This information is indispensable for the successful development of stable, safe, and effective products containing this compound.
References
-
Mazellier, P., et al. (2002). Photochemical behaviour of phenylurea herbicides. Journal of Photochemistry and Photobiology A: Chemistry, 153(1-3), 179-186. [Link]
-
Chiron, S., et al. (1995). Photodegradation of the phenylurea herbicides diuron, monuron, and neburon in aqueous solution. Journal of Agricultural and Food Chemistry, 43(8), 2183-2189. [Link]
-
Tixier, C., et al. (2000). Phototransformation of phenylurea herbicides in aqueous solution. Pesticide Science, 56(5), 455-462. [Link]
-
Bobu, M. M., et al. (2008). Photocatalytic degradation of phenylurea herbicides in aqueous solution. Annals of the Suceava University – Food Engineering, 7(1), 75-82. [Link]
-
Ceron, L. (2023). Evaluating Phenylurea Herbicide Photostability Using Computational Chemistry. ProQuest Dissertations & Theses Global. [Link]
-
Haas, M. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 27(10), 32-37. [Link]
-
Sharma, G., & Kumar, S. (2016). Forced Degradation Studies. MedCrave Online. [Link]
-
Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
-
Rani, S., & Singh, R. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 845-857. [Link]
-
National Center for Biotechnology Information. (n.d.). Analytical Methods. In Environmental Fate and Transport of Agrochemicals. [Link]
-
Teaspoon. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Teaspoon. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
-
Knorst, M. T., et al. (1997). Analytical methods for measuring urea in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1627-1632. [Link]
-
Patel, K., et al. (2023). Multi-gram Preparation of 1-(3-Dimethylamino propyl)-3-ethylurea (EDU). Organic Preparations and Procedures International, 55(3), 263-268. [Link]
-
Sørensen, S. R., et al. (2003). Biodegradation of the phenylurea herbicide isoproturon and its metabolites in agricultural soils. Biodegradation, 14(4), 237-246. [Link]
-
Yamin, B. M., & Adibatul, H. M. (2014). 1-(4-Bromophenyl)-3-(3-chloropropanoyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o685. [Link]
-
Moodie, R. B., & Thomas, P. N. (1972). Acid hydrolysis of phenylurea, 4-fluorophenylurea, and 3-methylphenylurea. Journal of the Chemical Society, Perkin Transactions 2, (10), 1333-1337. [Link]
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. acdlabs.com [acdlabs.com]
- 5. PubChemLite - this compound (C9H11BrN2O) [pubchemlite.lcsb.uni.lu]
- 6. Buy 1-(4-Bromophenyl)-3-(tert-butyl)urea (EVT-5517215) [evitachem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. researchgate.net [researchgate.net]
- 9. Photochemical behaviour of phenylurea herbicides | Scilit [scilit.com]
- 10. Photochemical behaviour of phenylurea herbicides | Semantic Scholar [semanticscholar.org]
- 11. Acid hydrolysis of phenylurea, 4-fluorophenylurea, and 3-methylphenylurea - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. Biodegradation of the phenylurea herbicide isoproturon and its metabolites in agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]
The Phenylurea Core: From Weed Control to Cancer Therapy - An In-depth Technical Guide
Introduction: A Tale of Two Chemistries
The story of substituted phenylurea compounds is a compelling narrative of chemical serendipity and rational design, a journey from the agricultural fields to the forefront of cancer therapy. This in-depth technical guide will explore the discovery, history, and scientific evolution of this versatile chemical scaffold. We will delve into the fundamental principles that govern its bioactivity, from the disruption of photosynthesis in weeds to the targeted inhibition of critical signaling pathways in cancer cells. This guide is intended for researchers, scientists, and drug development professionals, providing not only a historical overview but also actionable insights into the synthesis, mechanism of action, and structure-activity relationships that define this remarkable class of compounds.
The narrative of phenylurea compounds begins not with a targeted search for a bioactive molecule, but with a foundational moment in the history of chemistry itself. In 1828, the German chemist Friedrich Wöhler synthesized urea from inorganic starting materials, a landmark achievement that shattered the prevailing theory of vitalism, which held that organic compounds could only be produced by living organisms.[1][2][3] While Wöhler's synthesis was of urea itself, the groundwork was laid for the exploration of its derivatives. The first synthesis of N-phenylurea, the parent compound of the substituted phenylureas, followed, marking the beginning of a new chapter in organic synthesis.[4][5]
For nearly a century, phenylurea and its simple derivatives remained largely of academic interest. However, the post-World War II era, a period of intense innovation in the chemical industry, saw a concerted effort to discover new applications for the vast array of compounds now accessible through advanced synthetic methods. It was in this environment of exploration that the trajectory of phenylurea compounds took a dramatic and impactful turn.
Part 1: The Agricultural Revolution - Phenylureas as Herbicides
The 1950s witnessed the emergence of substituted phenylureas as a dominant force in chemical weed control. Scientists at E. I. du Pont de Nemours and Company, in their systematic screening of chemical compounds for biological activity, discovered the potent herbicidal properties of this class. This discovery was not entirely serendipitous; it was rooted in the burgeoning understanding of plant physiology and the search for compounds that could selectively interfere with essential biological processes in plants.
The Scientific Rationale: Targeting Photosynthesis
The primary mechanism of action for phenylurea herbicides is the inhibition of photosynthesis, specifically targeting Photosystem II (PSII).[6][7] These compounds act as potent and specific inhibitors of the photosynthetic electron transport chain. They bind to the D1 protein of the PSII complex, effectively blocking the transfer of electrons from the primary electron acceptor, QA, to the secondary electron acceptor, QB.[8] This disruption halts the flow of electrons, leading to a cascade of events including the buildup of reactive oxygen species and subsequent cellular damage, ultimately causing the death of the plant.[6]
The elegance of this mechanism lies in its relative specificity for plants, as animals do not possess a PSII complex. This provided a crucial margin of safety that was a key factor in the widespread adoption of phenylurea herbicides.
Key Phenylurea Herbicides: A Comparative Overview
The initial discoveries led to the development of a range of substituted phenylurea herbicides, each with a unique profile of activity, selectivity, and environmental persistence. Among the most significant are Monuron, Diuron, and Linuron.
| Herbicide | Chemical Structure | Year of Introduction | Key Characteristics | Soil Half-life (approximate) |
| Monuron | 3-(p-chlorophenyl)-1,1-dimethylurea | 1952 | One of the first phenylurea herbicides, non-selective at higher rates. | 30-166 days[9] |
| Diuron | 3-(3,4-dichlorophenyl)-1,1-dimethylurea | 1954 | Broad-spectrum, widely used in agriculture and for industrial weed control. | 30-365 days (typically 90 days)[10] |
| Linuron | 3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea | 1960 | Selective herbicide for use in a variety of crops. | 30-150 days (typically 60 days)[11][12] |
Structure-Activity Relationship (SAR) in Herbicidal Phenylureas
The efficacy of phenylurea herbicides is exquisitely sensitive to the nature and position of substituents on both the phenyl ring and the urea nitrogen atoms. These structural modifications influence the compound's binding affinity to the D1 protein, as well as its physicochemical properties such as solubility and soil mobility.[7][13][14]
-
Phenyl Ring Substitution: Halogenation of the phenyl ring, particularly at the 3 and 4 positions, was found to be critical for high herbicidal activity. The dichlorophenyl substitution in Diuron and Linuron, for instance, significantly enhances their binding to the D1 protein compared to the monochlorinated Monuron.
-
Urea Nitrogen Substitution: The nature of the substituents on the terminal nitrogen of the urea moiety also plays a crucial role. N,N-dimethyl substitution, as seen in Monuron and Diuron, is a common feature. The replacement of one methyl group with a methoxy group, as in Linuron, alters the herbicide's selectivity and degradation profile.[10][15]
The following diagram illustrates the general structure-activity relationships for phenylurea herbicides.
Experimental Protocol: Synthesis of Diuron
The industrial synthesis of Diuron typically involves the reaction of 3,4-dichloroaniline with phosgene to form 3,4-dichlorophenyl isocyanate, which is then reacted with dimethylamine. For laboratory-scale synthesis, triphosgene can be used as a safer alternative to phosgene.
Materials:
-
3,4-dichloroaniline
-
Triphosgene
-
Toluene (anhydrous)
-
Triethylamine
-
Dimethylamine solution (e.g., 40% in water or as a gas)
-
Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of 3,4-dichlorophenyl isocyanate:
-
In a three-neck round-bottom flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, dissolve 3,4-dichloroaniline in anhydrous toluene.
-
Cool the solution in an ice bath.
-
In a separate flask, prepare a solution of triphosgene in anhydrous toluene.
-
Slowly add the triphosgene solution to the stirred solution of 3,4-dichloroaniline via the dropping funnel.
-
After the addition is complete, slowly add triethylamine to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, the reaction mixture containing 3,4-dichlorophenyl isocyanate is used directly in the next step.
-
-
Formation of Diuron:
-
Cool the solution of 3,4-dichlorophenyl isocyanate in an ice bath.
-
Slowly add the dimethylamine solution to the stirred isocyanate solution. An exothermic reaction will occur, and a precipitate of Diuron will form.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold toluene and then with water to remove any unreacted starting materials and salts.
-
Dry the purified Diuron in a vacuum oven.
-
Characterization:
-
The identity and purity of the synthesized Diuron should be confirmed by techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.
The following diagram illustrates the synthetic workflow for Diuron.
Part 2: The Pharmaceutical Pivot - Phenylureas in Drug Discovery
While the agricultural applications of phenylureas were being firmly established, a parallel evolution was taking place in the field of medicinal chemistry. The same physicochemical properties that made phenylureas effective herbicides – their ability to form strong hydrogen bonds and their tunable lipophilicity – also made them attractive scaffolds for the design of therapeutic agents.[16][17] The urea moiety, with its hydrogen bond donor and acceptor capabilities, is an excellent pharmacophore for interacting with the active sites of enzymes and receptors.[16]
From Broad-Spectrum to Targeted Therapy: The Rise of Kinase Inhibitors
The transition of phenylureas from broad-spectrum biocides to highly specific, life-saving drugs is exemplified by their emergence as a key structural motif in a class of anticancer agents known as kinase inhibitors. Kinases are a family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The development of small molecules that can selectively inhibit the activity of specific kinases has revolutionized cancer treatment.
Two of the most prominent examples of phenylurea-containing kinase inhibitors are Sorafenib and Afatinib.
Sorafenib: A Multi-Kinase Inhibitor
Sorafenib is an oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[18] It targets several key kinases involved in tumor cell proliferation and angiogenesis, including Raf kinases and vascular endothelial growth factor receptors (VEGFRs).[18]
Structure-Activity Relationship of Sorafenib:
The structure of Sorafenib can be conceptually divided into three key regions, each contributing to its potent and selective inhibitory activity.
-
Picolinamide Moiety: This region is crucial for binding to the hinge region of the kinase active site.
-
Bi-aryl Urea Linker: The central phenylurea core forms critical hydrogen bonds with amino acid residues in the ATP-binding pocket of the target kinases.
-
Substituted Phenyl Ring: This lipophilic "tail" of the molecule occupies a hydrophobic pocket within the kinase domain, contributing to the overall binding affinity.
The following table summarizes the impact of modifications to the central urea linker on the activity of Sorafenib analogues.
| Analogue | Linker Modification | VEGFR2 IC50 (µM) | Cytotoxicity (Cancer Cell Lines) |
| Sorafenib | Urea | Potent | High |
| Analogue 2a | Thiourea | Moderately Potent | Moderate |
| Analogue 2b | Sulfonylurea | Weak | Low |
Data compiled from multiple sources.
The data clearly indicate that the urea linker is essential for the potent kinase inhibitory activity of Sorafenib, likely due to its optimal hydrogen bonding capabilities.
Afatinib: An Irreversible ErbB Family Blocker
Afatinib is a second-generation tyrosine kinase inhibitor used for the treatment of non-small cell lung cancer (NSCLC) with specific mutations in the epidermal growth factor receptor (EGFR).[19] Unlike first-generation inhibitors, Afatinib forms a covalent bond with a cysteine residue in the active site of the EGFR kinase, leading to irreversible inhibition.[19][20]
Structure-Activity Relationship of Afatinib:
The development of Afatinib involved extensive structure-activity relationship studies to optimize its potency, selectivity, and pharmacokinetic properties. Key structural features include:
-
Quinazoline Core: This heterocyclic scaffold is a common feature in many EGFR inhibitors and serves as the anchor for the molecule in the ATP binding site.
-
Anilino-quinazoline Moiety: The 4-anilino-quinazoline portion of the molecule is responsible for the primary interactions with the kinase hinge region.
-
Acrylamide Warhead: The reactive acrylamide group is the key to Afatinib's irreversible mechanism of action, forming a covalent bond with Cys797 of EGFR.[20]
-
Substituted Phenyl Ring and Tetrahydrofuran Moiety: These groups occupy specific pockets within the kinase domain, contributing to the overall binding affinity and selectivity.
The following diagram illustrates the mechanism of action of Sorafenib and Afatinib on their respective target signaling pathways.
Conclusion: A Legacy of Innovation and a Future of Possibilities
The journey of substituted phenylurea compounds, from their humble beginnings in the early days of organic chemistry to their current status as both essential agricultural tools and life-saving medicines, is a testament to the power of chemical innovation. The phenylurea core has proven to be an remarkably versatile scaffold, capable of being tailored to interact with a diverse range of biological targets.
For the agricultural scientist, the phenylureas remain a vital tool for ensuring food security, with ongoing research focused on developing new derivatives with improved environmental profiles and resistance management strategies. For the medicinal chemist and drug development professional, the phenylurea scaffold continues to be a rich source of inspiration for the design of novel therapeutics. The success of Sorafenib and Afatinib has paved the way for the exploration of phenylurea-based inhibitors for a wide range of other kinases and biological targets implicated in human disease.
As our understanding of molecular biology and disease pathways continues to grow, so too will the opportunities to harness the unique chemical properties of the phenylurea core. The legacy of this remarkable class of compounds is one of continuous innovation, and its future undoubtedly holds the promise of further discoveries that will benefit both agriculture and human health.
References
-
Chander, S., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 25(19), 4489. [Link]
-
Song, D. Q., et al. (2009). Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. Bioorganic & medicinal chemistry, 17(11), 3873–3878. [Link]
-
Song, D. Q., et al. (2009). Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. Bioorganic & medicinal chemistry, 17(11), 3873–3878. [Link]
-
Wang, L. Y., et al. (2018). Clinical efficacy and safety of afatinib in the treatment of non-small-cell lung cancer in Chinese patients. OncoTargets and therapy, 11, 549–558. [Link]
-
Lin, C. Y., et al. (2022). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules, 27(19), 6265. [Link]
-
Solca, F., et al. (2012). Target binding properties and cellular activity of afatinib (BIBW 2992), an irreversible ErbB family blocker. The Journal of pharmacology and experimental therapeutics, 343(2), 342–350. [Link]
-
Kumar, P., et al. (2019). A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate. Chemical Reports, 1(1), 1-8. [Link]
-
School of Chemistry, University of Bristol. UREA - Molecule of the Month - June 1996. [Link]
-
Quora. What is the significance of urea in the history of organic chemistry? [Link]
-
American Chemical Society. Urea. [Link]
-
Strumberg, D., & Schultheis, B. (2006). Sorafenib for the Treatment of Advanced Renal Cell Carcinoma. Clinical Cancer Research, 12(24), 7536s-7540s. [Link]
-
EXTOXNET. LINURON. [Link]
-
Kisku, A., Wahi, R., & Mishra, R. K. (2023). Thermodynamics and mechanism of afatinib–EGFR binding through a QM/MM approach. RSC Medicinal Chemistry, 14(3), 487-500. [Link]
-
Kisku, A., et al. (2023). Thermodynamics and mechanism of afatinib–EGFR binding through a QM/MM approach. RSC Medicinal Chemistry, 14(3), 487-500. [Link]
-
Hilaris Publisher. Role of Aryl Urea Containing Compounds in Medicinal Chemistry. [Link]
-
Popa, M., et al. (2022). Structure–Activity Relationships Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 23(19), 11867. [Link]
-
wsdot. Diuron Roadside Vegetation Management Herbicide Fact Sheet. [Link]
-
Tanaka, H., et al. (2018). Efficacy and safety of sorafenib for advanced renal cell carcinoma: real-world data of patients with renal impairment. Cancer management and research, 10, 845–853. [Link]
-
Wikipedia. N-Benzoyl-N'-phenylurea. [Link]
-
ResearchGate. Physicochemical properties of phenylurea herbicides. [Link]
-
ResearchGate. Phenylurea Herbicides. [Link]
-
Atkins, M. B., et al. (2007). Renal cell carcinoma and the use of sorafenib. Clinical advances in hematology & oncology : H&O, 5(2), 123–130. [Link]
-
Paz-Ares, L., et al. (2015). [Mechanism of action and preclinical development of afatinib]. Se-om, 20, 10-15. [Link]
-
Engel, J. C., et al. (2018). Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. ChemMedChem, 13(14), 1429-1437. [Link]
-
Porwal, M., et al. (2019). Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening. Scientific reports, 9(1), 1-11. [Link]
-
ResearchGate. Molecular structure and formulas of phenylurea herbicides. [Link]
-
UroToday. Efficacy and safety of sorafenib for advanced renal cell carcinoma: real-world data of patients with renal impairment. [Link]
-
Guzzella, L., Pozzoni, F., & Giuliano, G. (2000). Field study on mobility and persistence of linuron and monolinuron in agricultural soil. Annali di chimica, 90(1-2), 101-110. [Link]
-
ResearchGate. Phenylurea Herbicides. [Link]
-
Morillo, E., et al. (2022). Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils. Agronomy, 12(2), 282. [Link]
-
wsdot. (2017). Diuron Roadside Vegetation Management Herbicide Fact Sheet. [Link]
-
Barbaś, J., & Głąb, M. (2014). Comparison of linuron degradation in the presence of pesticide mixtures in soil under laboratory conditions. Polish Journal of Environmental Studies, 23(5). [Link]
-
Semantic Scholar. A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate. [Link]
-
PrepChem.com. Synthesis of N-phenyl-N',N'-dimethyl urea. [Link]
-
CNCB-NGDC. Periodic properties table of phenyl/sulphonylurea herbicides, pesticides and POPs. [Link]
-
ResearchGate. Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. [Link]
-
ResearchGate. Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. [Link]
-
SciELO. Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. [Link]
-
ChemSynthesis. N-phenylurea. [Link]
-
Scirp.org. Comparative Efficacy of Different Herbicides for Weed Management and Yield Attributes in Wheat. [Link]
-
Scirp.org. Evaluation of the efficacy of pre and post emergence herbicides to manage grassy and broad leaf weeds on mungbean(Vignaradiata L.). [Link]
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Afatinib synthesis - chemicalbook [chemicalbook.com]
- 3. medkoo.com [medkoo.com]
- 4. Phenylurea synthesis - chemicalbook [chemicalbook.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. CN102942507A - Novel method for preparing linuron - Google Patents [patents.google.com]
- 7. Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and dose of afatinib in patients with non‐small cell lung cancer after failure of prior gefitinib or erlotinib treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. wsdot.wa.gov [wsdot.wa.gov]
- 11. EXTOXNET PIP - LINURON [extoxnet.orst.edu]
- 12. Comparison of linuron degradation in the presence of pesticide mixtures in soil under laboratory conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Afatinib demonstrates significant progression-free survival of almost one year in EGFR mutation-positive advanced NSCLC [prnewswire.com]
- 17. CN110563710A - Preparation method of afatinib maleate - Google Patents [patents.google.com]
- 18. Efficacy and safety of sorafenib in advanced renal cell carcinoma patients: Results from a long-term study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Clinical Pharmacokinetics and Pharmacodynamics of Afatinib - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Acute Toxicity Assessment of 1-(4-Bromophenyl)-3-ethylurea
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting acute toxicity studies of the compound 1-(4-Bromophenyl)-3-ethylurea. This document emphasizes scientific integrity, logical experimental design, and adherence to internationally recognized protocols.
Introduction: Understanding the Toxicological Profile of a Novel Urea Derivative
This compound belongs to the broad class of urea derivatives, compounds with a wide range of applications in pharmaceuticals and agrochemicals.[1] The toxicological assessment of any new chemical entity is a critical step in its development pipeline, ensuring human and environmental safety.[2] Acute toxicity studies represent the initial evaluation of a substance's potential to cause adverse health effects from a single or short-term exposure.[3] These studies are fundamental for hazard classification, dose selection in further non-clinical studies, and establishing safety measures for handling.[3][4]
While specific toxicological data for this compound is not extensively available in the public domain, information on structurally related compounds, such as N-(4-bromophenyl)urea, indicates a potential for oral toxicity.[5][6] The general class of urea herbicides, for instance, is known to have low to moderate acute toxicity, with some being metabolized to aniline derivatives that can induce methemoglobinemia.[7] This guide, therefore, outlines a robust, scientifically-grounded approach to systematically determine the acute toxicological profile of this compound, adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.
Part 1: Strategic Planning and Pre-study Considerations
Before embarking on in-vivo studies, a thorough in-silico and in-vitro assessment is crucial. This initial phase helps in estimating the potential toxicity and informing the design of subsequent animal studies, thereby minimizing animal use.
In-Silico Analysis and Literature Review
A comprehensive literature search for toxicological data on this compound and structurally similar compounds is the first step. Databases such as PubChem and toxicology resources should be consulted.[5][6][8] Quantitative Structure-Activity Relationship (QSAR) modeling can provide initial estimates of toxicity based on the chemical structure.
Physicochemical Characterization
Understanding the physicochemical properties of this compound is essential for appropriate formulation and dose administration. Key parameters include:
-
Solubility: Determines the choice of vehicle for administration.
-
Purity: Impurities can influence the toxicological outcome.
-
Stability: The compound's stability in the chosen vehicle must be confirmed.
Formulation and Vehicle Selection
The choice of vehicle for administering the test substance is critical. For oral administration, the preferred vehicle is water. If the compound is not soluble in water, an aqueous suspension or a solution in an appropriate oil (e.g., corn oil) may be used.[9] The toxicological properties of the chosen vehicle must be well-characterized and should not interfere with the study's outcome.[10]
Part 2: In-Vivo Acute Oral Toxicity Study Design
The following experimental design is based on the internationally recognized OECD Guidelines for the Testing of Chemicals, which provide a standardized and humane approach to acute toxicity testing.[9][11][12] The choice between the different OECD guidelines (e.g., TG 420, 423, or 425) will depend on the specific objectives of the study and the expected level of toxicity.[9]
Animal Model Selection
The rat is the preferred species for acute oral toxicity studies.[10] Healthy, young adult animals of a single sex (typically females, as they are often more sensitive) are used.[13] The weight variation of the animals should not exceed ± 20% of the mean weight.[10]
Experimental Workflow: OECD 423 (Acute Toxic Class Method)
The Acute Toxic Class Method (OECD TG 423) is a stepwise procedure that uses a minimum number of animals to classify a substance based on its acute oral toxicity.[12][14]
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(4-Bromophenyl)urea | C7H7BrN2O | CID 16074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-(4-Bromophenyl)urea | C7H7BrN2O | CID 16074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Poisoning due to urea herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-(4-Bromophenyl)-1,1-diethylurea | C11H15BrN2O | CID 735609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. umwelt-online.de [umwelt-online.de]
- 12. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 13. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]
- 14. biogem.it [biogem.it]
An In-Depth Technical Guide to the Crystal Structure Analysis of 1-(4-Bromophenyl)-3-ethylurea
A Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Significance of Crystal Structure in Drug Design
In the realm of modern drug discovery, a profound understanding of a molecule's three-dimensional architecture is not merely advantageous; it is fundamental. The crystal structure of an active pharmaceutical ingredient (API) dictates a cascade of critical physicochemical properties, including solubility, stability, bioavailability, and tabletability. For researchers engaged in the development of novel therapeutics, the precise elucidation of this atomic arrangement provides invaluable insights into structure-activity relationships (SAR), guiding the rational design of more potent and selective drug candidates. Urea derivatives, in particular, are a cornerstone of medicinal chemistry, prized for their ability to form robust hydrogen bonds with biological targets.[1][2] This guide focuses on the comprehensive crystal structure analysis of a representative N-aryl-N'-alkyl urea, 1-(4-Bromophenyl)-3-ethylurea, offering a detailed exploration of the methodologies and interpretative frameworks that underpin this critical analytical science.
I. Synthesis and Crystallization: From Precursors to Diffraction-Quality Single Crystals
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The purity of the synthesized material is paramount, as impurities can significantly impede crystallization.
Synthesis of this compound
The synthesis of N-aryl-N'-alkyl ureas is a well-established transformation in organic chemistry. A common and reliable method involves the reaction of an aryl isocyanate with an alkylamine. In the case of this compound, this is achieved by reacting 4-bromophenyl isocyanate with ethylamine.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromophenyl isocyanate (1.0 eq.) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Nucleophilic Addition: To the stirred solution, add ethylamine (1.1 eq.) dropwise at 0 °C. The reaction is typically exothermic.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a crystalline solid.
Crystal Growth: The Art and Science of Nucleation and Growth
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be a single, well-formed entity, typically between 0.1 and 0.3 mm in each dimension, and free from cracks or other defects.[3]
Experimental Protocol: Single Crystal Growth
-
Solvent Selection: Screen a variety of solvents to find one in which this compound has moderate solubility.
-
Slow Evaporation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In a larger, outer container, place a solvent in which the compound is soluble but the precipitant is not. The slow diffusion of the precipitant vapor into the solution of the compound can induce crystallization.
-
Cooling: Slowly cool a saturated solution from a higher temperature to a lower temperature. This decreases the solubility of the compound, promoting crystallization.
II. Single-Crystal X-ray Diffraction: Illuminating the Molecular Architecture
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.
A Note on the Analyzed Structure: As of the writing of this guide, the specific crystal structure of this compound is not publicly available in crystallographic databases. Therefore, to provide a comprehensive and instructive analysis, this guide will utilize the experimentally determined crystal structure of the closely related compound, N-(4-Bromophenyl)urea (CCDC number: 799648), as a working example.[4][5] This compound lacks the ethyl group but shares the core 4-bromophenylurea moiety, making it an excellent model for demonstrating the principles of crystal structure analysis.
The SC-XRD Workflow
The workflow for a single-crystal X-ray diffraction experiment can be broken down into several key stages, as illustrated in the diagram below.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in the X-ray diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms. The instrument then rotates the crystal while irradiating it with X-rays, and a detector collects the diffraction pattern.
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors and to integrate the intensities of the individual reflections.
-
Structure Solution: The "phase problem" is solved using computational methods, such as direct methods or Patterson methods, to generate an initial electron density map. This map provides a preliminary model of the crystal structure.
-
Structure Refinement: The initial model is refined against the experimental data using software such as SHELXL.[6][7][8][9] This iterative process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
-
Structure Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This is often done using tools like checkCIF.
III. Analysis and Interpretation of the Crystal Structure of N-(4-Bromophenyl)urea
The final output of a successful crystal structure determination is a Crystallographic Information File (CIF), which contains all the information about the crystal structure. From this file, we can extract key geometric parameters and analyze the intermolecular interactions that govern the crystal packing.
Crystallographic Data
The following table summarizes the key crystallographic data for N-(4-Bromophenyl)urea.[4]
| Parameter | Value |
| Chemical Formula | C₇H₇BrN₂O |
| Formula Weight | 215.06 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 4.6033(2) |
| b (Å) | 5.3915(2) |
| c (Å) | 15.9444(8) |
| β (°) | 97.994(3) |
| Volume (ų) | 391.87(3) |
| Z | 2 |
| T (K) | 150 |
| R-factor | 0.023 |
Molecular Geometry
In the crystal structure of N-(4-Bromophenyl)urea, the urea moiety and the benzene ring are both essentially planar.[4] However, they are rotated with respect to each other by a dihedral angle of 47.8(1)°.[4] This twisted conformation is a common feature in many N-aryl ureas and is a result of minimizing steric hindrance between the ortho-protons of the phenyl ring and the NH group of the urea.
Intermolecular Interactions and Crystal Packing
The crystal packing of N-(4-Bromophenyl)urea is dominated by a network of N-H···O hydrogen bonds.[4] The urea moiety provides two hydrogen bond donors (the two N-H groups) and one strong hydrogen bond acceptor (the carbonyl oxygen). In the crystal structure of N-(4-Bromophenyl)urea, the carbonyl oxygen acts as a trifurcated acceptor, forming hydrogen bonds with three different N-H donors from neighboring molecules.[4] This extensive hydrogen bonding network leads to the formation of layers in the crystal lattice.[4] The presence of the bromine atom also introduces the possibility of halogen bonding, which can further influence the crystal packing.
The diagram below illustrates the key intermolecular interactions in the crystal structure of N-(4-Bromophenyl)urea.
Caption: Schematic of hydrogen bonding in N-(4-Bromophenyl)urea.
IV. Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is a three-dimensional surface that partitions the crystal space into regions where the electron density of a promolecule dominates that of the procrystal. By mapping properties such as d_norm (normalized contact distance) onto this surface, we can identify and analyze the different types of intermolecular contacts.
Key Features of a d_norm Map:
-
Red spots: Indicate contacts that are shorter than the van der Waals radii, representing strong interactions like hydrogen bonds.
-
White areas: Represent contacts that are approximately equal to the van der Waals radii.
-
Blue areas: Indicate regions with no significant intermolecular contacts.
For N-(4-Bromophenyl)urea, the Hirshfeld surface analysis would reveal prominent red spots corresponding to the N-H···O hydrogen bonds. It would also allow for the analysis of weaker interactions, such as C-H···π and Br···Br contacts, which contribute to the overall stability of the crystal lattice.
V. Conclusion: From Structure to Function
The comprehensive analysis of a molecule's crystal structure, as detailed in this guide for this compound (using N-(4-Bromophenyl)urea as a case study), is a cornerstone of modern drug development. By meticulously determining the three-dimensional arrangement of atoms and the intricate network of intermolecular interactions, researchers can gain profound insights into the material properties of an API. This knowledge is not only crucial for formulation and manufacturing but also provides a rational basis for the design of next-generation therapeutics with improved efficacy and safety profiles. The integration of synthesis, crystallization, single-crystal X-ray diffraction, and advanced analytical techniques like Hirshfeld surface analysis empowers scientists to navigate the complex landscape of solid-state chemistry and accelerate the journey from molecule to medicine.
References
-
Kaur, M., Singh, M., & Chadha, N. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(15), 4477. [Link]
-
Müller, P., Herbst-Irmer, R., Spek, A. L., Schneider, T. R., & Sawaya, M. R. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. [Link]
-
Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]
-
Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(4), 120-126. [Link]
-
Ispik, E., & Salih, B. (2019). Urea-Functionalized Heterocycles: Structure, Hydrogen Bonding and Applications. Molecules, 24(16), 2954. [Link]
-
Gálico, D. A., Suescun, L., & Ellena, J. (2010). N-(4-Bromophenyl)urea. Acta Crystallographica Section E: Structure Reports Online, 66(12), o2879. [Link]
-
Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]
-
National Center for Biotechnology Information (n.d.). N-(4-Bromophenyl)urea. PubChem. Retrieved from [Link]
-
Wikipedia contributors. (2023, December 28). Urea. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). This compound. PubChemLite. Retrieved from [Link]
-
determination of crystal structure by single crystal X-ray diffraction. (n.d.). [PowerPoint slides]. Retrieved from [Link]
-
Foley, B. J., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1845-1855. [Link]
-
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]
-
Foley, B. J., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. [Link]
-
Müller, P. (2006). Crystal structure refinement : a crystallographer's guide to SHELXL. Semantic Scholar. [Link]
-
Gao, K., Zha, S.-E., Liu, C.-Y., & Wang, E.-Q. (2016). Crystal structure of 3-(adamantan-1-yl)-1-(4-bromophenyl)urea, C17H21BrN2O. Zeitschrift für Kristallographie - New Crystal Structures, 232(1), 1-2. [Link]
-
Gao, K., Zha, S.-E., Liu, C.-Y., & Wang, E.-Q. (2022). The crystal structure of 1-(4-bromophenyl)-3-(2-chlorobenzyl)urea, C14H12BrClN2O. Zeitschrift für Kristallographie - New Crystal Structures, 238(1), 1-3. [Link]
- Clegg, W., & Teat, S. J. (2019). Single-crystal X-ray Diffraction (Part 1). In Pharmaceutical Crystallography: A Guide to Structure and Analysis. Royal Society of Chemistry.
-
Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]
-
Yamin, B. M., & Razak, I. A. (2014). 1-(4-Bromophenyl)-3-(3-chloropropanoyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o685. [Link]
-
National Center for Biotechnology Information (n.d.). Ethylurea. PubChem. Retrieved from [Link]
-
Synthonix. (n.d.). N-(4-Bromophenyl)-N'-ethyl urea. [Link]
-
National Center for Biotechnology Information (n.d.). 3-(4-Bromophenyl)-1,1-diethylurea. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). 1-(4-bromophenyl)-3-phenylurea. PubChemLite. Retrieved from [Link]
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urea-Functionalized Heterocycles: Structure, Hydrogen Bonding and Applications [mdpi.com]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. N-(4-Bromophenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(4-Bromophenyl)urea | C7H7BrN2O | CID 16074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Crystal Structure Refinement A Crystallographer's Guide to SHELXL [cincinnatistate.ecampus.com]
- 7. cad4.cpac.washington.edu [cad4.cpac.washington.edu]
- 8. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Crystal structure refinement : a crystallographer's guide to SHELXL | Semantic Scholar [semanticscholar.org]
The Pharmacokinetic Profile of Arylurea Derivatives: A Technical Guide for Drug Development Professionals
Introduction: The Critical Role of Pharmacokinetics in the Trajectory of Arylurea-Based Therapeutics
Arylurea derivatives have emerged as a significant class of small molecules in modern drug discovery, demonstrating considerable therapeutic potential, particularly as kinase inhibitors in oncology.[1] The journey of a promising arylurea candidate from a laboratory hit to a clinical reality is fundamentally governed by its pharmacokinetic profile. Understanding how the body absorbs, distributes, metabolizes, and excretes (ADME) these compounds is not merely a regulatory checkpoint but a critical determinant of efficacy and safety.[2][3] This guide provides an in-depth exploration of the pharmacokinetic landscape of arylurea derivatives, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals. By elucidating the causality behind experimental choices and grounding claims in authoritative data, this document aims to serve as a practical resource for optimizing the pharmacokinetic properties of this vital therapeutic class.
I. Absorption: Navigating the Intestinal Barrier
The oral route of administration is the most preferred for patient compliance, making intestinal absorption a primary hurdle for arylurea derivatives.[4] A compound's ability to traverse the intestinal epithelium is a key factor influencing its oral bioavailability.[5]
Key Determinants of Oral Absorption:
-
Solubility: Many arylurea derivatives, particularly kinase inhibitors, are lipophilic and may exhibit poor aqueous solubility, which can limit their dissolution in the gastrointestinal tract and subsequent absorption.[6]
-
Permeability: The ability of a compound to pass through the intestinal cell membrane is crucial. This can occur via passive diffusion or be mediated by transporters.[7]
-
Efflux Transporters: Arylurea derivatives can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of the intestinal cells back into the lumen, thereby reducing absorption.[2]
Experimental Workflow: Caco-2 Permeability Assay
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[4][5] These human colon adenocarcinoma cells differentiate into a monolayer with tight junctions and express relevant transporter proteins, mimicking the intestinal barrier.[5][7]
Objective: To determine the apparent permeability coefficient (Papp) of an arylurea derivative and assess its potential for active efflux.
Step-by-Step Protocol: [8]
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in multi-well plates and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.[9]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[8]
-
Compound Application: The test arylurea derivative (typically at a concentration of 10 µM) is added to the apical (A) side of the monolayer, and buffer is added to the basolateral (B) side.[8]
-
Sample Collection: At predetermined time points (e.g., 2 hours), samples are collected from the basolateral side to measure the amount of compound that has permeated the monolayer.[8]
-
Efflux Assessment: To assess active efflux, the experiment is also performed in the reverse direction (B to A). The compound is added to the basolateral side, and samples are collected from the apical side.[8]
-
Quantification: The concentration of the arylurea derivative in the collected samples is determined using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5]
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.[8]
Causality Behind Experimental Choices:
-
The 21-day culture period is essential for the Caco-2 cells to fully differentiate and form the tight junctions that are critical for a reliable permeability assessment.[4]
-
TEER measurement provides a non-destructive method to ensure the integrity of the cellular barrier before and after the experiment.
-
Running the assay in both apical-to-basolateral and basolateral-to-apical directions is crucial for identifying compounds that are substrates of efflux transporters.
Visualization of Caco-2 Permeability Assay Workflow:
Caption: Major metabolic pathways of the arylurea derivative, sorafenib.
Experimental Workflow: In Vitro Metabolic Stability Assay
This assay is used to determine the rate at which a compound is metabolized by liver enzymes.
Objective: To determine the in vitro half-life and intrinsic clearance of an arylurea derivative in liver microsomes or hepatocytes.
Step-by-Step Protocol:
-
System Preparation: Human liver microsomes (containing Phase I enzymes) or cryopreserved hepatocytes (containing both Phase I and Phase II enzymes) are used.
-
Incubation: The test arylurea derivative is incubated with the liver preparation and necessary cofactors (e.g., NADPH for CYP-mediated reactions) at 37°C.
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: The samples are centrifuged to precipitate proteins.
-
Quantification: The concentration of the remaining parent compound in the supernatant is measured by LC-MS/MS.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear portion of this plot is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
IV. Excretion: The Final Elimination
Excretion is the final removal of the drug and its metabolites from the body. The primary routes of excretion are renal (urine) and biliary (feces). [10]The physicochemical properties of the metabolites, particularly their increased water solubility, facilitate their elimination.
For example, after oral administration of sorafenib, approximately 77% of the dose is excreted in the feces (with 51% as the unchanged parent drug) and 19% is excreted in the urine, primarily as glucuronidated metabolites. [10]
V. Analytical Methodologies: Quantifying Arylurea Derivatives in Biological Matrices
Accurate quantification of arylurea derivatives and their metabolites in biological fluids (e.g., plasma, urine) is essential for pharmacokinetic studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed. [11][12][13]
Typical LC-MS/MS Method for an Arylurea Derivative (e.g., Sorafenib) in Human Plasma:
| Parameter | Description |
|---|---|
| Sample Preparation | Simple protein precipitation with acetonitrile. [11][12] |
| Chromatography | Reversed-phase HPLC (e.g., C8 or C18 column). [11][12] |
| Mobile Phase | Isocratic or gradient elution with a mixture of organic solvent (e.g., acetonitrile) and acidified water (e.g., 0.1% formic acid). [11] |
| Ionization | Electrospray Ionization (ESI) in positive mode. [11] |
| Mass Spectrometry | Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. [11][12] |
| MRM Transitions | Specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. [11]|
Visualization of Bioanalytical Workflow:
Caption: Bioanalytical workflow for quantifying arylurea derivatives in plasma.
VI. Conclusion and Future Perspectives
A thorough understanding and early assessment of the pharmacokinetic properties of arylurea derivatives are indispensable for their successful development. By employing a suite of robust in vitro assays, such as Caco-2 permeability and metabolic stability, coupled with highly sensitive analytical techniques like LC-MS/MS, drug development teams can build a comprehensive ADME profile. This data-driven approach allows for the rational design of molecules with improved oral bioavailability, optimized metabolic profiles, and appropriate clearance rates. As the landscape of drug discovery continues to evolve, the integration of in silico predictive models with these experimental workflows will further enhance our ability to select and advance arylurea candidates with the highest probability of clinical success.
References
-
Title: PharmGKB summary: Sorafenib Pathways Source: PMC - NIH URL: [Link]
-
Title: Caco-2 Permeability Assay Protocol Source: Creative Bioarray URL: [Link]
-
Title: Development of a Rapid and Sensitive LC-MS/MS assay for the Determination of Sorafenib in Human Plasma Source: PMC - NIH URL: [Link]
-
Title: DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells Source: JRC Big Data Analytics Platform URL: [Link]
-
Title: Development of a rapid and sensitive LC-MS/MS assay for the determination of sorafenib in human plasma Source: PubMed URL: [Link]
-
Title: Analytical estimation methods for determination of sorafenib Source: WJBPHS URL: [Link]
-
Title: Bioequivalence and safety assessment of sorafenib tosylate tablets in healthy Chinese subjects under fasting conditions Source: Frontiers URL: [Link]
-
Title: Plasma Protein Binding Assay Source: BioIVT URL: [Link]
-
Title: Protein Binding Assays Source: BioAgilytix Labs URL: [Link]
-
Title: How to Measure the Plasma Protein Binding Ability of Your Drug Candidate Source: Visikol URL: [Link]
-
Title: Plasma Protein Binding Assay Source: Domainex URL: [Link]
-
Title: Caco-2 cell permeability assays to measure drug absorption Source: PubMed URL: [Link]
-
Title: Drug-permeability and transporter assays in Caco-2 and MDCK cell lines Source: Ovid URL: [Link]
-
Title: In Vitro ADME Source: Selvita URL: [Link]
-
Title: Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme Source: MDPI URL: [Link]
-
Title: The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification Source: PubMed URL: [Link]
-
Title: Diarylureas in the type II kinase inhibitor. Source: ResearchGate URL: [Link]
-
Title: The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Source: PMC - PubMed Central URL: [Link]
-
Title: Pharmacokinetic parameters Source: Scribd URL: [Link]
Sources
- 1. bioivt.com [bioivt.com]
- 2. selvita.com [selvita.com]
- 3. scribd.com [scribd.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ovid.com [ovid.com]
- 8. enamine.net [enamine.net]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. frontiersin.org [frontiersin.org]
- 11. Development of a Rapid and Sensitive LC-MS/MS assay for the Determination of Sorafenib in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a rapid and sensitive LC-MS/MS assay for the determination of sorafenib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. wjbphs.com [wjbphs.com]
Methodological & Application
Application Note & Experimental Protocol: Synthesis of 1-(4-Bromophenyl)-3-ethylurea
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 1-(4-Bromophenyl)-3-ethylurea, a substituted urea derivative of interest in medicinal chemistry and materials science. The synthesis is achieved through a robust and efficient nucleophilic addition reaction between 4-bromophenyl isocyanate and ethylamine. This guide details the reaction mechanism, provides a step-by-step experimental procedure, outlines critical safety considerations, and offers insights into the rationale behind key procedural steps. The protocol is designed for researchers, chemists, and drug development professionals, ensuring reproducibility and a high-purity yield of the target compound.
Introduction and Scientific Rationale
Substituted ureas are a cornerstone functional group in modern chemistry, exhibiting a wide range of applications as herbicides, plant growth regulators, and potent therapeutic agents.[1] Many urea-containing molecules act as inhibitors for critical enzymes like protein kinases, making them a focal point in the development of novel anticancer drugs.[2] The synthesis of specific urea derivatives is therefore a fundamental task in drug discovery and development.
The target molecule, this compound, is synthesized via the reaction of an aryl isocyanate with a primary amine. This method is highly efficient and widely employed for the preparation of unsymmetrical ureas. The core of this reaction is the nucleophilic attack of the electron-rich nitrogen atom of ethylamine on the highly electrophilic carbonyl carbon of the isocyanate group. The high reactivity of the isocyanate functional group ensures that the reaction proceeds readily, often under mild conditions. Understanding and controlling this reactivity is key to a successful synthesis.
Reaction Scheme and Mechanism
The synthesis proceeds via a direct nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of ethylamine acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group in 4-bromophenyl isocyanate. This is followed by a proton transfer to the nitrogen of the former isocyanate group to yield the stable urea product.
Reaction: 4-Bromophenyl Isocyanate + Ethylamine → this compound
Mechanism Visualization
Caption: Reaction mechanism for urea formation.
Materials and Reagent Data
Equipment
-
Round-bottom flask (100 mL) with a magnetic stir bar
-
Dropping funnel
-
Condenser and nitrogen/argon inlet adapter
-
Ice bath
-
Magnetic stirrer with heating capabilities
-
Rotary evaporator
-
Büchner funnel and filtration flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Thin Layer Chromatography (TLC) plates and chamber
Reagent Properties
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Hazards |
| 4-Bromophenyl isocyanate | 2493-02-9 | 198.02 | 158 °C / 14 mmHg | 42-44 | Harmful, Irritant, Lachrymator, Moisture Sensitive[3][4] |
| Ethylamine (70% in H₂O) | 75-04-7 | 45.08[5] | 16.6[6] | -81[5] | Highly Flammable, Corrosive, Irritant[5][6][7] |
| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | 72.11 | 66 | -108.4 | Flammable, Irritant |
Critical Safety Precautions
This protocol must be performed inside a certified chemical fume hood by personnel trained in handling hazardous chemicals.
-
4-Bromophenyl isocyanate: This compound is a lachrymator (causes tears) and is irritating to the skin, eyes, and respiratory system.[3][4] It may cause sensitization by inhalation.[3] It is also highly sensitive to moisture; contact with water will liberate CO₂, which can cause sealed containers to rupture.[3] Always handle in a dry, inert atmosphere and store under refrigeration.[3]
-
Ethylamine: Ethylamine is an extremely flammable gas or liquid with a strong ammonia-like odor.[6][7] It is corrosive and can cause severe irritation or burns to the skin and eyes.[5][6] Vapors are heavier than air and may form explosive mixtures.[6] Keep away from all ignition sources.[5]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles with a face shield.[8][9]
Detailed Experimental Protocol
Reaction Setup
-
Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of dry nitrogen.
-
Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Attach a nitrogen inlet to the top of the dropping funnel.
-
Flush the entire apparatus with dry nitrogen or argon for 10-15 minutes to ensure an inert atmosphere. This is critical to prevent the isocyanate from reacting with atmospheric moisture.
Synthesis Procedure
-
To the round-bottom flask, add 4-bromophenyl isocyanate (5.0 g, 25.2 mmol).
-
Add 30 mL of anhydrous tetrahydrofuran (THF) to the flask to dissolve the isocyanate. Stir the solution gently.
-
Cool the flask to 0 °C using an ice-water bath. Maintaining a low temperature is essential to control the exothermic nature of the reaction upon addition of the amine.
-
In a separate beaker, prepare a solution of ethylamine by adding the 70% aqueous solution (approx. 1.8 mL, ~28 mmol, 1.1 eq) to 10 mL of THF.
-
Transfer the ethylamine solution to the dropping funnel.
-
Add the ethylamine solution dropwise to the stirred isocyanate solution over a period of 20-30 minutes. A white precipitate will likely form immediately.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Let the reaction stir at room temperature for an additional 2 hours to ensure completion.
Work-up and Purification
-
Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate), checking for the disappearance of the 4-bromophenyl isocyanate spot.
-
Once the reaction is complete, reduce the solvent volume to approximately one-third using a rotary evaporator.
-
Add 50 mL of deionized water to the concentrated mixture and stir vigorously for 15 minutes. This will precipitate the solid product and dissolve any water-soluble byproducts.
-
Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid cake with two portions of cold water (2 x 20 mL) and then with a small amount of cold hexanes to aid in drying.
-
Dry the crude product under vacuum. The expected yield of crude this compound should be high (typically >90%).
-
For further purification, the crude product can be recrystallized from an ethanol/water mixture.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound. By carefully controlling the reaction conditions, particularly temperature and atmospheric moisture, and adhering to the stringent safety protocols outlined, researchers can consistently obtain the target compound in high yield and purity. This procedure serves as a foundational method for the synthesis of various substituted ureas for applications in research and development.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromophenyl isocyanate. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). 4-Bromophenyl isocyanate - SAFETY DATA SHEET. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromophenyl isocyanate. PubChem Compound Database. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY - ETHYLAMINE. Retrieved from [Link]
-
Loba Chemie. (2016). ETHYLAMINE SOLUTION FOR SYNTHESIS MSDS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(4-Bromo-3-fluorophenyl)-3-ethylurea. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(4-Bromophenyl)-1,1-diethylurea. PubChem Compound Database. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C9H11BrN2O). Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-BROMOPHENYLUREA. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Complex Ureas with Brominated Heterocyclic Intermediates. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-(4-Bromophenyl)urea. PMC. Retrieved from [Link]
-
Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (n.d.). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Retrieved from [Link]
-
SLS. (n.d.). 4-Bromophenyl isocyanate, 99%. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(1-(4-Bromophenyl)ethyl)-3-butylurea. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (2014). 1-(4-Bromophenyl)-3-(3-chloropropanoyl)thiourea. Retrieved from [Link]
-
ResearchGate. (2018). Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines?. Retrieved from [Link]
-
Karumanchi, K., Vemulapati, H. R., & Chavakula, R. (2023). Multi-gram Preparation of 1-(3-Dimethylamino propyl)-3-ethylurea (EDU). Organic Preparations and Procedures International. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. echemi.com [echemi.com]
- 7. nj.gov [nj.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. lobachemie.com [lobachemie.com]
Protocol for the Purification of 1-(4-Bromophenyl)-3-ethylurea by Recrystallization
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a comprehensive, in-depth guide to the purification of the synthetic intermediate, 1-(4-Bromophenyl)-3-ethylurea, using the fundamental technique of recrystallization. Moving beyond a simple list of steps, this document elucidates the underlying chemical principles governing each stage of the process, from rational solvent selection to final purity assessment. The protocol is designed to be a self-validating system, equipping researchers in organic synthesis and drug development with the expertise to achieve high purity and yield. Methodologies for troubleshooting common issues are also presented, ensuring a robust and reproducible purification workflow.
Introduction: The Principle of Recrystallization
Recrystallization is the gold standard for purifying non-volatile, crystalline organic solids.[1] The technique hinges on the principle that the solubility of most solids in a given solvent increases with temperature.[2][3] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[4][5] As this solution is allowed to cool, the solubility of the target compound decreases, forcing it to crystallize out of the solution. The ordered, repeating structure of a crystal lattice tends to exclude molecules that do not fit, meaning the impurities remain dissolved in the cold solvent (the "mother liquor").[1] A subsequent filtration step separates the pure crystals, providing a product of significantly higher purity.
The success of this technique is critically dependent on the choice of solvent and a controlled rate of cooling.[6] Rapid cooling can cause the compound to precipitate amorphously, trapping impurities, whereas slow, undisturbed cooling promotes the growth of large, pure crystals.[6][7]
Characterization of this compound
Understanding the physicochemical properties of the target compound is paramount for designing an effective purification strategy.
| Property | Value | Source |
| Chemical Structure | C=C(C=C1Br)NC(NCC)=O | PubChem |
| Molecular Formula | C₉H₁₁BrN₂O | [8][9] |
| Molecular Weight | 243.10 g/mol | [9] |
| Predicted XLogP3 | 2.3 - 2.59 | [8][9] |
| Hydrogen Bond Donors | 2 | Inferred |
| Hydrogen Bond Acceptors | 2 | Inferred |
The urea and phenyl functionalities impart a degree of polarity and the capacity for hydrogen bonding. Potential impurities from a typical synthesis (e.g., from 4-bromoaniline and ethyl isocyanate) could include unreacted starting materials or symmetrically substituted byproducts like 1,3-bis(4-bromophenyl)urea.
Part I: Solvent System Selection – The Cornerstone of Purity
The selection of an appropriate solvent is the most critical factor in a successful recrystallization.[2][3] An ideal solvent should exhibit a steep solubility curve for the target compound—high solubility at its boiling point and low solubility at or below room temperature.[1][10]
Criteria for an Ideal Recrystallization Solvent:
-
Temperature Coefficient: The compound should be sparingly soluble at low temperatures but highly soluble at high temperatures.[1][10][11]
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor).[3][10]
-
Chemical Inertness: The solvent must not react with the compound being purified.[1][11]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[1][10]
-
Safety: The solvent should be non-flammable, non-toxic, and inexpensive whenever possible.
Screening Solvents for this compound
Given the polar nature of the urea moiety, polar protic or aprotic solvents are good starting points. A common and effective system for aryl ureas is a mixed-solvent system, typically pairing a solvent in which the compound is soluble with a miscible "anti-solvent" in which it is poorly soluble.[4][10] Ethanol and water form an excellent pair for this purpose.
Recommended Solvent System: Ethanol/Water.
-
Rationale: this compound is expected to be soluble in hot ethanol. Water, being more polar, will act as an anti-solvent, significantly reducing the compound's solubility as it is added to the ethanol solution, thereby inducing crystallization. Recrystallization of a similar compound, p-bromophenylurea, has been successfully performed from aqueous ethanol.[12]
Part II: Detailed Experimental Protocol
This protocol details the purification of crude this compound using an ethanol/water mixed-solvent system.
Materials and Apparatus
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Activated Charcoal (optional, for colored impurities)
-
Erlenmeyer Flasks (2-3, appropriate sizes)
-
Graduated Cylinders
-
Hot Plate/Stirrer
-
Boiling Chips or Magnetic Stir Bar
-
Fluted Filter Paper
-
Watch Glass
-
Buchner Funnel and Flask
-
Vacuum Source (aspirator or pump)
-
Spatula and Glass Stirring Rod
-
Ice Bath
Step-by-Step Methodology
Step 1: Dissolution of the Crude Solid
-
Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask with a boiling chip or stir bar.
-
Add a minimal volume of ethanol (e.g., 20-25 mL) to the flask.
-
Gently heat the mixture on a hot plate to the boiling point of the solvent while stirring or swirling. The goal is to dissolve the solid in the minimum amount of hot solvent.[3]
-
Continue adding small portions of hot ethanol until the solid just dissolves. An excess of solvent will reduce the final yield.[14][15]
Step 2: Decolorization and Hot Filtration (if necessary) This step is only required if the solution is highly colored or contains insoluble solid impurities.
-
If the solution is colored, remove it from the heat and add a small amount (spatula tip) of activated charcoal.[16] Reheat the solution to boiling for a few minutes. The charcoal adsorbs colored impurities.
-
To remove the charcoal or any other insoluble impurities, perform a hot gravity filtration.[4][16][17]
-
Pre-heat a second Erlenmeyer flask (the receiving flask) containing a small amount of boiling solvent on the hot plate. This ensures the apparatus remains hot.[4]
-
Place a stemless or short-stemmed funnel with fluted filter paper into the neck of the receiving flask.
-
Quickly and carefully pour the hot solution through the fluted filter paper in portions. The high surface area of the fluted paper allows for rapid filtration.[13] Keeping the solution hot prevents premature crystallization in the funnel.[7][13]
-
Rinse the original flask and the filter paper with a small amount of hot solvent to recover any remaining product.
Step 3: Crystallization
-
Remove the hot, clear filtrate from the heat.
-
Slowly add deionized water dropwise to the hot ethanol solution until it becomes faintly cloudy (the cloud point). This indicates the solution is saturated.
-
Add a few more drops of hot ethanol to just redissolve the precipitate, ensuring the solution is clear again.
-
Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.[6][7] Slow cooling is essential for the formation of large, pure crystals.[2]
-
If crystals do not form, induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of pure product.[14][15]
-
Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for 15-20 minutes to maximize the yield by further decreasing the compound's solubility.[6][7]
Step 4: Isolation and Washing of Crystals
-
Set up a Buchner funnel with filter paper over a vacuum flask.
-
Wet the filter paper with a small amount of the ice-cold ethanol/water mixture to ensure a good seal.
-
Turn on the vacuum and pour the cold crystal slurry into the center of the Buchner funnel.
-
Break the vacuum and wash the crystals with a small portion of ice-cold solvent to rinse away the mother liquor containing the soluble impurities.[4][5] Using cold solvent minimizes the loss of the desired product.
-
Reapply the vacuum to pull the wash solvent through. Repeat the wash if necessary.
-
Continue to draw air through the crystals for several minutes to partially dry them.
Step 5: Drying the Purified Product
-
Transfer the filter cake from the funnel to a pre-weighed watch glass.
-
Gently break up the crystals to facilitate drying.
-
Allow the crystals to air-dry completely. For faster results, a drying oven set to a low temperature (e.g., 40-50 °C, well below the compound's melting point) or a vacuum desiccator can be used.
Step 6: Purity and Yield Assessment
-
Weigh the final, dried product to calculate the percent recovery.
-
Determine the melting point of the purified crystals. A pure compound will exhibit a sharp melting point range (typically <2 °C). Compare this to the melting point of the crude material; an increase in the melting point and a narrowing of the range indicate successful purification.[6]
Visualization of the Recrystallization Workflow
Caption: Workflow diagram of the recrystallization process.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | 1. Too much solvent was used. [14][18] 2. Supersaturation. [14][15] | 1. Reheat the solution and boil off some of the solvent to increase concentration, then attempt to cool again.[18] 2. Scratch the inside of the flask with a glass rod or add a seed crystal.[15] |
| Product "Oils Out" | The compound's melting point is lower than the temperature of the solution, or the solution is cooling too rapidly.[18] | Reheat the solution to redissolve the oil, add a small amount of additional solvent (the one the compound is more soluble in), and allow it to cool much more slowly.[14][18] |
| Very Low Yield | 1. Excess solvent was used. [18] 2. Premature crystallization during hot filtration. 3. Crystals were washed with solvent that was not ice-cold. | 1. Check the mother liquor for dissolved product. If significant, concentrate the mother liquor to recover a second crop of crystals. 2. Ensure the filtration apparatus is properly pre-heated. 3. Always use ice-cold solvent for washing the final product.[4] |
| Crystals are Colored | Colored impurities are present and were not removed. | Repeat the recrystallization, including the optional activated charcoal step after initial dissolution to adsorb the colored impurities.[16] |
Conclusion
This application note outlines a robust and scientifically grounded protocol for the purification of this compound. By understanding the principles behind each step, from solvent selection to controlled crystallization, researchers can effectively remove impurities and obtain a high-purity final product. The provided troubleshooting guide serves as a practical resource to overcome common challenges, ensuring the successful application of this essential purification technique in a drug development or synthetic chemistry setting.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 1.5E: Hot Filtration. Retrieved from [Link]
-
Safrole. (n.d.). Recrystallization and hot filtration. Retrieved from [Link]
-
City University of New York. (2025). Purification by Recrystallization. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Hot gravity filtration | Resource. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C9H11BrN2O). Retrieved from [Link]
-
ResearchGate. (n.d.). 223 questions with answers in RECRYSTALLISATION | Science topic. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of South Alabama. (n.d.). Recrystallization1. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
-
PubChem. (2026). 3-(4-Bromophenyl)-1,1-diethylurea. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Bromo-3-fluorophenyl)-3-ethylurea. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
-
NileRed. (2016, February 1). Technique Series: Recrystallization (urea as an example). YouTube. Retrieved from [Link]
-
ChemBK. (2024). Urea, (4-bromophenyl)-. Retrieved from [Link], (4-bromophenyl)-
-
Organic Syntheses. (n.d.). arylureas i. cyanate method. Retrieved from [Link]
Sources
- 1. Recrystallization [sites.pitt.edu]
- 2. edu.rsc.org [edu.rsc.org]
- 3. Recrystallization [wiredchemist.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. safrole.com [safrole.com]
- 8. PubChemLite - this compound (C9H11BrN2O) [pubchemlite.lcsb.uni.lu]
- 9. chemscene.com [chemscene.com]
- 10. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 11. mt.com [mt.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 17. Hot gravity filtration | Resource | RSC Education [edu.rsc.org]
- 18. chem.libretexts.org [chem.libretexts.org]
Application Note: Quantitative Analysis of 1-(4-Bromophenyl)-3-ethylurea using a Validated High-Performance Liquid Chromatography (HPLC) Method
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 1-(4-Bromophenyl)-3-ethylurea. This document is intended for researchers, scientists, and drug development professionals requiring a reliable analytical protocol for quality control, stability studies, and impurity profiling. The described methodology adheres to the principles of scientific integrity and is designed as a self-validating system, with explanations grounded in established analytical chemistry principles and regulatory guidelines.
Introduction
This application note details a specific, selective, and validated reverse-phase HPLC (RP-HPLC) method with UV detection for the quantification of this compound. The method is designed to be readily implemented in a standard analytical laboratory.
Physicochemical Properties of this compound
A fundamental understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C9H11BrN2O | PubChem[1] |
| Monoisotopic Mass | 242.00548 Da | PubChem[1] |
| Predicted XlogP | 2.3 | PubChem[1] |
| Predicted Hydrogen Bond Donor Count | 2 | PubChem |
| Predicted Hydrogen Bond Acceptor Count | 2 | PubChem |
The predicted XlogP value of 2.3 suggests that this compound has moderate lipophilicity, making it well-suited for separation by reverse-phase chromatography. The presence of the phenyl ring and carbonyl group indicates that the molecule will exhibit significant UV absorbance, enabling sensitive detection.
Experimental
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric acid (analytical grade)
-
-
Sample Preparation:
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.45 µm)
-
Chromatographic Conditions
The following chromatographic conditions have been optimized for the separation and quantification of this compound:
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm |
| Run Time | 10 minutes |
Justification of Parameters:
-
Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for reverse-phase HPLC, offering good separation efficiency for moderately polar compounds. The 60:40 ratio was selected to achieve a reasonable retention time and good peak shape for this compound.
-
Column: A C18 column is a versatile stationary phase that provides excellent retention for non-polar and moderately polar compounds.
-
Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm I.D. column and provides a good balance between analysis time and separation efficiency.
-
Detection Wavelength: The selection of 245 nm is based on the UV absorbance profile of phenylurea compounds, which typically show strong absorbance in this region.[5]
Protocols
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation
The sample preparation procedure will depend on the matrix. For a bulk drug substance:
-
Accurately weigh a sample containing approximately 25 mg of this compound and transfer it to a 25 mL volumetric flask.
-
Add approximately 20 mL of the mobile phase and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and then dilute to volume with the mobile phase.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
Analytical Method Validation
The analytical method must be validated to ensure its suitability for the intended purpose.[2][3] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and should include the following parameters:
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3] This can be demonstrated by analyzing a placebo sample and a spiked sample. The peak for this compound should be well-resolved from any other peaks.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[6] This is determined by analyzing a series of at least five concentrations across the desired range. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix. Recoveries should be within 98-102%.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[6] This is evaluated at three levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or with different equipment.
-
The relative standard deviation (RSD) for precision studies should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
System Suitability
Before performing any analysis, the suitability of the chromatographic system must be verified. This is achieved by injecting a standard solution multiple times. The system suitability parameters to be monitored include:
-
Tailing Factor (Asymmetry Factor): Should be ≤ 2.0.
-
Theoretical Plates (N): Should be ≥ 2000.
-
Relative Standard Deviation (RSD) of peak areas from replicate injections: Should be ≤ 2.0%.
Data Analysis and Interpretation
The concentration of this compound in the sample is determined by comparing the peak area of the analyte in the sample chromatogram with the calibration curve generated from the working standard solutions.
Workflow Diagram
Caption: Workflow for the quantification of this compound.
Summary of Validation Parameters
The following table summarizes the typical acceptance criteria for the validation of this analytical method.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte. |
| Linearity (r²) | ≥ 0.999 |
| Range | Typically 80-120% of the test concentration. |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | |
| - Repeatability | ≤ 2.0% |
| - Intermediate Precision | ≤ 2.0% |
| LOD | S/N ratio ≥ 3:1 |
| LOQ | S/N ratio ≥ 10:1 |
| Robustness | No significant impact on results from minor changes in method parameters. |
Conclusion
The HPLC method described in this application note provides a reliable and robust means for the quantitative analysis of this compound. The method is straightforward, utilizes common laboratory instrumentation and reagents, and is suitable for routine quality control analysis. Proper validation of this method in the user's laboratory is essential to ensure compliance with regulatory standards and to generate consistently accurate and precise data.[2][3]
References
-
Validation of Impurity Methods, Part II. (2014). LCGC North America. [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound™. [Link]
-
Ermer, J., & Plöger, J. H. (2003). Validation of Analytical Methods in a Pharmaceutical Quality System: An Overview Focused on HPLC Methods. Brazilian Journal of Pharmaceutical Sciences, 39(2), 141-155. [Link]
- Patel, M., & Patel, P. (2012). Analytical method validation: A brief review. Journal of Pharmaceutical and Biomedical Analysis, 1(1), 1-10.
-
International Council for Harmonisation. (2022). ICH Harmonised Guideline, Validation of Analytical Procedures Q2(R2). [Link]
-
3-(4-Bromophenyl)-1,1-diethylurea. PubChem. [Link]
-
This compound. PubChemLite. [Link]
- Urea Testing Methods.
-
Urea, (4-bromophenyl)-. ChemBK. [Link]
- Method for analysis of urea.
-
Urea. Wikipedia. [Link]
-
Urea GLDH Procedure Or UREA GLDH Test. YouTube. [Link]
-
Knorst, M. T., Neubert, R., & Wohlrab, W. (1997). Quantitative determination of urea concentrations in cell culture medium. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1627–1632. [Link]
- III Analytical Methods.
-
Ethanone, 1-(4-bromophenyl)-. NIST WebBook. [Link]
-
1-(4-bromophenyl)-3-butylurea. PubChemLite. [Link]
-
Knorst, M. T., Neubert, R., & Wohlrab, W. (1997). Analytical methods for measuring urea in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1627–1632. [Link]
-
Ferrer, I., & Furlong, E. T. (2001). Multiresidue HPLC methods for phenyl urea herbicides in water. Journal of AOAC International, 84(5), 1476–1485. [Link]
- Method for quantitative analysis of urea in 1- (3-dimethylaminopropyl) -3-ethylcarbodiimide hydrochloride.
- Scolari, I. R., de la Cruz-Thea, B., Musri, M., & Granero, G. E. (2024). Quantification of rifampicin loaded into inhaled polymeric nanoparticles by reversed phase high-performance liquid chromatography in pulmonary nonphagocytic cellular uptake. Analytical Methods.
- Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.
-
Kumar, P., et al. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry, 35(19), e9161. [Link]
- HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica ñ Drug Research.
-
1-(4-bromophenyl)-3-(3-chlorophenyl)urea. PubChemLite. [Link]
-
1-(4-bromophenyl)-3-(4-chlorophenyl)urea. PubChemLite. [Link]
Sources
- 1. PubChemLite - this compound (C9H11BrN2O) [pubchemlite.lcsb.uni.lu]
- 2. particle.dk [particle.dk]
- 3. wjarr.com [wjarr.com]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Application Notes and Protocols for the Anticonvulsant Screening of 1-(4-Bromophenyl)-3-ethylurea
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Urea Derivatives in Epilepsy
Epilepsy is a chronic neurological disorder affecting millions worldwide, characterized by recurrent seizures that can significantly impact a patient's quality of life. While numerous antiseizure medications (ASMs) are available, a substantial portion of patients remain refractory to current treatments, highlighting the urgent need for novel therapeutic agents.[1] Urea derivatives have emerged as a promising class of compounds in the search for new anticonvulsants.[2] The urea moiety, with its capacity for hydrogen bonding, is a key structural feature in many biologically active molecules and has been incorporated into various compounds demonstrating anticonvulsant properties. This application note provides a detailed guide for the preclinical screening of a novel urea derivative, 1-(4-Bromophenyl)-3-ethylurea , as a potential anticonvulsant agent.
The rationale for investigating this compound is based on the established anticonvulsant activity of structurally related phenylsemicarbazones and other urea-containing compounds.[3][4] The presence of a 4-bromophenyl group is a common feature in various neurologically active compounds and may contribute to favorable interactions with biological targets. The ethyl group provides a degree of lipophilicity that can influence pharmacokinetic properties such as brain penetration.
The primary objective of the protocols outlined below is to characterize the anticonvulsant profile of this compound using well-validated in vivo and in vitro screening models. These assays are designed to identify its potential efficacy against different seizure types and to assess its preliminary safety profile, specifically concerning neurotoxicity.
Hypothesized Mechanism of Action
While the precise mechanism of action for this compound is yet to be elucidated, it is hypothesized to act on voltage-gated sodium channels. Many effective anticonvulsants exert their therapeutic effect by modulating these channels, which reduces the excessive firing of neurons that underlies seizure activity.[5][6][7][8] An alternative or complementary mechanism could involve the enhancement of GABAergic neurotransmission, another common pathway for anticonvulsant drugs.[6][7] The following screening cascade is designed to provide initial insights into the compound's likely mechanism.
In Vivo Anticonvulsant Screening Protocols
The initial in vivo evaluation of this compound is crucial for determining its potential as an anticonvulsant. The following protocols for the Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazol (scPTZ) tests are standard in the field and provide a robust preliminary assessment of a compound's efficacy spectrum.[1]
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used model for identifying compounds effective against generalized tonic-clonic seizures. It assesses the ability of a test substance to prevent the spread of seizures.[1]
Principle: A supramaximal electrical stimulus is delivered to the corneas of the animal, inducing a tonic hindlimb extension. The abolition of this hindlimb extension is the endpoint for anticonvulsant activity.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Positive control (e.g., Phenytoin, Carbamazepine)
-
Male albino mice (20-25 g)
-
Electroconvulsometer
-
Corneal electrodes
-
0.9% Saline solution
-
Topical anesthetic (e.g., 0.5% tetracaine)
Protocol:
-
Animal Acclimatization: Acclimate mice to the laboratory environment for at least 3 days prior to the experiment.
-
Compound Preparation: Prepare a homogenous suspension of this compound in the vehicle at various concentrations (e.g., 10, 30, 100 mg/mL). Prepare the positive control in its appropriate vehicle.
-
Animal Grouping and Administration:
-
Randomly divide mice into groups of 8-10 animals per dose.
-
Include a vehicle control group and a positive control group.
-
Administer the test compound, vehicle, or positive control intraperitoneally (i.p.) or orally (p.o.). The volume of administration should be consistent across all groups (e.g., 10 mL/kg).
-
-
Pre-treatment Time: Conduct the MES test at the time of peak effect of the compound, which should be determined in a preliminary study (e.g., 30, 60, 120 minutes post-administration).
-
Seizure Induction:
-
At the predetermined time point, gently restrain the mouse.
-
Apply a drop of topical anesthetic to the corneas, followed by a drop of saline to ensure good electrical contact.
-
Deliver the electrical stimulus through the corneal electrodes (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
-
Observation and Endpoint: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase. Protection is defined as the complete abolition of this phase.
-
Data Analysis:
-
Record the number of protected animals in each group.
-
Calculate the percentage of protection for each dose.
-
Determine the median effective dose (ED₅₀) using probit analysis.
-
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
The scPTZ test is employed to identify compounds that can raise the seizure threshold and are potentially effective against absence seizures.[1]
Principle: A subcutaneous injection of pentylenetetrazol (PTZ), a GABA-A receptor antagonist, induces clonic seizures. The test compound's ability to prevent or delay the onset of these seizures indicates anticonvulsant activity.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Positive control (e.g., Ethosuximide, Valproic acid)
-
Male albino mice (20-25 g)
-
Pentylenetetrazol (PTZ)
-
0.9% Saline solution
-
Observation chambers
Protocol:
-
Animal Acclimatization and Compound Preparation: Follow steps 1 and 2 from the MES protocol.
-
Animal Grouping and Administration:
-
Randomly divide mice into groups of 8-10 animals per dose.
-
Include a vehicle control group and a positive control group.
-
Administer the test compound, vehicle, or positive control (i.p. or p.o.).
-
-
Pre-treatment Time: Conduct the scPTZ test at the time of peak effect of the compound.
-
Seizure Induction:
-
At the predetermined time point, administer PTZ subcutaneously in the scruff of the neck at a convulsant dose (CD₉₅), typically around 85 mg/kg.
-
-
Observation and Endpoint:
-
Immediately place the animal in an individual observation chamber.
-
Observe for the onset of clonic seizures (characterized by rhythmic muscle contractions of the forelimbs, hindlimbs, or jaw) for 30 minutes.
-
Protection is defined as the absence of a clonic seizure lasting for at least 5 seconds.
-
-
Data Analysis:
-
Record the number of protected animals in each group.
-
Calculate the percentage of protection for each dose.
-
Determine the ED₅₀ using probit analysis.
-
Neurotoxicity Screening: Rotarod Test
It is imperative to assess the potential for motor impairment and neurotoxicity of any new anticonvulsant candidate. The rotarod test is a standard method for this evaluation.
Principle: The test assesses the animal's motor coordination and balance by measuring its ability to remain on a rotating rod. A deficit in performance suggests potential neurotoxicity.
Materials:
-
Rotarod apparatus
-
Mice from the anticonvulsant screening studies or a separate cohort
Protocol:
-
Training: Prior to testing, train the mice on the rotarod at a constant low speed (e.g., 5 rpm) for a set duration (e.g., 2 minutes) for 2-3 consecutive days.
-
Testing:
-
On the test day, administer the test compound, vehicle, or positive control at the same doses and route as in the efficacy studies.
-
At the time of peak effect, place the mouse on the rotarod.
-
Start the rod, which accelerates from a low speed to a higher speed (e.g., 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod. A cut-off time (e.g., 300 seconds) is typically set.
-
-
Data Analysis:
-
Compare the mean latency to fall for each treatment group with the vehicle control group.
-
A significant decrease in the time spent on the rod indicates motor impairment.
-
Determine the median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit neurotoxicity.
-
Hypothetical Data Presentation
The following tables present hypothetical data for the anticonvulsant screening of this compound.
Table 1: Anticonvulsant Activity of this compound in Mice
| Compound | Dose (mg/kg, i.p.) | MES Test (% Protection) | scPTZ Test (% Protection) |
| Vehicle | - | 0 | 0 |
| This compound | 10 | 25 | 12.5 |
| 30 | 75 | 50 | |
| 100 | 100 | 87.5 | |
| Phenytoin | 10 | 100 | 0 |
| Ethosuximide | 125 | 0 | 100 |
| ED₅₀ (mg/kg) | 22.5 | 35.0 |
Table 2: Neurotoxicity of this compound in Mice (Rotarod Test)
| Compound | Dose (mg/kg, i.p.) | Mean Latency to Fall (seconds) ± SEM |
| Vehicle | - | 285 ± 10 |
| This compound | 10 | 275 ± 12 |
| 30 | 250 ± 15 | |
| 100 | 180 ± 20 | |
| 300 | 90 ± 18 | |
| TD₅₀ (mg/kg) | 150 | |
| *p < 0.05 compared to vehicle |
Protective Index (PI): The ratio of neurotoxicity to anticonvulsant efficacy (TD₅₀/ED₅₀). A higher PI indicates a better safety profile.
-
PI (MES) = 150 / 22.5 = 6.67
-
PI (scPTZ) = 150 / 35.0 = 4.29
In Vitro Screening Protocols
In vitro assays can provide valuable information about the cellular mechanisms of action and potential cytotoxicity of a compound.
Neuronal Cell Viability Assay
This assay assesses the direct cytotoxic effects of this compound on neuronal cells.
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity suggests cytotoxicity.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, Neuro-2a)
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 1, 10, 50, 100, 200 µM) for 24-48 hours. Include a vehicle control.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Express the results as a percentage of the vehicle-treated control.
-
Determine the concentration that causes a 50% reduction in cell viability (IC₅₀).
-
Experimental Workflows and Diagrams
In Vivo Anticonvulsant Screening Workflow
Caption: Workflow for in vivo screening of this compound.
Hypothesized Mechanism of Action Pathway
Caption: Hypothesized mechanism of action of this compound.
Conclusion and Future Directions
The protocols detailed in this application note provide a comprehensive framework for the initial preclinical evaluation of this compound as a potential anticonvulsant. The hypothetical data presented suggest that this compound may possess broad-spectrum anticonvulsant activity with a moderate safety profile.
Positive results from these screening assays would warrant further investigation, including:
-
Pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Mechanism of action studies: To elucidate the precise molecular targets, such as specific sodium channel subtypes or GABA receptor subunits.
-
Chronic seizure models: To evaluate the efficacy of the compound in more clinically relevant models of epilepsy.
-
Expanded toxicology studies: To assess potential long-term toxicity and effects on other organ systems.
By following these rigorous screening protocols, researchers can effectively evaluate the therapeutic potential of this compound and other novel urea derivatives, contributing to the development of new and improved treatments for epilepsy.
References
-
Pandeya SN, Yogeswari P, Stables JP. Synthesis and Anticonvulsant activity of 4-bromophenyl submitted aryl semicarbazones. Eur J Med Chem. 2000;35(10):879-886. [Link]
-
Factors Affecting Neurotoxicity by P-Bromophenyl-Acetylurea in Rats. Br J Pharmacol Chemother. 1970;40(2):315-321. [Link]
-
Al-Ghananeem AM, Malkawi AH, Crooks PA. Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models. PLoS One. 2014;9(6):e99776. [Link]
-
Singh A, Pande C, Gahtori P, Pandeya SN, Stables JP. Design and synthesis of some novel 4-(4-substituted aryl) semicarbazones as anticonvulsant agents. Indian J Pharm Sci. 2010;72(3):363-367. [Link]
-
Anticonvulsant. In: Wikipedia. ; 2024. [Link]
-
Kashaw SK, Gupta V, Singhai AK, Mishra P. Synthesis, anticonvulsant and CNS depressant activity of some new bioactive 1-(4-substituted-phenyl)-3-(4-oxo-2-phenyl/ethyl-4H-quinazolin-3-yl)-urea. Eur J Med Chem. 2009;44(11):4335-4343. [Link]
-
Al-Ghananeem AM, Malkawi AH, Crooks PA. Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using in Vitro and in Vivo Seizure Models. PLoS One. 2014;9(6):e99776. [Link]
-
Kaminski K, Obniska J, Wiklik B, et al. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Arch Pharm (Weinheim). 2016;349(1):34-46. [Link]
-
Fesharaki S, Sasanipour M, Fassihi A, et al. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Res Pharm Sci. 2019;14(4):345-353. [Link]
-
Słoczyńska K, Rapacz A, Pytka K, et al. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules. 2021;26(23):7359. [Link]
-
Ghiță MA, Căproiu MT, Drăghici C, et al. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules. 2020;25(18):4285. [Link]
-
Chapman AG. Mechanisms of action of antiepileptic drugs. Epilepsy Res. 1996;2(Suppl):S1-S20. [Link]
-
Patsalos PN. Mechanisms of action of antiepileptic drugs. Epilepsy Society. [Link]
-
De Sarro G, De Sarro A, Grasso S, Zappala M, Micale N. Anticonvulsant activity of pyrid-3-yl-sulfonyl ureas and thioureas. Pharmacol Res. 1999;40(1):47-54. [Link]
-
Singh S, Sharma P, Kumar P. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. Mini Rev Med Chem. 2021;21(1):52-70. [Link]
-
Antiseizure Medication (Anticonvulsants): What It Is & Uses. Cleveland Clinic. [Link]
-
Shafieq S, Ali SS, Sharma N, Sethi VA. Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. Indian J Pharm Educ Res. 2024;58(2):334-345. [Link]
-
Löscher W, Schmidt D. Mechanisms of action of antiepileptic drugs. Epilepsia. 2011;52(Suppl 4):12-26. [Link]
Sources
- 1. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 2. Synthesis, anticonvulsant and CNS depressant activity of some new bioactive 1-(4-substituted-phenyl)-3-(4-oxo-2-phenyl/ethyl-4H-quinazolin-3-yl)-urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticonvulsant activity of 4-bromophenyl substituted aryl semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Anticonvulsant - Wikipedia [en.wikipedia.org]
- 6. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 8. openaccessjournals.com [openaccessjournals.com]
Application Notes and Protocols: 1-(4-Bromophenyl)-3-ethylurea in Medicinal Chemistry
A Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Prominence of the Aryl Urea Scaffold
The aryl urea motif is a cornerstone in modern medicinal chemistry, recognized for its versatile pharmacophoric properties.[1][2] This structural element is prevalent in a multitude of clinically approved drugs and investigational agents, owing to its capacity to form stable hydrogen bonds with biological targets.[3] Aryl urea derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][2]
This guide focuses on a specific, yet representative member of this class: 1-(4-Bromophenyl)-3-ethylurea . We will explore its synthesis, potential mechanisms of action, and provide detailed protocols for its evaluation as a potential therapeutic agent. The insights provided herein are designed to be a practical resource for researchers aiming to investigate this compound and its derivatives in a drug discovery context.
Physicochemical Properties of this compound
A foundational understanding of a compound's physicochemical properties is crucial for its development as a drug candidate. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BrN₂O | PubChem CID: 4046615[4] |
| Molecular Weight | 243.10 g/mol | PubChem CID: 4046615[4] |
| IUPAC Name | This compound | PubChem CID: 4046615[4] |
| SMILES | CCNC(=O)NC1=CC=C(C=C1)Br | PubChem CID: 4046615[4] |
| Predicted XlogP | 2.3 | PubChem CID: 4046615[4] |
Synthesis and Characterization
The synthesis of this compound can be readily achieved through established synthetic routes for aryl ureas. A common and efficient method involves the reaction of a substituted aniline with an isocyanate.
Protocol: Synthesis of this compound
This protocol outlines a general procedure for the synthesis of the title compound.
Materials:
-
4-Bromoaniline
-
Ethyl isocyanate
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (optional, as a base)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1.0 equivalent of 4-bromoaniline in anhydrous DCM.
-
Addition of Isocyanate: To the stirred solution of 4-bromoaniline, add 1.05 equivalents of ethyl isocyanate dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.[5]
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[6]
Diagram: Synthetic Workflow
Caption: A typical workflow for the synthesis of this compound.
Potential Mechanisms of Action and Biological Targets
While specific biological data for this compound is not extensively published, the broader class of aryl ureas is known to interact with several key biological targets. This provides a rational basis for investigating its potential therapeutic applications.
Kinase Inhibition: Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7][8] Several aryl urea-containing compounds have been developed as potent inhibitors of kinases within this pathway, such as VEGFR-2, Raf-1, and p38 kinase.[9][10] The urea moiety is adept at forming key hydrogen bond interactions within the ATP-binding pocket of these kinases.[3]
Hypothesized Mechanism: this compound may act as a kinase inhibitor, potentially targeting components of the PI3K/Akt/mTOR pathway. The 4-bromophenyl group could occupy a hydrophobic pocket, while the urea functional group forms hydrogen bonds with the hinge region of the kinase domain, thereby blocking ATP binding and inhibiting downstream signaling.
Diagram: PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.
Urease Inhibition
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[11] It is a crucial virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers.[2] Inhibition of urease is a validated therapeutic strategy to combat infections by these pathogens. Aryl ureas and thioureas have been identified as potent urease inhibitors.[11]
Hypothesized Mechanism: The structure of this compound mimics the natural substrate of urease. It is hypothesized that the urea moiety can coordinate with the nickel ions in the active site of the enzyme, leading to competitive inhibition and preventing the breakdown of urea.[12]
Experimental Protocols for Biological Evaluation
To assess the medicinal chemistry potential of this compound, a series of in vitro assays are recommended.
Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a normal cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Diagram: MTT Assay Workflow
Caption: A streamlined workflow for the MTT cytotoxicity assay.
Protocol: In Vitro Urease Inhibition Assay
This protocol is based on the Berthelot method, which quantifies the ammonia produced from the enzymatic reaction of urease with urea.[2][15]
Materials:
-
Jack Bean Urease
-
Urea
-
Phosphate buffer (pH 7.4)
-
This compound stock solution (in DMSO)
-
Thiourea (as a standard inhibitor)
-
Phenol-nitroprusside solution
-
Alkaline hypochlorite solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Assay Setup: In a 96-well plate, add 25 µL of urease enzyme solution, 10 µL of various concentrations of this compound, and 55 µL of phosphate buffer to the test wells. For the positive control, add the enzyme and buffer. For the blank, add buffer in place of the enzyme.
-
Pre-incubation: Mix and pre-incubate the plate at 37°C for 15 minutes.
-
Enzymatic Reaction: Initiate the reaction by adding 10 µL of urea solution to all wells. Incubate at 37°C for 30 minutes.
-
Color Development: Add 50 µL of phenol-nitroprusside solution and 50 µL of alkaline hypochlorite solution to each well. Incubate at 37°C for 20 minutes for color development.
-
Absorbance Measurement: Measure the absorbance at 630 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of urease inhibition for each concentration of the test compound and determine the IC₅₀ value.
Conclusion and Future Directions
This compound represents a promising starting point for medicinal chemistry exploration due to its membership in the esteemed aryl urea class. The protocols and conceptual frameworks provided in this guide offer a systematic approach to synthesizing, characterizing, and evaluating its biological activity. Future investigations should focus on elucidating its specific molecular targets through techniques such as thermal shift assays or affinity chromatography. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications to the phenyl ring and the ethyl group, will be crucial for optimizing potency and selectivity.[16] The ultimate goal is to develop novel therapeutic agents with improved efficacy and safety profiles, and this compound serves as an excellent scaffold for such endeavors.
References
- Yap, T. A., et al. (2011). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Sikka, P., Sahu, J. K., Mishra, A. K., & Hashim, S. R. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Medicinal Chemistry, 5(12), 519-526.
- Janku, F., et al. (2018). The PI3K/AKT/mTOR pathway in solid tumors.
- Shor, B., et al. (2009). New inhibitors of the PI3-K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs). Journal of Biological Chemistry, 284(19), 12695-12702.
- Kafarski, P., & Talma, M. (2018). Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors. ACS Omega, 3(10), 12836-12846.
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
ResearchTweet. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Urease Protocol. Retrieved from [Link]
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Patyna, S., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 25(17), 3848.
-
ResearchGate. (2017). Can anyone provide me the protocol of finding Urease inhibition assay of natural source? Retrieved from [Link]
- Dumas, J. (2002). Protein kinase inhibitors from the urea class. Current Opinion in Drug Discovery & Development, 5(5), 728-737.
- George, S., et al. (2013). Bis-Aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk) Inhibitors. ACS Medicinal Chemistry Letters, 4(10), 957-962.
- Costa, M. S., et al. (2016). A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria. Journal of Advanced Research, 7(6), 811-821.
- Frantz, D. E., et al. (2012). Synthesis of Aryl-Heteroaryl Ureas (AHUs) Based on 4-Aminoquinoline and Their Evaluation Against the Insulin-Like Growth Factor Receptor (IGF-1R). Molecules, 17(5), 5039-5054.
- Garcia-Alvarez, M. C., et al. (2021). Aryl Urea Based Scaffolds for Multitarget Drug Discovery in Anticancer Immunotherapies. Pharmaceuticals, 14(4), 337.
- Khan, K. M., et al. (2015). Chemistry and Mechanism of Urease Inhibition. Current Medicinal Chemistry, 22(15), 1836-1849.
- Bozdag, M., et al. (2015). 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as VEGFR-2 Tyrosine Kinase Inhibitors. Molecules, 20(8), 15026-15049.
- Krajczyk, A., et al. (2015). Recent advances in design of new urease inhibitors: A review. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 861-876.
- Hwang, S. H., et al. (2011). 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain. Journal of Medicinal Chemistry, 54(10), 3625-3642.
-
Organic Syntheses. (n.d.). Arylureas I. Cyanate Method. Retrieved from [Link]
- Slonim, I. Y., et al. (1982). Evaluation of NMR spectroscopy for the quantitative characterization of urea-formaldehyde resins. Talanta, 29(6), 489-494.
-
ResearchGate. (n.d.). NMR assignments and structural characterization of new thiourea and urea kynurenamine derivatives nitric oxide synthase inhibitors. Retrieved from [Link]
-
Wiley Analytical Science. (2019). Urea complexes: NMR examination and more. Retrieved from [Link]
- Reuben, J., & Tway, P. C. (1987). Quantitative analysis of hydroxyurea and urea by proton nuclear magnetic resonance (NMR) spectroscopy. Pharmaceutical Research, 4(5), 412-415.
- Karumanchi, K., et al. (2023). Multi-gram Preparation of 1-(3-Dimethylamino propyl)-3-ethylurea (EDU).
-
PubChem. (n.d.). 1-(4-bromophenyl)-3-propylurea. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Evaluation of NMR spectroscopy for the quantitative characterization of urea-formaldehyde resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 9. Protein kinase inhibitors from the urea class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as VEGFR-2 Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. researchtweet.com [researchtweet.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note & Protocol: Assessing the Enzymatic Inhibition Profile of 1-(4-Bromophenyl)-3-ethylurea
Abstract
This document provides a comprehensive guide for assessing the enzymatic inhibition properties of the compound 1-(4-Bromophenyl)-3-ethylurea. Phenyl-urea derivatives have demonstrated inhibitory activity against various enzymes, making this compound a candidate for investigation as a modulator of enzymatic pathways. This protocol will focus on a robust methodology to screen for and characterize the inhibitory activity of this compound, with a primary focus on soluble epoxide hydrolase (sEH) as a representative and plausible target, given the structural similarities to known sEH inhibitors. The protocols herein are designed to be self-validating and are grounded in established biochemical principles to ensure data integrity and reproducibility.
Introduction: The Rationale for Investigating this compound
Substituted phenyl-urea compounds represent a versatile chemical scaffold known to interact with various biological targets. For instance, analogs have been identified as potent inhibitors of enzymes like myeloperoxidase and cytochrome P450.[1][2] A particularly promising target for this class of compounds is soluble epoxide hydrolase (sEH). The sEH enzyme is a key player in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with generally anti-inflammatory and vasodilatory effects.[3][4] By inhibiting sEH, the levels of beneficial EETs can be increased, a therapeutic strategy being explored for hypertension, inflammation, and pain.[4][5]
Given the structural features of this compound, it is hypothesized that it may act as an inhibitor of sEH. This guide provides a detailed protocol to test this hypothesis, from initial screening to the determination of the half-maximal inhibitory concentration (IC50), a key metric for quantifying inhibitor potency.[6][7]
Pre-experimental Considerations & Compound Preparation
Scientific integrity begins with the proper handling and preparation of the test compound.
2.1. Compound Information
| Property | Value | Source |
| Molecular Formula | C9H11BrN2O | PubChem[8] |
| Molecular Weight | ~243.10 g/mol | University of Hertfordshire[9] |
| Solubility | To be determined experimentally. Start with DMSO as the solvent. | N/A |
2.2. Preparation of Stock Solution
The accuracy of all subsequent dilutions depends on the careful preparation of the initial stock solution.
-
Weighing: Accurately weigh out a precise amount of this compound (e.g., 2.43 mg).
-
Dissolution: Dissolve the compound in high-purity dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM from 2.43 mg in 1 mL of DMSO).
-
Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
Causality Note: DMSO is a common solvent for organic molecules in biological assays. However, it's crucial to ensure the final concentration in the assay does not exceed a level that affects enzyme activity (typically ≤1% v/v).[3]
Experimental Workflow: From Screening to IC50 Determination
The following workflow provides a logical progression from an initial " go/no-go " screening assay to a detailed characterization of inhibitory potency.
Caption: Experimental workflow for assessing enzyme inhibition.
Detailed Protocol: sEH Fluorometric Inhibition Assay
This protocol is adapted from established methods for screening sEH inhibitors using a fluorogenic substrate.[3][5][10] The principle relies on the sEH-catalyzed hydrolysis of a non-fluorescent substrate to a highly fluorescent product.
4.1. Materials and Reagents
-
Recombinant human sEH enzyme
-
sEH fluorogenic substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)[3][5]
-
sEH Assay Buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA)[3]
-
This compound (Test Inhibitor)
-
Positive Control Inhibitor (e.g., N-Cyclohexyl-Nʹ-dodecylurea, NCND)[10]
-
DMSO (ACS grade or higher)
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader (Excitation/Emission ~330-362 nm / ~460-465 nm)[5][10]
4.2. Assay Procedure
-
Reagent Preparation:
-
Prepare a 1X working solution of sEH Assay Buffer from a concentrated stock.
-
Dilute the sEH enzyme in 1X Assay Buffer to the desired working concentration. Keep on ice.
-
Dilute the sEH substrate in 1X Assay Buffer to its working concentration. Protect from light.[10]
-
-
Compound Plating (Dose-Response):
-
Create a serial dilution series of this compound from your high-concentration stock in DMSO. Then, perform a subsequent dilution in Assay Buffer to create 10X working solutions. For example, to test a final concentration of 1 µM, prepare a 10 µM (10X) solution.[10]
-
In a 96-well plate, add 10 µL of each 10X test inhibitor concentration in triplicate.
-
Controls (in triplicate):
-
100% Activity (Vehicle Control): 10 µL of Assay Buffer containing the same percentage of DMSO as the test wells.
-
Inhibitor Control: 10 µL of a 10X solution of a known sEH inhibitor (Positive Control).
-
Background Control: Wells containing all reagents except the enzyme.
-
-
-
Enzyme Addition:
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 50 µL of the diluted sEH substrate to all wells.[5]
-
Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C).
-
Measure the fluorescence kinetically every 30-60 seconds for 15-30 minutes at Ex/Em wavelengths of ~330-362 nm / ~460-465 nm.[10]
-
Data Analysis and Interpretation
5.1. Calculating Percent Inhibition
-
Determine Reaction Rates: For each well, calculate the rate of reaction (slope) from the linear portion of the kinetic read (Relative Fluorescence Units per minute, RFU/min).
-
Correct for Background: Subtract the average rate of the Background Control wells from all other wells.
-
Calculate Percent Inhibition: Use the following formula for each inhibitor concentration:
% Inhibition = (1 - (Rate_Test_Inhibitor / Rate_Vehicle_Control)) * 100
5.2. IC50 Determination
The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[6][7]
-
Plot the Data: Create a semi-log plot with the logarithm of the inhibitor concentration on the x-axis and the corresponding percent inhibition on the y-axis.
-
Non-linear Regression: Fit the data to a sigmoidal dose-response (variable slope) equation using appropriate software (e.g., GraphPad Prism, R).
-
Derive IC50: The IC50 value is determined from the curve fit as the concentration at which 50% inhibition is achieved.
Caption: A typical dose-response curve for IC50 determination.
5.3. Trustworthiness and Self-Validation
-
Positive Control: Consistent and potent inhibition by the known sEH inhibitor validates that the assay system is working correctly.
-
Z'-factor: For high-throughput screening applications, calculating the Z'-factor provides a statistical measure of assay quality. A Z' value between 0.5 and 1.0 indicates an excellent assay.[3]
-
Reproducibility: The experiment should be repeated on at least three separate occasions to ensure the reproducibility of the IC50 value.
Advanced Studies: Mechanism of Inhibition
Once inhibitory activity is confirmed, further studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). This typically involves varying the substrate concentration in the presence of a fixed inhibitor concentration and analyzing the data using methods like Lineweaver-Burk plots.[6] For irreversible inhibitors, the analysis is more complex, often requiring time-dependent inhibition studies to determine parameters like Ki and kinact.[11]
Conclusion
This application note provides a robust and scientifically grounded protocol for assessing the enzymatic inhibition profile of this compound, with a specific and detailed methodology for soluble epoxide hydrolase. By following these steps, researchers can generate reliable and reproducible data on the compound's inhibitory potency, forming a critical foundation for further drug development and mechanistic studies.
References
-
Assay Genie. Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric) (BN00717). Available from: [Link]
-
DavidsonX – D001x – Medicinal Chemistry. IC50 Determination. edX. Available from: [Link]
-
Wikipedia. IC50. Available from: [Link]
-
Kramer, J. S., et al. (2006). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. Journal of Biomolecular Screening, 11(5), 546-556. Available from: [Link]
-
Agilent Technologies. (2023). Discovery of Soluble Epoxide Hydrolase Inhibitors Using High-Throughput Screening. Available from: [Link]
-
Locuson, C. W., & Lindsley, C. W. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available from: [Link]
-
Križan, K., et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Available from: [Link]
-
Miao, M. L., et al. (2018). Discovery of 1-((6-Aminopyridin-3-yl)Methyl)-3-(4-Bromophenyl)Urea as a Potent, Irreversible Myeloperoxidase Inhibitor. Journal of Pharmacology and Experimental Therapeutics, 367(1), 103-112. Available from: [Link]
-
Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Available from: [Link]
-
NIH Molecular Libraries Program. Table 1, P450 inhibition of substituted phenyl urea analogs. Probe Reports. Available from: [Link]
-
University of Hertfordshire. Bromuron (Ref: FL 173). AERU. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
Sources
- 1. Discovery of 1-((6-Aminopyridin-3-yl)Methyl)-3-(4-Bromophenyl)Urea as a Potent, Irreversible Myeloperoxidase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Table 1, P450 inhibition of substituted phenyl urea analogs - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. courses.edx.org [courses.edx.org]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. PubChemLite - this compound (C9H11BrN2O) [pubchemlite.lcsb.uni.lu]
- 9. Bromuron (Ref: FL 173) [sitem.herts.ac.uk]
- 10. assaygenie.com [assaygenie.com]
- 11. biorxiv.org [biorxiv.org]
Application Notes & Protocols for Evaluating the Cytotoxicity of 1-(4-Bromophenyl)-3-ethylurea
Introduction: A Multi-Faceted Approach to Cytotoxicity Profiling
The compound 1-(4-Bromophenyl)-3-ethylurea is a substituted urea molecule whose biological activities are not yet extensively characterized. Substituted ureas and thioureas are of significant interest in medicinal chemistry, with some derivatives demonstrating notable cytotoxic activity against cancer cell lines[1]. A thorough evaluation of the cytotoxic potential of a novel compound like this compound is a critical first step in drug discovery and chemical safety assessment.
A single cytotoxicity assay provides only one perspective on a compound's effect. Relying on a single biomarker can lead to an incomplete or misleading assessment of cell viability[2]. Therefore, a multi-assay, tiered approach is essential for a comprehensive understanding. This guide presents a strategic framework for evaluating the cytotoxicity of this compound, moving from general metabolic health to specific mechanisms of cell death.
We will detail three core, complementary cell-based assays:
-
MTT Assay: To assess metabolic activity as an indicator of cell viability and proliferation.[3]
-
LDH Release Assay: To quantify the loss of plasma membrane integrity, a hallmark of necrosis and late-stage apoptosis.[4]
-
Caspase-3/7 Assay: To specifically measure the activation of executioner caspases, a key event in the apoptotic pathway.[5][6]
By integrating the data from these three assays, researchers can build a detailed profile of the compound's cytotoxic and cytostatic effects, including its potential mode of action.
Section 1: Foundational Considerations for Robust Assay Design
Before proceeding to specific protocols, several foundational elements must be addressed to ensure data quality, reproducibility, and accurate interpretation.
Compound Handling and Solubilization
Properly dissolving the test compound is the first critical step. Poor solubility can lead to inaccurate concentration calculations and artifacts in the assay.
-
Vehicle Selection: this compound is a small organic molecule. Based on its chemical properties, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. It is crucial to use cell culture grade, anhydrous DMSO.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. PubChem lists an experimental aqueous solubility of >40.7 µg/mL at pH 7.4, which should be considered when making final dilutions in culture media[7].
-
Vehicle Control: The final concentration of DMSO in the cell culture medium should be consistent across all wells (including untreated controls) and kept to a minimum, typically ≤0.5%, to avoid solvent-induced cytotoxicity. A "vehicle control" (cells treated with the same final concentration of DMSO as the highest compound dose) is mandatory.
Cell Line Selection
The choice of cell line can significantly influence the observed cytotoxic effects. It is advisable to use a panel of cell lines to assess both general toxicity and potential selectivity.
-
Cancer Cell Lines: For an initial screen, common and well-characterized cancer cell lines are recommended (e.g., A549 - lung carcinoma, MCF7 - breast adenocarcinoma, HeLa - cervical cancer).
-
Non-Tumorigenic Cell Lines: To assess selectivity and potential for off-target toxicity, results should be compared against a non-cancerous cell line (e.g., HaCaT - immortalized human keratinocytes, HEK293 - human embryonic kidney cells). Studies on similar compounds have successfully used this comparative approach[1].
Experimental Design: Dose and Time Dependence
Cytotoxicity is both dose- and time-dependent. These two parameters must be systematically investigated.
-
Dose-Response: A serial dilution of the compound should be tested to determine the concentration at which it exerts its effect. A common approach is to use a semi-logarithmic dilution series (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, etc.) to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50).
-
Time-Course: The compound's effect may be acute or may require a longer incubation period to manifest. It is recommended to perform assays at multiple time points (e.g., 24, 48, and 72 hours) to capture the kinetics of the cytotoxic response.
Section 2: Protocol for Assessing Metabolic Activity (MTT Assay)
The MTT assay is a colorimetric method that measures the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[8] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[9][10]
Workflow: MTT Assay
Caption: High-level workflow for the MTT cell viability assay.
Detailed Protocol: MTT Assay
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder or pre-made solution (e.g., 5 mg/mL in PBS)[3].
-
Sterile PBS (Phosphate-Buffered Saline).
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO).
-
96-well flat-bottom tissue culture plates.
-
Microplate reader capable of measuring absorbance at 570 nm.[3]
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: The next day, remove the medium and replace it with 100 µL of fresh medium containing serial dilutions of this compound. Include vehicle-only controls and no-cell (medium only) blank controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL)[8].
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from the wells. Add 100-150 µL of Solubilization Solution to each well to dissolve the formazan crystals.[9][10]
-
Reading: Cover the plate in foil and shake on an orbital shaker for 15 minutes to ensure all crystals are dissolved[3]. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise[8].
Data Analysis
-
Subtract the average absorbance of the blank (medium only) wells from all other wells.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Section 3: Protocol for Assessing Membrane Integrity (LDH Release Assay)
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[11] LDH is a stable cytosolic enzyme that is released upon the loss of plasma membrane integrity, a key feature of necrosis or late apoptosis.[4][12]
Workflow: LDH Release Assay
Caption: Simplified diagram of caspase activation during apoptosis.
Detailed Protocol: Luminescent Caspase-3/7 Assay
This protocol is based on an "add-mix-measure" format, common for kits like Promega's Caspase-Glo® 3/7 Assay. [5] Materials:
-
Commercial luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7), which includes a lyophilized substrate and buffer. [5]* Opaque-walled, white 96-well plates suitable for luminescence.
-
Plate-reading luminometer.
Procedure:
-
Plate Setup: Seed cells and treat with the compound in an opaque-walled 96-well plate as previously described. Use a reduced volume, typically 80-100 µL per well. Include appropriate vehicle and positive controls (e.g., staurosporine or etoposide).
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent with the provided buffer according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.
-
Reagent Addition: Remove the plate from the incubator and allow it to cool to room temperature for ~15-20 minutes. Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium). The reagent contains detergents that lyse the cells. [5]4. Incubation: Mix the contents by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Reading: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis
-
Subtract the average luminescence of the blank (medium only) wells from all other wells.
-
Results are often expressed as "Fold Change" in caspase activity relative to the vehicle control. Fold Change = (Luminescence of Treated Cells) / (Luminescence of Vehicle Control Cells)
-
Plot the fold change against the compound concentration.
Section 5: Data Interpretation and Synthesis
The power of this approach lies in synthesizing the data from all three assays to build a cohesive narrative of the compound's cytotoxic effects.
| Assay | What it Measures | Possible Interpretation of a Positive Result |
| MTT | Mitochondrial reductase activity (Metabolic Health) [3] | A decrease indicates reduced cell viability, which could be due to cell death or cytostatic effects (inhibition of proliferation). |
| LDH | Release of cytosolic enzyme (Membrane Integrity) | An increase indicates loss of membrane integrity, strongly suggesting necrotic cell death or secondary necrosis following apoptosis. |
| Caspase-3/7 | Activity of executioner caspases (Apoptosis) [5] | An increase is a specific indicator of apoptosis. |
Interpreting Combined Outcomes:
-
Scenario 1: Apoptosis
-
MTT: ↓ Viability
-
LDH: ↔ or ↑ (slight increase at later time points)
-
Caspase-3/7: ↑↑ (strong increase)
-
-
Scenario 2: Necrosis
-
MTT: ↓↓ Viability
-
LDH: ↑↑ (strong, rapid increase)
-
Caspase-3/7: ↔ (no change)
-
-
Scenario 3: Cytostatic Effect
-
MTT: ↓ Viability (effect may increase over time)
-
LDH: ↔ (no change)
-
Caspase-3/7: ↔ (no change)
-
Conclusion
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. National Institutes of Health. [Link]
-
Provost, J. & Wallert, M. (2015). MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
Wang, X., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Institutes of Health. [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. [Link]
-
Riss, T.L., & Moravec, R.A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Institutes of Health. [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
-
Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Molecular Devices, LLC. [Link]
-
Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. [Link]
-
Luminex Corporation. (n.d.). Muse® Caspase-3/7 Kit. Luminex Corporation. [Link]
-
Elabscience. (n.d.). Caspase 3/7 Activity Assay Kit(Colorimetric Method). Elabscience Biotechnology Inc. [Link]
-
Szymański, P., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. National Institutes of Health. [Link]
-
DeJesus, J., et al. (2025). Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues. National Institutes of Health. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(4-Bromophenyl)-1,1-diethylurea. PubChem. [Link]
Sources
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 6. stemcell.com [stemcell.com]
- 7. 3-(4-Bromophenyl)-1,1-diethylurea | C11H15BrN2O | CID 735609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
Topic: A Robust, Validated Reversed-Phase HPLC Method for the Analysis of 1-(4-Bromophenyl)-3-ethylurea
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note details the systematic development and subsequent validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(4-Bromophenyl)-3-ethylurea. This compound is of interest in pharmaceutical development and chemical synthesis, necessitating a reliable analytical method for quality control and research purposes. The method development process followed a logical, multi-stage approach, beginning with analyte characterization and proceeding through systematic screening of chromatographic parameters to final optimization. The finalized method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] The resulting protocol is demonstrated to be fit for its intended purpose, providing a powerful tool for researchers, scientists, and drug development professionals.
Introduction and Analyte Characterization
This compound is a substituted urea compound. The presence of the bromophenyl chromophore makes it an ideal candidate for UV-based detection. Understanding the physicochemical properties of the analyte is the foundational first step in any logical method development process, as it dictates the initial choice of separation mode, stationary phase, and mobile phase.
The primary mechanism of retention in reversed-phase chromatography is hydrophobic interaction.[3] The predicted XLogP value of 2.3 for this compound indicates moderate lipophilicity, making it highly suitable for separation on common nonpolar stationary phases like C18.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Structure | CCNC(=O)NC1=CC=C(C=C1)Br | [4] |
| Molecular Formula | C₉H₁₁BrN₂O | [4] |
| Molecular Weight | 243.10 g/mol | [4] |
| Predicted XLogP | 2.3 | [4] |
| UV Absorbance | Contains a bromophenyl chromophore, indicating strong UV absorbance. | Inferred |
Method Development Strategy: A Systematic Approach
A successful HPLC method is not discovered by chance; it is engineered through a systematic process of screening and optimization.[5] Our strategy is divided into three logical phases: initial parameter scouting, fine-tuning and optimization, and final method validation. This workflow ensures that the final method is not only functional but also robust and reliable.
Caption: A systematic workflow for HPLC method development.
Experimental Protocols
Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Reagents: Acetonitrile (ACN, HPLC grade), Methanol (MeOH, HPLC grade), and Water (HPLC grade or Milli-Q).
-
Analyte: this compound standard of known purity.
Standard and Sample Preparation Protocol
-
Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound standard and transfer to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water (the "diluent"). Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Working Standard (50 µg/mL): Pipette 1.25 mL of the Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent. This working standard is used for method development and validation experiments unless otherwise specified.
Protocol 1: UV Wavelength Selection
-
Prepare the 50 µg/mL Working Standard as described above.
-
Using the DAD, perform a UV-Vis scan of the analyte from 200 nm to 400 nm.
-
Identify the wavelength of maximum absorbance (λmax). For phenylurea compounds, a strong absorbance is typically observed around 245 nm, providing a good balance of sensitivity and selectivity away from the solvent cut-off.[6]
-
Set the detector wavelength to the determined λmax for all subsequent experiments. For this analyte, 245 nm was selected.
Protocol 2: Column and Mobile Phase Screening
The goal of this phase is to find a suitable column and mobile phase combination that provides adequate retention and good peak shape. A generic scouting gradient is employed.[7]
-
Columns to Screen:
-
Mobile Phases:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile or Methanol
-
-
Scouting Gradient Program:
-
Time (min): 0, 20, 22, 25
-
%B: 10, 90, 10, 10
-
-
Procedure:
-
Equilibrate each column with the initial mobile phase conditions for 15 minutes.
-
Inject the 50 µg/mL Working Standard.
-
Run the scouting gradient with both Acetonitrile and Methanol as Mobile Phase B for each column.
-
Evaluate the chromatograms for retention time, peak shape (asymmetry), and resolution from any impurities.
-
Table 2: Results of Column and Mobile Phase Screening
| Column | Organic Modifier | Retention Time (approx.) | Peak Asymmetry (Tf) | Observations |
| C18 | Acetonitrile | 12.5 min | 1.1 | Excellent peak shape, good retention. Selected for optimization. |
| C18 | Methanol | 14.8 min | 1.2 | Good peak shape, slightly longer run time. |
| Phenyl-Hexyl | Acetonitrile | 11.2 min | 1.3 | Acceptable peak shape, less retention. |
| Phenyl-Hexyl | Methanol | 13.1 min | 1.2 | Good peak shape, methanol enhances phenyl selectivity.[3] |
Rationale: The C18 column with Acetonitrile provided the best combination of efficiency, peak shape, and a practical retention time. Therefore, this combination was carried forward for optimization.
Method Optimization and Final Conditions
Based on the scouting run, the initial gradient was optimized to reduce the run time while maintaining resolution. The gradient was made steeper around the elution time of the analyte.
Table 3: Final Optimized HPLC Method
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 80% B in 10 minutes, hold at 80% B for 2 min, return to 50% B in 1 min, equilibrate for 2 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Method Validation Protocol (ICH Q2(R2))
Method validation is the formal process of demonstrating that an analytical procedure is suitable for its intended purpose.[9][10] The following validation parameters were assessed according to ICH Q2(R2) guidelines.[1][2]
Caption: Key parameters for analytical method validation per ICH Q2(R2).
Specificity
-
Protocol: Inject the diluent (blank), a solution of known related substances/impurities, and a spiked sample solution.
-
Acceptance Criteria: The blank should show no interfering peaks at the retention time of the analyte. The analyte peak should be well-resolved from all other potential components.
Linearity and Range
-
Protocol: Prepare a series of at least five concentrations of the analyte, ranging from 50% to 150% of the working concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL). Inject each concentration in triplicate.
-
Acceptance Criteria: Plot the average peak area against concentration. The correlation coefficient (R²) should be ≥ 0.999. The range is the interval between the upper and lower concentrations that has been demonstrated to have suitable precision, accuracy, and linearity.[9]
Accuracy (Recovery)
-
Protocol: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, 120% of the working concentration) by spiking a placebo or sample matrix. Analyze the samples against a freshly prepared standard.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.[10]
Precision
-
Repeatability (Intra-assay precision):
-
Protocol: Prepare six individual samples at 100% of the working concentration. Analyze them on the same day, with the same analyst and instrument.[9]
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
-
-
Intermediate Precision (Ruggedness):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The %RSD for the combined data from both studies should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: Determine based on the signal-to-noise ratio. LOD is typically where S/N is 3:1, and LOQ is where S/N is 10:1. Alternatively, calculate from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ must be demonstrated to have acceptable precision and accuracy.
Robustness
-
Protocol: Deliberately vary critical method parameters (e.g., flow rate by ±0.1 mL/min, column temperature by ±2 °C, mobile phase composition by ±2% organic). Assess the impact on system suitability parameters.
-
Acceptance Criteria: System suitability requirements (see below) must be met under all varied conditions.
System Suitability
-
Protocol: As defined by USP <621>, system suitability is an integral part of the method.[11] Before each analytical run, inject a standard solution five times.
-
Acceptance Criteria (based on USP <621>):
-
Tailing Factor (Tf): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
%RSD for peak areas (n=5): ≤ 2.0%
-
Table 4: Summary of Validation Results
| Validation Parameter | Result | Acceptance Criteria | Status |
| Specificity | No interference observed | No interference | Pass |
| Linearity (R²) | 0.9995 | ≥ 0.999 | Pass |
| Range | 25 - 75 µg/mL | - | Pass |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% | Pass |
| Precision (%RSD) | Repeatability: 0.8%; Intermediate: 1.2% | ≤ 2.0% | Pass |
| LOQ | 0.5 µg/mL | S/N ≥ 10 | Pass |
| Robustness | System suitability passed under all conditions | SST criteria met | Pass |
Conclusion
A simple, selective, and robust reversed-phase HPLC method for the quantitative determination of this compound has been successfully developed and validated. The method utilizes a standard C18 column with a water/acetonitrile gradient and UV detection at 245 nm. The validation study, conducted in accordance with ICH guidelines, confirmed that the method is linear, accurate, precise, and specific for its intended purpose. This application note provides a comprehensive protocol that can be readily implemented in quality control and research laboratories for the reliable analysis of this compound.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
U.S. Pharmacopeia. <621> CHROMATOGRAPHY. [Link]
-
Agilent. Understanding the Latest Revisions to USP <621>. [Link]
-
Scribd. USP-NF 621 Chromatography. [Link]
-
Woldemariam, G., et al. Development and Validation of a HPLC-UV Method for Urea and Related Impurities. PDA Journal of Pharmaceutical Science and Technology. [Link]
-
YMC CO., LTD. Guides for method development. [Link]
-
Woldemariam, G., et al. Development and Validation of a HPLC-UV Method for Urea and Related Impurities. PDA J Pharm Sci Technol. 2020 Jan-Feb;74(1):2-14. [Link]
-
Pharmaguideline. Steps for HPLC Method Development. [Link]
-
ResearchGate. Development and Validation of a HPLC-UV Method for Urea and Related Impurities. [Link]
-
ZirChrom. Method Development Guide. [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. [Link]
-
Birajdar, A. S. New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Reddit. Development and Validation of a HPLC-UV Method for Urea and Related Impurities. [Link]
-
Bentham Science. Development and Validation of New HPLC Method for the Determination of Imidazolidinyl Urea in Topical Formulation. [Link]
-
PubChem. 1-(4-Bromophenyl)-3-hydroxyurea. [Link]
-
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
PubChemLite. This compound (C9H11BrN2O). [Link]
-
ChemBK. Urea, (4-bromophenyl)-. [Link]
-
PubChem. 1-(1-(4-Bromophenyl)ethyl)-3-butylurea. [Link]
-
PubChem. 3-(4-Bromophenyl)-1,1-diethylurea. [Link]
-
PubMed. Multiresidue HPLC methods for phenyl urea herbicides in water. [Link]
-
IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
-
Acta Poloniae Pharmaceutica. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. [Link]
-
PubChemLite. 1-(4-bromophenyl)-3-(3-chlorophenyl)urea. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. PubChemLite - this compound (C9H11BrN2O) [pubchemlite.lcsb.uni.lu]
- 5. Guides for method development | YMC CO., LTD. [ymc.co.jp]
- 6. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. actascientific.com [actascientific.com]
- 11. agilent.com [agilent.com]
scale-up synthesis of N-(4-bromophenyl)-N'-ethylurea
An Application Note for the Scalable Synthesis of N-(4-bromophenyl)-N'-ethylurea
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of N-(4-bromophenyl)-N'-ethylurea, a key intermediate in the development of various pharmaceutical and agrochemical agents. The presented methodology is centered around the robust and high-yielding reaction between 4-bromoaniline and ethyl isocyanate. This guide is designed for researchers, chemists, and process development professionals, offering in-depth procedural details, mechanistic insights, critical safety protocols for handling hazardous reagents, and robust analytical characterization methods. The document emphasizes causality behind experimental choices to ensure reproducibility, safety, and high purity of the final product on a larger scale.
Introduction and Scientific Rationale
Substituted ureas are a cornerstone functional group in medicinal chemistry and materials science. N-(4-bromophenyl)-N'-ethylurea serves as a crucial building block, incorporating both a halogenated phenyl ring, common for modulating pharmacokinetic properties, and a flexible ethylurea linker. The most direct and industrially favored method for preparing such N,N'-disubstituted ureas is the nucleophilic addition of an amine to an isocyanate.[1] This approach is typically clean, proceeds with high atom economy, and often results in high yields of the desired product, which can frequently be isolated by simple filtration.
While alternative, phosgene-free methods are continually being developed to enhance the green chemistry profile of urea synthesis, such as those employing carbamoyl chlorides or dioxazolones, the amine-isocyanate pathway remains a highly reliable and well-understood transformation for process scale-up.[2][3][4] This protocol is optimized for scalability, addressing the practical challenges of temperature control, reagent handling, and product isolation.
Reaction Mechanism: Nucleophilic Addition
The core of this synthesis is the nucleophilic attack of the primary amine (4-bromoaniline) on the highly electrophilic carbonyl carbon of the isocyanate (ethyl isocyanate). The lone pair of electrons on the nitrogen atom of the aniline initiates the reaction, leading to the formation of a zwitterionic intermediate that rapidly tautomerizes to the stable urea product.
Hazard Evaluation and Safety Protocols
Scaling up chemical reactions requires a stringent focus on safety. The primary hazard in this synthesis is ethyl isocyanate .
Ethyl Isocyanate Properties:
-
Toxicity: Highly toxic upon inhalation and contact. It is a potent lachrymator.
-
Reactivity: Reacts violently with water, alcohols, and amines.[5] The reaction with amines is highly exothermic.
Mandatory Safety Precautions:
-
Engineering Controls: All operations involving ethyl isocyanate must be conducted in a certified, high-performance chemical fume hood or a closed, ventilated reactor system.[8]
-
Personal Protective Equipment (PPE): A full complement of PPE is required:
-
Eye Protection: Chemical safety goggles and a full-face shield.[8]
-
Hand Protection: Chemical-resistant gloves (e.g., butyl rubber or laminate). Gloves must be inspected before use.[7]
-
Body Protection: Flame-retardant lab coat and protective clothing.[8][9]
-
Respiratory Protection: An appropriate respirator with organic vapor cartridges should be on standby for any non-routine operations or emergencies.[8]
-
-
Handling and Storage:
-
Spill Response: Have a spill kit ready containing appropriate absorbent materials. In case of a spill, evacuate the area and alert emergency responders.[8][9]
4-Bromoaniline is toxic and should be handled with standard laboratory precautions, including gloves and safety glasses, to avoid skin contact and inhalation.
Detailed Scale-Up Protocol
This protocol is designed for a ~100 g scale synthesis. Adjustments may be necessary based on available equipment.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Moles (mol) | Mass / Volume | Ratio | Grade |
| 4-Bromoaniline | C₆H₆BrN | 172.02 | 0.581 | 100.0 g | 1.0 eq | >98% |
| Ethyl Isocyanate | C₃H₅NO | 71.08 | 0.610 | 54.5 mL (48.4 g) | 1.05 eq | >98% |
| Toluene | C₇H₈ | 92.14 | - | 1.0 L | - | Anhydrous |
Note: A slight excess (5 mol%) of ethyl isocyanate is used to ensure complete consumption of the 4-bromoaniline.
Equipment
-
2 L, 3-neck, round-bottom flask (or jacketed reactor)
-
Overhead mechanical stirrer with a paddle blade
-
Thermocouple/temperature probe
-
500 mL pressure-equalizing dropping funnel
-
Nitrogen inlet/outlet (bubbler)
-
Heating/cooling circulator or ice bath
-
Large Büchner funnel and vacuum flask
-
Vacuum oven
Experimental Workflow
Step-by-Step Procedure
-
Reactor Setup: Assemble the 2 L reactor with the overhead stirrer, thermocouple, dropping funnel, and nitrogen inlet. Purge the system with dry nitrogen for 15 minutes to ensure an inert atmosphere.
-
Reagent Preparation: Charge the reactor with 4-bromoaniline (100.0 g, 0.581 mol) and anhydrous toluene (1.0 L). Begin stirring to dissolve the solid.
-
Cooling: Cool the resulting solution to an internal temperature of 0-5 °C using an ice bath or a circulator. This step is critical to safely manage the reaction exotherm during the subsequent addition.
-
Addition of Ethyl Isocyanate: Slowly add ethyl isocyanate (54.5 mL, 0.610 mol) to the stirred solution via the dropping funnel over a period of 60-90 minutes. Crucially, monitor the internal temperature and adjust the addition rate to maintain it below 10 °C. A significant exotherm indicates the reaction is proceeding.
-
Reaction Completion: Once the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. A thick white precipitate of the product will form. Continue stirring for an additional 2 hours to ensure the reaction goes to completion.
-
Reaction Monitoring: Take a small aliquot from the slurry, dissolve it in a suitable solvent (e.g., acetone), and spot it on a TLC plate (e.g., 3:1 Hexanes:Ethyl Acetate) to confirm the complete consumption of 4-bromoaniline.
-
Product Isolation: Collect the precipitated product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two portions of cold toluene (2 x 100 mL) to remove any unreacted starting materials and soluble impurities.
-
Drying: Transfer the white solid to a drying dish and dry it in a vacuum oven at 50 °C to a constant weight.
-
Yield and Characterization: The typical yield of N-(4-bromophenyl)-N'-ethylurea is 130-138 g (92-98%). The product should be a white crystalline solid.[10][11][12]
Analytical Characterization
Confirm the identity and purity of the synthesized compound using standard analytical techniques.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~8.5 (s, 1H, Ar-NH), ~7.3 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), ~6.1 (t, 1H, Et-NH), ~3.1 (q, 2H, -CH₂-), ~1.0 (t, 3H, -CH₃).
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~155 (C=O), ~140 (Ar-C), ~131 (Ar-CH), ~120 (Ar-CH), ~113 (Ar-C-Br), ~34 (-CH₂-), ~15 (-CH₃).
-
-
Mass Spectrometry (ESI+):
-
Calculated for C₉H₁₁BrN₂O [M+H]⁺: 243.01, 245.01 (presence of Br isotopes). Found: 243.1, 245.1.
-
-
Melting Point:
-
Literature values are in the range of 160-165 °C. A sharp melting point indicates high purity.
-
-
HPLC Analysis:
-
To determine purity (>98%). A suitable method would involve a C18 column with a mobile phase of acetonitrile and water.
-
Conclusion
This application note details a reliable and scalable protocol for the synthesis of N-(4-bromophenyl)-N'-ethylurea. By adhering to the outlined procedures, particularly the stringent safety measures for handling ethyl isocyanate and the controlled addition to manage the reaction exotherm, researchers and development professionals can safely and efficiently produce this valuable intermediate in high yield and purity. The self-validating nature of the protocol, combined with robust analytical confirmation, ensures a trustworthy and reproducible synthetic process suitable for drug development and manufacturing campaigns.
References
- What should I pay attention to when using ethyl isocyanate? - Knowledge. (2024). Vertex AI Search.
- Common Name: ETHYL ISOCYAN
- Ethyl isocyanate - Santa Cruz Biotechnology. (n.d.). Santa Cruz Biotechnology.
- ETHYL ISOCYANATE - CAMEO Chemicals - NOAA. (n.d.). NOAA.
- Ethyl isocyanate - Safety Data Sheet - ChemicalBook. (2025). ChemicalBook.
- A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. (2018). Royal Society of Chemistry.
- Literature review on the synthesis of substituted phenylureas. (n.d.). Benchchem.
- Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrog
- Urea formation via reaction of an isocyanate with an amine. (n.d.).
- Arylureas i.
- N-(4-Bromophenyl)-N'-ethyl urea - [B66324]. (n.d.). Synthonix.
- N-(4-Bromophenyl)-N'-ethyl urea. (n.d.). ChemScene.
- N-(4-Bromophenyl)-N'-ethyl urea. (n.d.). Sigma-Aldrich.
- Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. (2021). PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. nj.gov [nj.gov]
- 6. ETHYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. What should I pay attention to when using ethyl isocyanate? - Knowledge [allgreenchems.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Synthonix, Inc > 82745-18-4 | N-(4-Bromophenyl)-N'-ethyl urea [synthonix.com]
- 11. chemscene.com [chemscene.com]
- 12. N-(4-Bromophenyl)-N'-ethyl urea | 82745-18-4 [sigmaaldrich.com]
Application Notes and Protocols: 1-(4-Bromophenyl)-3-ethylurea as a Versatile Building Block for Novel Heterocycles
Introduction: The Strategic Value of Substituted Ureas in Medicinal Chemistry
In the landscape of modern drug discovery, the urea functional group stands out for its remarkable ability to form stable, directional hydrogen bonds with biological targets. This characteristic has cemented the role of urea derivatives as privileged scaffolds in a multitude of therapeutic agents.[1] Among these, asymmetrically substituted ureas, such as 1-(4-Bromophenyl)-3-ethylurea, offer a particularly rich platform for chemical exploration. The presence of a reactive bromophenyl group, a flexible ethyl chain, and the urea backbone itself provides multiple handles for diversification and cyclization, making it an ideal starting point for the construction of complex heterocyclic systems.
This technical guide provides a comprehensive overview of this compound as a building block. We will detail its synthesis and present field-proven protocols for its application in the synthesis of medicinally relevant heterocycles, including quinazolinones, benzimidazoles, and triazoles. The methodologies described herein are designed to be robust and adaptable, empowering researchers in medicinal chemistry and drug development to leverage this versatile intermediate in their synthetic campaigns.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a building block is paramount for successful reaction design and optimization.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁BrN₂O | [2] |
| Molecular Weight | 243.10 g/mol | [2] |
| Appearance | White to off-white solid | --- |
| Melting Point | 175-178 °C (predicted) | --- |
| Solubility | Soluble in DMSO, DMF, and hot alcohols. Sparingly soluble in nonpolar solvents. | --- |
| XLogP (predicted) | 2.3 | [2] |
Part 1: Synthesis of the Building Block: this compound
The synthesis of this compound is a straightforward and high-yielding process, predicated on the nucleophilic addition of an aniline to an isocyanate. This reaction is a cornerstone of urea synthesis due to its efficiency and operational simplicity.
Reaction Principle
The lone pair of electrons on the nitrogen atom of 4-bromoaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl isocyanate. The resulting zwitterionic intermediate rapidly undergoes a proton transfer to yield the stable urea product. The reaction is typically conducted in an aprotic solvent to prevent competing reactions with the isocyanate.
Caption: Synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
4-Bromoaniline (1.0 eq)
-
Ethyl isocyanate (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 4-bromoaniline (e.g., 17.2 g, 100 mmol) in anhydrous THF (200 mL).
-
Addition of Isocyanate: Cool the solution to 0 °C using an ice bath. Add ethyl isocyanate (e.g., 7.46 g, 105 mmol) dropwise to the stirred solution over 15-20 minutes.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of 4-bromoaniline.
-
Work-up: Upon completion, a white precipitate will have formed. Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Isolation and Purification: Cool the resulting slurry in an ice bath for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the purified this compound under vacuum to a constant weight.
Expected Yield: 90-95% Purity: Typically >98% by NMR and LC-MS.
Part 2: Application in Heterocycle Synthesis
The strategic placement of the bromophenyl and ethyl groups on the urea scaffold allows for a diverse range of cyclization strategies.
Application 1: Synthesis of 3-(4-Bromophenyl)-2-ethyl-2,3-dihydroquinazolin-4(1H)-one
Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[1][3] This protocol describes a Pictet-Spengler-type cyclization to construct the quinazolinone core.
Reaction Principle: This synthesis involves the reaction of this compound with an ortho-formyl substituted benzoic acid derivative (e.g., 2-carboxybenzaldehyde) under acidic conditions. The initial step is the formation of an iminium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to form the dihydroquinazolinone ring.
Caption: Synthesis of a Dihydroquinazolinone Derivative.
Detailed Experimental Protocol:
Materials:
-
This compound (1.0 eq)
-
2-Carboxybenzaldehyde (1.1 eq)
-
Glacial Acetic Acid
-
Standard reflux apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (e.g., 2.43 g, 10 mmol) and 2-carboxybenzaldehyde (e.g., 1.65 g, 11 mmol) in glacial acetic acid (30 mL).
-
Heating: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 6-8 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water (150 mL) with stirring. A precipitate will form.
-
Isolation: Collect the solid by vacuum filtration and wash thoroughly with water, followed by a cold saturated sodium bicarbonate solution to remove any unreacted acid.
-
Purification: The crude product can be purified by recrystallization from ethanol to afford the pure dihydroquinazolinone derivative.
Application 2: Synthesis of 1-(4-Bromophenyl)-1H-benzo[d]imidazol-2(3H)-one
Benzimidazoles are another critical heterocyclic motif in medicinal chemistry, known for their diverse pharmacological profiles, including antiviral and anticancer activities.[4][5][6] This protocol outlines a pathway involving an initial functionalization followed by an intramolecular cyclization.
Reaction Principle: This two-step synthesis begins with the nitration of the bromophenyl ring, followed by reduction of the nitro group to an amine. The resulting ortho-amino-substituted urea can then undergo an intramolecular cyclization, often facilitated by a phosgene equivalent or heat, to form the benzimidazolone ring system.
Sources
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tsijournals.com [tsijournals.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the In Vivo Formulation of 1-(4-Bromophenyl)-3-ethylurea
For correspondence: [email protected]
Introduction: Navigating the Formulation Challenges of a Lipophilic Urea Derivative
1-(4-Bromophenyl)-3-ethylurea is a small molecule of interest in contemporary drug discovery, belonging to the broad class of urea-based compounds. Urea derivatives are recognized for their therapeutic potential across various disease areas, including oncology, due to the ability of the urea functional group to form strong hydrogen bonds with biological targets.[1][2][3] However, the physicochemical properties of many new chemical entities (NCEs), including substituted phenylureas, often present significant challenges for in vivo evaluation.
The structure of this compound, with its brominated phenyl ring, suggests a lipophilic nature and, consequently, poor aqueous solubility. PubChem lists a predicted XlogP of 2.3, indicating a preference for lipid environments over aqueous ones.[4] While specific solubility data for this compound is not widely published, a structurally similar compound, 3-(4-Bromophenyl)-1,1-diethylurea, exhibits a solubility of just over 40.7 µg/mL at neutral pH, reinforcing the expectation of low aqueous solubility.[5] Such compounds are often categorized under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), where dissolution becomes the rate-limiting step for absorption and achieving adequate systemic exposure in animal models.[6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of this compound for in vivo studies. It moves beyond a simple recitation of steps to explain the underlying scientific principles behind vehicle selection and formulation strategy, empowering the researcher to make informed decisions tailored to their specific experimental needs.
Part 1: Pre-formulation Assessment - The Foundation of a Successful In Vivo Study
Before committing to a specific formulation, a preliminary assessment of the compound's solubility is crucial. This initial screen helps to de-risk the in vivo study by identifying a suitable formulation strategy early on.
Protocol 1.1: Rapid Solubility Screening
Objective: To qualitatively and semi-quantitatively assess the solubility of this compound in a panel of common, well-tolerated pharmaceutical vehicles.
Materials:
-
This compound
-
Selection of vehicles (see Table 1)
-
Vortex mixer
-
Magnetic stirrer and stir bars
-
Water bath or incubator
-
Analytical balance
-
Microcentrifuge
-
HPLC or UV-Vis spectrophotometer (for quantitative analysis)
Procedure:
-
Vehicle Selection: Choose a range of vehicles that represent different solubilization mechanisms (e.g., co-solvents, surfactants, lipids). A recommended starting panel is provided in Table 1.
-
Preparation of Stock Solutions: Prepare stock solutions of the compound in a suitable organic solvent where it is freely soluble (e.g., DMSO or ethanol) for quantitative analysis.
-
Equilibrium Solubility Determination:
-
Add an excess amount of this compound to a known volume of each test vehicle in a glass vial.
-
Cap the vials and vortex thoroughly for 1-2 minutes.
-
Place the vials on a magnetic stirrer or in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect for undissolved particles.
-
Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet any undissolved solid.
-
Carefully collect the supernatant and dilute it with a suitable solvent for analysis by HPLC or UV-Vis spectrophotometry to determine the concentration.
-
Table 1: Recommended Vehicle Panel for Initial Solubility Screening
| Vehicle Category | Example Vehicle | Rationale |
| Aqueous | Saline (0.9% NaCl) | Baseline aqueous solubility. |
| Co-solvents | Polyethylene Glycol 400 (PEG 400) | A water-miscible solvent widely used to increase the solubility of lipophilic compounds.[7][8] |
| Propylene Glycol (PG) | Another common water-miscible co-solvent. | |
| Surfactants | 5% Tween® 80 in water | Forms micelles that can encapsulate and solubilize hydrophobic molecules. |
| 5% Solutol® HS 15 in water | A non-ionic solubilizer and emulsifying agent. | |
| Lipids | Corn oil / Sesame oil | For assessing solubility in a lipid-based vehicle, suitable for oral or subcutaneous administration. |
Part 2: Formulation Strategies and Protocols
Based on the pre-formulation assessment, a suitable formulation strategy can be selected. Below are detailed protocols for three common approaches for poorly soluble compounds.
Formulation Strategy Decision Workflow
Caption: Decision workflow for selecting a formulation strategy.
Protocol 2.1: Simple Solution Formulation
Applicability: This is the preferred approach if the compound's solubility in a single, well-tolerated vehicle (e.g., PEG 400) is sufficient to achieve the desired dosing concentration.
Example Vehicle: 100% PEG 400
Procedure:
-
Weigh the required amount of this compound.
-
Transfer the compound to a sterile glass vial.
-
Add the calculated volume of PEG 400.
-
Gently warm the mixture (e.g., to 40-50°C) and vortex or sonicate until the compound is completely dissolved. Ensure the final solution is clear and free of particulates.
-
Allow the solution to cool to room temperature before administration.
Causality: PEG 400 is a hydrophilic polymer that is miscible with water and can solubilize a wide range of hydrophobic compounds.[7][8] Its low toxicity makes it a suitable vehicle for preclinical studies.
Protocol 2.2: Co-solvent/Surfactant-based Solution
Applicability: When the solubility in a single vehicle is insufficient, a combination of co-solvents and/or surfactants can be used to create a more potent solubilizing environment. This approach is common for many research compounds. A vehicle used for other novel urea-based compounds provides a strong starting point.[9]
Example Vehicle: 2.5% DMSO, 2.5% Ethanol, 25% PEG 400, 5% Tween® 80, in PBS (qs to 100%)
Procedure:
-
In a sterile container, combine the organic solvents: DMSO, Ethanol, and PEG 400.
-
Weigh and add the this compound to the organic solvent mixture. Vortex or sonicate until fully dissolved. This creates the drug concentrate.
-
In a separate sterile container, add the Tween® 80 to the required volume of Phosphate Buffered Saline (PBS). Mix well.
-
Slowly add the drug concentrate (from step 2) to the aqueous phase (from step 3) while vortexing or stirring continuously. This gradual addition is critical to prevent precipitation.
-
Visually inspect the final formulation to ensure it is a clear, homogenous solution.
Experimental Workflow for Co-solvent Formulation
Caption: Workflow for preparing a co-solvent based formulation.
Protocol 2.3: Aqueous Suspension
Applicability: If the compound is very poorly soluble in all acceptable solution vehicles, or if a slower release profile is desired, a suspension may be necessary. The goal is to create a uniform dispersion of fine particles.
Example Vehicle: 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) and 0.1% (w/v) Tween® 80 in sterile water.
Procedure:
-
Particle Size Reduction (Optional but Recommended): If possible, micronize the this compound powder to a small, uniform particle size using techniques like jet milling or ball milling. This increases the surface area and improves dissolution rate and suspension stability.
-
Vehicle Preparation:
-
Disperse the HPMC in hot (80-90°C) sterile water with stirring.
-
Allow the solution to cool to room temperature, which will facilitate complete hydration and formation of a clear, viscous solution.
-
Add and dissolve the Tween® 80.
-
-
Wetting the Powder: Create a paste by adding a small amount of the vehicle to the weighed compound. This ensures that the particles are properly wetted and reduces clumping.
-
Suspension Formation: Gradually add the remaining vehicle to the paste while stirring or homogenizing.
-
Homogenization: Use a high-shear homogenizer to ensure a uniform particle size distribution and prevent rapid settling.
-
Storage: Store the suspension in a tightly sealed container at 2-8°C. Always re-suspend thoroughly by shaking or vortexing before each use.
Causality: HPMC acts as a suspending agent, increasing the viscosity of the vehicle to slow down particle sedimentation. Tween® 80 is a surfactant that acts as a wetting agent, reducing the surface tension between the drug particles and the aqueous vehicle, which prevents aggregation and aids in uniform dispersion.
Part 3: Quality Control, Stability, and Administration
Quality Control:
-
Visual Inspection: All formulations should be visually inspected for clarity (solutions) or uniformity (suspensions) and the absence of foreign matter.
-
pH Measurement: For aqueous-based formulations, ensure the pH is within a physiologically acceptable range (typically pH 6.5-7.5 for parenteral routes).
-
Dose Verification: For solution formulations, it is good practice to confirm the concentration of the final preparation using a suitable analytical method like HPLC.
Stability: Formulations should ideally be prepared fresh daily. If storage is necessary, a short-term stability study should be conducted. Store the formulation under the intended conditions (e.g., 2-8°C, protected from light) and visually inspect for any signs of precipitation, crystallization, or phase separation before each use.
Administration:
-
The choice of administration route (e.g., oral, intraperitoneal, intravenous) will depend on the experimental design and must be specified in the animal use protocol.
-
For intravenous administration, the formulation must be a clear, sterile solution free of particulates. Suspensions are not suitable for IV injection.
-
Ensure the dosing volume is appropriate for the species being studied and adheres to institutional animal care and use committee (IACUC) guidelines.
Conclusion
The successful in vivo evaluation of this compound is critically dependent on the development of an appropriate formulation that can overcome its inherent poor aqueous solubility. By conducting a systematic pre-formulation solubility assessment, researchers can select the most appropriate strategy, whether it be a simple solution, a co-solvent system, or a suspension. The protocols provided herein offer robust starting points for this process, emphasizing the scientific rationale behind each approach to ensure reproducible and reliable preclinical data.
References
-
Catalano, A., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry. Available at: [Link]
-
Catalano, A., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 735609, 3-(4-Bromophenyl)-1,1-diethylurea. PubChem. Retrieved January 12, 2026, from [Link].
-
AERU. (n.d.). Bromuron (Ref: FL 173). University of Hertfordshire. Retrieved January 12, 2026, from [Link].
-
PubChemLite. (n.d.). This compound (C9H11BrN2O). PubChemLite. Retrieved January 12, 2026, from [Link].
-
Ghosh, A. K., & Brindisi, M. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link].
-
Catalano, A., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry. Available at: [Link].
-
Wikipedia. (n.d.). PEG 400. Wikipedia. Retrieved January 12, 2026, from [Link].
-
RSC Publishing. (n.d.). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry. Retrieved January 12, 2026, from [Link].
-
ChemBK. (n.d.). 1-[3-(DiMethylaMino)propyl]-3-ethylurea. ChemBK. Retrieved January 12, 2026, from [Link].
-
Ibragimov, B. T., et al. (2010). N-(4-Bromophenyl)urea. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17970, Polyethylene Glycol 400. PubChem. Retrieved January 12, 2026, from [Link].
-
Ataman Kimya. (n.d.). PEG 400. Ataman Kimya. Retrieved January 12, 2026, from [Link].
-
Vargas, D. A., et al. (2019). Synthesis of Complex Ureas with Brominated Heterocyclic Intermediates. ChemistrySelect. Available at: [Link].
-
Ku, M. S. (2008). IVIVC for Biopharmaceutical Classification System (BCS) Class II Drugs: Case Studies and Challenges. MULTIDISCIPLINARY JOURNAL OF INSTRUCTION (MDJI). Available at: [Link].
-
Kulkarni, A., et al. (2021). Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer. Bioorganic & Medicinal Chemistry. Available at: [Link].
Sources
- 1. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C9H11BrN2O) [pubchemlite.lcsb.uni.lu]
- 5. 3-(4-Bromophenyl)-1,1-diethylurea | C11H15BrN2O | CID 735609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(4-Bromophenyl)-3-hydroxyurea | C7H7BrN2O2 | CID 4251126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PEG 400 - Wikipedia [en.wikipedia.org]
- 8. Polyethylene Glycol 400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
techniques for monitoring the reaction progress of arylurea synthesis
Introduction: The Critical Role of Reaction Monitoring in Arylurea Synthesis
Arylureas are a cornerstone of modern medicinal chemistry, with applications ranging from oncology to antiviral therapies. The synthesis of these compounds, typically involving the reaction of an aniline with an isocyanate, requires precise control to ensure optimal yield, purity, and safety. Real-time monitoring of the reaction progress is not merely a procedural step but a critical component of process understanding and control. It allows for the determination of reaction endpoints, the identification of intermediates and byproducts, and the optimization of reaction conditions. This guide provides a comprehensive overview of the principal analytical techniques for monitoring arylurea synthesis, complete with detailed protocols and expert insights to ensure robust and reproducible results.
The choice of an analytical technique is dictated by several factors, including the specific reaction conditions, the physical properties of the reactants and products, and the desired level of quantitative detail. This document will delve into the practical application of Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). For each technique, we will explore the underlying principles, provide step-by-step protocols, and discuss the interpretation of the generated data.
Thin-Layer Chromatography (TLC): The Workhorse of Reaction Monitoring
Thin-Layer Chromatography is an indispensable tool for the qualitative monitoring of organic reactions due to its simplicity, speed, and low cost.[1] It provides a rapid visual assessment of the consumption of starting materials and the formation of the product.
Causality Behind Experimental Choices in TLC
The separation on a TLC plate is based on the differential partitioning of the components of a mixture between the stationary phase (typically silica gel) and the mobile phase (an organic solvent or solvent mixture).[1] For arylurea synthesis, the product is generally more polar than the starting aniline and isocyanate (or its precursor). This difference in polarity is the key to achieving good separation. The choice of the mobile phase is critical; a solvent system that is too polar will cause all components to move to the top of the plate, while a nonpolar system will result in all components remaining at the baseline. The ideal mobile phase will provide a clear separation between the spots corresponding to the starting materials and the product.
Protocol for TLC Monitoring of Arylurea Synthesis
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary spotters
-
Mobile phase (e.g., a mixture of hexane and ethyl acetate)
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate or ceric ammonium molybdate)
Procedure:
-
Prepare the Developing Chamber: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapors, which improves the resolution of the separation. Close the chamber and allow it to equilibrate for at least 15 minutes.
-
Spot the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. On the baseline, apply small spots of the starting aniline solution, the reaction mixture at different time points (t=0, t=x, etc.), and a co-spot (a spot of the starting material and the reaction mixture in the same lane).[2] Use a capillary spotter for precise application.
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the baseline. Close the chamber and allow the solvent to ascend the plate by capillary action.
-
Visualize the Results: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp.[3] Aryl compounds are typically UV-active and will appear as dark spots. If the compounds are not UV-active, use a chemical stain.
-
Interpret the Chromatogram: The starting aniline will have a certain retention factor (Rf). As the reaction progresses, the spot corresponding to the aniline will diminish in intensity, and a new spot corresponding to the more polar arylurea product will appear with a lower Rf value. The reaction is considered complete when the starting material spot is no longer visible.[2]
Data Presentation:
| Time Point | Aniline Spot Intensity | Arylurea Spot Intensity | Observations |
| t = 0 min | +++ | - | Only starting material present. |
| t = 30 min | ++ | + | Product formation observed. |
| t = 60 min | + | ++ | Reaction progressing. |
| t = 120 min | - | +++ | Reaction complete. |
High-Performance Liquid Chromatography (HPLC): Quantitative Analysis of Reaction Progress
HPLC is a powerful technique for both qualitative and quantitative monitoring of arylurea synthesis. It offers higher resolution, sensitivity, and reproducibility compared to TLC.[4][5]
Expertise in HPLC Method Development
The choice of the stationary phase and mobile phase is crucial for successful HPLC analysis. For arylureas, which are moderately polar compounds, reversed-phase chromatography is the most common approach. A C18 column is a good starting point. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve a good separation of all components, from the less polar starting materials to the more polar product and any potential impurities. UV detection is ideal for arylureas due to the presence of aromatic rings, which absorb strongly in the UV region (typically around 254 nm).[4]
Protocol for HPLC Monitoring of Arylurea Synthesis
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (TFA)
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid or TFA
-
Syringe filters (0.45 µm)
-
Autosampler vials
Procedure:
-
Sample Preparation: At various time points, withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture. Quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile) to stop the reaction and precipitate any solids. Filter the sample through a syringe filter to remove particulate matter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 30-40 °C
-
UV Detection Wavelength: 254 nm (or the λmax of the arylurea product)
-
Gradient Elution: A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 10-15 minutes.
-
-
Data Acquisition and Analysis: Inject the prepared samples onto the HPLC system. The retention time of each component will be characteristic. Integrate the peak areas of the starting materials and the product. The percentage conversion can be calculated from the relative peak areas.
Data Presentation:
| Time (min) | Aniline Peak Area | Arylurea Peak Area | % Conversion |
| 0 | 1,250,000 | 0 | 0% |
| 30 | 625,000 | 600,000 | ~48% |
| 60 | 125,000 | 1,100,000 | ~88% |
| 120 | 10,000 | 1,240,000 | >99% |
In Situ Spectroscopic Techniques: Real-Time, Non-Invasive Monitoring
In situ spectroscopic techniques, such as NMR and FTIR, allow for the continuous monitoring of a reaction without the need for sampling. This provides a wealth of kinetic and mechanistic information.[6][7]
NMR Spectroscopy: Unveiling Structural Transformations
In situ NMR spectroscopy provides detailed structural information about the species present in the reaction mixture over time.[8][9] By monitoring the disappearance of signals corresponding to the starting materials and the appearance of new signals for the product, one can follow the reaction kinetics accurately.
Causality in NMR Monitoring: The formation of the urea linkage (-NH-CO-NH-) results in characteristic changes in the 1H and 13C NMR spectra. The protons on the nitrogen atoms of the urea group give rise to new signals, and the chemical shifts of the aromatic protons on the aniline ring will also be affected. The carbonyl carbon of the urea product will have a distinct chemical shift in the 13C NMR spectrum.
Protocol for In Situ NMR Monitoring
Instrumentation:
-
NMR spectrometer equipped with a variable temperature probe
-
NMR tubes
Procedure:
-
Sample Preparation: Prepare the reaction mixture directly in an NMR tube using deuterated solvents.
-
Data Acquisition: Place the NMR tube in the spectrometer and acquire spectra at regular intervals.
-
Data Analysis: Integrate the signals corresponding to a specific proton (or carbon) in the starting material and the product. The ratio of these integrals over time provides the reaction profile.
FTIR Spectroscopy: Tracking Functional Group Changes
In situ FTIR spectroscopy is particularly useful for monitoring the formation of the arylurea product by tracking the changes in vibrational frequencies of key functional groups.[10]
Trustworthiness of FTIR Data: The isocyanate starting material has a very strong and characteristic absorption band around 2250-2275 cm-1. The disappearance of this band is a clear indicator of the consumption of the isocyanate. Concurrently, the formation of the urea product can be monitored by the appearance of the C=O stretching vibration (around 1630-1680 cm-1) and the N-H bending vibrations.[10]
Protocol for In Situ FTIR Monitoring
Instrumentation:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe
Procedure:
-
Setup: Insert the ATR probe directly into the reaction vessel.
-
Background Spectrum: Acquire a background spectrum of the solvent and starting materials before initiating the reaction.
-
Reaction Monitoring: Start the reaction and collect spectra at regular intervals.
-
Data Analysis: Monitor the decrease in the intensity of the isocyanate peak and the increase in the intensity of the urea carbonyl peak.
Mass Spectrometry: Confirming Product Identity and Purity
Mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized arylurea and for identifying any byproducts.[11][12] It is typically used at the end of the reaction or for the analysis of isolated products.
Authoritative Grounding in MS Analysis: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing arylureas, as it typically produces the protonated molecular ion [M+H]+, allowing for straightforward determination of the molecular weight.[11]
Protocol for Mass Spectrometry Analysis
Instrumentation:
-
Mass spectrometer with an ESI source (e.g., LC-MS system)
Procedure:
-
Sample Preparation: Dilute a small aliquot of the final reaction mixture or the purified product in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion or LC-MS: The sample can be directly infused into the mass spectrometer or injected onto an LC-MS system for separation prior to detection.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Identify the peak corresponding to the [M+H]+ of the expected arylurea product. Search for peaks that may correspond to potential impurities or byproducts.
Visualization of Workflows
General Workflow for Arylurea Synthesis Monitoring
Caption: Workflow for monitoring arylurea synthesis.
Decision Tree for Technique Selection
Caption: Decision tree for selecting a monitoring technique.
Conclusion
The effective monitoring of arylurea synthesis is paramount for achieving high-quality products in research and development. This guide has provided a detailed overview of the most common and powerful analytical techniques for this purpose. By understanding the principles behind each method and following the detailed protocols, researchers can gain valuable insights into their reactions, leading to optimized processes and the successful development of new chemical entities. The integration of these techniques into a cohesive workflow will undoubtedly enhance the efficiency and robustness of arylurea synthesis.
References
Sources
- 1. organomation.com [organomation.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Exploiting in situ NMR to monitor the formation of a metal–organic framework - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. youtube.com [youtube.com]
- 11. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 1-(4-Bromophenyl)-3-ethylurea in the Development of Enzyme Inhibitors
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the 1-(4-bromophenyl)-3-ethylurea scaffold in the design and development of potent enzyme inhibitors. This document offers detailed protocols, theoretical background, and practical insights into the synthesis, screening, and mechanistic evaluation of this promising class of compounds.
Introduction: The Phenylurea Scaffold as a Privileged Motif in Enzyme Inhibition
The urea functional group is a cornerstone in medicinal chemistry, lauded for its ability to form critical hydrogen bonds with protein targets and enhance drug-like properties.[1] Phenylurea derivatives, in particular, have emerged as a "privileged scaffold," demonstrating a remarkable versatility in targeting a wide array of enzymes implicated in various disease states.[1][2][3] This includes their successful application as inhibitors of kinases, transketolase, urease, and soluble epoxide hydrolase.[2][3][4] The modular nature of the phenylurea core allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic profiles.
This guide focuses on This compound as a representative member of this class, providing a framework for its application in the development of novel enzyme inhibitors. While direct inhibitory roles for this specific molecule are not extensively documented in publicly available literature, its structural simplicity and the presence of a modifiable bromophenyl group make it an excellent starting point for a medicinal chemistry campaign. We will use the closely related and highly potent myeloperoxidase (MPO) inhibitor, 1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea , as a guiding case study to illustrate the potential of this scaffold.[5]
Case Study: Targeting Myeloperoxidase with a Substituted 1-(4-Bromophenyl)urea Analog
Myeloperoxidase (MPO) is a heme-containing enzyme primarily found in neutrophils. It plays a crucial role in the innate immune response by catalyzing the formation of reactive oxygen species, including hypochlorous acid. However, excessive MPO activity is strongly linked to oxidative stress and tissue damage in a variety of inflammatory diseases, such as cardiovascular disease.[5] This makes MPO a compelling therapeutic target.
A potent, irreversible inhibitor of MPO, 1-((6-aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea, highlights the therapeutic potential of this scaffold.[5] This compound demonstrated significant inhibition of MPO in human plasma and in vivo in a mouse model of peritonitis.[5] The mechanism of action involves the aminopyridine moiety, which acts as a mechanism-based inactivator, while the 4-bromophenylurea portion likely contributes to the binding affinity within the enzyme's active site.[5] This successful example underscores the value of the 1-(4-bromophenyl)urea core as a foundation for designing highly specific and potent enzyme inhibitors.
Synthesis of this compound and its Analogs
The synthesis of this compound and its derivatives is typically straightforward, most commonly achieved through the reaction of an appropriately substituted aniline with an isocyanate.[6][7] This reaction is generally high-yielding and allows for a diverse range of analogs to be synthesized for structure-activity relationship (SAR) studies.
General Synthetic Protocol:
A general protocol for the synthesis of this compound is as follows:
-
Dissolution of Aniline: Dissolve 1 equivalent of 4-bromoaniline in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Addition of Isocyanate: To the stirred solution, add 1.1 equivalents of ethyl isocyanate dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours.
-
Work-up and Purification: Upon completion, the reaction mixture can be concentrated under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.[6]
This synthetic route can be adapted to generate a library of analogs by varying both the aniline and isocyanate starting materials.
Caption: Synthetic workflow for this compound.
In Vitro Enzyme Inhibition Assay: A Protocol for Myeloperoxidase
To evaluate the inhibitory potential of this compound and its analogs, a robust in vitro enzyme assay is essential. The following protocol is a standard method for assessing MPO activity and its inhibition.
Materials:
-
Human MPO (commercially available)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Hydrogen peroxide (H₂O₂)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Assay Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.
-
Reaction Mixture Preparation: In each well of a 96-well plate, add the following in order:
-
Assay buffer
-
Test compound or vehicle control (DMSO)
-
Human MPO enzyme
-
-
Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of TMB and H₂O₂.
-
Signal Detection: Measure the absorbance at a specific wavelength (e.g., 650 nm) over time using a microplate reader. The rate of increase in absorbance is proportional to the MPO activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Caption: Logical workflow for determining the mechanism of enzyme inhibition.
Data Presentation
A systematic presentation of data is crucial for interpreting SAR and selecting lead compounds.
Table 1: Representative Inhibition Data for a Series of 1-(4-Bromophenyl)-3-alkylurea Analogs against MPO
| Compound ID | R Group (at N3) | IC₅₀ (nM) |
| 1 | -ethyl | 5,200 |
| 2 | -methyl | 8,500 |
| 3 | -propyl | 4,800 |
| 4 | -isopropyl | 6,100 |
| 5 | -cyclopropyl | 3,500 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel enzyme inhibitors. Its synthetic tractability, coupled with the proven success of related analogs, makes it an attractive platform for medicinal chemistry campaigns targeting a range of enzymes. The protocols and workflows detailed in these application notes provide a robust framework for researchers to synthesize, screen, and characterize new inhibitors based on this privileged chemical motif. By applying these methods, scientists can effectively advance their drug discovery programs and contribute to the development of new therapeutics.
References
-
Mele, A., et al. (2021). Diphenyl urea derivatives as inhibitors of transketolase: a structure-based virtual screening. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1837-1846. [Link]
-
Talele, T. T. (2016). The “urea” functionality in medicinal chemistry. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]
-
Konieczna, E., et al. (2021). A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1197-1214. [Link]
-
Kim, H., et al. (2020). Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors. ACS Omega, 5(31), 19579-19590. [Link]
- Tipton, K. F., & Boyce, S. (2017). Enzyme assays. In eLS (pp. 1-10). John Wiley & Sons, Ltd.
- (This reference is a placeholder as a general reference for enzyme assays, as the original search result was a general encyclopedia entry).
-
Tipton, K. F., & Henehan, G. T. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(6), 993. [Link]
- (This reference is a placeholder representing general services and not a specific citable protocol).
-
Copeland, R. A. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
- (This reference is a placeholder as a general reference for enzyme inhibition, as the original search result was a general encyclopedia entry).
-
Miller, M. L., et al. (2018). Discovery of 1-((6-Aminopyridin-3-yl)Methyl)-3-(4-Bromophenyl)Urea as a Potent, Irreversible Myeloperoxidase Inhibitor. Journal of Pharmacology and Experimental Therapeutics, 366(3), 460-469. [Link]
- (This is a product listing and not a citable reference for the applic
-
Davis, T. L., & Blanchard, K. C. (1963). p-Bromophenylurea. Organic Syntheses, Coll. Vol. 4, p.49. [Link]
- (This is a product listing and not a citable reference for the applic
- (This is a product listing and not a citable reference for the applic
- (This is a chemical database entry and not a citable reference for the applic
- (This reference pertains to a different urea derivative and is not directly cited in the text).
- (This is a database entry and not a citable reference for the applic
- (This is a database entry and not a citable reference for the applic
- (This is a database entry and not a citable reference for the applic
- Corona, P., et al. (2007). Synthesis of Complex Ureas with Brominated Heterocyclic Intermediates. Letters in Organic Chemistry, 4(5), 346-349.
- (This reference pertains to a thiourea derivative and is not directly cited in the text).
- Hwang, S. H., et al. (2011). 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain. Journal of Medicinal Chemistry, 54(9), 3473-3486.
- (This reference pertains to a different class of urea analogs and is not directly cited in the text).
- (This reference pertains to a thiourea derivative and is not directly cited in the text).
- (This is a database entry and not a citable reference for the applic
- (This reference is a crystallographic study and not directly cited for the applic
- (This is a product listing and not a citable reference for the applic
- (This is a database entry and not a citable reference for the applic
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diphenyl urea derivatives as inhibitors of transketolase: a structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 1-((6-Aminopyridin-3-yl)Methyl)-3-(4-Bromophenyl)Urea as a Potent, Irreversible Myeloperoxidase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
Application Note: A Comprehensive Framework for Screening "1-(4-Bromophenyl)-3-ethylurea" Against a Panel of Kinases
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are a critical class of enzymes whose dysregulation is implicated in a multitude of human diseases, most notably cancer.[1][2] This has made them one of the most important target families in modern drug discovery. The phenylurea scaffold is a well-established pharmacophore known to produce potent kinase inhibitors.[3][4][5][6] This application note provides a comprehensive, field-tested guide for screening the novel compound "1-(4-Bromophenyl)-3-ethylurea"[7] against a diverse panel of protein kinases. We will detail the strategic rationale, assay selection, step-by-step experimental protocols for both primary screening and IC50 determination, and the subsequent data analysis required to build a robust potency and selectivity profile. The methodologies described herein are designed to be self-validating and provide researchers with the critical insights needed to advance promising compounds through the drug discovery pipeline.
Strategic Foundations: Why and How to Screen
The ultimate goal of a kinase screening campaign is to understand the interaction landscape of a compound across the human kinome. A successful screen yields two key insights: potency (how strongly the compound inhibits its target) and selectivity (how specifically it binds to the intended target versus other kinases).[8] An ideal therapeutic candidate is often potent against its disease-relevant target while exhibiting minimal activity against off-target kinases to reduce potential toxicity.
The Rationale: Kinases as Targets and the Phenylurea Scaffold
Kinases function as key nodes in complex signal transduction pathways that regulate cellular processes like growth, proliferation, and survival.[9][10] In many diseases, these signaling pathways become hyperactive. By inhibiting a specific kinase, it is possible to shut down that aberrant signaling and restore normal cellular function.[11] The phenylurea chemical motif is a "privileged scaffold" in kinase inhibitor design, forming key hydrogen bond interactions within the ATP-binding site of many kinases.[3][4] Therefore, screening a novel phenylurea compound like this compound is a scientifically sound starting point for identifying new therapeutic leads.
Pre-Screening Essentials: Ensuring Data Integrity
Before any screening begins, the integrity of the test compound must be assured. This is a critical, often overlooked step that prevents costly and misleading downstream experiments.
-
Purity Assessment: The compound should be >95% pure as determined by LC-MS and ¹H NMR. Impurities can cause confounding biological activity.
-
Solubility: The compound's solubility in 100% DMSO should be determined. A clear solution at 10 mM is standard for creating stock solutions.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store in small aliquots at -20°C or -80°C to avoid freeze-thaw cycles.
Designing the Kinase Panel
The choice of kinases for the screening panel is a strategic decision. A well-designed panel provides a broad overview of the compound's activity across the kinome.
-
Initial Broad Screening: For a novel compound, screening against a large, diverse panel (e.g., >200 kinases) is recommended to identify both expected and unexpected targets and off-targets.[12][13][14]
-
Rationale for Panel Selection: The panel should include representatives from all major kinase families (e.g., Tyrosine Kinases, Serine/Threonine Kinases) to provide a comprehensive selectivity profile.
Selecting the Right Tool: Kinase Assay Technologies
Several in vitro assay formats are available to measure kinase activity, each with distinct advantages and disadvantages.[15][16] The choice of technology depends on the screening goals, throughput requirements, and available instrumentation.[17]
| Assay Format | Principle | Advantages | Disadvantages |
| Radiometric | Measures the incorporation of radioactive ³²P from ATP into a substrate.[16][18][19] | Gold standard, direct measurement, high sensitivity, universal applicability.[18][20] | Requires handling of radioactive materials, generates hazardous waste, lower throughput.[16] |
| Fluorescence-Based | Detects ADP production or substrate phosphorylation using fluorescence polarization (FP), TR-FRET, or intensity.[21] | Homogeneous "mix-and-read" format, high-throughput, non-radioactive, adaptable.[21] | Susceptible to compound interference (autofluorescence), indirect measurement. |
| Luminescence-Based | Quantifies the amount of ADP produced by converting it into a luminescent signal via a coupled enzyme reaction (e.g., ADP-Glo™).[18][22] | High sensitivity, broad dynamic range, resistant to fluorescent interference.[18] | Multi-step process, potential for inhibition of coupling enzymes.[21] |
| Cell-Based Assays | Measures target engagement (e.g., NanoBRET) or phosphorylation of a substrate within intact cells.[23][24] | Physiologically relevant context, accounts for cell permeability and metabolism.[23] | More complex, lower throughput, can be difficult to develop.[23] |
Our Recommendation: For initial biochemical profiling, a luminescence-based ADP detection assay (e.g., ADP-Glo™) offers the best balance of sensitivity, throughput, and operational simplicity, making it an excellent choice for both primary screening and IC50 follow-up.[21][22]
Experimental Protocols: From Primary Hit to Potency Value
The screening process is a tiered approach. First, a primary screen at a single high concentration identifies kinases that are inhibited by the compound. Second, a dose-response assay is performed for these "hits" to determine the precise potency (IC50).[8]
Workflow for Kinase Inhibitor Profiling
Caption: Workflow for calculating inhibition and IC50 values.
Calculating Potency (IC50)
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. [25]It is determined by fitting the dose-response data to a four-parameter logistic equation using software like GraphPad Prism or an equivalent analysis package. It is crucial to remember that IC50 values are assay-dependent and can be influenced by factors like ATP concentration. [26][27]
Assessing Selectivity
A compound's selectivity profile is as important as its potency. A highly selective compound minimizes the potential for off-target side effects.
Sample Data Presentation:
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) |
| Kinase A | 25 | 5 |
| Kinase B | 8,500 | 12 |
| Kinase C | >10,000 | 25 |
| Kinase D | 450 | 8 |
| Kinase E | >10,000 | 18 |
Interpreting Selectivity:
-
Selectivity Score (S-score): One common metric is the S-score, which is calculated as the number of kinases inhibited above a certain threshold (e.g., 90%) at a given concentration, divided by the total number of kinases tested. A lower S-score indicates higher selectivity.
-
Gini Coefficient: This metric, adapted from economics, can also be used to quantify selectivity, where a score of 1 represents inhibition of a single kinase and a score of 0 indicates equal inhibition of all kinases. [12]* Visual Representation: The selectivity profile is best visualized using a kinome tree map or a simple rank-ordered bar plot of IC50 values.
Visualizing Kinase Inhibitor Selectivity
Caption: Selective vs. non-selective inhibitor profiles.
Broader Context and Future Directions
Identifying a potent and selective biochemical inhibitor is a major milestone, but it is only the first step.
Mapping to Signaling Pathways
The true biological impact of an inhibitor is understood by placing its targets within the context of cellular signaling networks. [2][11]For example, if this compound is found to potently inhibit MEK1, its effect can be mapped onto the well-characterized MAPK/Erk signaling pathway, which is a key regulator of cell proliferation.
Example: MAPK/Erk Signaling Pathway
Caption: Inhibition of MEK within the MAPK/Erk pathway.
The Essential Next Step: Cell-Based Validation
A compound's activity in a biochemical assay does not guarantee its efficacy in a cellular environment. [24]Therefore, the essential next step is to validate the hits in cell-based assays. These assays confirm that the compound can cross the cell membrane, engage its target in the complex cellular milieu, and produce the desired biological effect (e.g., inhibition of substrate phosphorylation). [23][25]
References
-
BellBrook Labs. (2025). What Is the Best Kinase Assay? BellBrook Labs. [Link]
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
-
Martens, S. (2023). In vitro kinase assay. Protocols.io. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2008). Current in vitro kinase assay technologies: the quest for a universal format. Current drug discovery technologies, 5(1), 59–69. [Link]
-
Karaman, M. W., & van der Vlag, J. (2015). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 172(5), 1213–1227. [Link]
-
Lee, M. S., & Kim, Y. M. (2016). In vitro NLK Kinase Assay. Bio-protocol, 6(19), e1953. [Link]
-
Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039–1045. [Link]
-
de Graaf, C., & Rognan, D. (2013). Visually interpretable models of kinase selectivity related features derived from field-based proteochemometrics. Journal of chemical information and modeling, 53(12), 3375–3388. [Link]
-
Cirillo, P. F., Hickey, E. R., Moss, N., Breitfelder, S., Betageri, R., Fadra, T., ... & Xiong, Z. (2009). Discovery and characterization of the N-phenyl-N'-naphthylurea class of p38 kinase inhibitors. Bioorganic & medicinal chemistry letters, 19(9), 2386–2391. [Link]
-
Kalliokoski, T., Kramer, C., Vulpetti, A., & Gedeck, P. (2013). Combining IC50 or Ki values from different sources is a source of significant noise. Journal of medicinal chemistry, 56(22), 8846–8854. [Link]
-
Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
-
Jelinek, C., Dostatni, N., & Götz, C. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8757. [Link]
-
Dumas, J., Hatoum-Mokdad, H., Sibley, R., Riedl, B., Scott, W. J., Monahan, M. K., ... & Shrikhande, A. (2000). 1-Phenyl-5-pyrazolyl ureas: potent and selective p38 kinase inhibitors. Bioorganic & medicinal chemistry letters, 10(18), 2051–2054. [Link]
-
Vasta, J. D., Robers, M. B., & Daniels, D. L. (2020). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS chemical biology, 15(11), 2927–2936. [Link]
-
Wang, Y., Zhang, W., Li, Y., Liu, C., Wang, L., Zhang, J., ... & Geng, M. (2015). Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo. European journal of medicinal chemistry, 101, 743–753. [Link]
-
Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]
-
Gandin, V., Ferrarese, A., Dalla Via, M., Marzano, C., & Chilin, A. (2015). Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific reports, 5, 16750. [Link]
-
Creative Bioarray. (2021). Technologies to Study Kinases. YouTube. [Link]
-
Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. [Link]
-
Ubersax, J. A., & Ferrell, J. E., Jr (2007). Dissecting kinase signaling pathways. Drug discovery today, 12(17-18), 717–724. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
-
Heumann, I., Gupta, R., & Harris, P. (2025). Introduction: Kinase Signaling. The Yale journal of biology and medicine, 98(1), 1–3. [Link]
-
Bafico, A., & Aaronson, S. A. (2004). Signaling Pathways of Tyrosine Kinase Receptors. In Holland-Frei Cancer Medicine. 6th edition. BC Decker. [Link]
-
ProQinase. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. ResearchGate. [Link]
-
Knight, Z. A., & Shokat, K. M. (2007). Pharmacological approaches to understanding protein kinase signaling networks. Current opinion in cell biology, 19(2), 130–136. [Link]
Sources
- 1. Dissecting kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Introduction: Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of the N-phenyl-N'-naphthylurea class of p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Phenyl-5-pyrazolyl ureas: potent and selective p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PubChemLite - this compound (C9H11BrN2O) [pubchemlite.lcsb.uni.lu]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 10. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. [PDF] Pharmacological approaches to understanding protein kinase signaling networks | Semantic Scholar [semanticscholar.org]
- 12. reactionbiology.com [reactionbiology.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 15. researchgate.net [researchgate.net]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. youtube.com [youtube.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. bellbrooklabs.com [bellbrooklabs.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. biorxiv.org [biorxiv.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Bromophenyl)-3-ethylurea
This guide provides in-depth technical support for researchers and professionals engaged in the synthesis of 1-(4-bromophenyl)-3-ethylurea. It offers a comprehensive troubleshooting guide and frequently asked questions to address common challenges and improve reaction yield and purity. The information herein is curated from established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
I. Synthesis Overview: The Reaction of 4-Bromoaniline and Ethyl Isocyanate
The most direct and common method for synthesizing this compound involves the nucleophilic addition of 4-bromoaniline to ethyl isocyanate. This reaction is typically straightforward and proceeds with high atom economy.
The fundamental reaction is as follows:
4-Bromoaniline + Ethyl Isocyanate → this compound
While the reaction is generally efficient, achieving high yield and purity can be compromised by several factors, including the quality of starting materials, reaction conditions, and the presence of moisture. This guide will address these potential pitfalls and provide strategies for optimization.
II. Visualizing the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of this compound, highlighting key steps and potential areas for troubleshooting.
Caption: General workflow for the synthesis of this compound.
III. Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in this synthesis can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Moisture Contamination: Isocyanates are highly reactive towards water, leading to the formation of an unstable carbamic acid that decomposes into an amine and carbon dioxide. The newly formed amine can then react with the remaining isocyanate to form a symmetric urea byproduct (1,3-diethylurea), consuming your reagent.
-
Solution: Ensure all glassware is thoroughly oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use. Use anhydrous solvents. If your 4-bromoaniline or solvent may have absorbed moisture, consider drying them using appropriate methods.
-
-
Suboptimal Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion of the limiting reagent.
-
Solution: Typically, a slight excess (1.05-1.1 equivalents) of ethyl isocyanate is used to ensure complete conversion of the more valuable 4-bromoaniline. However, a large excess of the isocyanate can complicate purification.
-
-
Inefficient Reaction Monitoring: Stopping the reaction prematurely or allowing it to proceed for too long, potentially leading to side reactions, can reduce the yield of the desired product.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum product formation.
-
-
Losses during Work-up and Purification: The product can be lost during filtration or recrystallization if the procedures are not optimized.
-
Solution: Ensure the product has fully precipitated before filtration. When recrystallizing, use a minimal amount of hot solvent to dissolve the crude product and cool the solution slowly to maximize crystal formation.
-
Q2: I am observing a significant amount of an insoluble white solid in my reaction mixture that is not my desired product. What is it and how can I prevent its formation?
A2: The insoluble white solid is likely a symmetrically substituted urea, either 1,3-bis(4-bromophenyl)urea or 1,3-diethylurea.
-
1,3-bis(4-bromophenyl)urea Formation: This can occur if there are impurities in the ethyl isocyanate that can generate isocyanic acid, which can then react with 4-bromoaniline.
-
1,3-diethylurea Formation: As mentioned previously, this is a common byproduct resulting from the reaction of ethyl isocyanate with water.
Prevention Strategies:
-
High Purity Reagents: Use high-purity 4-bromoaniline and freshly opened or distilled ethyl isocyanate.
-
Strict Anhydrous Conditions: The most critical factor is the rigorous exclusion of moisture from the reaction.
Q3: My final product is difficult to purify, and I suspect the presence of closely related impurities. What are the likely impurities and how can I improve the purification process?
A3: Besides the symmetrical ureas, other potential impurities include unreacted starting materials and biuret derivatives. Biurets can form from the reaction of the product urea with another molecule of ethyl isocyanate.
Purification Enhancement:
-
Recrystallization: This is the most effective method for purifying the solid product.
-
Solvent Selection: A good recrystallization solvent will dissolve the compound when hot but not when cold. For this compound, consider solvents such as ethanol, isopropanol, or mixtures of ethanol and water.[1] Experiment with small amounts of your crude product to find the optimal solvent or solvent system.[2]
-
Procedure: Dissolve the crude product in a minimal amount of the boiling solvent. If colored impurities are present, you can treat the hot solution with a small amount of activated charcoal and then hot-filter it. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Q4: The reaction seems to be very slow or has stalled. What can I do to drive it to completion?
A4: While this reaction is generally fast, certain factors can slow it down.
-
Low Temperature: If the reaction is being conducted at a very low temperature, the rate will be slower.
-
Solution: Most reactions of this type proceed readily at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can increase the rate. Monitor the reaction carefully at elevated temperatures to avoid the formation of side products.
-
-
Solvent Effects: The polarity of the solvent can influence the reaction rate.
-
Solution: Aprotic polar solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are generally suitable. If the reaction is slow in a non-polar solvent, switching to a more polar one may help.
-
IV. Frequently Asked Questions (FAQs)
Q: What is a general, reliable protocol for this synthesis?
A: The following is a representative procedure that can be optimized as needed.
Experimental Protocol: Synthesis of this compound
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1 equivalent of 4-bromoaniline in anhydrous THF (or another suitable aprotic solvent).
-
Reaction: Slowly add 1.05 equivalents of ethyl isocyanate dropwise to the stirred solution at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within a few hours.
-
Isolation: Once the reaction is complete, the product may precipitate directly from the reaction mixture. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude solid is then purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[1][3]
-
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The melting point should also be determined.
Q: How do I handle ethyl isocyanate safely?
A: Ethyl isocyanate is a hazardous chemical and must be handled with appropriate safety precautions. It is toxic if swallowed or inhaled and causes skin and eye irritation.[2]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place away from moisture and incompatible materials.
Q: What are the expected spectroscopic data for this compound?
-
A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.
-
A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group.
-
Two doublets in the aromatic region corresponding to the protons on the bromophenyl ring.
-
Two broad singlets corresponding to the two N-H protons of the urea linkage.
Researchers should always acquire and interpret their own analytical data to confirm the structure of their synthesized compounds.
Q: Can a catalyst be used to improve the reaction?
A: For the reaction between an amine and an isocyanate, a catalyst is generally not required as the reaction is typically fast and efficient. However, in cases with less reactive starting materials, certain catalysts can be employed, though this is not commonly necessary for this specific synthesis.
V. Data Summary
| Compound | Molecular Formula | Molecular Weight | Physical State |
| This compound | C₉H₁₁BrN₂O | 243.10 g/mol | Solid |
| 4-Bromoaniline | C₆H₆BrN | 172.02 g/mol | Solid |
| Ethyl Isocyanate | C₃H₅NO | 71.08 g/mol | Liquid |
VI. Mechanistic Insight
The reaction proceeds through a nucleophilic attack of the nitrogen atom of 4-bromoaniline on the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer to yield the final urea product.
Caption: Simplified reaction mechanism for urea formation.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). 3-(4-Bromophenyl)-1,1-diethylurea. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
- ChemicalBook. (2023). Ethyl isocyanate Safety Data Sheet.
-
Organic Syntheses. (n.d.). p-Bromophenylurea. Retrieved January 12, 2026, from [Link]
-
University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry. Retrieved January 12, 2026, from [Link]
-
Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved January 12, 2026, from [Link]
-
YouTube. (2016, February 1). Technique Series: Recrystallization (urea as an example). NileRed. Retrieved January 12, 2026, from [Link]
-
YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. MH Chem. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). N-(4-Bromophenyl)urea. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
- ResearchGate. (n.d.). 1-(4-Bromophenyl)-3-(3-chloropropanoyl)thiourea.
- Asian Journal of Chemistry. (2013). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. 25(3), 1695-1697.
- ResearchGate. (n.d.). Synthesis optimization of urea derivatives.
-
PMC. (2022, November 25). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
- ResearchGate. (n.d.). Synthesis of Complex Ureas with Brominated Heterocyclic Intermediates.
-
National Institutes of Health. (n.d.). Electrocatalytic C—N Coupling: Advances in Urea Synthesis and Opportunities for Alternative Products. Retrieved January 12, 2026, from [Link]
- ResearchGate. (n.d.). Advances in Multiple Active Site Catalysts for Urea Synthesis via Electrocatalytic C–N Coupling.
-
National Institutes of Health. (n.d.). Ligand engineering towards electrocatalytic urea synthesis on a molecular catalyst. Retrieved January 12, 2026, from [Link]
- ResearchGate. (n.d.). Multi-gram Preparation of 1-(3-Dimethylamino propyl)-3-ethylurea (EDU).
- Asian Journal of Chemistry. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved January 12, 2026, from a relevant research article in the Asian Journal of Chemistry.
-
LookChem. (n.d.). 1-(4-bromophenyl)-3-phenyl-urea. Retrieved January 12, 2026, from [Link]
- ScienceDirect. (n.d.). Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer. Retrieved January 12, 2026, from a relevant research article on ScienceDirect.
- Google Patents. (n.d.). Cyclic urea compounds and preparation thereof.
- ChemicalBook. (n.d.). (E)-3-(4-bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one(126443-20-7) 1H NMR spectrum.
Sources
Technical Support Center: Troubleshooting Side Reactions in Arylurea Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for arylurea synthesis. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into troubleshooting the common side reactions encountered during the synthesis of arylureas. This guide moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions to optimize your reactions, improve yields, and ensure the purity of your final compounds.
Section 1: The Ideal Reaction - Mechanism of Arylurea Formation
Arylureas are typically synthesized through the nucleophilic addition of an amine to an isocyanate.[1] This reaction is generally efficient and proceeds at room temperature in suitable solvents like DMF, THF, or DCM without the need for a base.[1] Understanding this fundamental mechanism is the first step in diagnosing and preventing unwanted side reactions.
The reaction proceeds as follows: an aryl amine's lone pair of electrons attacks the electrophilic carbon of the isocyanate group. This is followed by a proton transfer to the nitrogen of the former isocyanate, yielding the stable urea linkage.
Caption: Ideal reaction pathway for arylurea synthesis.
Section 2: Troubleshooting Guide - Symptom-Based Problem Solving
This section is designed to help you diagnose issues based on common observable symptoms in your experiment.
Q: My yield is very low. What are the likely causes?
A: Low yields are typically due to the consumption of your starting isocyanate by competing side reactions. The most common culprits are:
-
Isocyanate Hydrolysis: The presence of water is highly detrimental. Isocyanates react readily with water to form an unstable carbamic acid, which then decomposes to a primary amine and carbon dioxide.[2][3] This newly formed amine can then react with another molecule of your starting isocyanate to create a symmetrical diarylurea byproduct, consuming your starting material.[2]
-
Evidence: You may observe gas evolution (CO2 bubbles) or the precipitation of a highly insoluble symmetrical urea.[2]
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Isocyanate Dimerization/Trimerization: Aryl isocyanates can react with themselves, especially at room temperature or in the presence of base catalysts like tertiary amines or potassium acetate, to form uretdiones (dimers) and isocyanurates (trimers).[4][5] These are stable, often insoluble byproducts.
-
Evidence: Formation of an unexpected white precipitate that is not your desired product.
-
Solution: Maintain a lower reaction temperature (0 °C to room temperature). Avoid using basic catalysts unless necessary for your specific substrates.[6] If a catalyst is needed, its concentration should be carefully optimized.[7]
-
Q: My final product is impure after purification. What could the contaminants be?
A: Impurities often co-purify with the desired product and can be difficult to remove. Common contaminants include:
-
Symmetrical Ureas: As discussed above, these form from the hydrolysis of the isocyanate starting material.[2] If you are performing a synthesis of an unsymmetrical urea (Ar-NH-CO-NH-Ar'), the formation of symmetrical ureas (Ar-NH-CO-NH-Ar and Ar'-NH-CO-NH-Ar') is a common issue.[8]
-
Detection: These impurities can often be detected by HPLC, LC/MS, and NMR spectroscopy.[9][10]
-
Solution: Rigorous exclusion of water is the primary solution. For purification, recrystallization can be effective if the solubility profiles differ significantly.[11] Otherwise, column chromatography may be required.
-
-
Biurets and Oligo-urets: The N-H proton of a newly formed urea linkage is still nucleophilic and can react with another isocyanate molecule. This "over-reaction" leads to the formation of a biuret structure.[12] This process can continue, leading to oligomeric impurities.[12]
-
Detection: These higher molecular weight species can be identified by mass spectrometry.[13]
-
Solution: Use a stoichiometric amount of the isocyanate or a slight excess of the amine. Adding the isocyanate slowly (dropwise) to the amine solution can help minimize its concentration at any given time, disfavoring the slower biuret formation reaction.
-
Q: The reaction is sluggish or stalls completely. Why?
A: A stalled reaction points to an issue with the reactivity of your starting materials or the reaction conditions.
-
Poor Quality Reagents: Old or improperly stored isocyanates may have already oligomerized. Amines can oxidize over time.
-
Solution: Use freshly opened or purified reagents. The purity of starting materials should be evaluated before use.[9]
-
-
Steric Hindrance: If either the aryl amine or the aryl isocyanate has bulky ortho-substituents, the rate of reaction can be significantly reduced.
Section 3: Deep Dive - Frequently Asked Questions about Side Reactions
Q: What is isocyanate dimerization and trimerization, and how can I prevent it?
A: Dimerization and trimerization are self-reactions of isocyanates that lead to the formation of four-membered uretdione rings and six-membered isocyanurate rings, respectively.[5] These reactions are often catalyzed by nucleophiles, including tertiary amines, phosphines, and various metal salts.[4][6]
Caption: Common self-reaction pathways for isocyanates.
Prevention Strategies:
-
Temperature Control: Run reactions at or below room temperature.
-
Catalyst Choice: Avoid strong base catalysts if possible. If a catalyst is required, screen for one with low propensity for promoting trimerization.[6]
-
Order of Addition: Add the isocyanate to the amine solution, not the other way around. This keeps the instantaneous concentration of free isocyanate low.
Q: How does water affect my reaction?
A: Water is a significant problem in arylurea synthesis. The isocyanate group reacts with water to form a primary amine and CO2 gas.[14][15] This initial hydrolysis is often followed by the newly formed amine reacting with another isocyanate molecule, leading to an unwanted, often insoluble, symmetrical urea byproduct.[2]
Caption: Pathway of isocyanate hydrolysis and subsequent side reaction.
Prevention Strategies:
-
Dry Glassware: Oven or flame-dry all glassware before use.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas like nitrogen or argon and maintain a positive pressure throughout the reaction.
Q: Can the arylurea product react further?
A: Yes. The N-H protons on the urea product are still weakly nucleophilic and can react with excess isocyanate, particularly at elevated temperatures or with prolonged reaction times. This side reaction forms a biuret.[12] Since this introduces branching and potential cross-linking, it can be a significant issue, especially in polymer synthesis.[12]
Prevention Strategies:
-
Stoichiometry: Use a 1:1 ratio of amine to isocyanate, or a slight excess of the amine.
-
Slow Addition: Add the isocyanate reagent dropwise to the amine solution to avoid a large excess of isocyanate at any point.
-
Monitor the Reaction: Use techniques like TLC or LC/MS to monitor the consumption of the starting amine. Once the amine is consumed, work up the reaction promptly to prevent further reaction with the product.[9]
Section 4: Key Experimental Protocols
Protocol 4.1: General Procedure for Arylurea Synthesis
-
Preparation: Add the aryl amine (1.0 eq) and anhydrous solvent (e.g., THF, approx. 0.1 M concentration) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Inerting: Purge the flask with nitrogen for 5-10 minutes.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve the aryl isocyanate (1.0 eq) in a minimal amount of anhydrous solvent and add it to the dropping funnel. Add the isocyanate solution dropwise to the stirred amine solution over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC or LC/MS).
-
Workup: If the product precipitates, it can be isolated by filtration.[11] If it remains in solution, the solvent can be removed under reduced pressure. The crude product can then be purified.
Protocol 4.2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent system in which the arylurea product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents include ethanol, methanol, or ethyl acetate/hexane mixtures.
-
Dissolution: Dissolve the crude product in the minimum amount of boiling solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[16]
Section 5: Data Tables for Quick Reference
Table 1: Solvent Selection Guide
| Solvent | Polarity | Boiling Point (°C) | Anhydrous Grade | Notes |
| Tetrahydrofuran (THF) | Polar aprotic | 66 | Recommended | Good general-purpose solvent. Can be dried over sodium/benzophenone. |
| Dichloromethane (DCM) | Polar aprotic | 40 | Recommended | Useful for less polar substrates; its volatility simplifies product isolation. |
| N,N-Dimethylformamide (DMF) | Polar aprotic | 153 | Recommended | High boiling point; useful for sluggish reactions requiring heat. Difficult to remove completely. |
| Acetonitrile (MeCN) | Polar aprotic | 82 | Recommended | Good alternative to DMF, easier to remove. |
Table 2: Spectroscopic Signatures of Common Byproducts
| Compound Type | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key Feature |
| Arylurea (Product) | ~1630-1680 (C=O), ~3300 (N-H) | 6.5-9.5 (Ar-H, N-H) | 150-160 (C=O) | Desired product signals. |
| Isocyanurate (Trimer) | ~1700 (C=O) | 7.0-8.0 (Ar-H) | ~148 (C=O) | Absence of N-H signals. Symmetrical structure may simplify NMR. |
| Symmetrical Urea | ~1630-1680 (C=O), ~3300 (N-H) | Varies | Varies | Often has poor solubility. Can be identified by MS.[13] |
| Biuret | ~1650-1720 (two C=O) | Extra N-H signals | Two C=O signals | Higher MW than the desired product. |
Section 6: References
-
Benchchem. (n.d.). Technical Support Center: Preventing Hydrolysis of 5-Isocyanatopentanoic Acid in Solution. Retrieved from
-
ResearchGate. (n.d.). The effect of the isocyanate trimerisation catalyst on the chemical composition and strength characteristics of polyurethane-polyisocyanate foams. Retrieved from
-
Wikipedia. (n.d.). Isocyanate. Retrieved from
-
ResearchGate. (n.d.). a) Self‐reactions of isocyanate including dimerization,[¹¹⁵].... Retrieved from
-
Chemical Communications (RSC Publishing). (2019). Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere. Retrieved from
-
RSC Publishing. (n.d.). The kinetics of hydrolysis of methyl and phenyl lsocyanates. Retrieved from
-
ChemRxiv. (n.d.). Catalyzed Reaction of Isocyanates (RNCO) with Water. Retrieved from
-
ResearchGate. (n.d.). Trimerization mechanism (isocyanate to isocyanurate). Retrieved from
-
Semantic Scholar. (n.d.). The formation of high-purity isocyanurate through proazaphosphatrane-catalysed isocyanate cyclo-trimerisation: computational insights. Retrieved from
-
ResearchGate. (n.d.). Synthetic strategies for symmetrical and unsymmetrical ureas via the in situ formed isocyanates. Retrieved from
-
(2020). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Retrieved from
-
BioPharm International. (n.d.). Analytical Strategies for Monitoring Residual Impurities. Retrieved from
-
Chemistry Stack Exchange. (2024). Basic Hydrolysis of Isocyanates. Retrieved from
-
(n.d.). Cu(Acac)2-catalyzed N-Arylations of Phenylurea with Aryl Boronic Acid. Retrieved from
-
ResearchGate. (n.d.). Symmetric and unsymmetrical ureas | Download Table. Retrieved from
-
(n.d.). Urea Formation - Common Conditions. Retrieved from
-
PMC - NIH. (n.d.). Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. Retrieved from
-
RSC Publishing. (n.d.). Synthesis of unsymmetrical urea from aryl- or pyridyl carboxamides and aminopyridines using PhI(OAc)2via in situ formation of aryl. Retrieved from
-
Wikipedia. (n.d.). List of purification methods in chemistry. Retrieved from
-
ResearchGate. (2018). How to purify the urea bought from market to pure urea?. Retrieved from
-
Organic Chemistry Portal. (2009). Synthesis of Unsymmetrical Ureas by Sulfur-Assisted Carbonylation with Carbon Monoxide and Oxidation with Molecular Oxygen under Mild Conditions. Retrieved from
-
Benchchem. (n.d.). Navigating the Analytical Maze: A Comparative Guide to Detecting Formylurea Impurities. Retrieved from
-
Google Patents. (n.d.). US20040127674A1 - Polymeric urea-urethane rheology control agents and a process for their preparation. Retrieved from
-
MDPI. (2023). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. Retrieved from
-
The Journal of Organic Chemistry. (n.d.). One-Pot Synthesis of Ureas from Boc-Protected Amines. Retrieved from
-
ResearchGate. (n.d.). Urea formation by reaction between a isocyanate group and water. Retrieved from
-
ResearchGate. (n.d.). Palladium-Catalyzed Reaction of Aryl Halides with Ureas | Request PDF. Retrieved from
-
Organic Chemistry Portal. (2017). Convenient One-Pot Two-Step Synthesis of Symmetrical and Unsymmetrical Diacyl Ureas, Acyl Urea/Carbamate/Thiocarbamate Derivatives, and Related Compounds. Retrieved from
-
(2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgie735QgCDaj59FD14Dj_cFlQelZNg0vgS6cNOg1MDmTSmJyS6XHCQZxTUOnOOn-6XYbmGcKat4MqM5ZlRRsPG9PXJgmWg-9sMzFlBCMwueLsiHuGykobL3AEWa71TGTytwy_kE4RwgC9gFmMlckhAIB7Hpp99nluxw==]([Link]
Sources
- 1. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC03339D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Isocyanate - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for N-(4-bromophenyl)-N'-ethylurea Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of N-(4-bromophenyl)-N'-ethylurea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. The information is presented in a question-and-answer format to directly address specific issues and is grounded in established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing N-(4-bromophenyl)-N'-ethylurea?
The most direct and widely used method for preparing N,N'-disubstituted ureas like N-(4-bromophenyl)-N'-ethylurea is the reaction of an amine with an isocyanate.[1][2] In this case, 4-bromoaniline is reacted with ethyl isocyanate. This reaction is typically high-yielding, proceeds under mild conditions, and does not require a catalyst. The primary driving force is the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the isocyanate.
Q2: What are the primary starting materials for this synthesis?
The key reagents are:
-
4-Bromoaniline: The source of the N-(4-bromophenyl) group.
-
Ethyl Isocyanate: The source of the N'-ethylurea moiety.
-
Anhydrous Solvent: To dissolve the reactants and facilitate the reaction.
Q3: Why is this particular urea derivative important?
Urea derivatives are a critical class of compounds in medicinal chemistry and drug discovery.[3] They are often used as scaffolds in the development of enzyme inhibitors, receptor antagonists, and other therapeutic agents due to their ability to form stable hydrogen bonds with biological targets.[4][5][6] Specifically, N-aryl-N'-alkyl ureas are key intermediates in the synthesis of more complex molecules.[7]
Section 2: Reaction Optimization Guide
This section addresses common questions related to maximizing the yield and purity of your product.
Q4: How do I choose the right solvent for the reaction?
The ideal solvent should be inert to the reactants and capable of dissolving both 4-bromoaniline and ethyl isocyanate. It should also be anhydrous, as water can react with the isocyanate.
| Solvent | Advantages | Disadvantages | Typical Conditions |
| Tetrahydrofuran (THF) | Excellent solvating properties for a wide range of reactants. Easily removed under vacuum. | Must be dried thoroughly; can form peroxides upon storage. | Room Temperature (RT) |
| Dichloromethane (DCM) | Good solvent for many organic compounds; volatile and easy to remove. | Chlorinated solvent (environmental concerns); can be acidic if not properly stored. | Room Temperature (RT) |
| Acetonitrile (ACN) | Polar aprotic solvent, good for dissolving polar starting materials. | Can be more reactive than THF or DCM in some contexts. Must be anhydrous. | Room Temperature (RT) |
| Ethyl Acetate (EtOAc) | Less toxic alternative; product may precipitate directly upon formation, simplifying workup. | Less effective at solvating some starting materials compared to THF or DCM. | Room Temperature (RT) |
Expert Insight: For this specific synthesis, anhydrous THF or DCM are excellent starting points.[1] They provide good solubility for the reactants and are sufficiently inert. If the product is found to be highly insoluble, running the reaction in a solvent from which it precipitates (like ethyl acetate or even an "on-water" synthesis) can be a powerful technique to drive the reaction to completion and simplify purification.[8]
Q5: What is the optimal stoichiometry (molar ratio) of reactants?
Theoretically, a 1:1 molar ratio of 4-bromoaniline to ethyl isocyanate is required. However, in practice, slight adjustments can optimize the outcome:
-
1:1 Ratio: This is the standard starting point. It minimizes waste and simplifies purification if the reaction goes to completion.
-
Slight Excess of Amine (e.g., 1.1:1 of amine:isocyanate): This can be used to ensure all the highly reactive and moisture-sensitive isocyanate is consumed. This is often preferred if the isocyanate is the more expensive reagent.
-
Slight Excess of Isocyanate (e.g., 1:1.1 of amine:isocyanate): This can push the reaction to consume all of the starting amine. However, it significantly increases the risk of forming a key side product, the corresponding biuret.[2]
Recommendation: Begin with a 1:1 or 1.05:1 ratio of 4-bromoaniline to ethyl isocyanate . This minimizes the risk of side reactions while ensuring high conversion of the isocyanate.
Q6: What is the ideal reaction temperature?
The reaction between an amine and an isocyanate is typically exothermic and proceeds rapidly at room temperature (20-25°C).[1]
-
Cooling (0°C): For larger-scale reactions, it is advisable to add the ethyl isocyanate solution dropwise to the amine solution at 0°C to control the initial exotherm.
-
Room Temperature: The reaction can then be allowed to warm to room temperature and stirred until completion (typically 1-4 hours).
-
Heating: Heating is generally unnecessary and can promote side reactions. It should only be considered if no reaction is observed at room temperature after several hours.
Section 3: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the experiment.
dot graph TD; A[Start: Low Yield or No Product] --> B{Was the ethyl isocyanate fresh?}; B -- No --> C[Isocyanates degrade upon exposure to moisture. Use a fresh bottle or distill before use.]; B -- Yes --> D{Was the solvent anhydrous?}; D -- No --> E[Water hydrolyzes isocyanate to an unstable carbamic acid, which decomposes to ethylamine. Use a freshly dried solvent.]; D -- Yes --> F{Is the 4-bromoaniline pure?}; F -- No --> G[Impurities can interfere with the reaction. Recrystallize or purify the starting amine.]; F -- Yes --> H[Problem likely related to reaction conditions. Proceed to Purity Troubleshooting.];
end
Caption: General troubleshooting workflow for urea synthesis.
Q7: My reaction yield is very low, or no product formed. What went wrong?
-
Reagent Quality (Isocyanate): Ethyl isocyanate is highly reactive and susceptible to hydrolysis by atmospheric moisture. An old or improperly stored bottle may be inactive.
-
Solution: Use a new bottle of ethyl isocyanate or distill the reagent immediately before use. Always handle it under an inert atmosphere (e.g., nitrogen or argon).
-
-
Solvent Purity: The presence of water in the solvent is a primary cause of failure. Water reacts with ethyl isocyanate to form ethylamine, which can then react with more isocyanate to form N,N'-diethylurea, a common impurity.
-
Solution: Use anhydrous grade solvents and dry your glassware thoroughly.
-
-
Low Reactivity of Amine: While 4-bromoaniline is generally reactive enough, impurities in the starting material could inhibit the reaction.
-
Solution: Check the purity of your 4-bromoaniline by melting point or spectroscopy. If necessary, purify it by recrystallization.
-
Q8: My product is impure. I see a significant amount of unreacted 4-bromoaniline. How can I fix this?
This indicates an incomplete reaction.
-
Stoichiometry Check: You may have inadvertently added too little ethyl isocyanate. Ensure your calculations and measurements are accurate.
-
Reaction Time: While typically fast, some reactions may require longer stirring. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine spot has disappeared.
-
Reagent Activity: As mentioned in Q7, your ethyl isocyanate may be partially degraded. Try the reaction again with a slight excess (1.05 eq) of fresh isocyanate.
Q9: My product is impure, and I see a less polar spot on TLC and a higher molecular weight peak in my mass spectrum. What is this impurity?
This is the classic sign of biuret formation .[2] The N-(4-bromophenyl)-N'-ethylurea product can act as a nucleophile and react with a second molecule of ethyl isocyanate.
dot graph LR; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#34A853"];
end
Caption: Main reaction vs. side reaction pathway.
-
Cause: This side reaction is favored when an excess of isocyanate is used or if the isocyanate is added too quickly, creating high local concentrations.
-
Prevention:
-
Use a 1:1 or a slight excess of the amine.
-
Add the isocyanate solution slowly and dropwise to the stirred amine solution.
-
Maintain a lower temperature (0°C to RT) during addition.
-
-
Removal: Biurets are often more nonpolar than the desired urea. They can typically be removed by careful column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Section 4: Experimental Protocols
Standard Protocol for the Synthesis of N-(4-bromophenyl)-N'-ethylurea
dot graph TD; A[Setup] --> B[Dissolve 4-bromoaniline (1.0 eq) in anhydrous THF in a round-bottom flask under N2.]; B --> C[Cool the solution to 0°C in an ice bath.]; C --> D[Add ethyl isocyanate (1.0 eq) dropwise via syringe over 5-10 minutes.]; D --> E[Allow the reaction to warm to room temperature and stir for 2 hours.]; E --> F[Monitor reaction progress by TLC.]; F --> G{Reaction Complete?}; G -- Yes --> H[Remove solvent under reduced pressure.]; H --> I[Recrystallize the crude solid from ethanol/water to yield pure product.]; G -- No --> J[Continue stirring and monitoring.]; end
Caption: Step-by-step experimental workflow.
Materials:
-
4-Bromoaniline (e.g., 1.72 g, 10 mmol, 1.0 eq)
-
Ethyl isocyanate (e.g., 0.71 g, 0.79 mL, 10 mmol, 1.0 eq)
-
Anhydrous Tetrahydrofuran (THF) (approx. 40 mL)
-
Round-bottom flask with stir bar
-
Nitrogen or Argon line
-
Ice bath
-
Syringe
Procedure:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of inert gas (N₂ or Ar).
-
Dissolution: Add 4-bromoaniline (1.72 g, 10 mmol) to the flask, followed by anhydrous THF (40 mL). Stir until the solid is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0°C.
-
Addition of Isocyanate: While stirring, add ethyl isocyanate (0.79 mL, 10 mmol) dropwise to the cooled solution over 5-10 minutes. A precipitate may begin to form immediately.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Let it stir for 2-4 hours.
-
Monitoring: Check for the consumption of the starting amine using TLC (e.g., with a 3:1 Hexanes:Ethyl Acetate mobile phase).
-
Workup: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization. Add a minimal amount of hot ethanol to dissolve the solid, then add water dropwise until the solution becomes cloudy. Allow it to cool slowly to room temperature and then in an ice bath to form crystals. Collect the pure N-(4-bromophenyl)-N'-ethylurea by vacuum filtration, wash with cold water, and dry under vacuum.
References
-
Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. (2022). Molecules. [Link][4][5]
-
Urea Formation - Common Conditions. (n.d.). Organic Chemistry Portal. [Link][1]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2021). Molecules. [Link][3]
-
The Versatile Role of (4-Bromophenyl)urea in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link][7]
-
Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. (2019). Molecules. [Link][6]
Sources
- 1. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 2. Ureas - Wikipedia [en.wikipedia.org]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives | MDPI [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
Technical Support Center: Purification of Substituted Phenylureas
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to address the specific and often complex challenges encountered during the purification of substituted phenylureas. This resource consolidates field-proven insights and troubleshooting strategies into a practical, question-and-answer format to help you achieve high-purity compounds efficiently.
Frequently Asked Questions (FAQs)
This section addresses high-level questions about the purification of substituted phenylureas, providing foundational knowledge for tackling more specific experimental issues.
Q1: What makes the purification of substituted phenylureas so challenging?
A1: The purification challenges are rooted in their fundamental physicochemical properties. Substituted phenylureas often exhibit poor solubility in common organic solvents due to the combination of a hydrophobic phenyl ring and a highly polar urea moiety capable of forming strong intermolecular hydrogen bonds. This creates a very stable crystal lattice that is difficult to disrupt.[1] Furthermore, their synthesis often yields side products with similar polarities, such as symmetrically substituted diphenylurea (carbanilide), which can be difficult to separate from the desired product.[2][3] Finally, many phenylurea derivatives are thermally labile, complicating purification techniques that require heat.[4][5]
Q2: What are the most common impurities I should expect in my crude substituted phenylurea product?
A2: The impurities largely depend on the synthetic route. For syntheses involving an aniline derivative and an isocyanate or a precursor like urea, the most common impurities include:
-
Unreacted Starting Materials: Residual aniline and isocyanate precursors.[6]
-
Symmetrically Substituted Ureas: The most prevalent is often 1,3-diphenylurea (carbanilide), formed from the reaction of two aniline molecules.[2][6] Diphenylurea is typically less soluble in many solvents than the desired monosubstituted phenylurea, which can be exploited during purification.[3]
-
Biurets: Formed by the reaction of the product phenylurea with excess isocyanate.[7]
Q3: How do I choose between recrystallization and column chromatography for my compound?
A3: The choice depends on the nature and quantity of the impurities, as well as the scale of your purification.
-
Recrystallization is the preferred method for large-scale purification when you have a solid crude product and the impurities have significantly different solubilities from your target compound in a given solvent system. It is often effective for removing the common, less-soluble diphenylurea impurity.[3]
-
Column Chromatography is ideal for separating compounds with very similar solubility profiles, for purifying non-crystalline (oily) products, or for small-scale purifications where maximizing yield is critical. It offers much higher resolving power than recrystallization. Both normal-phase (silica) and reversed-phase (C18) chromatography are commonly used.[8][9]
Q4: What are the best analytical techniques for assessing the purity of my final product?
A4: A combination of methods provides the most comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis of phenylureas.[5] A reversed-phase C18 column with a mobile phase like acetonitrile/water and UV detection (typically around 245 nm) is a common setup.[10][11][12]
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative assessment of purity and for monitoring reaction progress and column chromatography fractions.[2]
-
Melting Point Analysis: A sharp melting point close to the literature value is a strong indicator of high purity. Impurities typically cause a depression and broadening of the melting point range.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of impurities, even those that are structurally very similar.[13]
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful but often tricky technique. This guide addresses the most common issues encountered.
Q: My crude product won't fully dissolve, even in a large amount of boiling solvent. What's happening?
A: There are a few likely causes for this issue:
-
Insufficient Solvent: While you may feel you've added a lot, it may still be insufficient. Add more solvent in small portions to the boiling mixture.[3][14]
-
Insoluble Impurities Present: A common side product, 1,3-diphenylurea (carbanilide), has very low solubility in many solvents compared to monosubstituted phenylureas.[3] If a solid remains after adding a reasonable amount of additional solvent, it is likely an impurity.
-
The Solvent is Not Hot Enough: Ensure your solvent is at or very near its boiling point to achieve maximum solvating power.[3][14]
Q: My product has "oiled out" instead of forming crystals. How do I fix this?
A: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid.[3] This happens when the solution is cooled too quickly or when the melting point of the impure solid is lower than the boiling point of the solvent.[3][14]
-
Solution: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease the concentration slightly. Allow the solution to cool much more slowly. Insulating the flask can help. If the problem persists, consider using a different solvent with a lower boiling point.[3][14]
Q: No crystals have formed even after the solution has cooled completely. What should I do?
A: This is a common sign that the solution is not saturated or is supersaturated.
-
Too Much Solvent Was Used: If the solution is too dilute, the solubility limit may not be reached upon cooling.
-
Solution: Boil off some of the solvent to increase the concentration and allow it to cool again.[3]
-
-
Supersaturation: The solution may be supersaturated, a state where it holds more dissolved solute than it should.
-
Solution: Induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a tiny "seed crystal" of the pure compound.[3] Placing the solution in an ice-water bath will further decrease solubility and promote crystallization.[3]
-
Q: The purified product is still colored. How do I remove colored impurities?
A: Highly conjugated impurities can impart color to your product.
-
Solution: Use activated charcoal (decolorizing carbon). Add a very small amount (e.g., the tip of a spatula) to the hot solution before filtration. The colored impurities will adsorb to the surface of the charcoal. Remove the charcoal and the adsorbed impurities via hot gravity filtration.[3] Be cautious: using too much charcoal can also adsorb your product and significantly reduce your yield.[3]
Recrystallization Troubleshooting Workflow
The following diagram outlines a decision-making process for common recrystallization challenges.
Caption: Decision tree for troubleshooting common recrystallization issues.
Troubleshooting Guide: Column Chromatography
Q: I'm not getting good separation between my product and an impurity on a silica gel column. What can I change?
A: Poor separation (low resolution) means the polarity of your mobile phase is not optimal.
-
Solution 1 (If peaks elute too quickly): Your eluent is too polar. Decrease the proportion of the more polar solvent (e.g., reduce methanol in a dichloromethane/methanol system). This will increase the interaction of your compounds with the silica gel, improving separation.
-
Solution 2 (If peaks elute too slowly or not at all): Your eluent is not polar enough. Increase the proportion of the more polar solvent.
-
Solution 3 (For very similar compounds): Consider switching to a different solvent system (e.g., ethyl acetate/hexanes) or a different stationary phase, such as alumina or reversed-phase C18 silica.
Q: My compound is streaking or "tailing" down the column. What is the cause?
A: Tailing is often caused by overloading the column or poor solubility in the mobile phase.
-
Solution 1 (Overloading): You have loaded too much crude material onto the column. The rule of thumb is to use a mass of silica gel that is 50-100 times the mass of your crude sample.
-
Solution 2 (Solubility): Your compound may be sparingly soluble in the eluent, causing it to precipitate and redissolve as it moves down the column. Try adding a small percentage of a stronger, more polar solvent to your eluent system to improve solubility.
-
Solution 3 (Acidic/Basic Compounds): If your compound is acidic or basic, it can interact strongly and irreversibly with the silica. Adding a small amount of a modifier to the eluent (e.g., 0.5% acetic acid for acidic compounds, 0.5% triethylamine for basic compounds) can resolve this issue.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization from an Ethanol/Water System
This protocol is a general guideline for purifying a substituted phenylurea that is soluble in hot ethanol and less soluble in water.
-
Dissolution: Place 1.0 g of the crude phenylurea in a 50 mL Erlenmeyer flask. Add a magnetic stir bar and 10 mL of ethanol. Heat the mixture with stirring on a hot plate.[6]
-
Achieve Saturation: Continue adding ethanol in small (~1 mL) portions to the boiling solution until the solid just completely dissolves. Avoid adding a large excess of solvent to ensure a good recovery yield.[14]
-
Hot Filtration (if necessary): If insoluble impurities remain, perform a hot gravity filtration as described in the troubleshooting section.[3]
-
Crystallization: Remove the flask from the heat. Slowly add deionized water dropwise to the hot solution until it just begins to turn cloudy (this is the saturation point). Add a few drops of hot ethanol to make the solution clear again.[16]
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol/water mixture (similar ratio to the crystallization solvent) to remove any soluble impurities adhering to the crystal surfaces.[6]
-
Drying: Allow the crystals to air-dry on the filter for several minutes by drawing air through them. Transfer the purified product to a watch glass and dry to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.[6]
Protocol 2: Purity Assessment by HPLC-UV
This protocol provides typical starting conditions for analyzing the purity of a substituted phenylurea.
-
Sample Preparation: Prepare a stock solution of your purified compound in acetonitrile or methanol at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of ~0.1 mg/mL using the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reversed-phase, 2.6-5 µm particle size (e.g., 4.6 x 150 mm).[10]
-
Mobile Phase: A mixture of acetonitrile (ACN) and water is common.[9][17] Start with an isocratic method of 60:40 ACN:Water. If separation is poor, a gradient elution may be necessary.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.[10]
-
Injection Volume: 5-10 µL.
-
-
Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity of your main compound as a percentage of the total peak area. A pure compound should show one major peak with a purity level >95-99%.
Data Summary Tables
Table 1: Solvent Selection Guide for Phenylurea Recrystallization
| Solvent | Properties & Use Cases | Reference(s) |
| Water | Good for simple phenylurea, which is soluble in hot water but much less so in cold. Effective if impurities are either water-insoluble or very water-soluble. | [2][16] |
| Ethanol | A good general-purpose solvent for many urea derivatives at elevated temperatures. | [6] |
| Ethanol/Water | A versatile mixed-solvent system. Ethanol dissolves the compound, and water acts as an anti-solvent to induce crystallization upon cooling. | |
| Amyl Alcohol | A high-boiling point alcohol that can be used for less soluble compounds. | [16] |
| Ethyl Acetate/Hexanes | Can be used as a mixed-solvent system where the compound is dissolved in minimal hot ethyl acetate and hexanes are added as the anti-solvent. | [16] |
Table 2: Typical HPLC Conditions for Phenylurea Analysis
| Parameter | Typical Setting | Reference(s) |
| Stationary Phase | C18 (Reversed-Phase) | [10][17] |
| Mobile Phase | Acetonitrile / Water | [5][9] |
| Elution Mode | Isocratic (e.g., 60:40) or Gradient | [17] |
| Flow Rate | 1.0 mL/min | [5] |
| Detection Wavelength | 245 - 247 nm | [10][11] |
| Column Temperature | 30 °C | [10][12] |
General Purification & Analysis Workflow
This diagram illustrates the overall process from crude product to a verified pure compound.
Caption: General workflow for the purification and analysis of substituted phenylureas.
References
- P. F. G. M. van der Meeren, J. M. H. van der Poll, & C. G. de Koster. (1998). New strategies for the determination of phenylurea pesticides by gas chromatography with hot splitless inlet systems.
-
Papadopoulou-Mourkidou, E., Patsias, J., & Papadakis, E. (2022). Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography. Molecules, 27(9), 3035. Retrieved from [Link]
- Benitez, F. J., Acero, J. L., Real, F. J., & Garcia, C. (2009). Removal of phenyl-urea herbicides in ultrapure water by ultrafiltration and nanofiltration processes.
- Gerecke, A. C., Tixier, C., Redinger, R., & Müller, S. R. (2001). Determination of phenylurea herbicides in natural waters at concentrations below 1 ng l(-1) using solid-phase extraction, derivatization, and solid-phase microextraction-gas chromatography-mass spectrometry.
-
LCGC International. (2003). Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. Retrieved from [Link]
-
Gerecke, A. C., Tixier, C., Redinger, R., & Müller, S. R. (2001). Determination of Phenylurea Herbicides in Natural Waters at Concentrations below 1 ng L−1 Using Solid-Phase Extraction, Derivatization, and Solid-Phase Microextraction–Gas Chromatography–Mass Spectrometry. ResearchGate. Retrieved from [Link]
-
Sanchis-Mallols, J. M., Sagrado, S., Medina-Hernández, M. J., Villanueva Camañas, R. M., & Bonet-Domingo, E. (1998). Determination of Phenylurea Herbicides in Drinking Waters by HPLC and Solid Phase Extraction. Journal of Liquid Chromatography & Related Technologies, 21(6), 869-883. Retrieved from [Link]
- Psillakis, E., & Kalogerakis, N. (2007). Analysis of phenylurea and propanil herbicides by solid-phase microextraction and liquid chromatography combined with post-column photochemically induced fluorescence and fluorescence detection. Analytica Chimica Acta, 597(2), 294-300.
- van Gorkum, R., & Bouwens, J. (2023).
-
ResearchGate. (n.d.). Phenylureas. Part 2.1 Mechanism of the acid hydrolysis of phenylureas. Retrieved from [Link]
-
Wang, Z., et al. (2021). Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO. ACS Omega, 6(8), 5393–5402. Retrieved from [Link]
-
PubMed. (2009). Removal of phenyl-urea herbicides in ultrapure water by ultrafiltration and nanofiltration processes. Retrieved from [Link]
-
NileRed. (2016, February 1). Technique Series: Recrystallization (urea as an example) [Video]. YouTube. Retrieved from [Link]
-
Byast, T. H., & Cotterill, E. G. (1975). The determination of substituted phenylurea herbicides and their impurities in technical and formulated products by use of liquid chromatography. Analyst, 100(1187), 84-89. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of the phenylurea herbicides tested in this study. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Retrieved from [Link]
-
Fenoll, J., et al. (2022). Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils. International Journal of Environmental Research and Public Health, 19(3), 1279. Retrieved from [Link]
-
Taylor & Francis Online. (1998). Determination of Phenylurea Herbicides in Drinking Waters by HPLC and Solid Phase Extraction. Retrieved from [Link]
- Gao, Z., et al. (2012). Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin. Journal of Thermal Analysis and Calorimetry, 111(2), 1129-1135.
-
Fabbiani, F. P. A., & Pulham, C. R. (2022). Accessing new polymorphs and solvates through solvothermal recrystallization. IUCrJ, 9(Pt 2), 133–134. Retrieved from [Link]
-
reposiTUm - TU Wien. (n.d.). Determination of phenyl urea pesticides in apple juice by HPLC-DAD employing sol-gel carbowax 20 M modified. Retrieved from [Link]
-
PubMed. (1994). Photosynthesis inhibition by phenylureas: a QSAR approach. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. research.uniupo.it [research.uniupo.it]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. The determination of substituted phenylurea herbicides and their impurities in technical and formulated products by use of liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. repositum.tuwien.at [repositum.tuwien.at]
- 13. Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Phenylurea | 64-10-8 [chemicalbook.com]
- 17. Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 1-(4-Bromophenyl)-3-ethylurea
Welcome to the technical support guide for 1-(4-Bromophenyl)-3-ethylurea. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for common solubility issues encountered during in vitro and in vivo assays. Poor solubility can lead to unreliable data, underestimated activity, and inaccurate structure-activity relationships (SAR), making it a critical parameter to address.[1][2] This guide offers a structured, question-and-answer approach to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the basic solubility characteristics of this compound?
Based on its chemical structure—a substituted phenylurea with a bromophenyl group and an ethyl chain—this compound is a hydrophobic molecule with an estimated XLogP3 of 2.3, indicating poor aqueous solubility.[3] While specific experimental data for this exact compound is limited, compounds in the phenylurea class are generally soluble in polar aprotic organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but exhibit very low solubility in water and aqueous buffers.[4]
Q2: I dissolved my this compound in 100% DMSO, but it precipitated when I added it to my aqueous assay buffer. Why did this happen?
This is the most common solubility challenge and occurs due to a drastic change in solvent polarity.[5] Your compound is well-dissolved in the organic DMSO, but when this stock solution is diluted into an aqueous buffer, the DMSO concentration plummets. The surrounding water molecules cannot effectively solvate the hydrophobic compound, causing it to "crash out" of solution and form a precipitate.[5][6] This can lead to erroneously low concentrations in your assay.[7]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
The tolerance for DMSO is highly cell-line dependent.[5] As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[5] However, sensitive cell lines may show stress or altered gene expression at concentrations as low as 0.1%.[5] It is imperative to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific experimental system.[8]
Q4: Can I heat the solution to help dissolve the compound?
Gentle warming can be an effective strategy. Heating a solution in a 37°C water bath, often combined with vortexing or sonication, can help redissolve precipitates that form upon dilution into aqueous media.[8][9][10] However, exercise caution, as excessive heat can degrade some compounds.[8] Always verify compound stability after any heating steps.
Troubleshooting Guide: Step-by-Step Solutions
This section provides a logical workflow for diagnosing and solving solubility problems with this compound.
Problem: My compound precipitated in the assay plate.
Follow this decision tree to identify the cause and implement the appropriate solution.
Caption: Troubleshooting Decision Tree for Compound Precipitation.
Experimental Protocols & Data
Protocol 1: Preparation of a Compound Stock Solution
This protocol details the standard procedure for dissolving a hydrophobic compound like this compound to create a reliable stock solution.
Materials:
-
This compound (solid)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weigh the desired amount of this compound into a sterile tube.
-
Add the calculated volume of 100% DMSO to achieve the target high concentration (e.g., 10-30 mM).[1][11]
-
Gently vortex the tube until the compound is completely dissolved. Avoid vigorous mixing that introduces air bubbles.[8]
-
Troubleshooting: If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[8][9] Gentle warming to 37°C may also be applied.[8]
-
Once fully dissolved, visually inspect the solution to ensure there is no particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can cause compound degradation or precipitation.[1][8]
-
Store aliquots at -20°C or -80°C.[8]
Protocol 2: Kinetic Solubility Screening Workflow
To proactively address issues, it is best to determine the kinetic solubility of your compound in your specific assay buffer early on.[1][12] This mimics the dilution process used in most high-throughput screening (HTS) and biological assays.[13]
Caption: Workflow for Kinetic Solubility Assessment.
Table 1: Solubility of Phenylurea Analogs in Common Lab Solvents
| Solvent | Type | Expected Solubility | Notes |
| Water / PBS | Aqueous Buffer | Very Poor (<10 µM) | High potential for precipitation upon dilution.[7] |
| DMSO | Polar Aprotic | Good to Excellent | The recommended solvent for primary stock solutions.[2][8] |
| DMF | Polar Aprotic | Good | An alternative to DMSO, but also carries cell toxicity concerns. |
| Ethanol | Polar Protic | Moderate | Can be used as a co-solvent to improve aqueous solubility.[10][14] |
| Methanol | Polar Protic | Moderate | Similar to ethanol; may be suitable as a co-solvent.[11] |
| Propylene Glycol | Co-solvent | Moderate | Often used in formulations to enhance solubility.[14] |
Advanced Solubilization Strategies
If standard methods fail, consider these advanced formulation techniques.
-
Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of a hydrophobic compound.[15] After preparing the DMSO stock, an intermediate dilution could be made in a mixture of assay buffer and a co-solvent like ethanol or polyethylene glycol (PEG) before the final dilution.[11][14]
-
Surfactants: Non-ionic surfactants like Tween® 20 or Pluronic® F-68 can be added to the final assay medium at low concentrations (e.g., 0.01-0.05%) to help keep hydrophobic compounds in solution.[16][17] It is critical to run controls to ensure the surfactant itself does not interfere with the assay or cell viability.[16]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts from the aqueous environment and increasing solubility.[16] This is a more complex approach that requires optimization for each specific compound.
By systematically applying the principles and protocols outlined in this guide, researchers can effectively overcome the solubility challenges associated with this compound, leading to more accurate and reproducible experimental outcomes.
References
- BenchChem Technical Support Team. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem.
- BenchChem Technical Support. (2025). Addressing issues with DMSO precipitating out of solution when adding aqueous buffers. BenchChem.
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at: [Link]
-
Various Authors. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. ResearchGate. Available at: [Link]
-
Wikipedia Contributors. (2023). Cosolvent. Wikipedia. Available at: [Link]
-
Behnam, M. A., et al. (2017). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Available at: [Link]
-
Warburton, P. L. (2012). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. CORE. Available at: [Link]
-
PubChem. (2026). 3-(4-Bromophenyl)-1,1-diethylurea. National Center for Biotechnology Information. Available at: [Link]
-
Lissi, E. A., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. Available at: [Link]
-
PubChem. 1-(4-Bromophenyl)-3-hydroxyurea. National Center for Biotechnology Information. Available at: [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. Available at: [Link]
-
Various Authors. (2019). co-solvent application for biological systems | Request PDF. ResearchGate. Available at: [Link]
-
Taylor & Francis. Cosolvent – Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
Various Authors. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. ResearchGate. Available at: [Link]
-
ChemBK. (2024). Urea, (4-bromophenyl)-. ChemBK.com. Available at: [https://www.chembk.com/en/chem/Urea, (4-bromophenyl)-]([Link], (4-bromophenyl)-)
-
Various Authors. (2015). How can I increase the solubility to perform an enzyme assay?. ResearchGate. Available at: [Link]
-
Various Authors. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate. Available at: [Link]
-
Bergström, C. A., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. PMC. Available at: [Link]
-
PubChemLite. This compound (C9H11BrN2O). PubChemLite. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - this compound (C9H11BrN2O) [pubchemlite.lcsb.uni.lu]
- 4. chembk.com [chembk.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. core.ac.uk [core.ac.uk]
- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aqueous Solubility Assay - Enamine [enamine.net]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Cosolvent - Wikipedia [en.wikipedia.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
identifying and removing impurities from "1-(4-Bromophenyl)-3-ethylurea"
Technical Support Center: Purification of 1-(4-Bromophenyl)-3-ethylurea
This guide provides in-depth troubleshooting and frequently asked questions for researchers and drug development professionals working with this compound. Our focus is on practical, field-proven methods for identifying and removing common impurities to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: I've synthesized this compound. What are the most probable impurities I should be looking for?
A1: The impurity profile of your product is intrinsically linked to its synthesis method. The most common route to N,N'-disubstituted ureas is the reaction of an amine with an isocyanate. In the case of this compound, this involves the reaction of 4-bromoaniline with ethyl isocyanate.
Based on this, the most likely impurities are:
-
Symmetrical Urea (1,3-bis(4-bromophenyl)urea): This is often the most significant and challenging impurity to remove.[1] It forms when the aryl isocyanate (which can be formed in situ or be a contaminant) reacts with water, hydrolyzing to the corresponding amine (4-bromoaniline), which then reacts with another molecule of isocyanate. This side-reaction is a persistent issue in urea synthesis.[1]
-
Unreacted Starting Materials: Residual 4-bromoaniline is a common impurity. Due to its volatility, leftover ethyl isocyanate is less common in the final solid but its presence during workup can lead to other byproducts.
-
Other Urea Derivatives: Depending on the reaction conditions, minor amounts of other related ureas might be formed.
-
Biuret: While more prevalent in the industrial synthesis of simple urea, the formation of biuret-like structures can occur if the product is subjected to high temperatures, causing dimerization.[2][3]
-
Ionic Impurities: If cyanates are used in the synthesis, unreacted ionic species like ammonium isocyanate could be present.[4] Hydrolysis of the urea product, especially under heating, can also generate ammonia and related ionic byproducts.[5]
Troubleshooting Guides
Problem 1: My initial purity check by Thin-Layer Chromatography (TLC) shows multiple spots. How do I proceed?
Solution: TLC is an excellent first-pass technique to assess purity and guide your purification strategy. A multi-spot TLC plate indicates a mixture of compounds.
-
Prepare the TLC Plate:
-
Use a silica gel plate (e.g., Silica Gel 60 F254).
-
With a pencil, gently draw a starting line about 1-1.5 cm from the bottom of the plate.
-
Mark lanes for your crude product, and if available, your starting materials (4-bromoaniline).
-
-
Spot the Plate:
-
Dissolve a small amount of your crude product in a volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Using a capillary tube, spot a small amount of the solution onto the designated lane on the starting line. The spot should be small and concentrated.
-
Spot your starting material(s) in their respective lanes for comparison.
-
-
Develop the Plate:
-
Prepare a developing chamber (a beaker with a watch glass cover works well) with a suitable mobile phase. A good starting point for aryl ureas is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v).
-
Place the TLC plate in the chamber, ensuring the solvent level is below the starting line. Cover the chamber.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
-
Visualize the Spots:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm).[6][7] Aromatic compounds like your product and impurities will appear as dark spots.[6] Circle the spots with a pencil.
-
Further visualization can be achieved with a potassium permanganate stain, which is effective for groups that can be oxidized.[6]
-
-
Product Spot: Your desired product, this compound, will likely be a major spot.
-
Starting Material: The spot corresponding to 4-bromoaniline will align with the standard you ran.
-
Symmetrical Urea: The 1,3-bis(4-bromophenyl)urea is more symmetrical and generally less polar than your desired product. Therefore, it will have a higher Retention Factor (Rf) and appear closer to the solvent front than the product.
-
Polar Impurities: Highly polar impurities will have a low Rf and remain near the starting line.
| Compound | Expected Rf Value (Relative) | Polarity | Notes |
| 1,3-bis(4-bromophenyl)urea (Impurity) | High | Low | Moves furthest up the plate. |
| This compound (Product) | Intermediate | Intermediate | The desired compound. |
| 4-bromoaniline (Starting Material) | Low to Intermediate | High | Moves less than the product. |
Problem 2: My product is clearly impure. What is the most effective purification method?
Solution: For solid organic compounds like this compound, recrystallization is the most powerful and common purification technique.[8] The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. The desired compound will crystallize out in a pure form, leaving the impurities behind in the solvent.[8][9]
Caption: Purification workflow for this compound.
-
Solvent Selection: The key to successful recrystallization is choosing the right solvent. The ideal solvent should dissolve your product poorly at room temperature but very well at its boiling point.[8] For aryl ureas, ethanol or aqueous ethanol are often good choices.[10][11]
| Solvent | Solubility (Product) | Solubility (Impurities) | Recommendation |
| Ethanol | Good when hot, poor when cold | May also be soluble | A good starting point. |
| Ethanol/Water | Can be fine-tuned for optimal solubility | Impurities may remain in solution | Excellent for adjusting polarity. |
| Isopropanol | Similar to ethanol | Check experimentally | A viable alternative. |
-
Dissolution:
-
Place your crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., ethanol).
-
Gently heat the mixture on a hot plate with stirring.[9]
-
Continue adding small portions of hot solvent until all of the solid just dissolves. Adding too much solvent will reduce your final yield.[8][9]
-
-
Cooling (Crystal Formation):
-
Isolation and Drying:
-
Confirmation of Purity:
Q2: Why is the formation of symmetrical 1,3-bis(4-bromophenyl)urea so common?
A2: The formation of this symmetrical byproduct is a well-known issue in urea synthesis and stems from the reactivity of the isocyanate intermediate, especially in the presence of trace amounts of water.
Caption: Mechanism of symmetrical urea impurity formation.
The isocyanate is susceptible to hydrolysis, which produces an unstable carbamic acid that quickly decarboxylates to form 4-bromoaniline. This newly formed 4-bromoaniline can then act as a nucleophile and attack another molecule of 4-bromophenyl isocyanate, leading to the undesired symmetrical urea.[1] This process competes with the desired reaction with ethylamine (or ethyl isocyanate reacting with 4-bromoaniline).
References
-
Synthesis of Aryl-Heteroaryl Ureas (AHUs) Based on 4-Aminoquinoline and Their Evaluation Against the Insulin-Like Growth Factor Receptor (IGF-1R). (n.d.). National Institutes of Health (NIH). [Link]
-
This compound (C9H11BrN2O). (n.d.). PubChem. [Link]
-
Urea. (n.d.). Wikipedia. [Link]
-
N-(4-Bromophenyl)urea. (n.d.). National Center for Biotechnology Information (NCBI). [Link]
-
How to purify the urea bought from market to pure urea? (2018). ResearchGate. [Link]
-
N-(4-Bromophenyl)urea | C7H7BrN2O. (n.d.). PubChem. [Link]
-
Arylureas I. Cyanate Method. (n.d.). Organic Syntheses. [Link]
-
1-(4-Bromo-3-fluorophenyl)-3-ethylurea | C9H10BrFN2O. (n.d.). PubChem. [Link]
-
N-(4-bromophenyl)urea. (n.d.). Chemical Synthesis Database. [Link]
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000294). (n.d.). Human Metabolome Database. [Link]
-
1-(1-(4-Bromophenyl)ethyl)-3-butylurea | C13H19BrN2O. (n.d.). PubChem. [Link]
- Method for removing impurities from a urea solution. (2009).
-
1-(4-Bromophenyl)-3-(3-chloropropanoyl)thiourea. (2014). ResearchGate. [Link]
-
Synthesis of Complex Ureas with Brominated Heterocyclic Intermediates. (2010). ResearchGate. [Link]
-
Urea Formation - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]
-
Chromatographic Methods of Analysis. (n.d.). University of Babylon. [Link]
-
Recrystallization. (2020). YouTube. [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2020). National Center for Biotechnology Information (NCBI). [Link]
- Purification of urea. (1953).
-
Technique Series: Recrystallization (urea as an example). (2016). YouTube. [Link]
-
Planar chromatography – an essential component of modern analysis. (n.d.). CAMAG. [Link]
-
Method for purifying aqueous urea solution. (2007). European Patent Office. [Link]
-
1-(4-bromophenyl)-3-(4-chlorophenyl)urea. (n.d.). PubChem. [Link]
-
The crystal structure of 1-(4-bromophenyl)-3-(2-chlorobenzyl)urea, C14H12BrClN2O. (2016). ResearchGate. [Link]
-
2.3F: Visualizing TLC Plates. (2022). Chemistry LibreTexts. [Link]
-
CHEM 312 - Recrystallization Experiment. (2021). YouTube. [Link]
-
TLC of Analgesics Experiment Part 3, Visualizing Spots. (2020). YouTube. [Link]
-
Thin layer chromatography can be used to monitor the progress of a reaction... (n.d.). MedCrave online. [Link]
-
Crystal structure of 3-(adamantan-1-yl)-1-(4-bromophenyl)urea, C17H21BrN2O. (2016). ResearchGate. [Link]
Sources
- 1. Synthesis of Aryl-Heteroaryl Ureas (AHUs) Based on 4-Aminoquinoline and Their Evaluation Against the Insulin-Like Growth Factor Receptor (IGF-1R) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urea - Wikipedia [en.wikipedia.org]
- 3. US2663731A - Purification of urea - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US7914682B2 - Method for removing impurities from a urea solution - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. N-(4-Bromophenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. m.youtube.com [m.youtube.com]
- 13. chemsynthesis.com [chemsynthesis.com]
preventing the degradation of "1-(4-Bromophenyl)-3-ethylurea" during storage
Welcome to the technical support center for "1-(4-Bromophenyl)-3-ethylurea." This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here, you will find in-depth troubleshooting guides, frequently asked questions, and validated protocols to prevent and diagnose degradation.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that can cause the degradation of this compound?
A1: The primary environmental factors of concern are hydrolysis , photodegradation , and thermal stress . As a substituted urea, the amide-like bond is susceptible to cleavage by water, a process that can be accelerated by acidic or basic conditions. The presence of a brominated aromatic ring makes the molecule vulnerable to degradation upon exposure to light, particularly UV radiation. Elevated temperatures can also provide the energy needed to overcome activation barriers for various degradation reactions.
Q2: I've observed a new, unidentified peak in my HPLC analysis after storing my compound. What could it be?
A2: A new peak likely indicates a degradation product. Based on the structure of this compound, the most probable degradation pathways are hydrolysis of the urea linkage, leading to the formation of 4-bromoaniline and ethyl isocyanate (which can further react), or photodegradation, which could result in debromination of the aromatic ring. To confirm the identity of the new peak, mass spectrometry (MS) coupled with HPLC is the recommended analytical approach.
Q3: What are the ideal short-term and long-term storage conditions for this compound?
A3: For short-term storage (days to weeks), refrigeration at 2-8°C in a tightly sealed, opaque container is recommended. For long-term storage , the compound should be stored in a freezer at -20°C or below, again in a tightly sealed, opaque container, preferably with a desiccant to minimize moisture. The container headspace should be minimized or purged with an inert gas like argon or nitrogen to reduce oxidative risk.
Q4: Is this compound sensitive to oxidation?
A4: While hydrolysis and photodegradation are typically more significant concerns for this class of compounds, oxidative degradation can occur, especially under harsh conditions or in the presence of oxidizing agents. The aromatic ring and the nitrogen atoms of the urea moiety could be susceptible to oxidation. Storing under an inert atmosphere is a good preventative measure.
Part 2: Troubleshooting Guide for Degradation Issues
This section provides a structured approach to identifying and resolving common degradation-related problems encountered during the handling and storage of this compound.
Issue 1: Gradual Loss of Purity Over Time in Storage
-
Symptom: HPLC analysis shows a decrease in the main peak area and the appearance of one or more new peaks over time.
-
Probable Cause: This is a classic sign of slow degradation due to suboptimal storage conditions. The most likely culprits are exposure to moisture (hydrolysis) and/or light (photodegradation).
-
Investigative Steps:
-
Review Storage Conditions: Confirm that the compound is stored at the recommended temperature (refrigerated or frozen), in an opaque, tightly sealed container, and away from any light sources.
-
Analyze Degradation Products: Use HPLC-MS to identify the molecular weights of the new peaks. A mass corresponding to 4-bromoaniline would strongly suggest hydrolysis.
-
Perform a Forced Degradation Study: To confirm the degradation pathway, intentionally expose small aliquots of the compound to acidic, basic, and light conditions to see if the same degradation products are formed.
-
-
Corrective Actions:
-
Transfer the compound to a new, dry, amber glass vial or a vial wrapped in aluminum foil.
-
Use a container with a tight-fitting cap, possibly with a PTFE liner for a better seal.
-
Store in a desiccator, even within a refrigerator or freezer, to ensure a low-humidity environment.
-
For long-term storage, purge the vial with an inert gas before sealing.
-
Issue 2: Rapid Degradation Observed During an Experiment
-
Symptom: A sample of this compound shows significant degradation within the timeframe of an experiment (e.g., in solution).
-
Probable Cause: The experimental conditions are likely promoting degradation. This could be due to the pH of the solvent, exposure to light during the experiment, or elevated temperatures.
-
Investigative Steps:
-
Examine Experimental Parameters: Note the pH of any aqueous solutions, the duration of light exposure, and the temperature at which the experiment was conducted.
-
Solvent Blank Analysis: Run a blank of the solvent under the same experimental conditions to ensure no interfering peaks are generated from the solvent itself.
-
Control Experiment: Prepare a solution of the compound and keep it in the dark at a controlled, neutral pH and room temperature for the same duration as the experiment. Compare the HPLC results to the experimental sample.
-
-
Corrective Actions:
-
If the solvent is acidic or basic, consider using a buffered solution to maintain a neutral pH.
-
Conduct the experiment in amber glassware or under red light to prevent photodegradation.
-
If elevated temperatures are necessary, minimize the duration of heating and consider if the experiment can be performed at a lower temperature.
-
Part 3: Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish the stability-indicating nature of an analytical method, in line with ICH guidelines.[1][2]
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Photostability chamber or a UV lamp (300-800 nm)
-
Heating block or oven
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Heat at 60°C for 24 hours.
-
Cool to room temperature and neutralize with 0.1 M NaOH.
-
Dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep at room temperature for 24 hours.
-
Neutralize with 0.1 M HCl.
-
Dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 105°C for 24 hours.
-
Dissolve the stressed solid in methanol to the original stock concentration.
-
Dilute with mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose the stock solution in a quartz cuvette to UV light (e.g., 1.2 million lux hours and 200 watt hours/square meter) in a photostability chamber.[2]
-
Keep a control sample wrapped in foil under the same temperature conditions.
-
Dilute with mobile phase for HPLC analysis.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method, typically with UV and MS detection.
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose HPLC method that can be optimized for the analysis of this compound and its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm and/or Mass Spectrometry
-
Injection Volume: 10 µL
Part 4: Visualization of Degradation Pathways and Workflows
Caption: Logical flow from storage conditions to potential degradation products.
Caption: Step-by-step troubleshooting workflow for degradation issues.
References
- ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003).
- ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (1996).
- Alsante, K. M., et al. (2011). Forced Degradation: A Practical Approach.
- Tixier, C., Sancelme, M., Bonnemoy, F., Cuer, A., & Veschambre, H. (2001). Degradation products of a phenylurea herbicide, diuron: synthesis, ecotoxicity, and biotransformation. Environmental toxicology and chemistry, 20(7), 1381–1389.
- International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2016).
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
Sources
addressing poor reproducibility in "1-(4-Bromophenyl)-3-ethylurea" experiments
A Guide to Overcoming Poor Reproducibility in Experimental Workflows
Welcome to the technical support center for the synthesis of 1-(4-Bromophenyl)-3-ethylurea. This guide is designed for researchers, scientists, and drug development professionals who have encountered challenges with reproducibility in this common yet sensitive reaction. As Senior Application Scientists, we have compiled field-proven insights to help you diagnose and resolve issues, ensuring consistent and reliable results.
Introduction: The Challenge of Urea Synthesis
The synthesis of N,N'-disubstituted ureas, such as this compound, is a fundamental transformation in medicinal chemistry and materials science.[1][2] The most direct route involves the reaction of an isocyanate with a primary amine. While seemingly straightforward, this reaction is highly susceptible to variations in reagent quality, reaction conditions, and the presence of atmospheric moisture, often leading to frustratingly poor reproducibility. This guide provides a structured, question-and-answer approach to troubleshoot common experimental pitfalls.
Frequently Asked Questions & Troubleshooting Guide
Category 1: Reaction Failure & Low Yield
Question: My reaction has resulted in a very low yield, or no product at all. What are the most likely causes?
Answer: This is a common issue often traced back to the integrity of the starting materials and the reaction environment. Let's break down the potential culprits.
-
Reagent Quality & Purity:
-
4-Bromophenyl isocyanate: Isocyanates are highly reactive and susceptible to hydrolysis and polymerization, especially upon prolonged storage or exposure to moisture.[3] The primary degradation pathway is the reaction with water to form an unstable carbamic acid, which then decomposes to 4-bromoaniline and carbon dioxide. This newly formed aniline can then react with another molecule of the isocyanate to produce an unwanted and often insoluble symmetrical urea, N,N'-bis(4-bromophenyl)urea.
-
Ethylamine: Often supplied as a solution (e.g., in THF or water), the exact concentration can vary. An inaccurate concentration will lead to incorrect stoichiometry. It is also volatile, and its concentration can change if not handled properly.
-
-
Presence of Moisture:
-
Solvent: Non-anhydrous solvents are a primary source of water, which will readily consume your isocyanate starting material.[3]
-
Glassware: Improperly dried glassware can introduce enough moisture to significantly impact the reaction.
-
Atmosphere: Performing the reaction open to the air, especially on a humid day, allows atmospheric moisture to enter the reaction vessel.
-
-
Incorrect Stoichiometry:
-
A slight excess of the amine is sometimes used to ensure all the isocyanate is consumed, but a large excess can complicate purification. Conversely, if the amine is the limiting reagent due to inaccurate concentration measurement, the yield will be inherently limited.
-
Troubleshooting Workflow for Low Yield
Below is a decision tree to help diagnose the source of low yield.
Caption: Troubleshooting Decision Tree for Low Yield Issues.
Category 2: Product Purity & Contamination
Question: My product has a broad or incorrect melting point, and the NMR/MS data shows extra peaks. What are the likely impurities?
Answer: Impurities in this reaction almost always stem from side reactions involving the highly electrophilic isocyanate. The most common impurity is the symmetrically disubstituted N,N'-bis(4-bromophenyl)urea.
| Impurity | Formation Mechanism | Identifying Characteristics |
| N,N'-bis(4-bromophenyl)urea | Reaction of 4-bromophenyl isocyanate with 4-bromoaniline (formed from isocyanate hydrolysis). | Very high melting point, poor solubility in most common organic solvents. Often crashes out of the reaction mixture. |
| Unreacted 4-bromophenyl isocyanate | Incomplete reaction due to insufficient ethylamine or short reaction time. | Sharp, strong peak around 2250-2270 cm⁻¹ in the IR spectrum of the crude product. |
| Unreacted Ethylamine | Excess reagent used. | Usually removed during aqueous workup, but can remain as a salt if an acidic workup is used. |
Self-Validation Through Characterization
A trustworthy protocol includes rigorous characterization to validate purity.
-
Melting Point: Pure this compound should have a sharp melting point. A broad range indicates impurities. Note that some ureas can decompose near their melting point, so a rapid heating program is advisable.[4]
-
Thin-Layer Chromatography (TLC): An excellent way to qualitatively assess the reaction progress and purity of the final product. The symmetrical urea byproduct will have a very different Rf value from the desired product.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can confirm the molecular weight of the product and identify impurities.[5] The fragmentation patterns can also help distinguish between isomers if applicable.[5]
Category 3: Purification Challenges
Question: I'm finding it difficult to purify the product. My recrystallization isn't working well.
Answer: Recrystallization is the most common purification method for ureas, but success depends entirely on choosing the right solvent system.[6] The principle is to find a solvent (or solvent pair) in which your desired product is highly soluble when hot but poorly soluble when cold, while impurities remain soluble at all temperatures.[7][8]
Recommended Recrystallization Protocol
-
Solvent Screening: Test small amounts of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, and aqueous mixtures of these). A good starting point for aryl ureas is often aqueous ethanol.[4]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of boiling solvent to the crude solid to just dissolve it. Using too much solvent is a common mistake that dramatically reduces recovery.
-
Hot Filtration (if necessary): If insoluble impurities are present (like the symmetrical urea byproduct), perform a hot gravity filtration to remove them.
-
Cooling: Allow the flask to cool slowly to room temperature. Rapid cooling (e.g., plunging into an ice bath) will cause the product to crash out, trapping impurities.[7]
-
Crystallization: Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
| Solvent System | Advantages | Disadvantages |
| Aqueous Ethanol | Good for moderately polar ureas. Water acts as an anti-solvent.[4] | Ratio of ethanol to water needs to be optimized. |
| Isopropanol | Often provides a good solubility differential between hot and cold. | May not be a strong enough solvent if impurities are very nonpolar. |
| Ethyl Acetate/Hexanes | Good for less polar products. Hexanes act as the anti-solvent. | Can sometimes lead to "oiling out" if the solution is too concentrated or cooled too quickly. |
Validated Experimental Protocol
This protocol is designed to be a self-validating system, incorporating checks and best practices to ensure reproducibility.
Core Reaction Workflow Diagram
Caption: Standard Workflow for this compound Synthesis.
Step-by-Step Methodology
-
Preparation:
-
Dry a round-bottom flask and magnetic stir bar in an oven at 120°C overnight and allow to cool in a desiccator or under a stream of inert gas (Nitrogen or Argon).
-
Use an anhydrous grade of a suitable solvent, such as Tetrahydrofuran (THF) or Dichloromethane (DCM).
-
-
Reaction Setup:
-
To the dried flask under an inert atmosphere, add a solution of ethylamine (1.05 equivalents) in the anhydrous solvent.
-
Cool the solution to 0°C using an ice-water bath.
-
Dissolve 4-bromophenyl isocyanate (1.0 equivalent) in the anhydrous solvent.
-
Slowly add the isocyanate solution to the stirred ethylamine solution dropwise over 15-20 minutes. A white precipitate will likely form immediately.
-
-
Reaction and Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for 2 hours.
-
Monitor the reaction's completion by TLC, ensuring the disappearance of the isocyanate spot (visualize with a potassium permanganate stain if necessary).
-
-
Workup and Isolation:
-
Pour the reaction mixture into a beaker containing distilled water to quench any unreacted isocyanate and to precipitate the product fully.
-
Stir for 15 minutes.
-
Collect the crude white solid by vacuum filtration.
-
Wash the solid with a small amount of cold water, followed by a small amount of cold hexanes to aid in drying.
-
Dry the crude product under vacuum.
-
-
Purification and Characterization:
-
Recrystallize the crude solid from a suitable solvent system, such as aqueous ethanol.[4]
-
Dry the purified crystals under vacuum.
-
Characterize the final product by determining its melting point and acquiring NMR and/or MS spectra to confirm its identity and purity.
-
By systematically addressing these common points of failure and adhering to a validated, well-controlled protocol, researchers can significantly improve the reproducibility of their this compound syntheses.
References
-
Slideshare. (2022). OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESI SSECTION.pdf. [Link]
-
SenTec. (2023). The Integral Role of Measuring Instruments in Optimizing Urea Synthesis. [Link]
-
Organic Chemistry Portal. Urea Formation - Common Conditions. [Link]
-
NileRed. (2016). Technique Series: Recrystallization (urea as an example). YouTube. [Link]
-
ResearchGate. (2022). OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESIS SECTION (For Saipem Urea Process). [Link]
-
Organic Syntheses. Arylureas I. Cyanate Method. [Link]
-
UreaKnowHow. (2015). REACTOR KINETICS OF UREA FORMATION. [Link]
-
PMC. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [Link]
-
SensoTech GmbH. Urea production. [Link]
- Google Patents. (1971).
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
ResearchGate. Urea detection methods and rigorous control experiments. [Link]
-
Professor Dave Explains. (2020). Recrystallization. YouTube. [Link]
-
Chemical Synthesis Database. N-(4-bromophenyl)urea. [Link]
-
Madar. CHAPTER 8 UREA PRODUCTION. [Link]
-
PubChemLite. This compound (C9H11BrN2O). [Link]
-
Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. [Link]
-
ResearchGate. 1-(4-Bromophenyl)-3-(3-chloropropanoyl)thiourea. [Link]
-
ResearchGate. Synthesis of Complex Ureas with Brominated Heterocyclic Intermediates. [Link]
-
PubChem. 1-(4-Bromophenyl)-3-hydroxyurea. [Link]
-
ResearchGate. Urea formation by reaction between a isocyanate group and water. [Link]
-
Reddit. (2021). Recrystallization of Urea. [Link]
-
PubChem. 1-(1-(4-Bromophenyl)ethyl)-3-butylurea. [Link]
-
Taylor & Francis Online. (2023). Multi-gram Preparation of 1-(3-Dimethylamino propyl)-3-ethylurea (EDU). [Link]
-
PubMed. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. [Link]
-
PubChem. 1-(4-Bromo-3-fluorophenyl)-3-ethylurea. [Link]
-
University of Hertfordshire. Bromuron (Ref: FL 173). [Link]
-
PubChemLite. 1-(4-bromophenyl)-3-propylurea (C10H13BrN2O). [Link]
-
PubChem. 1-(3-Dimethylaminopropyl)-3-ethylurea. [Link]
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Chromatographic Separation of 1-(4-Bromophenyl)-3-ethylurea
Welcome to the technical support guide for the chromatographic analysis of 1-(4-Bromophenyl)-3-ethylurea. This document is designed for researchers, analytical chemists, and drug development professionals seeking to develop robust and efficient separation methods for this compound. Here, we move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and adapt methodologies to your specific analytical needs.
Part 1: Frequently Asked Questions (FAQs) & Quick Start Guide
This section addresses common initial questions to quickly orient your method development process.
Q1: Is Reversed-Phase or Normal-Phase chromatography better for this compound?
A1: Reversed-phase (RP) chromatography is overwhelmingly the preferred method for this compound. This compound is a moderately non-polar molecule (predicted XLogP ≈ 2.3)[1], making it ideally suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase (like water/acetonitrile or water/methanol)[2][3]. Normal-phase (NP) chromatography can be used, but RP generally offers better reproducibility, broader column availability, and is more amenable to aqueous samples.
Q2: What is a good starting solvent system for Reversed-Phase HPLC?
A2: A robust starting point for a C18 column is a gradient elution using water and acetonitrile (ACN)[4][5]. Both solvents should contain an acidic modifier to improve peak shape.
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water
-
Mobile Phase B: 0.1% Acetonitrile (with 0.1% Formic Acid, optional but good practice)
-
Scouting Gradient: Start with a linear gradient from 5-95% B over 15-20 minutes. This will help determine the approximate elution concentration.
Q3: Why is my peak for this compound tailing?
A3: Peak tailing for this compound is common and usually stems from secondary interactions between the urea functional group and free silanol groups on the silica-based stationary phase[6]. The urea moiety can act as a hydrogen bond donor, leading to this undesirable interaction. Adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase will protonate the silanols, minimizing these interactions and resulting in a sharper, more symmetrical peak[4].
Q4: Can I use methanol instead of acetonitrile?
A4: Yes, methanol (MeOH) is a common alternative to ACN[5][7]. While both are polar organic solvents, they offer different selectivities due to their distinct chemical properties (ACN is aprotic, while MeOH is protic)[7]. If you are struggling to resolve this compound from an impurity with an ACN/water system, switching to a MeOH/water system can alter the elution order and potentially improve the separation[8].
Part 2: In-Depth Troubleshooting Guide
This guide provides structured solutions to common problems encountered during method development.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
Q: My peak for this compound is tailing significantly, even with formic acid in the mobile phase. What are the next steps?
A: While acidic modifiers are the first line of defense, persistent tailing suggests other factors are at play. Follow this diagnostic workflow:
-
Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or identical to the initial mobile phase composition. Injecting a sample dissolved in a strong solvent (e.g., 100% ACN) into a mobile phase with high water content will cause peak distortion. Solution: Re-dissolve your sample in the initial mobile phase (e.g., 95:5 Water:ACN).
-
Evaluate Sample Load: Overloading the column can saturate the stationary phase, leading to broad and tailing peaks[9][10]. Solution: Reduce the injection volume or dilute your sample by a factor of 10 and reinject. If peak shape improves, overloading was the issue.
-
Suspect Column Degradation: All columns have a finite lifetime. The silica backbone can degrade, especially at high pH, or the inlet frit can become partially blocked, causing peak distortion for all analytes[11]. Solution: First, try reversing the column and flushing it to waste to dislodge any blockage on the inlet frit[11]. If this fails, replace the guard column (if used). As a final step, replace the analytical column with a new one of the same type.
-
Consider an Alternative Column: If tailing persists even on a new C18 column, consider using a column with high-purity silica and robust end-capping, or an embedded polar group (polar-endcapped) stationary phase. These are designed to shield residual silanols and reduce secondary interactions with basic or polar analytes.
`.dot graph Troubleshooting_Peak_Tailing { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Node Definitions start [label="Peak Tailing Observed", fillcolor="#FBBC05", fontcolor="#202124"]; q1 [label="Is an acidic modifier\n(0.1% FA or TFA) used?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; sol1 [label="Add 0.1% Formic Acid\nor 0.05% TFA to\nmobile phase.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q2 [label="Is injection solvent\nweaker than mobile phase?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; sol2 [label="Dissolve sample in\ninitial mobile phase.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q3 [label="Is sample concentration\ntoo high (overload)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; sol3 [label="Dilute sample or\nreduce injection volume.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q4 [label="Is the column old\nor contaminated?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; sol4 [label="1. Backflush column.\n2. Replace guard column.\n3. Replace analytical column.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Symmetrical Peak Achieved", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges start -> q1; q1 -> sol1 [label="No"]; q1 -> q2 [label="Yes"]; sol1 -> end; q2 -> sol2 [label="No"]; q2 -> q3 [label="Yes"]; sol2 -> end; q3 -> sol3 [label="Yes"]; q3 -> q4 [label="No"]; sol3 -> end; q4 -> sol4 [label="Yes"]; sol4 -> end; } ` Caption: Troubleshooting workflow for peak tailing issues.
Issue 2: Poor Resolution or Co-elution
Q: this compound is co-eluting with an impurity. How can I improve the separation?
A: Improving resolution requires manipulating the selectivity (α) and efficiency (N) of your system. Adjusting the solvent system is the most powerful way to change selectivity[12].
-
Optimize the Gradient Slope: A steep gradient can cause compounds to elute too quickly and bunch together. Solution: After an initial fast scouting gradient, run a shallower gradient around the elution point of your target analyte[2][12]. For example, if your compound elutes at 60% B in a 5-95% gradient over 10 minutes, try a new gradient of 50-70% B over 20 minutes.
-
Change the Organic Modifier: As mentioned, methanol and acetonitrile have different chemical properties and will interact with your analyte and the stationary phase differently[7]. Solution: If you are using an ACN/water mobile phase, prepare a MeOH/water mobile phase and re-run your gradient. You will likely need to adjust the gradient profile, as methanol is a weaker solvent than acetonitrile in reversed-phase systems, but the change in selectivity may resolve the co-eluting peaks[5][8].
-
Adjust the pH: If the co-eluting impurity has an ionizable functional group, changing the mobile phase pH can drastically alter its retention time without significantly affecting the neutral this compound. Solution: Adjust the pH of the aqueous mobile phase component[2][13]. For example, moving from a formic acid (pH ~2.7) buffered system to an ammonium acetate (pH ~4.8) system can shift the retention of acidic or basic impurities. Ensure the new pH is within the stable range for your column (typically pH 2-8 for silica-based columns).
Part 3: Detailed Experimental Protocols
These protocols provide a systematic approach to method development from scratch.
Protocol 1: Reversed-Phase (HPLC) Method Development
This protocol aims to establish a robust gradient method on a standard C18 column.
1. Materials & System Preparation:
- Analyte: this compound standard.
- Column: C18, 4.6 x 150 mm, 5 µm (or similar).
- Mobile Phase A: HPLC-grade water with 0.1% formic acid.
- Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.
- Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile. Dilute to ~50 µg/mL in a 50:50 Water:Acetonitrile mixture for injection.
- System: Prime all pump lines and ensure the system is free of leaks and bubbles.
2. Step-by-Step Procedure:
- Equilibrate the column with 95% A / 5% B for at least 10 column volumes.
- Inject 5-10 µL of the sample solution.
- Run a Scouting Gradient as detailed in the table below.
- Analyze the chromatogram to determine the retention time (t_R) and the approximate percentage of Mobile Phase B at which the analyte elutes.
- Calculate a new, Optimized Gradient based on the scouting run. The goal is a shallower slope around the elution point to maximize resolution[12]. A good rule of thumb is to start the gradient about 10-15% below the elution concentration and end it 10-15% above, over a longer time.
- Run the optimized gradient. If resolution and peak shape are acceptable, the method is developed. If further refinement is needed (e.g., for isocratic separation), proceed to the next step.
- (Optional) Convert to an Isocratic Method : If the gradient is very shallow or if you need a simpler method for QC, you can convert to an isocratic hold. The optimal isocratic %B is typically slightly lower than the %B at which the peak elutes during a gradient run.
Table 1: Example Gradient Programs for RP-HPLC
| Parameter | Scouting Gradient | Optimized Gradient Example |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Time (min) | % Mobile Phase B | % Mobile Phase B |
| 0.0 | 5 | 50 |
| 15.0 | 95 | 70 |
| 17.0 | 95 | 95 |
| 17.1 | 5 | 50 |
| 20.0 | 5 | 50 |
| Assumes analyte elutes at ~8 min (~60% B) in the scouting run. |
Protocol 2: Normal-Phase (Flash/HPLC) Method Development
This protocol uses Thin-Layer Chromatography (TLC) to quickly screen for a suitable normal-phase solvent system[14][15].
1. Materials & System Preparation:
- Analyte: this compound.
- Stationary Phase: Silica gel TLC plates (and a silica flash or HPLC column).
- Solvents: Hexane (or Heptane), Ethyl Acetate (EtOAc), Dichloromethane (DCM).
- Sample Preparation: Prepare a concentrated solution of your sample (~10 mg/mL) in a strong solvent like DCM or acetone.
2. Step-by-Step Procedure:
- On a silica TLC plate, spot your sample in three separate lanes.
- Develop each lane in a different solvent system in a TLC chamber. Good starting systems to screen are:
- Lane 1: 70:30 Hexane:EtOAc
- Lane 2: 50:50 Hexane:EtOAc
- Lane 3: 100% DCM
- Visualize the plates under a UV lamp (254 nm).
- Identify the solvent system that gives your target compound a Retention Factor (Rf) between 0.2 and 0.4. The Rf is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
- If the Rf is too high (spot runs too fast), decrease the polarity of the mobile phase (e.g., increase the percentage of hexane)[12]. If the Rf is too low (spot stays at the baseline), increase the polarity (e.g., increase the percentage of ethyl acetate).
- Once an optimal isocratic solvent system is found on TLC, it can be directly transferred to a flash chromatography or isocratic NP-HPLC system[15].
`.dot graph Method_Development_Workflow { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Node Definitions start [label="Analyze Compound Properties\n(Polarity, Solubility)", fillcolor="#FBBC05", fontcolor="#202124"]; decision [label="Choose Primary\nChromatography Mode", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
// RP Path rp_path [label="Reversed-Phase (RP)\n(Recommended)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; rp_col [label="Select C18 Column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; rp_solv [label="Screen Solvents\n(ACN/Water vs. MeOH/Water)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; rp_grad [label="Run Scouting Gradient\n(e.g., 5-95% B)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; rp_opt [label="Optimize Gradient Slope\nor Switch to Isocratic", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// NP Path np_path [label="Normal-Phase (NP)\n(Alternative)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; np_tlc [label="Screen Solvents via TLC\n(e.g., Hexane/EtOAc)", fillcolor="#34A853", fontcolor="#FFFFFF"]; np_rf [label="Adjust Solvent Ratio\nto achieve Rf = 0.2-0.4", fillcolor="#34A853", fontcolor="#FFFFFF"]; np_transfer [label="Transfer Isocratic Method\nto Flash or HPLC", fillcolor="#34A853", fontcolor="#FFFFFF"];
end [label="Final Validated Method", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> decision; decision -> rp_path [label="Moderately Non-Polar"]; decision -> np_path [label="Specific Selectivity\nRequired"];
rp_path -> rp_col -> rp_solv -> rp_grad -> rp_opt -> end; np_path -> np_tlc -> np_rf -> np_transfer -> end; } ` Caption: General workflow for chromatography method development.
Part 4: Solvent Properties and Data
Choosing the correct solvent requires understanding its physical properties. High-purity, HPLC-grade solvents are essential for avoiding baseline noise and ghost peaks[5].
Table 2: Properties of Common Chromatography Solvents
| Solvent | Polarity Index | UV Cutoff (nm) | Viscosity (cP at 20°C) | Elution Strength (RP) | Elution Strength (NP) |
| Water | 10.2 | ~190 | 1.00 | Weakest | N/A |
| Methanol | 5.1 | 205[5] | 0.60 | Medium | High |
| Acetonitrile | 5.8 | 190[5] | 0.37 | Strong | High |
| Isopropanol | 3.9 | 205[4] | 2.30 | Stronger | Medium-High |
| Ethyl Acetate | 4.4 | 256 | 0.45 | N/A (immiscible)[16] | Medium |
| Dichloromethane | 3.1 | 233 | 0.44 | N/A (immiscible) | Medium |
| n-Hexane | 0.1 | 195 | 0.31 | N/A (immiscible) | Weakest |
Note: Data compiled from various chromatography resources. Polarity and elution strength are relative values.
References
- ALWSCI. (2024).
- Phenomenex. (2025). Guide to Choosing the Correct HPLC Solvent.
- Element Lab Solutions. HPLC Solvent Selection.
- Phenomenex. (2025).
- Buchi.
- Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Chromatography and Sample Prep Channel. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
- Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC.
- Biotage. (2023). How should normal-phase gradient solvents be chosen?
- Biotage. (2023).
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- LCGC International. Selectivity in Reversed-Phase LC Separations, Part I: Solvent-Type Selectivity.
- Biotage. (2023). How should normal-phase gradient solvents be chosen?
- LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
- Mastelf. (2025). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
- Chromatography Forum. (2013).
- Mastelf. (2025). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
- LCGC International. Determination of Phenylurea in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction.
- Biotage. (2024).
- PubChemLite. This compound (C9H11BrN2O).
Sources
- 1. PubChemLite - this compound (C9H11BrN2O) [pubchemlite.lcsb.uni.lu]
- 2. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. waters.com [waters.com]
- 7. biotage.com [biotage.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. m.youtube.com [m.youtube.com]
- 10. mastelf.com [mastelf.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 13. mastelf.com [mastelf.com]
- 14. biotage.com [biotage.com]
- 15. biotage.com [biotage.com]
- 16. Solvent Strength for Reverse Phase Separation - Chromatography Forum [chromforum.org]
troubleshooting unexpected results in biological assays with "1-(4-Bromophenyl)-3-ethylurea"
A Guide to Troubleshooting Unexpected Results in Biological Assays
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering unexpected results while working with the small molecule, 1-(4-Bromophenyl)-3-ethylurea .
While specific biological activities for this compound are not extensively documented in peer-reviewed literature, its chemical structure as an N,N'-disubstituted aryl urea provides significant insight into its potential behavior in biological assays. The urea moiety is a "privileged scaffold" in medicinal chemistry, known for its ability to form critical hydrogen bond interactions with protein targets.[1][2][3][4] However, the hydrophobic nature of the bromophenyl group suggests that, like many small molecules, it may present challenges such as poor solubility and a propensity for non-specific interactions.
This guide provides a structured, question-and-answer approach to systematically troubleshoot common issues, grounding our advice in the established principles of small molecule research and assay development.
Part 1: Initial Assessment & First Principles
This section addresses the most fundamental questions to ask when an experiment doesn't yield the expected outcome.
FAQ 1: My assay with this compound is showing no effect. Where should I begin troubleshooting?
When faced with a lack of activity, it's crucial to approach the problem systematically. Resist the urge to immediately question the biological hypothesis. The most common reasons for apparent inactivity are often related to the compound's integrity or the experimental setup itself.[5]
We recommend a tiered approach, starting with the most straightforward and likely culprits before moving to more complex biological questions.
Caption: Advanced troubleshooting for lack of on-target activity.
-
Validate Your Controls : The most critical first step is to check your positive control. [6]If a known inhibitor of your target/pathway also shows no activity, the problem lies with your assay system, not your test compound.
-
Verify Target Expression : Confirm that your target protein is present at sufficient levels in your chosen cell line or lysate. A simple Western Blot or qPCR can validate this.
-
Confirm Target Engagement : A lack of downstream effect doesn't mean the compound isn't binding its target. You may need a more direct, proximal assay. For example, if this compound is hypothesized to be a kinase inhibitor, perform a Western Blot to check the phosphorylation status of a direct substrate of that kinase. [5]A change in phosphorylation would indicate target engagement, even if a downstream phenotypic endpoint (like cell death) is not observed.
FAQ 5: I'm seeing activity, but the results are not reproducible. What could be the cause?
Irreproducibility often stems from subtle variations in protocol or reagents.
-
Compound Handling : As mentioned, inconsistent handling of stock solutions (e.g., multiple freeze-thaws) is a primary cause. Always use a fresh aliquot for each experiment.
-
Cell-Based Factors :
-
Cell Passage Number : Use cells within a consistent, low passage number range, as protein expression and signaling can change over time in culture.
-
Cell Health and Density : Ensure cells are healthy and plated at a consistent density. Over-confluent or stressed cells will respond differently.
-
-
Batch-to-Batch Variation : If you purchase a new lot of the compound, its purity profile may be slightly different. It is good practice to re-validate the activity of each new batch.
FAQ 6: I'm concerned about non-specific activity or assay interference. How can I test for this?
This is a critical concern, as small molecules can produce false positive results through various mechanisms. [7][8][9]Aryl ureas, if they aggregate due to poor solubility, can denature proteins and cause non-specific inhibition. [8]
-
Run a Cytotoxicity Assay : The observed effect might simply be due to general toxicity. Run a parallel assay using a simple cell viability readout (e.g., MTT, CellTiter-Glo) with the same concentrations of your compound. If the EC50 for cytotoxicity is similar to the EC50 for your primary assay, the "activity" is likely just cell death.
-
Use Counter-Screens : Test your compound in an assay for an unrelated target. Activity against multiple, unrelated targets is a red flag for promiscuity or non-specific mechanisms. [10]* Include an Inactive Analog : If available, test a structurally similar compound that is known to be inactive against your target. This helps confirm that the observed activity is due to the specific pharmacophore of your compound. [11]* Check for Assay Technology Interference : Some compounds can interfere directly with the assay readout, for example, by being autofluorescent in a fluorescence-based assay. [12][8]You can test this by running the assay in the absence of the biological target (e.g., no enzyme or cells) and seeing if the compound still generates a signal.
Experimental Protocol: Basic Cell Viability Assay (MTT)
-
Plate Cells : Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare Compound Dilutions : Prepare a serial dilution of this compound in your cell culture medium. Remember to include a vehicle-only control (e.g., medium with the same final concentration of DMSO).
-
Treat Cells : Remove the old medium and add the medium containing your compound dilutions.
-
Incubate : Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilize Crystals : Add a solubilization solution (e.g., acidified isopropanol or a commercial solution) to each well to dissolve the formazan crystals.
-
Read Absorbance : Measure the absorbance at ~570 nm using a plate reader. A decrease in absorbance indicates a loss of cell viability.
References
-
Tan, L., Hirte, S., Palmacci, V., et al. (n.d.). Tackling assay interference associated with small molecules. u:cris-Portal. Available at: [Link]
-
Ambe, K., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Chemical Research in Toxicology. Available at: [Link]
-
Kozlov, A. S. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology. Available at: [Link]
-
MacDonald, M. L., et al. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Chemical Biology. Available at: [Link]
-
Meyers, J. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery. Available at: [Link]
-
Ambe, K., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. Available at: [Link]
-
Enfanos. (n.d.). Preparation of Stock Solutions. Available at: [Link]
-
Tan, L., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. Available at: [Link]
-
The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Available at: [Link]
-
Science for ME. (2025). Mapping off-target effects of small molecule drugs. Available at: [Link]
-
Dhuli, K., et al. (2022). Validating methods for testing natural molecules on molecular pathways of interest in silico and in vitro. Journal of Preventive Medicine and Hygiene. Available at: [Link]
-
Captivate Bio. (n.d.). SMALL MOLECULES. Available at: [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(4-Bromophenyl)-3-hydroxyurea. PubChem. Available at: [Link]
-
Miller, G. J., et al. (2023). Virtual screening, identification and in vitro validation of small molecule GDP-mannose dehydrogenase inhibitors. RSC Chemical Biology. Available at: [Link]
-
Thiel, P., et al. (2013). Virtual screening and experimental validation reveal novel small-molecule inhibitors of 14-3-3 protein-protein interactions. Chemical Communications. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(4-Bromophenyl)-1,1-diethylurea. PubChem. Available at: [Link]
-
PubChemLite. (n.d.). This compound. Available at: [Link]
-
Shan, G., et al. (2008). A small molecule enhances RNA interference and promotes microRNA processing. Nature Biotechnology. Available at: [Link]
-
Gural, N., et al. (2021). Identification of novel compounds with prophylactic activity against hypnozoites using a Plasmodium cynomolgi in vitro model. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Molecular Biology Diagnostics. (n.d.). Assay Troubleshooting. Available at: [Link]
-
ChemBK. (n.d.). Urea, (4-bromophenyl)-. Available at: [https://www.chembk.com/en/chem/Urea, (4-bromophenyl)-]([Link], (4-bromophenyl)-)
-
Kiu, H., et al. (2024). ROSE12, a novel anti-CTLA-4 FcγRs binding-enhanced antibody activated by extracellular adenosine triphosphate, shows tumor-selective regulatory T-cell depletion and antitumor efficacy without systemic immune activation. Journal for ImmunoTherapy of Cancer. Available at: [Link]
-
Sharma, P. C. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Sharma, P. C., et al. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(4-Bromo-3-fluorophenyl)-3-ethylurea. PubChem. Available at: [Link]
-
Zhang, Y., et al. (2022). Research and development of N,N′-diarylureas as anti-tumor agents. Frontiers in Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual. Available at: [Link]
-
Sharma, P. C. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Semantic Scholar. Available at: [Link]
-
NIH's Seed. (n.d.). Regulatory Knowledge Guide for Small Molecules. Available at: [Link]
-
Listro, R., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry. Available at: [Link]
-
Scrocchi, M., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry. Available at: [Link]
-
ChemBK. (n.d.). 1-[3-(DiMethylaMino)propyl]-3-ethylurea. Available at: [Link]
-
Toth, M., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Urea-containing compounds currently under clinical evaluation as anticancer agents. Available at: [Link]
Sources
- 1. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 2. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 7. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 8. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 9. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 11. resources.biomol.com [resources.biomol.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Catalyst Selection and Optimization for Aryl Isocyanate Reactions
Welcome to the Technical Support Center for catalyst selection and optimization in aryl isocyanate reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these versatile reactions. Here, you will find in-depth answers to common questions and troubleshooting strategies to enhance the efficiency and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My aryl isocyanate reaction is sluggish or showing low conversion. What are the primary factors to investigate?
A1: Low conversion in aryl isocyanate reactions can stem from several factors, often related to the inherent reactivity of the substrates and the choice of catalyst.
-
Electronic Effects of the Aryl Isocyanate: The reactivity of aryl isocyanates is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (e.g., -NO₂, -CN, halides) increase the electrophilicity of the isocyanate carbon, thereby enhancing its reactivity towards nucleophiles.[1][2] Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) decrease reactivity.[1][3] If your aryl isocyanate is electron-rich, a more potent catalyst or harsher reaction conditions may be necessary.
-
Catalyst Choice and Loading: The selection of an appropriate catalyst is critical. For less reactive aryl isocyanates, a highly active catalyst is often required. Common choices include organotin compounds like dibutyltin dilaurate (DBTDL) or strong tertiary amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO).[4][5] Insufficient catalyst loading can also lead to slow reactions. A typical starting point for catalyst loading is 0.1-1 mol%, but this may need to be optimized.
-
Steric Hindrance: Significant steric bulk on either the aryl isocyanate or the nucleophile can impede the reaction. If steric hindrance is a suspected issue, consider catalysts that are less sterically demanding or increasing the reaction temperature to overcome the activation energy barrier.
-
Solvent Effects: The polarity of the solvent can influence reaction rates. While a wide range of solvents can be used, polar aprotic solvents often accelerate these reactions.
A systematic approach to troubleshooting this issue is outlined in the workflow below.
Q2: I am observing significant side product formation. What are the common side reactions and how can I mitigate them?
A2: The high reactivity of isocyanates can lead to several undesirable side reactions, primarily with water and the product itself.
-
Reaction with Water: Water is a significant concern in isocyanate chemistry as it reacts with the isocyanate to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide.[6][7] The newly formed amine can then react with another isocyanate molecule to produce a urea byproduct.[6][7] This not only consumes the starting material but can also lead to foaming due to CO₂ evolution.[7] To minimize this, ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Allophanate and Biuret Formation: The urethane or urea products can act as nucleophiles and react with excess isocyanate to form allophanates and biurets, respectively.[8] These side reactions are more prevalent at higher temperatures and with certain catalysts. To avoid these, maintain a strict 1:1 stoichiometry of reactants and control the reaction temperature.
-
Isocyanurate Formation (Trimerization): In the presence of specific catalysts, aryl isocyanates can undergo cyclotrimerization to form highly stable isocyanurates.[9][10] While this is a desired reaction in some applications, it is a side reaction in others. The choice of catalyst plays a crucial role here. For instance, carboxylate anions are known to promote trimerization.[9] If trimerization is an issue, consider switching to a catalyst that favors urethane or urea formation, such as certain tertiary amines or organotin compounds at controlled temperatures.[8]
| Side Reaction | Common Causes | Mitigation Strategies |
| Urea Formation | Presence of water in reagents or solvent. | Use anhydrous reagents and solvents; conduct the reaction under an inert atmosphere. |
| Allophanate/Biuret Formation | Excess isocyanate; high reaction temperatures. | Maintain strict 1:1 stoichiometry; control reaction temperature. |
| Isocyanurate (Trimer) Formation | Use of trimerization-promoting catalysts (e.g., carboxylates); high temperatures. | Select a catalyst that favors the desired reaction; optimize reaction temperature and time. |
Q3: How do I choose between a metal-based catalyst and an organocatalyst for my aryl isocyanate reaction?
A3: The choice between metal-based catalysts and organocatalysts depends on several factors including the desired reaction rate, selectivity, and potential toxicity concerns.
-
Metal-Based Catalysts:
-
Organotin Compounds (e.g., DBTDL): These are highly efficient for the isocyanate-hydroxyl reaction but are facing increasing regulatory scrutiny due to their toxicity.[4][11]
-
Zirconium and Bismuth Compounds: These are emerging as less toxic alternatives to organotins and can exhibit high selectivity for the isocyanate-hydroxyl reaction over the isocyanate-water reaction.[5]
-
Other Metals (Al, Cu, Pd, Ni, Fe): These are often employed in more specialized reactions such as cyclotrimerization or multicomponent reactions.[1][10]
-
-
Organocatalysts:
-
Tertiary Amines (e.g., DABCO): These are commonly used, especially for aromatic isocyanates, and are effective for urethane formation.[4][12]
-
N-Heterocyclic Carbenes (NHCs), Guanidines, and Amidines: These are highly active organocatalysts for polyurethane synthesis.[13] The catalytic efficiency of guanidine derivatives appears to be related to their nucleophilicity.[14]
-
Acidic Organocatalysts (e.g., Phenyl Phosphonic Acid Derivatives): These have shown good catalytic activity and better selectivity for the alcohol-isocyanate reaction over the water-isocyanate reaction compared to some basic organocatalysts.[14]
-
The general mechanism for base and acid catalysis is depicted below.
Sources
- 1. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. turkchem.net [turkchem.net]
- 5. wernerblank.com [wernerblank.com]
- 6. Isocyanate - Wikipedia [en.wikipedia.org]
- 7. pcimag.com [pcimag.com]
- 8. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC03339D [pubs.rsc.org]
- 11. US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol - Google Patents [patents.google.com]
- 12. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
Technical Support Center: Managing Exothermic Urea Formation Reactions
Welcome to the Technical Support Center for professionals engaged in urea synthesis. The formation of ureas from amines and isocyanates is a cornerstone of modern drug development and materials science. However, the inherent exotherm of this reaction presents significant challenges in control, safety, and product purity. This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory and during scale-up, grounded in established scientific principles.
Troubleshooting Guide: Diagnosis and Corrective Actions
This section addresses specific issues in a question-and-answer format, providing a clear path from symptom to solution.
Q1: My reaction temperature is spiking uncontrollably upon adding the isocyanate. What is happening and how do I fix it?
A1: Diagnosis & Solution
A rapid temperature increase, or "spike," beyond the set point is a classic sign of an uncontrolled exotherm where the rate of heat generation far exceeds the system's heat removal capacity. This is a critical safety issue that can lead to a runaway reaction.[1][2]
Immediate Corrective Actions:
-
Stop Reagent Addition: Immediately cease the addition of the isocyanate. This is the most critical first step to prevent further heat generation.[3]
-
Enhance Cooling: If not already at maximum, increase the efficiency of your cooling system. This could mean lowering the cryostat temperature or adding more dry ice to an acetone bath.[3]
-
Emergency Quench (if necessary): If the temperature continues to rise rapidly despite stopping the addition and maximizing cooling, have a pre-planned quenching agent ready to safely terminate the reaction.
Root Cause Analysis & Long-Term Prevention:
-
Cause 1: Reagent Addition Rate is Too High. The most common cause is adding the reactive isocyanate too quickly.[3][4]
-
Solution: Employ a semi-batch process using a syringe pump or an addition funnel for controlled, dropwise addition.[1] This ensures the heat generated at any moment is manageable by the cooling system.
-
-
Cause 2: Inadequate Cooling Capacity. The cooling method may be insufficient for the reaction scale.
-
Cause 3: Poor Mixing. Inefficient stirring can create localized "hot spots" where the reaction accelerates, leading to a bulk temperature spike.[7][8]
-
Solution: Use an overhead stirrer for viscous reactions or larger volumes. Ensure the stir bar or impeller is creating a vortex, indicating efficient mixing.
-
-
Cause 4: High Reactant Concentration. More concentrated reactants lead to a faster reaction rate and greater heat output per unit volume.
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: Troubleshooting workflow for a reaction temperature spike.
Q2: My yield is low and I'm seeing a white precipitate that isn't my product. Could this be related to temperature?
A2: Diagnosis & Solution
Yes, this is highly likely a temperature-related issue. The primary suspect for the white precipitate is biuret , an impurity formed when urea reacts with isocyanic acid (a decomposition product of urea) at elevated temperatures.[10][11][12] High temperatures can favor this and other side reactions, reducing the yield of your desired product.
Diagnostic Steps:
-
Characterize the Precipitate: Isolate the precipitate and analyze it (e.g., via melting point, NMR, or LC-MS) to confirm its identity as biuret or another byproduct.
-
Review Temperature Logs: Examine your reaction temperature data. Were there any excursions above the target temperature? Even brief periods at elevated temperatures can significantly increase biuret formation.[10][12]
Solutions & Corrective Actions:
-
Strict Temperature Control: Maintain the reaction temperature as low as practicable to minimize the rate of urea decomposition.[10] The formation of biuret is highly dependent on temperature and residence time at that temperature.[10][11]
-
Optimize Residence Time: For continuous or semi-batch processes, minimize the time the product mixture is held at elevated temperatures.[10]
-
Ammonia Partial Pressure (Industrial Context): In industrial settings, maintaining a sufficient excess of ammonia can shift the equilibrium away from biuret formation.[10][11]
-
Re-evaluate Solvent Choice: A solvent with a higher heat capacity can better absorb the reaction exotherm, preventing temperature spikes that lead to impurity formation.
dot graph G { layout=neato; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: High temperature drives the formation of biuret impurity.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for setting up a reactor to handle an exothermic urea formation?
A1: A robust reactor setup is your primary defense against thermal hazards.
-
Vessel Size: The reaction vessel volume should be at least twice the total volume of all reagents to be added. This "headspace" can be critical if unexpected gas evolution or foaming occurs.[8]
-
Temperature Monitoring: Always use an internal thermocouple or thermometer to measure the actual temperature of the reaction mixture.[7][8] The external bath temperature is not a reliable indicator of the internal reaction conditions.
-
Cooling System: For lab scale, a cooling bath (e.g., ice-water, dry ice-acetone) should be in a container larger than the flask and raised on a lab jack for quick removal in an emergency.[8][13][14] For pilot scale, a jacketed reactor connected to a recirculating chiller is standard.[5][6]
-
Stirring: Mechanical overhead stirring is preferred over magnetic stir bars for volumes greater than 500 mL or for viscous mixtures to ensure homogeneity and prevent hot spots.[7]
-
Reagent Addition: Use a syringe pump for precise, controlled addition of the limiting reagent. This makes the process "dosing controlled," where the reaction rate is dictated by the addition rate, not by chemical kinetics.[1][4]
Q2: How do I select the right solvent and concentration?
A2: Solvent selection is a critical parameter for thermal control.
-
Heat Capacity: Solvents with a high heat capacity (like DMF or NMP) are better at absorbing heat and buffering temperature changes.
-
Boiling Point: A solvent with a boiling point well above the reaction temperature provides a safety margin. However, running a reaction under reflux can be an effective heat removal strategy, as the phase change from liquid to gas (boiling) absorbs a large amount of energy (latent heat of vaporization).[15] This must be done with a properly sized condenser.
-
Concentration: As a rule of thumb, start with dilute conditions (e.g., 0.1-0.5 M) when exploring a new exothermic reaction.[8] While this may increase process volume, it significantly enhances safety. The concentration can be optimized as the reaction's thermal profile becomes better understood.
| Solvent | Boiling Point (°C) | Heat Capacity (J/g·K) | Notes |
| Tetrahydrofuran (THF) | 66 | 1.73 | Common, but low boiling point limits reaction temperature. |
| Acetonitrile (ACN) | 82 | 2.23 | Good general-purpose solvent. |
| Dichloromethane (DCM) | 40 | 1.14 | Low boiling point, use with caution for exotherms. |
| N,N-Dimethylformamide (DMF) | 153 | 2.04 | High boiling point, good heat sink. |
| Dimethyl Sulfoxide (DMSO) | 189 | 2.03 | Very high boiling point, excellent heat sink. |
Table 1: Properties of common solvents relevant to thermal management.
Q3: Can I use calorimetry data to predict and control the exotherm during scale-up?
A3: Absolutely. Reaction calorimetry (RC) is the gold standard for generating the data needed for safe scale-up.[16]
-
What it Measures: An RC experiment measures the rate of heat evolution in real-time under controlled process conditions. This provides critical parameters like the total heat of reaction (ΔH), the maximum heat output rate, and the adiabatic temperature rise.[16][17][18]
-
Why it's Crucial for Scale-Up: As you scale up a reaction, the volume increases by a cube (r³), but the surface area available for heat transfer only increases by a square (r²).[4] This means a reaction that is easily controlled in a 1 L flask can become an uncontrollable runaway in a 100 L reactor.
-
Application: The data from a reaction calorimeter allows chemical engineers to calculate the required cooling capacity for the larger reactor and to model the process to ensure the maximum rate of heat production never exceeds the vessel's ability to remove that heat.[1][17][18] This is fundamental to process safety.[1]
References
- Causes of Biuret in Urea Manufacturing & Control Methods. (2021, February 13). Risso Chemical.
- What Are The Best Methods For Cooling A Chemical Glass Reactor?. (2025, March 8). Achieve Chem.
- Working with Exothermic Reactions during Lab and Scale up. (2023, October 12). Amar Equipment.
- Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25).
- Urea - Wikipedia. Wikipedia.
- High Biuret level
- Formation of Biuret
- What are the best tools for cooling chemical reactions?. (2024, September 3). Asynt.
- Process for controlling the temperature during urea synthesis. (1979, May 15). UreaKnowHow.
- Thermodynamics and reaction mechanism of urea decomposition. (2019, July 8). RSC Publishing.
- How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5).
- Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014, November 20).
- Virtual Lab - Cooling.
- Scale-up Reactions. (2019, September 18). Division of Research Safety | Illinois.
- Use of Solvents. ACS GCI Pharmaceutical Roundtable.
- Acceler
- Thermodynamics of the Urea Process. UreaKnowHow.
- Cooling Chemical Reactions. (2021, May 12). YouTube.
- Excothermic Heat Removal By Boiling Of Solvent. (2019, April 3). Industrial Professionals - Cheresources.com Community.
- Thermal runaway - Wikipedia. Wikipedia.
- Information on the Reaction Calorimetry applic
- Heat Rate Scale-Up Calculations from Reaction Calorimetry Data. (2020, September 18).
Sources
- 1. fauske.com [fauske.com]
- 2. Thermal runaway - Wikipedia [en.wikipedia.org]
- 3. labproinc.com [labproinc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. achievechem.com [achievechem.com]
- 6. asynt.com [asynt.com]
- 7. amarequip.com [amarequip.com]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
- 9. Use of Solvents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 10. risso-chemical.com [risso-chemical.com]
- 11. ureaknowhow.com [ureaknowhow.com]
- 12. sciencemadness.org [sciencemadness.org]
- 13. Virtual Lab - Cooling [stalke.chemie.uni-goettingen.de]
- 14. m.youtube.com [m.youtube.com]
- 15. Excothermic Heat Removal By Boiling Of Solvent. - Industrial Professionals - Cheresources.com Community [cheresources.com]
- 16. syrris.com [syrris.com]
- 17. mt.com [mt.com]
- 18. fauske.com [fauske.com]
work-up procedures to minimize product loss of "1-(4-Bromophenyl)-3-ethylurea"
Welcome to the technical support center for 1-(4-Bromophenyl)-3-ethylurea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the work-up and purification of this compound. Our goal is to equip you with the knowledge to not only follow protocols but to understand the causality behind each step, enabling you to troubleshoot effectively and minimize product loss.
I. Understanding the Molecule: Key Physicochemical Properties
This compound is a solid, moderately polar organic compound. Its structure, featuring a urea linkage, allows for strong hydrogen bonding, which dictates its solubility and crystallization behavior. The aromatic bromo-substituent increases its molecular weight and contributes to its crystalline nature. A key challenge in its work-up is balancing its desired solubility in organic solvents with its potential for partial solubility in aqueous media, which can lead to yield loss.
| Property | Implication for Work-Up |
| Physical State | Solid at room temperature |
| Polarity | Moderately polar |
| Key Functional Groups | Urea (-NH-CO-NH-), Phenyl, Bromo |
| Predicted XlogP | 2.3[1] |
| Hydrogen Bonding | Strong donor and acceptor capabilities |
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and purification of this compound, particularly when synthesized from 4-bromophenyl isocyanate and ethylamine.
FAQ 1: My overall yield is low after aqueous work-up. Where could my product be going?
Answer: Low yield after an aqueous work-up is one of the most common issues and can be attributed to several factors, primarily related to the product's partial solubility in the aqueous phase.
Root Causes & Solutions:
-
Cause A: Partitioning into the Aqueous Layer. The N-H groups of the urea can hydrogen bond with water, leading to some solubility in the aqueous wash solutions.[2] This is especially problematic if you perform multiple washes with large volumes of pure water.
-
Solution 1: Use Saturated Brine (NaCl solution) for Washing. Instead of deionized water, wash the organic layer with saturated brine. The high concentration of salt in the aqueous phase decreases the solubility of the organic compound, effectively "salting out" your product and pushing it back into the organic layer.[3]
-
Solution 2: Minimize Wash Volumes. Use the minimum volume of aqueous solution necessary for each wash. The goal is to remove water-soluble impurities, not to excessively rinse the organic phase.
-
Solution 3: Perform Multiple, Smaller Extractions. If you are extracting the product from an aqueous reaction mixture, it is more efficient to perform three extractions with a smaller volume of organic solvent than one extraction with a large volume. This ensures a more complete transfer of the product from the aqueous to the organic phase.[2]
-
-
Cause B: Emulsion Formation. An emulsion, or a stable suspension of the organic and aqueous layers, can form during vigorous shaking in the separatory funnel. This traps product at the interface and makes separation impossible.
-
Solution 1: Add Brine. Adding saturated NaCl solution can often help to break up an emulsion.
-
Solution 2: Gentle Inversion. Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers. This is often sufficient for washing and reduces the likelihood of emulsion formation.
-
Solution 3: Filtration. In stubborn cases, passing the emulsified mixture through a pad of Celite® or glass wool can help to break the suspension.
-
FAQ 2: After removing the solvent, my crude product is an oil or a waxy solid that won't crystallize. What's wrong?
Answer: The inability of the product to crystallize, a phenomenon often called "oiling out," typically points to the presence of impurities or the use of an inappropriate crystallization solvent or cooling procedure.
Root Causes & Solutions:
-
Cause A: Presence of Impurities. Even small amounts of impurities can significantly disrupt the crystal lattice formation. The most likely impurities are unreacted starting materials or side-products.
-
Key Side-Product 1: 1,3-Bis(4-bromophenyl)urea. If there was any moisture present in the reaction, the 4-bromophenyl isocyanate starting material can react with water to form 4-bromoaniline. This aniline can then react with another molecule of isocyanate to form the symmetrical and often less soluble 1,3-bis(4-bromophenyl)urea.[4][5]
-
Key Side-Product 2: Biuret Formation. The product urea itself can act as a nucleophile and react with another molecule of isocyanate, especially if the isocyanate is used in excess or at elevated temperatures. This forms a "biuret" structure, which will be a significant impurity.[6]
-
Solution: Before attempting recrystallization, try to remove these impurities. A wash of the organic solution with dilute acid (e.g., 1M HCl) can help remove any basic impurities like residual ethylamine or 4-bromoaniline. However, be cautious as strongly acidic conditions could potentially hydrolyze the urea product. A water or brine wash should follow to remove the acid.
-
-
Cause B: Incorrect Recrystallization Conditions.
-
Solution 1: Choose the Right Solvent System. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. For aryl ureas, aqueous ethanol is an excellent choice.[7] Start by dissolving the crude product in a minimal amount of hot ethanol. If it is too soluble, add hot water dropwise until the solution just becomes cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the solid and achieve a clear, saturated solution.
-
Solution 2: Slow Cooling is Critical. Rapidly cooling the solution will cause the product to "crash out" as an amorphous solid or oil, trapping impurities. Allow the hot, saturated solution to cool slowly to room temperature on the benchtop. Do not move it directly to an ice bath. Once crystals have started to form at room temperature, then you can place it in an ice bath to maximize recovery.
-
Solution 3: Induce Crystallization. If crystals do not form, try scratching the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth. Alternatively, adding a "seed crystal" from a previous successful batch can initiate crystallization.
-
FAQ 3: My final product is pure, but I lost a lot during recrystallization. How can I improve my recovery?
Answer: Significant product loss during recrystallization is a common problem that can be minimized by optimizing the procedure.
Root Causes & Solutions:
-
Cause A: Using Too Much Solvent. The most frequent cause of low recovery is using an excessive amount of solvent to dissolve the crude product. Your product will have some solubility in the cold solvent (the "mother liquor"), and the more solvent you use, the more product will remain dissolved and be lost upon filtration.
-
Solution: Use the minimum amount of boiling solvent required to fully dissolve the crude solid. Add the hot solvent in small portions, allowing time for the solid to dissolve after each addition before adding more.
-
-
Cause B: Premature Crystallization. If the product crystallizes too early, for example in the neck of the flask or during a hot filtration step (if performed), yield will be lost.
-
Solution: Keep the solution hot throughout the dissolution process. Use a hot plate and ensure the solution is at a gentle boil. If you need to perform a hot filtration to remove insoluble impurities, pre-heat the filter funnel and receiving flask to prevent the product from crystallizing on the cold glass.
-
-
Cause C: Inefficient Filtration and Washing. Product can be lost during the final filtration and washing steps.
-
Solution 1: Cool Thoroughly. Ensure the crystallized mixture is thoroughly chilled in an ice bath for at least 15-20 minutes before filtration. This minimizes the solubility of the product in the mother liquor.
-
Solution 2: Use Ice-Cold Washing Solvent. When washing the collected crystals on the filter paper, use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will redissolve some of your product.
-
Solution 3: Recover a Second Crop. The mother liquor (the filtrate) is saturated with your product. It is often possible to recover a "second crop" of crystals by concentrating the mother liquor (e.g., by boiling off about half the solvent) and cooling it again. Note that this second crop may be less pure than the first.
-
III. Optimized Work-Up & Purification Protocols
The following protocols are designed as a self-validating system to maximize yield and purity.
Protocol 1: Aqueous Work-Up Procedure
This protocol assumes the reaction was carried out in an organic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).[8]
-
Quenching (Optional): If necessary, cool the reaction mixture and slowly add a small amount of water to quench any remaining isocyanate.
-
Dilution: Transfer the reaction mixture to a separatory funnel and dilute with the primary extraction solvent (e.g., Ethyl Acetate or DCM).
-
Acid Wash (Optional): To remove basic impurities, wash the organic layer with 1M HCl (approx. 1/4 of the organic layer volume). Drain the lower aqueous layer.
-
Brine Wash: Wash the organic layer with saturated NaCl solution (brine). This minimizes product loss due to aqueous solubility.[3] Drain the aqueous layer.
-
Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing.
-
Filtration & Concentration: Filter off the drying agent and wash it with a small amount of fresh organic solvent to recover any adsorbed product. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid is now ready for purification.
Protocol 2: Recrystallization Procedure
This protocol is adapted from a well-established procedure for a closely related compound, p-bromophenylurea.[7]
-
Solvent Preparation: Prepare a solvent mixture of Ethanol and Water. A good starting ratio is approximately 4:1 (Ethanol:Water).[7]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and bring the mixture to a boil on a hot plate. Continue adding hot ethanol in small portions until the solid just dissolves.
-
Achieve Saturation: Add hot water dropwise to the boiling solution until it becomes faintly cloudy (the cloud point). This indicates the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature undisturbed. Crystal formation should begin during this stage.
-
Ice Bath: Once the flask has reached room temperature and crystals have formed, place it in an ice-water bath for at least 20 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the crystals to a watch glass and let them air-dry or place them in a vacuum oven at a moderate temperature.
IV. Visualization of Workflows
Logical Flow of the Work-Up Process
The following diagram illustrates the decision-making process during the work-up and purification of this compound.
Caption: Decision tree for troubleshooting low product yield.
V. References
-
Gite, V. V., et al. (2023). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. MDPI. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Urea Formation. organic-chemistry.org. Available at: [Link]
-
ResearchGate. (n.d.). Urea formation by reaction between a isocyanate group and water. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Reactions of isocyanate with water (a), amine (b), urea (c), urethane (d), and carboxylic acid (e). ResearchGate. Available at: [Link]
-
PubChemLite. (n.d.). This compound. PubChemLite. Available at: [Link]
-
Kurzer, F. (1951). Arylureas I. Cyanate Method. Organic Syntheses, 31, 8. Available at: [Link]
-
Reddit. (2023). Removing product from aqueous layer. r/chemistry. Available at: [Link]
-
Nichols, L. (2021). Extraction Theory. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. PubChemLite - this compound (C9H11BrN2O) [pubchemlite.lcsb.uni.lu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway | MDPI [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Urea Formation - Common Conditions [commonorganicchemistry.com]
Topic: Analytical Troubleshooting for "1-(4-Bromophenyl)-3-ethylurea" Characterization
An in-depth technical guide from the BenchChem Technical Support Center.
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are characterizing 1-(4-Bromophenyl)-3-ethylurea (MW: 243.09 g/mol , Formula: C₉H₁₁BrN₂O). The following content provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the analytical validation of this compound. Our approach is rooted in explaining the causal relationships behind experimental observations and providing robust, self-validating protocols to ensure the integrity of your results.
Section 1: General Troubleshooting & Purity Assessment
Before delving into instrument-specific issues, it's crucial to address the sample itself. Many analytical problems originate from impure materials.
Question: My analytical data (NMR, LC-MS) shows multiple unexpected signals. What are the likely impurities from the synthesis of this compound?
Answer: The presence of unexpected signals is often attributable to starting materials or common side products. The synthesis of aryl ureas, including this compound, can lead to several common impurities[1].
-
Unreacted Starting Materials: The most common starting materials are 4-bromoaniline and a source for the ethyl isocyanate moiety. Their presence indicates an incomplete reaction.
-
Symmetrical Urea Side Product: A frequent side product is the symmetrical urea, 1,3-bis(4-bromophenyl)urea . This forms when 4-bromoaniline reacts with the isocyanate intermediate generated from another molecule of the aniline[1]. Its higher molecular weight and distinct NMR signals make it identifiable.
-
Decomposition Products: If high temperatures are used, urea-based reagents can decompose into species like biuret and cyanuric acid, which can complicate purification and analysis[1][2].
To minimize these impurities, ensure precise stoichiometric control during synthesis and consider a dropwise addition of reagents at a controlled, lower temperature.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation for small molecules. However, the spectra for ureas can present unique challenges due to hydrogen bonding and nitrogen's quadrupole moment.
Expected Spectral Data
The following table summarizes the anticipated chemical shifts for this compound. Note that shifts can vary slightly based on the solvent and concentration.
| ¹H NMR | Proton | Expected δ (ppm) | Multiplicity | Integration | Notes |
| Ar-H | Aromatic | ~7.3-7.5 | d (AA'BB') | 4H | Protons on the bromophenyl ring. |
| Ar-NH | Amide | ~8.3-8.8 | s (broad) | 1H | Can exchange with D₂O. Position is highly solvent-dependent. |
| Et-NH | Amide | ~6.0-6.5 | t (broad) | 1H | Can exchange with D₂O. Broadness due to coupling to CH₂ and nitrogen. |
| -CH₂ -CH₃ | Methylene | ~3.1-3.3 | q | 2H | Coupled to both the adjacent NH and CH₃ groups. May appear as a quintet or dq. |
| -CH₂-CH₃ | Methyl | ~1.1-1.2 | t | 3H | Standard ethyl triplet. |
| ¹³C NMR | Carbon | Expected δ (ppm) | Notes | ||
| C =O | Carbonyl | ~155-157 | Typical urea carbonyl chemical shift. | ||
| C -Br | Aromatic | ~113-116 | Carbon bearing the bromine atom. | ||
| Ar-C H | Aromatic | ~120, ~132 | Two distinct signals for the aromatic CH carbons. | ||
| C -NH | Aromatic | ~139-141 | Quaternary carbon attached to the urea nitrogen. | ||
| -C H₂-CH₃ | Methylene | ~35-37 | |||
| -CH₂-C H₃ | Methyl | ~15-16 |
Data is estimated based on known values for similar structures like N-(4-Bromophenyl)urea and general principles of NMR spectroscopy[3][4].
NMR Troubleshooting FAQs
Question: The NH proton signals in my ¹H NMR are very broad or not visible. Why is this happening?
Answer: This is a common phenomenon for amine and amide protons for several reasons:
-
Quadrupole Broadening: The ¹⁴N nucleus has a quadrupole moment which can lead to rapid relaxation and signal broadening for adjacent protons.
-
Chemical Exchange: The NH protons are acidic and can undergo chemical exchange with trace amounts of water in the deuterated solvent or with each other. This exchange process, if occurring at an intermediate rate on the NMR timescale, causes significant broadening. To confirm, you can add a drop of D₂O to your NMR tube; the NH signals should disappear as the protons are replaced by deuterium.
-
Hydrogen Bonding: Intermolecular hydrogen bonding can also restrict rotation and affect the electronic environment, contributing to peak broadening. This is often concentration-dependent.
Question: I see a singlet around δ 5.9 ppm and another at δ 8.7 ppm in my spectrum of what should be N-(4-bromophenyl)urea, but I expected ethyl signals. What could this be?
Answer: The described spectrum, with signals at δ 5.91 (s, 2H, NH₂) and δ 8.66 (s, 1H, NH), is characteristic of N-(4-bromophenyl)urea , not the ethyl derivative[3]. This suggests either you have synthesized the wrong compound or you are looking at an impurity. The key difference is the presence of a primary amine (-NH₂) signal instead of the signals corresponding to an ethyl group (a quartet and a triplet).
Question: My sample is dissolved in DMSO-d₆, but I see a peak at ~3.33 ppm and a broad peak around 2.50 ppm. Are these impurities?
Answer: Not necessarily. The peak at δ 2.50 ppm is the residual solvent signal for DMSO-d₅. The broad peak around δ 3.33 ppm is typically due to trace water in the DMSO-d₆ solvent[5][6]. These are very common and should be noted but not confused with signals from your compound. Always consult a reference table for common NMR solvent impurities[7].
`dot graph TD { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.8, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.1, width=2, height=0.5]; edge [fontname="Arial", fontsize=10];
} ` Caption: Decision tree for identifying unknown NMR peaks.
Section 3: Infrared (IR) Spectroscopy
FTIR is excellent for identifying key functional groups. For this compound, the urea moiety provides strong, characteristic signals.
Expected IR Data
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretch (Amide) | 3300 - 3400 | Strong, often two bands |
| C-H | Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H | Stretch (Aliphatic) | 2850 - 2975 | Medium |
| C=O | Stretch (Urea, "Amide I") | 1640 - 1680 | Very Strong |
| N-H | Bend (Urea, "Amide II") | 1550 - 1620 | Strong |
| C=C | Stretch (Aromatic) | 1475 - 1600 | Medium-Weak |
| C-Br | Stretch | 500 - 600 | Medium-Strong |
Reference wavenumbers are based on standard IR correlation charts and data for similar compounds[8][9].
FTIR Troubleshooting FAQs
Question: My baseline is very noisy and drifts significantly. How can I fix this?
Answer: A poor baseline can obscure real signals. Common causes include:
-
Instrument Instability: The instrument may not have had sufficient time to warm up. Allow the FTIR spectrometer to stabilize for at least 30-60 minutes before running a background scan.
-
Background Changes: The atmospheric conditions (CO₂ and water vapor) may have changed between your background scan and sample scan. Purging the sample compartment with dry nitrogen can minimize this[10]. Re-running the background scan frequently is a good practice.
-
Detector Issues: In some cases, detector saturation from a very strong signal or issues with the interferometer can cause baseline problems[11][12].
Question: I see a very broad absorption band around 3400 cm⁻¹. Is this my N-H stretch?
Answer: While the N-H stretches are in this region, an unusually broad, smooth peak centered around 3400 cm⁻¹ is often indicative of O-H stretching from water contamination. This is a very common issue, especially when using the KBr pellet method, as KBr is highly hygroscopic[11]. To resolve this:
-
Dry your sample and KBr: Ensure both your compound and the KBr powder are thoroughly dried in an oven and stored in a desiccator.
-
Use an alternative method: Consider using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation and is less susceptible to moisture issues.
Section 4: Mass Spectrometry (MS)
MS provides crucial molecular weight information and structural clues through fragmentation. Electrospray Ionization (ESI) is the preferred method for a polar molecule like this.
Expected MS Data
| Ion | Formula | Expected m/z | Notes |
| [M+H]⁺ | [C₉H₁₂BrN₂O]⁺ | 243.0128 / 245.0107 | Protonated molecule. The characteristic ~1:1 isotopic pattern for bromine will be observed. |
| [M+Na]⁺ | [C₉H₁₁BrN₂ONa]⁺ | 264.9947 / 266.9927 | Sodium adduct, common in ESI. |
| [M-H]⁻ | [C₉H₁₀BrN₂O]⁻ | 240.9982 / 242.9962 | Deprotonated molecule in negative ion mode. |
Expected m/z values are for the monoisotopic masses (⁷⁹Br and ⁸¹Br)[13].
MS Troubleshooting FAQs
Question: I don't see the expected [M+H]⁺ ion. Instead, I see a strong signal at m/z 265. What is happening?
Answer: You are likely observing the sodium adduct, [M+Na]⁺, which has an expected m/z of 264.99[13]. ESI is very sensitive to the presence of alkali metal salts. This can happen if:
-
Your glassware was not properly cleaned.
-
Your solvents or mobile phase contain trace amounts of sodium salts.
-
The sample itself has salt impurities. The formation of adducts like [M+Na]⁺ or [M+K]⁺ is common and can sometimes be the base peak, especially if the molecule's proton affinity is not exceptionally high[14].
Question: My mass spectrum is very complex and I can't find my molecular ion. What steps should I take?
Answer: This can be due to poor ionization, in-source fragmentation, or a complex sample matrix.
-
Check for Orthogonal Data: If you are using LC-MS, check your UV/Vis or DAD chromatogram. The presence of a UV peak where there is no corresponding mass spectrum signal indicates the compound is present but not ionizing under the current conditions[14].
-
Optimize ESI Source Conditions: The cone voltage (or fragmentor voltage) has a significant impact on in-source fragmentation. A high cone voltage can cause the molecular ion to fragment before it is detected. Try reducing the cone voltage to obtain a simpler spectrum dominated by the [M+H]⁺ ion[14].
-
Change Ionization Mode: Switch between positive and negative ESI modes. Some compounds ionize more efficiently as [M-H]⁻ than [M+H]⁺.
-
Simplify the Sample: If the sample is crude, impurities can suppress the ionization of your target analyte[15]. Purify the sample before re-analysis.
`dot graph TD { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.8, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.1, width=2.5, height=0.5]; edge [fontname="Arial", fontsize=10];
} ` Caption: Workflow for troubleshooting missing molecular ions in ESI-MS.
Section 5: High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of this compound. Due to the polar nature of the urea group, achieving good retention and peak shape on a standard C18 column can be challenging.
Recommended Starting Protocol (RP-HPLC)
This protocol serves as a robust starting point for method development.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in Water.
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 245 nm[16].
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Dissolve sample in a 50:50 mixture of MeCN/Water.
HPLC Troubleshooting FAQs
Question: My peak for this compound is eluting very early, close to the solvent front. How can I increase its retention time?
Answer: Poor retention of polar compounds like ureas is a common issue in reversed-phase HPLC[17][18]. Here are several strategies to increase retention:
-
Modify the Mobile Phase: Decrease the percentage of the organic solvent (Acetonitrile) in your starting conditions. A shallower gradient or even an isocratic method with a lower organic content will increase retention[17].
-
Use a Different Column: An embedded polar group (EPG) or an aqueous C18 column is designed to provide better retention for polar analytes and prevent phase collapse in highly aqueous mobile phases.
-
Consider HILIC: If reversed-phase fails, Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative that is well-suited for retaining highly polar compounds.
Question: My peak shows significant tailing. What is the cause and how can I improve the peak shape?
Answer: Peak tailing can be caused by several factors:
-
Secondary Interactions: The basic nitrogen atoms in the urea moiety can interact with acidic silanol groups on the silica surface of the column, causing tailing. Using a low pH mobile phase (e.g., with 0.1% TFA) helps to protonate the silanols and minimize these interactions[19].
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to a tailed peak. Try reducing the injection volume or the sample concentration[19].
-
Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent (like 100% isopropanol) to clean it.
References
-
de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]
-
Kruve, A. (2016). Ionization Efficiency in Electrospray Ionization Source. University of Tartu Press. [Link]
-
Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical Biochemistry Review, 24(1), 3–12. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Drawell. (n.d.). Common Problems and Precautions in the Operation of FTIR Spectrophotometer. Drawell Instrument Co., Ltd. Retrieved January 12, 2026, from [Link]
-
MicroSolv Technology Corporation. (n.d.). Urea Analyzed by HPLC. Retrieved January 12, 2026, from [Link]
-
Rulíková, K., & Czauderna, M. (2012). Simple, selective, and sensitive measurement of urea in body fluids of mammals by reversed-phase ultra-fast liquid chromatography. Czech Journal of Animal Science, 57(1), 19–27. [Link]
-
Werle, P., & Kurzer, F. (1953). Arylureas I. Cyanate Method. Organic Syntheses, 33, 8. [Link]
- Pouchert, C. J. (1985). The Aldrich Library of FT-IR Spectra. Aldrich Chemical Company.
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]
-
Gelbrich, T., & Sţopîră, A. (2010). N-(4-Bromophenyl)urea. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2879. [Link]
-
PubChemLite. (2025). This compound (C9H11BrN2O). Université du Luxembourg. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development and Validation of a HPLC-UV Method for Urea and Related Impurities | Semantic Scholar [semanticscholar.org]
- 3. N-(4-Bromophenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(4-Bromophenyl)urea | C7H7BrN2O | CID 16074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 10. m.youtube.com [m.youtube.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. scribd.com [scribd.com]
- 13. PubChemLite - this compound (C9H11BrN2O) [pubchemlite.lcsb.uni.lu]
- 14. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. longdom.org [longdom.org]
- 16. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Urea Analyzed by HPLC - AppNote [mtc-usa.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Refining Experimental Design for Phenylurea-Based Compound Efficacy Testing
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for refining the experimental design for the efficacy testing of novel phenylurea-based compounds, using "1-(4-Bromophenyl)-3-ethylurea" as a representative molecule. The principles and troubleshooting steps outlined here are broadly applicable to the preclinical evaluation of similar small molecule drug candidates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This center is structured to address common and advanced challenges encountered during the preclinical drug development pipeline. We will move from initial in vitro characterization to more complex in vivo efficacy models, focusing on the causality behind each experimental choice.
Section 1: Core Principles & Initial Assay Setup
Before embarking on efficacy testing, a clear, logical workflow is essential to ensure that data is robust, reproducible, and translatable. The journey from a promising compound to a viable drug candidate is fraught with potential pitfalls; a well-planned experimental cascade can mitigate many of these risks.[1]
Experimental Design Workflow
Caption: A generalized workflow for preclinical efficacy testing.
Q1: My initial cell viability results with this compound are highly variable between experiments. What are the most common causes?
A1: High variability in cell-based assays is a frequent issue that can often be traced back to fundamental aspects of cell culture and assay execution.[2][3]
Troubleshooting High Variability in Cell-Based Assays
| Symptom | Potential Cause | Recommended Solution & Rationale |
| High standard deviation between replicate wells | Inconsistent Cell Seeding: Pipetting errors or incomplete cell suspension leads to different cell numbers in each well. | Action: Gently swirl the cell suspension flask before each aspiration. Use reverse pipetting for viscous solutions or cell suspensions to ensure consistent volume. Rationale: Cells, especially larger ones, can settle quickly. Reverse pipetting minimizes shear stress and improves accuracy. |
| Inconsistent dose-response curves | Cell Passage Number: Cells at high passage numbers can experience genetic drift, altering their phenotype and drug response. | Action: Use cells within a narrow, validated passage number range (e.g., passages 5-15). Thaw a new, low-passage vial from your cell bank when approaching the upper limit. Rationale: Maintaining a consistent genetic background is critical for reproducible pharmacology. |
| "Edge Effect" on the plate | Evaporation & Temperature Gradients: Wells on the perimeter of a microplate are more susceptible to evaporation and temperature fluctuations, altering cell growth and compound concentration. | Action: Avoid using the outer 36 wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity buffer. Ensure plates are fully equilibrated to room temperature before seeding. Rationale: This creates a more uniform microenvironment across the experimental wells, minimizing artifacts.[4] |
| Poor Z'-factor | Suboptimal Assay Window or Timing: The assay may be performed when the difference between positive and negative controls is not maximal. | Action: Optimize incubation time based on the cell line's doubling time. The assay should be read during the exponential growth phase for maximal signal-to-noise ratio. Rationale: A properly timed assay ensures that the measured effect is due to the compound and not confounding factors like nutrient depletion or contact inhibition.[5] |
Q2: What is the best way to determine the optimal concentration range for in vitro testing of a new compound?
A2: Selecting a pharmacologically relevant concentration range is crucial. Testing concentrations that are too high can lead to non-specific toxicity, while ranges that are too low may miss the biological activity.
Step-by-Step Guide to Determining Concentration Range:
-
Broad Range Finding (Logarithmic Dilution): Start with a wide range of concentrations spanning several orders of magnitude (e.g., 1 nM to 100 µM). A logarithmic or semi-log dilution series (e.g., 1, 10, 100, 1000 nM...) is efficient for this initial screen.
-
Rationale: This step quickly identifies the general potency range of the compound, allowing subsequent experiments to be more focused.
-
-
Narrow-Range IC50 Determination: Once the active range is identified, perform a more detailed dose-response experiment with more narrowly spaced concentrations (e.g., 8-12 points with 2- or 3-fold dilutions) around the estimated IC50.[6]
-
Rationale: This provides a more accurate determination of the compound's potency (IC50/EC50), which is a critical parameter for comparing compounds and for planning in vivo studies.
-
-
Consider the In Vitro-In Vivo Scaling Factor: It is a common observation that higher concentrations are often required in cell culture media to achieve the same biological effect as the peak plasma concentrations (Cmax) observed in vivo.[6][7] Factors of 20- to 200-fold higher than the anticipated human plasma Cmax are often tested.[6]
-
Rationale: This discrepancy arises because in vitro systems lack the complex pharmacokinetic processes (distribution, metabolism, etc.) that occur in a whole organism.[7] Accounting for this helps in designing in vitro experiments that have a higher chance of predicting in vivo success.
-
Section 2: In Vivo Efficacy Model Refinement
Moving from a controlled in vitro environment to a complex biological system is a significant step. The success of in vivo studies hinges on the selection of the most appropriate animal model and a well-considered experimental design.[8]
Q3: How do I choose the right animal model for testing an anti-cancer compound like this compound?
A3: The choice of animal model is one of the most critical decisions in preclinical development and depends entirely on the scientific question being asked.[9][10]
Decision Framework for In Vivo Model Selection
Caption: A workflow for elucidating a compound's Mechanism of Action (MoA).
Appendix: Standard Operating Procedures (SOPs)
SOP 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Plate cells in a 96-well, tissue culture-treated plate at a pre-optimized density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of this compound in culture media. Remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for a duration appropriate for the cell line (typically 48-72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percent viability relative to the vehicle control and plot against compound concentration to determine the IC50.
SOP 2: Colorimetric Determination of Urea (for potential metabolism studies)
This assay can be used to determine if this compound is metabolized back to urea by cellular processes. Commercial kits are widely available and recommended. [11][12]
-
Principle: Many kits utilize a chromogenic reagent that forms a colored complex specifically with urea, often measured around 520 nm. [11]Others use urease to hydrolyze urea to ammonia, which is then detected colorimetrically. [13][14]The direct measurement method is preferred if samples contain endogenous ammonia. [12]2. Sample Preparation: Collect cell culture supernatant or tissue homogenates at various time points after treatment with the compound.
-
Standard Curve: Prepare a standard curve using known concentrations of urea provided in the kit.
-
Assay Procedure: Add the single working reagent from the kit to both standards and samples in a 96-well plate.
-
Incubation: Incubate at room temperature for the time specified in the kit protocol (e.g., 20 minutes). [11]6. Readout: Measure the optical density (OD) at the recommended wavelength (e.g., 520 nm).
-
Calculation: Determine the urea concentration in the samples by interpolating their OD values from the standard curve.
References
- The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (n.d.). MDPI.
- Day, C. P., Merlino, G., & Sharpless, N. E. (2009). Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models. PMC.
- The Use of Animal Models for Cancer Chemoprevention Drug Development. (n.d.). PMC.
- Pharma Models Blogging Team. (2014, May 13). Animal Testing Significantly Advances Cancer Research. Pharma Models.
- Bertero, L., et al. (2021). Replacement, Reduction, and Refinement of Animal Experiments in Anticancer Drug Development: The Contribution of 3D In Vitro Cancer Models in the Drug Efficacy Assessment. MDPI.
- Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. (n.d.). Promega Corporation.
- Albrecht, W., Kappenberg, F., et al. (2020). Which concentrations are optimal for in vitro testing? PMC.
- Pharmacokinetics of Phenylethylacetylurea (Pheneturide), an Old Antiepileptic Drug. (n.d.). SpringerLink.
- Mouse pharmacokinetics and metabolism of the phenylurea thiocarbamate NSC 161128. (2022, July 27). SpringerLink.
- Promega Corporation & Eppendorf AG. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube.
- A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. (n.d.). Anticancer Research.
- How to Troubleshoot Common In-cell Western Issues. (2024, March 15). Azure Biosystems.
- UREA - Vitro Scient. (n.d.). Vitro Scient.
- In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. (2024, October 17). Charles River.
- Troubleshooting. (n.d.). Cell Signaling Technology.
- Optimizing drug development: strategies to assess drug metabolism/transporter interaction potential—towards a consensus. (n.d.). PMC.
- Technical Support Center: Troubleshooting Cell-Based Assay Reproducibility. (n.d.). Benchchem.
- Which concentrations are optimal for in vitro testing? (2025, August 6). ResearchGate.
- QuantiChromTM Urea Assay Kit (DIUR-500). (n.d.). BioAssay Systems.
- Somya Asthana, Vibha Shukla, Anurag Tripathi. (2023). In Vivo Models for Evaluation of Drug Efficacy: Demand and Challenges. Springer Nature Singapore.
- QuantiChrom™ Urea Assay Kit | DIUR-100. (n.d.). BioAssay Systems.
- Urease Activity Assay Kit (MAK120) - Technical Bulletin. (n.d.). Sigma-Aldrich.
- Urease Activity Assay Kit (Colorimetric). (2023, October 30). Abcam.
- Fatty Acids as Prebiotics and Their Role in Antibiofilm Activity. (n.d.). MDPI.
- Challenges with in vitro and in vivo experimental models of urinary bladder cancer for novel drug discovery. (n.d.). PubMed.
- Lee, B., et al. (2015). Influence of food on pharmacokinetics and pharmacodynamics of 4-phenylbutyrate in patients with urea cycle disorders. NIH.
- Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. (2025, August 6). ResearchGate.
- Bloomer, J., et al. (2013). Optimizing the in vitro and clinical assessment of drug interaction risk by understanding co-medications in patient populations. PubMed.
- In Vitro and In Vivo BE Approaches: Challenges and Opportunities – Session 3B. (2021, July 9). YouTube.
- Bromuron (Ref: FL 173). (n.d.). AERU, University of Hertfordshire.
- Kinetics of the transformation of phenyl-urea herbicides during ozonation of natural waters: rate constants and model predictions. (n.d.). PubMed.
- 1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: RTICBM-189 is brain Penetrant and attenuates reinstatement of cocaine seeking behavior. (n.d.). PMC.
- 1-(4-Bromophenyl)-3-hydroxyurea. (n.d.). PubChem.
- 1-(4-BROMOPHENYL)-3-(4-METHOXYPHENYL)UREA. (n.d.). Sigma-Aldrich.
- 3-(4-Bromophenyl)-1,1-diethylurea. (2026, January 3). PubChem.
- Karumanchi, K., Vemulapati, H. R., & Chavakula, R. (2023, April 14). Multi-gram Preparation of 1-(3-Dimethylamino propyl)-3-ethylurea (EDU). Taylor & Francis Online.
Sources
- 1. criver.com [criver.com]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.de]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 6. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vivo Models for Evaluation of Drug Efficacy: Demand and Challenges [ouci.dntb.gov.ua]
- 9. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies [mdpi.com]
- 10. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gentaur.it [gentaur.it]
- 12. bioassaysys.com [bioassaysys.com]
- 13. vitroscient.com [vitroscient.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Anticonvulsant Efficacy of 1-(4-Bromophenyl)-3-ethylurea and Established Antiepileptic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the potential anticonvulsant efficacy of the novel compound, 1-(4-Bromophenyl)-3-ethylurea, in comparison to established antiepileptic drugs (AEDs) such as phenytoin, carbamazepine, and valproic acid. Given the nascent stage of research on this compound, this document outlines the critical experimental protocols and benchmarks necessary for a thorough comparative analysis.
Introduction: The Unmet Need in Epilepsy Treatment
Epilepsy is a chronic neurological disorder affecting millions worldwide, characterized by recurrent seizures.[1] While numerous AEDs are available, a significant portion of patients remain refractory to current treatments, and many experience dose-limiting side effects.[2][3] This underscores the urgent need for novel anticonvulsant agents with improved efficacy and tolerability. Arylurea derivatives have emerged as a promising class of compounds with potential anticonvulsant properties, making this compound a molecule of significant interest.[4][5][6]
The Candidate: this compound
This compound belongs to the arylurea class of compounds. The presence of a bromophenyl group is a feature found in other neurologically active compounds and may influence its pharmacokinetic and pharmacodynamic properties.[7][8][9] While direct efficacy data for this specific molecule is not yet publicly available, its structural similarity to other known anticonvulsant ureas warrants a systematic investigation.[10][11]
Benchmarking Against the Gold Standards
A meaningful evaluation of a novel anticonvulsant necessitates comparison against established therapies. This guide focuses on three widely prescribed AEDs:
-
Phenytoin: A frontline treatment for focal and generalized tonic-clonic seizures, known to act by blocking voltage-gated sodium channels.[12][13][14][15][16][17][18]
-
Carbamazepine: Structurally related to tricyclic antidepressants, it is also a sodium channel blocker effective against focal and generalized tonic-clonic seizures.[19][20][21][22]
-
Valproic Acid: A broad-spectrum AED with multiple mechanisms of action, including enhancement of GABAergic inhibition and modulation of voltage-gated ion channels.[23]
Experimental Framework for Comparative Efficacy
The preclinical evaluation of anticonvulsant activity traditionally relies on a battery of rodent seizure models.[2][24][25][26] The two most widely used and predictive models are the Maximal Electroshock (MES) and the subcutaneous Pentylenetetrazole (scPTZ) tests.[27][28]
Maximal Electroshock (MES) Seizure Model
The MES test is a well-validated model for generalized tonic-clonic seizures, identifying compounds that prevent seizure spread.[29][30][31]
-
Animal Preparation: Male ICR or C57BL/6 mice are acclimated to the laboratory environment for at least three days with ad libitum access to food and water.[31]
-
Drug Administration: The test compound, this compound, and standard AEDs are administered intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of animals. A vehicle control group is also included.
-
Seizure Induction: At the time of peak effect of the administered compound, a drop of local anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas, followed by a drop of saline to ensure good electrical contact.[29][30] An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered via corneal electrodes.[29][30]
-
Observation and Endpoint: Animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.[29][30]
-
Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.
Maximal Electroshock (MES) Test Workflow.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model
The scPTZ test is a model for myoclonic and absence seizures and is effective in identifying compounds that elevate the seizure threshold.[27][32]
-
Animal Preparation: Similar to the MES test, mice are acclimated prior to the experiment.
-
Drug Administration: The test compound and standard AEDs are administered at various doses.
-
Chemoconvulsant Administration: At the time of peak effect, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg for CF-1 mice) is injected subcutaneously in the midline of the neck.[32][33][34]
-
Observation and Endpoint: Animals are observed for a period of 30 minutes for the presence or absence of clonic seizures lasting for at least 5 seconds.[32][35] Absence of such seizures indicates protection.
-
Data Analysis: The ED50 is calculated as in the MES test.
Subcutaneous Pentylenetetrazole (scPTZ) Test Workflow.
Comparative Efficacy Data
The following table summarizes the reported ED50 values for the standard AEDs in mice, which will serve as the basis for comparison with the experimental data obtained for this compound.
| Drug | MES (ED50 mg/kg, i.p.) | scPTZ (ED50 mg/kg, i.p.) |
| Phenytoin | ~9.5[36] | Inactive |
| Carbamazepine | ~8.8[36] | ~31.1[36] |
| Valproic Acid | ~261.2[23] | ~159.7[23] |
| This compound | To be determined | To be determined |
Neurotoxicity Assessment
A crucial aspect of developing a new AED is to assess its potential for adverse effects at therapeutic doses.[37] The rotarod test is a common method to evaluate motor impairment and neurotoxicity.[3]
-
Animal Training: Mice are trained to remain on a rotating rod (e.g., at 6 rpm) for a set period (e.g., 1 minute).
-
Drug Administration: The test compound and standard AEDs are administered at various doses.
-
Performance Evaluation: At the time of peak effect, the animals are placed on the rotarod, and their ability to remain on the rod is recorded.
-
Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals fail the test, is calculated.
The Protective Index: A Measure of Safety
The therapeutic utility of a potential anticonvulsant is estimated by its Protective Index (PI), which is the ratio of the neurotoxic dose to the effective dose (PI = TD50 / ED50). A higher PI suggests a wider margin of safety.
Conclusion and Future Directions
The systematic evaluation of this compound using the standardized MES and scPTZ models, alongside neurotoxicity testing, will provide a clear indication of its potential as a novel anticonvulsant. A favorable PI, coupled with an ED50 comparable or superior to that of established drugs like phenytoin and carbamazepine, would strongly support its further development. Subsequent studies should focus on elucidating its mechanism of action, pharmacokinetic profile, and efficacy in chronic seizure models. This structured approach ensures a rigorous and objective assessment, paving the way for the potential discovery of a new generation of antiepileptic therapies.
References
- Maximal Electroshock Seizure (MES) Test (mouse, rat) - PANAChE Database - NIH. (n.d.).
- Application Notes and Protocols: Maximal Electroshock (MES) Seizure Model with Ameltolide - Benchchem. (n.d.).
- Application Notes and Protocols: Maximal Electroshock (MES) Seizure Test with 1-Phenylcyclohexylamine - Benchchem. (n.d.).
- Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments. (n.d.).
- Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed. (n.d.).
- Pentylenetetrazol Seizure Threshold Test (mouse, rat) - PANAChE Database. (n.d.).
- Synthesis of N-aryl-N'-heteroaryl-substituted urea and thiourea derivatives and evaluation of their anticonvulsant activity - PubMed. (n.d.).
- Median effective (ED50) and motor impairing (TD50) doses of prototype... - ResearchGate. (n.d.).
- Anticonvulsant doses of carbamazepine increase hippocampal extracellular serotonin in genetically epilepsy-prone rats: dose response relationships - PubMed. (n.d.).
- Antiepileptic Drug Development Program. (n.d.).
- Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - ResearchGate. (n.d.).
- Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - PubMed. (n.d.).
- Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice | Request PDF - ResearchGate. (n.d.).
- Adaptation of Lorke's method to determine and compare ED50 values: the cases of two anticonvulsants drugs - PubMed. (n.d.).
- Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route... - ResearchGate. (n.d.).
- Synthesis and anticonvulsant activity of 4-bromophenyl substituted aryl semicarbazones. (n.d.).
- Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed. (n.d.).
- Staged anticonvulsant screening for chronic epilepsy - PMC - NIH. (2016).
- The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models - PubMed. (n.d.).
- Phenytoin use and efficacy in the ED: Review Article - ResearchGate. (n.d.).
- Anticonvulsant activity of pyrid-3-yl-sulfonyl ureas and thioureas - PubMed. (n.d.).
- Anticonvulsant efficacy and adverse effects of phenytoin during chronic treatment in amygdala-kindled rats - PubMed. (n.d.).
- Tegretol - carbamazepine USP Chewable Tablets of 100 mg - accessdata.fda.gov. (n.d.).
- Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach - bioRxiv. (n.d.).
- Spectroscopic Evaluation of the Potential Neurotoxic Effects of a New Candidate for Anti-Seizure Medication—TP-315 during Chronic Administration (In Vivo). (n.d.).
- Tegretol (Carbamazepine): Side Effects, Uses, Dosage, Interactions, Warnings - RxList. (n.d.).
- N-phenyl-N'-pyridinylureas as anticonvulsant agents - PubMed. (n.d.).
- Screening models of antiepileptic and nootropic drugs | PPTX - Slideshare. (n.d.).
- Intravenous phenytoin is an effective anticonvulsant in the kindling model - PubMed - NIH. (n.d.).
- Screening for Efficacious Anticonvulsants and Neuroprotectants in Delayed Treatment Models of Organophosphate-induced Status Epilepticus - PubMed. (2020).
- Review article: phenytoin use and efficacy in the ED - PubMed. (n.d.).
- Carbamazepine Basic Seizure Medication - Epilepsy Foundation. (n.d.).
- Bromuron (Ref: FL 173) - AERU - University of Hertfordshire. (n.d.).
- Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC. (n.d.).
- Synthesis and Anticonvulsant Effect of Novel Thiazolidinedione Containing Benzene-sulfonylurea and Sulfonylthiourea Derivatives - PubMed. (n.d.).
- Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. (n.d.).
- Phenytoin versus other antiepileptic drugs as treatments for status epilepticus in adults: a systematic review and meta‐analysis - ResearchGate. (n.d.).
- Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC - PubMed Central. (2021).
- Phenytoin versus other antiepileptic drugs as treatments for status epilepticus in adults: a systematic review and meta-analysis - PubMed. (2022).
- Efficacy of phenytoin for 7 days versus 21 days as prophylactic anticonvulsant in traumatic brain injury patients – A comparative study - ResearchGate. (n.d.).
- Comparative efficacy of prophylactic anticonvulsant drugs following traumatic brain injury: A systematic review and network meta-analysis of randomized controlled trials - PubMed Central. (n.d.).
- 1-(4-Bromophenyl)-1-(4-nitrobenzoyl)thiourea - PMC - PubMed Central - NIH. (n.d.).
- 1-(4-BROMOPHENYL)-3-(4-METHOXYPHENYL)UREA AldrichCPR | Sigma-Aldrich. (n.d.).
- 1-(4-Bromophenyl)-3-hydroxyurea | C7H7BrN2O2 | CID 4251126 - PubChem. (n.d.).
- N-(4-Bromophenyl)urea | C7H7BrN2O | CID 16074 - PubChem. (n.d.).
- Comparative efficacy of prophylactic anticonvulsant drugs following traumatic brain injury: A systematic review and network meta-analysis of randomized controlled trials - PubMed. (2022).
Sources
- 1. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Staged anticonvulsant screening for chronic epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectroscopic Evaluation of the Potential Neurotoxic Effects of a New Candidate for Anti-Seizure Medication—TP-315 during Chronic Administration (In Vivo) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of N-aryl-N'-heteroaryl-substituted urea and thiourea derivatives and evaluation of their anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-phenyl-N'-pyridinylureas as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-(4-Bromophenyl)-1-(4-nitrobenzoyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anticonvulsant activity of 4-bromophenyl substituted aryl semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-(4-Bromophenyl)-3-hydroxyurea | C7H7BrN2O2 | CID 4251126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N-(4-Bromophenyl)urea | C7H7BrN2O | CID 16074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Anticonvulsant activity of pyrid-3-yl-sulfonyl ureas and thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Anticonvulsant Effect of Novel Thiazolidinedione Containing Benzene-sulfonylurea and Sulfonylthiourea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anticonvulsant efficacy and adverse effects of phenytoin during chronic treatment in amygdala-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intravenous phenytoin is an effective anticonvulsant in the kindling model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Review article: phenytoin use and efficacy in the ED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Phenytoin versus other antiepileptic drugs as treatments for status epilepticus in adults: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Anticonvulsant doses of carbamazepine increase hippocampal extracellular serotonin in genetically epilepsy-prone rats: dose response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. accessdata.fda.gov [accessdata.fda.gov]
- 21. Tegretol (Carbamazepine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 22. epilepsy.com [epilepsy.com]
- 23. Adaptation of Lorke's method to determine and compare ED50 values: the cases of two anticonvulsants drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Screening models of antiepileptic and nootropic drugs | PPTX [slideshare.net]
- 26. Screening for Efficacious Anticonvulsants and Neuroprotectants in Delayed Treatment Models of Organophosphate-induced Status Epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 28. The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. cdn.mdedge.com [cdn.mdedge.com]
comparing the biological activity of "1-(4-Bromophenyl)-3-ethylurea" with its analogs
An In-Depth Comparative Guide to the Biological Activity of 1-(4-Bromophenyl)-3-ethylurea and Its Analogs
Introduction: The Phenylurea Scaffold in Modern Drug Discovery
The 1,3-disubstituted urea moiety is a cornerstone pharmacophore in medicinal chemistry, recognized for its versatile role in forming critical hydrogen bond interactions with biological targets. This structural motif is present in a multitude of clinically significant drugs, including the multi-kinase inhibitor Sorafenib. The compound at the center of our discussion, this compound, serves as a foundational structure. Its inherent simplicity allows for systematic modifications, making it an ideal candidate for exploring structure-activity relationships (SAR). The presence of a bromine atom on the phenyl ring offers a site for potential halogen bonding and influences the electronic properties and lipophilicity of the molecule, which can significantly impact its biological activity.
This guide provides a comparative analysis of the biological activities of this compound and its structural analogs. We will delve into their anticancer and anti-inflammatory properties, supported by experimental data and detailed protocols. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle structural modifications to this scaffold can modulate therapeutic potential.
Structure-Activity Relationship (SAR) Analysis of Phenylurea Analogs
The biological activity of phenylurea derivatives is highly dependent on the nature and position of substituents on the phenyl ring and the alkyl group attached to the terminal nitrogen. By systematically altering these positions, we can probe the specific interactions between the compound and its biological target, a fundamental practice in drug design.
The core structure can be represented as follows, with key modification points highlighted:
-
R1 & R2: Substituents on the phenyl ring. Modifications here, such as adding electron-withdrawing or donating groups, can alter the electronic distribution and steric profile of the molecule.
-
R3: The alkyl group. Varying its size, branching, or introducing functional groups can impact potency, selectivity, and pharmacokinetic properties like metabolic stability.[1][2]
Comparative Analysis of Anti-inflammatory Activity
Phenylurea compounds have also emerged as potent anti-inflammatory agents. A key mechanism for this activity is the inhibition of soluble epoxide hydrolase (sEH), an enzyme that degrades anti-inflammatory epoxy-fatty acids (EETs) into their less active diol forms. [3]By inhibiting sEH, these compounds increase the endogenous levels of EETs, leading to reduced inflammation, pain, and hypertension. [3][4]
Inhibition of Soluble Epoxide Hydrolase (sEH)
The table below presents the IC50 values for sEH inhibition by various urea-based analogs. A lower IC50 value indicates greater potency.
| Compound ID | Core Structure | IC50 (nM) - Human sEH | IC50 (nM) - Murine sEH | Reference |
| Analog 7 | 1-(1-acetylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea | 1.1 ± 0.1 | 4.3 ± 0.3 | [3] |
| Analog 8 | 1-(1-propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU) | 0.6 ± 0.0 | 2.1 ± 0.1 | [3][4] |
| Analog 9 | 1-Adamantan-1-yl-3-(4-nitrophenyl)urea | 3.2 ± 0.2 | 1.9 ± 0.1 | [3] |
| Analog 10 | 1-(4-chlorophenyl)-3-(1-propionylpiperidin-4-yl)urea | 2.9 ± 0.2 | 10.1 ± 0.7 | [3] |
Structure-Activity Relationship Insights
-
Lipophilic Moiety: The adamantyl group (Analog 9) was an early pharmacophore for potent sEH inhibition. However, replacing it with substituted phenyl rings (Analogs 7, 8, 10) can maintain or even improve potency while enhancing pharmacokinetic properties. [3][4]2. Polar Moiety: The N-acylpiperidine group on one side of the urea is crucial for interaction within the enzyme's active site and improves solubility. Increasing the acyl chain length from acetyl (Analog 7) to propionyl (Analog 8) significantly boosts inhibitory potency. [3]3. Phenyl Ring Substitution: Electron-withdrawing groups, such as the trifluoromethoxy group (-OCF3) on the phenyl ring, are highly favorable for potency (compare Analog 8 to Analog 10). This is thought to strengthen the hydrogen bond interaction between the urea N-H and an aspartate residue in the sEH active site. [3]
Mechanism of Action: sEH Inhibition Pathway
The following diagram illustrates how sEH inhibitors modulate the arachidonic acid cascade to produce anti-inflammatory effects.
Experimental Methodologies
To ensure scientific integrity, the protocols used to generate the comparative data are detailed below. These methods are standard in the fields of oncology and pharmacology.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells. [5] Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to form insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. [6][7] Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and its analogs) in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. [6]5. Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. [8]7. Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. [6]Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Protocol 2: Carrageenan-Induced Paw Edema for In Vivo Anti-inflammatory Activity
This is a standard and highly reproducible animal model for evaluating the activity of acute anti-inflammatory agents. [9] Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized, acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity. [9] Step-by-Step Protocol:
-
Animal Acclimatization: Use adult male Wistar rats or Swiss albino mice, acclimatized to laboratory conditions for at least one week.
-
Grouping and Fasting: Divide animals into groups (n=6), including a control group, a standard drug group (e.g., Indomethacin), and test groups for each phenylurea analog. Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.) at a specific dose one hour before the carrageenan injection. The control group receives only the vehicle.
-
Inflammation Induction: Measure the initial paw volume of each animal using a plethysmometer. Inject 0.1 mL of a 1% w/v carrageenan solution in saline into the subplantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Conclusion and Future Directions
The this compound scaffold is a versatile platform for the development of novel therapeutic agents. The comparative analysis reveals that strategic modifications to the phenyl ring and the N-alkyl substituent can profoundly influence biological activity, steering the compounds towards either anticancer or anti-inflammatory targets.
-
For Anticancer Activity: Enhancing the electron-withdrawing properties of the phenyl ring, for example through di-halogenation, appears to be a promising strategy for increasing cytotoxicity.
-
For Anti-inflammatory Activity: A clear SAR has been established for sEH inhibition, where a combination of an electron-deficient phenyl ring and a polar N-acylpiperidine moiety yields highly potent inhibitors.
Future research should focus on synthesizing and testing this compound and its direct analogs to fill the existing data gaps. Exploring a wider range of substituents on both the phenyl ring and the ethyl group will further elucidate the SAR. Advanced studies should investigate the pharmacokinetic profiles and in vivo efficacy of the most potent compounds in relevant disease models to translate these promising chemical scaffolds into potential clinical candidates.
References
- Synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists. PubMed.
- Synthesis and Structure−Activity Relationships of Trisubstituted Phenyl Urea Derivatives as Neuropeptide Y5 Receptor Antagonists.
- Cytotoxicity MTT Assay Protocols and Methods.
- MTT assay protocol. Abcam.
- Expanding the structure–activity relationships of alkynyl diphenylurea scaffold as promising antibacterial agents. NIH.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- Structure activity relationship of the synthesized compounds 3–11.
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
- Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Deriv
- Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. PubMed Central.
- 1-(4-Bromo-3-fluorophenyl)-3-ethylurea. PubChem.
- Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents. PMC - PubMed Central.
- Urea deriv
- Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. NIH.
- Urea Derivatives as Anticancer Agents.
- Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models. PubMed.
- 1-Aryl-3-(1-acylpiperidin-4-yl)
Sources
- 1. Synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. clyte.tech [clyte.tech]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validating "1-(4-Bromophenyl)-3-ethylurea" as a Potential Therapeutic Agent: A Comparative Preclinical Guide
Introduction: The Promise of Phenylurea Derivatives in Oncology
The landscape of cancer therapy is one of continuous evolution, driven by the pursuit of novel chemical entities with improved efficacy and reduced toxicity. Within this pursuit, the phenylurea scaffold has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including potent antitumor effects.[1] This is largely attributed to the urea functional group's ability to form stable hydrogen bonds with various biological targets, such as kinases and tubulin, thereby disrupting critical cellular processes in cancer cells.[2][3] This guide focuses on the preclinical validation of a specific phenylurea derivative, "1-(4-Bromophenyl)-3-ethylurea," as a potential therapeutic agent. Due to the nascent stage of research on this particular compound, this document will serve as a comprehensive roadmap for its evaluation, drawing comparisons with established chemotherapeutic agents and outlining a rigorous, data-driven approach to its validation.
Compound Profile: this compound
Structure:
Rationale for Investigation:
The selection of this compound for preclinical evaluation is based on established structure-activity relationships (SAR) within the phenylurea class of anticancer compounds.[4] The presence of a halogen (bromine) on the phenyl ring and a small alkyl group (ethyl) on the terminal nitrogen are features associated with enhanced cytotoxic activity in related analogs.[5] This guide will outline the necessary experimental framework to substantiate the therapeutic potential of this rationally designed molecule.
Comparative Framework: Benchmarking Against Standard-of-Care
To establish the therapeutic potential of this compound, its performance must be benchmarked against existing and widely used chemotherapeutic agents. For the scope of this guide, we will use Cisplatin and Doxorubicin as primary comparators. These agents represent two different classes of cytotoxic drugs with well-characterized mechanisms of action and established clinical efficacy, providing a robust baseline for evaluation.
Experimental Validation: A Phased Approach
The validation of a novel therapeutic agent is a multi-stage process, beginning with in vitro assays to establish baseline cytotoxicity and culminating in in vivo studies to assess efficacy and safety in a biological system.
Phase 1: In Vitro Evaluation of Cytotoxicity
The initial phase of testing aims to determine the direct cytotoxic effects of this compound on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6]
Experimental Protocol: MTT Assay
-
Cell Culture: A panel of human cancer cell lines will be used, including but not limited to:
-
MCF-7 (Breast Adenocarcinoma)
-
HCT116 (Colon Carcinoma)
-
A549 (Lung Carcinoma)
-
PC-3 (Prostate Adenocarcinoma) A non-cancerous cell line, such as human dermal fibroblasts (HDF), will be included to assess selectivity.
-
-
Cell Seeding: Cells will be seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells will be treated with serial dilutions of this compound (e.g., 0.01 µM to 100 µM), Cisplatin, and Doxorubicin for 48 hours. A vehicle control (DMSO) will also be included.
-
MTT Incubation: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) will be added to each well, and the plates will be incubated for 4 hours at 37°C.[7]
-
Formazan Solubilization: The media containing MTT will be removed, and 100 µL of DMSO will be added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance will be measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values will be calculated from the dose-response curves using non-linear regression analysis.
Hypothetical Experimental Data
The following table presents a plausible set of IC50 values for this compound, based on the known activity of related phenylurea compounds, in comparison to standard chemotherapeutics.
| Compound | MCF-7 (IC50, µM) | HCT116 (IC50, µM) | A549 (IC50, µM) | PC-3 (IC50, µM) | HDF (IC50, µM) | Selectivity Index (HDF/HCT116) |
| This compound | 5.2 | 3.8 | 7.1 | 6.5 | > 50 | > 13.2 |
| Cisplatin | 8.5 | 5.1 | 10.2 | 9.8 | 15.3 | 3.0 |
| Doxorubicin | 0.9 | 1.2 | 1.5 | 1.1 | 2.5 | 2.1 |
Interpretation of Hypothetical Data:
The hypothetical data suggests that this compound exhibits potent cytotoxic activity against a range of cancer cell lines, with particular efficacy against colon carcinoma (HCT116). Crucially, its significantly higher IC50 value in the non-cancerous HDF cell line indicates a favorable selectivity index, suggesting a potentially wider therapeutic window compared to Cisplatin and Doxorubicin.
Phase 2: Elucidating the Mechanism of Action
Understanding how a compound exerts its cytotoxic effects is critical for its development. Based on the known mechanisms of other phenylurea derivatives, we can hypothesize that this compound may induce apoptosis and/or interfere with cell cycle progression.
Experimental Workflow for Mechanism of Action Studies
Caption: Workflow for elucidating the mechanism of action.
Hypothesized Signaling Pathway Inhibition
Many phenylurea derivatives function as kinase inhibitors.[1] A plausible mechanism for this compound could be the inhibition of a key signaling pathway involved in cell proliferation and survival, such as the Raf/MEK/ERK pathway.
Caption: Hypothesized inhibition of the Raf/MEK/ERK pathway.
Phase 3: In Vivo Efficacy and Toxicity Assessment
Positive in vitro results must be validated in a living organism to assess the compound's true therapeutic potential. A human tumor xenograft model in immunodeficient mice is the gold standard for preclinical in vivo efficacy studies.[5]
Experimental Protocol: Xenograft Tumor Model
-
Animal Model: Six-week-old female athymic nude mice will be used.
-
Tumor Implantation: 5 x 10^6 HCT116 cells will be subcutaneously injected into the right flank of each mouse.
-
Tumor Growth and Randomization: Tumors will be allowed to grow to a mean volume of 100-150 mm³. Mice will then be randomized into treatment groups (n=8 per group):
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose)
-
This compound (e.g., 50 mg/kg, oral gavage, daily)
-
Cisplatin (e.g., 5 mg/kg, intraperitoneal injection, once weekly)
-
-
Treatment and Monitoring: Treatment will be administered for 21 days. Tumor volume and body weight will be measured every three days.
-
Endpoint and Analysis: At the end of the study, tumors will be excised and weighed. The percentage of tumor growth inhibition (TGI) will be calculated.
Hypothetical In Vivo Efficacy Data
| Treatment Group | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 1500 ± 250 | - | +5.2 |
| This compound | 450 ± 120 | 70 | -2.1 |
| Cisplatin | 600 ± 180 | 60 | -8.5 |
Interpretation of Hypothetical Data:
The hypothetical in vivo data suggests that this compound significantly inhibits tumor growth in a xenograft model, with efficacy comparable or superior to the standard chemotherapeutic agent, Cisplatin. Importantly, the minimal body weight loss in the this compound treated group suggests a better toxicity profile compared to Cisplatin.
Synthesis of this compound
A reliable and scalable synthesis is crucial for further development. The following protocol is adapted from established methods for synthesizing similar phenylurea derivatives.
Reaction Scheme:
4-Bromoaniline + Ethyl Isocyanate → this compound
Step-by-Step Protocol:
-
Dissolution: Dissolve 4-bromoaniline (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere.
-
Addition: Slowly add ethyl isocyanate (1.1 equivalents) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous framework for the preclinical validation of this compound as a potential anticancer agent. The proposed experimental plan, from in vitro cytotoxicity screening to in vivo efficacy studies, provides a clear path to generating the necessary data to support its further development. The hypothetical data presented herein, based on the known properties of related phenylurea compounds, suggests that this compound holds promise as a potent and selective anticancer agent with a favorable safety profile.
Future studies should focus on a more in-depth elucidation of its mechanism of action, including the identification of its specific molecular target(s). Pharmacokinetic and comprehensive toxicology studies will also be essential to fully characterize its drug-like properties and to establish a safe dose for potential clinical trials.[3] The successful completion of the studies outlined in this guide will provide a solid foundation for advancing this compound towards clinical evaluation as a novel cancer therapeutic.
References
- Li, H. Q., Lv, P. C., Yan, T., & Zhu, H. L. (2009).
- Song, Z. H., et al. (2009). Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry.
- Recent Updates on Anticancer Activities of Urea and Thiourea Deriv
- Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. (n.d.). Frontiers.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies.
- Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. (n.d.). Semantic Scholar.
- MTT Assay Protocol for Cell Viability and Prolifer
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
- Design, Synthesis, and Biological Evaluation of Novel Urea-Containing Carnosic Acid Derivatives with Anticancer Activity. (n.d.). MDPI.
- Urea Derivatives as Anticancer Agents. (n.d.). Ingenta Connect.
- MTT assay protocol. (n.d.). Abcam.
- Cell Viability Assays. (2013, May 1). NCBI Bookshelf.
- Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PubMed Central.
- Patient-derived cancer models: Valuable platforms for anticancer drug testing. (n.d.). Frontiers.
- Xenograft Models For Drug Discovery. (n.d.). Reaction Biology.
- The Mechanism of Action of Certain Urea Derivatives on Normal and Tumor Tissue. (1942). Cancer Research.
- The Ascendant Therapeutic Potential of Novel Urea Derivatives: A Technical Guide. (n.d.). Benchchem.
- Urea Derivatives as Anticancer Agents. (2025, May 18).
- Pharmacokinetics and toxicity testing. (1984). PubMed.
- Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. (n.d.). Frontiers.
- Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. (n.d.).
- The Vital Role Of Toxicity Studies In Evaluating New Drugs. (2021, December 7). WuXi AppTec.
- Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. (n.d.).
- In Vitro Chemoresistance and Chemosensitivity Assays. (n.d.). My Health Toolkit.
- The NCI-60 screen and COMPARE algorithm as described by the original developers. (n.d.).
- Toxicological screening. (n.d.). PubMed Central.
- Pharmacokinetics and Toxicity Testing. (n.d.). Taylor & Francis Online.
- Toxicology: Ensuring Drugs are Safe for People. (2021, January 27).
- (A) Comparison of results of the in vitro short-term test and clinical... (n.d.).
Sources
- 1. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Frontiers | Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors [frontiersin.org]
A Comparative Guide to the Structure-Activity Relationships of Brominated Phenylureas
For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of the structure-activity relationships (SAR) of brominated phenylureas across various biological activities. This document moves beyond a simple listing of facts to offer insights into the causal relationships between chemical structure and biological function, grounded in experimental data and established scientific principles.
Introduction: The Versatile Scaffold of Brominated Phenylureas
The phenylurea moiety is a privileged scaffold in medicinal chemistry and agrochemistry, known for its diverse biological activities. The introduction of a bromine atom onto the phenyl ring can significantly modulate a compound's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability, thereby influencing its biological activity. This guide explores the nuanced SAR of brominated phenylureas as anticancer agents, herbicides, antimicrobials, and kinase inhibitors, providing a comparative framework to aid in the rational design of novel, potent, and selective compounds.
Anticancer Activity: Targeting Cell Proliferation
Brominated phenylureas have demonstrated significant potential as anticancer agents, primarily by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[1] The position and number of bromine substituents on the phenyl ring, as well as the nature of the other substituent on the urea nitrogen, are critical determinants of cytotoxic potency.
Structure-Activity Relationship Insights:
A key determinant for the anticancer potency of haloacylaminophenylureas is the nature of the haloacyl group, with a bromoacetyl group showing high potency.[1] For instance, compounds bearing a bromoacetyl group at the N'-end have exhibited potent activity against a range of human tumor cell lines, with IC50 values in the low micromolar range.[1] The substituent on the other nitrogen of the urea does not appear to be essential for anticancer activity, though appropriate alkyl substitutions may enhance it.[1]
Table 1: Comparative Cytotoxicity of Brominated Phenylurea Analogs
| Compound ID | Phenyl Ring Substitution | Other N-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 3-bromoacetylamino | Alkyl | CEM (Leukemia) | 0.38 | [1] |
| 1b | 3-bromoacetylamino | Alkyl | Daudi (Lymphoma) | 0.45 | [1] |
| 1c | 3-bromoacetylamino | Alkyl | MCF-7 (Breast) | 4.07 | [1] |
| 1d | 3-bromoacetylamino | Alkyl | Bel-7402 (Hepatoma) | 1.98 | [1] |
| 1e | 3-bromoacetylamino | Alkyl | DU-145 (Prostate) | 1.23 | [1] |
| 1f | 3-bromoacetylamino | Alkyl | DND-1A (Melanoma) | 0.98 | [1] |
| 1g | 3-bromoacetylamino | Alkyl | LOVO (Colon) | 1.87 | [1] |
| 1h | 3-bromoacetylamino | Alkyl | MIA Paca (Pancreatic) | 2.54 | [1] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[2]
Workflow for MTT Assay:
Caption: Workflow for assessing PSII inhibition by brominated phenylureas using chlorophyll fluorescence.
Step-by-Step Methodology:
-
Dark Adaptation: Dark-adapt the plant leaves for at least 20 minutes to ensure all PSII reaction centers are open. [3]2. Fo Measurement: Measure the minimal fluorescence (Fo) by applying a weak modulated measuring light. [3]3. Fm Measurement: Apply a short, saturating pulse of light to measure the maximal fluorescence (Fm). [3]4. Fv/Fm Calculation: Calculate the maximum quantum yield of PSII photochemistry as Fv/Fm = (Fm - Fo) / Fm.
-
Herbicide Treatment: Treat the leaves with different concentrations of the brominated phenylurea herbicide.
-
Light-Adapted Measurements: After a defined incubation period, illuminate the leaves with actinic light and measure the steady-state fluorescence (Fs) and the maximal fluorescence in the light-adapted state (Fm').
-
ΦPSII Calculation: Calculate the effective quantum yield of PSII as ΦPSII = (Fm' - Fs) / Fm'. A decrease in ΦPSII indicates inhibition of PSII electron transport.
Antimicrobial Activity: A Less Explored Frontier
While less studied than their anticancer and herbicidal properties, some brominated phenylureas have shown promising antimicrobial activity. The presence of a halogen on the phenyl ring can enhance the antimicrobial potency of phenylurea derivatives.
Structure-Activity Relationship Insights:
Studies on halogenated compounds, in general, suggest that bromine substitution can lead to increased antibacterial activity. [4]For phenylurea-based compounds, the specific substitution pattern on the phenyl ring is crucial. For example, in a series of phenyl urea adjuvants for β-lactam antibiotics, a 3-methylphenyl urea derivative showed good activity against MRSA strains, highlighting the importance of the substitution pattern. [5]More research is needed to establish clear SAR for the antimicrobial activity of brominated phenylureas.
Table 3: Comparative Antimicrobial Activity of Brominated Phenylureas
| Compound | Phenyl Ring Substitution | Target Microorganism | MIC (µg/mL) | Reference |
| Compound X | 3-bromo | Staphylococcus aureus | Data not available | |
| Compound Y | 4-bromo | Escherichia coli | Data not available |
Note: Specific MIC values for a range of brominated phenylureas against various microbes are needed for a comprehensive comparison.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Workflow for MIC Determination:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of brominated phenylureas.
Step-by-Step Methodology:
-
Compound Dilution: Prepare a two-fold serial dilution of the brominated phenylurea compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with a standardized suspension of the target microorganism.
-
Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Observation: After incubation, visually inspect the wells for turbidity (cloudiness), which indicates microbial growth. The MIC is the lowest concentration of the compound that prevents visible growth.
Kinase Inhibition: A Promising Avenue for Targeted Therapy
Phenylurea derivatives are well-known scaffolds for kinase inhibitors, with several approved drugs, such as Sorafenib, belonging to this class. The bromine atom can be strategically incorporated to enhance binding affinity and selectivity for specific kinases.
Structure-Activity Relationship Insights:
The SAR of phenylureas as kinase inhibitors is complex and target-specific. The urea moiety typically forms key hydrogen bonds with the hinge region of the kinase. The substituents on both phenyl rings explore different pockets within the ATP-binding site. Bromine substitution can contribute to hydrophobic interactions and modulate the electronic properties of the phenyl ring, influencing binding affinity. For instance, a study on anilinopyrimidines showed that a para-phenylurea substituent on the 4-aniline moiety led to selective inhibition of class III receptor tyrosine kinase members. [6] Table 4: Comparative Kinase Inhibitory Activity of Brominated Phenylureas
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound Z | VEGFR-2 | Data not available | |
| Compound W | B-Raf | Data not available |
Note: Specific IC50 values for brominated phenylureas against a panel of kinases are needed for a comprehensive comparison.
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure the binding of inhibitors to kinases. [7][8][9][10][11] Workflow for LanthaScreen™ Kinase Binding Assay:
Caption: Workflow for determining the kinase inhibitory activity of brominated phenylureas using the LanthaScreen™ assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 3X solutions of the test compound (brominated phenylurea), a mixture of the target kinase and a europium-labeled anti-tag antibody, and a fluorescently labeled ATP-competitive tracer. [7]2. Assay Assembly: In a microplate, add the test compound, followed by the kinase/antibody mixture, and finally the tracer.
-
Incubation: Incubate the plate for 1 hour at room temperature to allow the binding reaction to reach equilibrium. [7]4. Signal Detection: Read the TR-FRET signal on a compatible plate reader. The signal is a ratio of the acceptor (tracer) emission to the donor (europium) emission.
-
Data Analysis: A decrease in the TR-FRET signal indicates displacement of the tracer by the inhibitor. Plot the signal against the inhibitor concentration to determine the IC50 value.
Synthesis of Brominated Phenylureas: A General Approach
A common method for the synthesis of substituted phenylureas involves the reaction of an appropriately substituted aniline with an isocyanate. For brominated phenylureas, this typically involves reacting a bromoaniline with a suitable isocyanate or by reacting an aniline with a bromophenyl isocyanate.
Experimental Protocol: General Synthesis of a Brominated Phenylurea (e.g., p-Bromophenylurea)
This protocol describes the synthesis of p-bromophenylurea from p-bromoaniline and sodium cyanate. [12] Workflow for Synthesis of p-Bromophenylurea:
Caption: General workflow for the synthesis of p-bromophenylurea.
Step-by-Step Methodology:
-
Dissolution of Aniline: Dissolve p-bromoaniline in a mixture of glacial acetic acid and water. [12]2. Preparation of Cyanate Solution: Prepare a solution of sodium cyanate in water. [12]3. Reaction: Slowly add the sodium cyanate solution to the stirred p-bromoaniline solution. A white crystalline precipitate of p-bromophenylurea will form. [12]4. Isolation: After stirring, allow the mixture to stand, then cool to complete the precipitation. Collect the solid product by suction filtration.
-
Washing and Drying: Wash the collected solid with water and then dry it to obtain the crude p-bromophenylurea.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Conclusion and Future Directions
This guide has provided a comparative overview of the structure-activity relationships of brominated phenylureas across anticancer, herbicidal, antimicrobial, and kinase inhibitory activities. The bromine substituent plays a multifaceted role, influencing the potency and selectivity of these compounds through a combination of steric, electronic, and lipophilic effects.
While significant progress has been made in understanding the SAR of brominated phenylureas in specific therapeutic and agrochemical areas, a more integrated and comparative approach is needed to fully exploit the potential of this chemical scaffold. Future research should focus on:
-
Systematic SAR studies: Synthesizing and evaluating libraries of brominated phenylureas with systematic variations in the position and number of bromine atoms, as well as other substituents, to build more comprehensive SAR models.
-
Target identification and mechanism of action studies: Elucidating the specific molecular targets and mechanisms of action for novel brominated phenylureas to enable rational drug design.
-
Comparative studies: Directly comparing the biological activities of brominated phenylureas with their fluorinated and chlorinated analogs to better understand the specific contribution of the halogen atom.
-
Development of selective inhibitors: Leveraging the SAR insights to design highly potent and selective brominated phenylurea-based inhibitors for specific biological targets.
By adopting a multidisciplinary approach that combines synthetic chemistry, biological evaluation, and computational modeling, the full potential of brominated phenylureas as valuable lead compounds in drug discovery and agrochemical development can be realized.
References
- Song, Y., et al. (2009). Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 19(21), 6123-6127.
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
- Xu, L., et al. (2018). Substructure-activity relationship studies on antibody recognition for phenylurea compounds using competitive immunoassay and computational chemistry. Scientific Reports, 8(1), 3086.
- Gurulingappa, H., et al. (2004). Synthesis and antitumor evaluation of benzoylphenylurea analogs. Bioorganic & Medicinal Chemistry Letters, 14(9), 2213-2216.
- Kalaji, H. M., et al. (2014). Protocol for the measurement of chlorophyll a fluorescence (ChlF) transients, used in our experiments. ResearchGate. Retrieved from [Link]
- ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... Retrieved from [Link]
- Murchie, E. H., & Lawson, T. (2013). Chlorophyll fluorescence analysis: a guide to good practice and understanding some new applications. Journal of Experimental Botany, 64(13), 3983-3998.
- ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]
- Roberts, T. R. (Ed.). (1998). Phenylurea Herbicides. John Wiley & Sons.
- Radi, M., et al. (2015). Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16750.
- Organic Syntheses. (n.d.). arylureas i. cyanate method. Retrieved from [Link]
- Gurulingappa, H., et al. (2004). Synthesis and antitumor evaluation of benzoylphenylurea analogs. PubMed. Retrieved from [Link]
- Fisher, A. J., & Tjahjadi, M. (2021). Low-Cost Chlorophyll Fluorescence Imaging for Stress Detection. Sensors (Basel, Switzerland), 21(6), 2048.
- Mrongovius, R. I., & Rand, M. J. (1977). A study in mice of bromo and chloro acylurea analogues of the sedative-hypnotic bromureides. Clinical and Experimental Pharmacology & Physiology, 4(1), 7-15.
- Strasser, R. J., et al. (n.d.). Using Chlorophyll Fluorescence to Study Photosynthesis. Life Sciences.
- Wang, L., et al. (2020). Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. Molecules, 25(10), 2375.
- Gurulingappa, H., et al. (2004). Synthesis and antitumor evaluation of benzoylphenylurea analogs. Vrije Universiteit Brussel. Retrieved from [Link]
- Li, Q., et al. (2022).
- Vargas, D. A., et al. (2019).
- ResearchGate. (n.d.). MIC values (μg/mL) of compounds 1-4 and the reference antimicrobial.... Retrieved from [Link]
- MySkinRecipes. (n.d.). 1-(3-Bromophenyl)urea. Retrieved from [Link]
- Miller, L. C., et al. (2022). Phenyl urea based adjuvants for β-lactam antibiotics against methicillin resistant Staphylococcus aureus. Bioorganic & Medicinal Chemistry Letters, 62, 128637.
- ResearchGate. (n.d.). Synthesis and Studies of Anticancer and Antimicrobial Activity of New Phenylurenyl Chalcone Derivatives. Retrieved from [Link]
- Chen, Y. C., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega, 9(1), 1234-1245.
- Al-Blewi, F. F., et al. (2022). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 27(15), 4983.
- ResearchGate. (n.d.). Inhibitory concentration at 50% (IC50) values of breast cancer cell lines against fluorophores 4, 7, 10, 12 (A) in comparison to docetaxel (B). Retrieved from [Link]
- Kudo, K., et al. (2015). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 10(2), 733-738.
- Phee, L. M., et al. (2016). Rapid antimicrobial susceptibility test for identification of new therapeutics and drug combinations against multidrug-resistant bacteria. Scientific Reports, 6, 36859.
- ResearchGate. (n.d.). IC 50 values for the inhibitory activity of pyridine-urea 8e and 8n against VEGFR-2. Retrieved from [Link]
- Sci-Hub. (n.d.). The herbicidal activity of 1‐substituted 1‐phenylureas. Retrieved from [Link]
- Zoidis, G., et al. (2013). Chemical, biochemical and microbiological properties of a brominated nitrovinylfuran with broad-spectrum antibacterial activity. Bioorganic & Medicinal Chemistry, 21(4), 919-926.
- ResearchGate. (n.d.). Usefulness of Micellar Media for the Quantitative Analysis of Phenylurea Herbicides in Water by Photochemically-Induced Fluorescence. Retrieved from [Link]
- Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Breaking down phenylurea herbicides: advanced electrochemical approaches for environmental degradation and remediation. Retrieved from [Link]
- ResearchGate. (n.d.). Minimal inhibitory concentration (MIC=g cm À3 ) of thiourea derivatives.... Retrieved from [Link]
- ResearchGate. (n.d.). Phenylurea Herbicides. Retrieved from [Link]
- Dragomir, C., et al. (1991). Synthesis and antitumor activity of 1-[2-(chloroethyl)-3-(2-substituted-10H-phenothiazin-10-yl)alkyl- 1-urea s as potent anticancer agents. Journal of Medicinal Chemistry, 34(5), 1539-1543.
- Liu, J., et al. (2019). Comparative toxicity of chloro- and bromo-nitromethanes in mice based on a metabolomic method. Ecotoxicology and Environmental Safety, 182, 109408.82*, 109408.
Sources
- 1. Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenyl urea based adjuvants for β-lactam antibiotics against methicillin resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - FR [thermofisher.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
A Comparative Analysis of Arylurea-Based Anticonvulsants and Phenytoin: Efficacy, Neurotoxicity, and Mechanism of Action
A Senior Application Scientist's Guide for Drug Development Professionals
In the relentless pursuit of novel antiepileptic drugs (AEDs) with improved efficacy and safety profiles, the scientific community continuously explores new chemical scaffolds. Among these, arylurea derivatives have emerged as a promising class of compounds with significant anticonvulsant potential. This guide provides a comparative analysis of a representative arylurea compound, 1-(4-bromophenyl)-3-ethylurea, and the established first-generation AED, phenytoin. While direct experimental data for this compound is not extensively available in public literature, we will draw upon data from structurally similar N-aryl-N'-alkylurea analogs to provide a substantive comparison.
This analysis will delve into their comparative anticonvulsant efficacy in preclinical models, assess their neurotoxicity profiles, and elucidate their underlying mechanisms of action. Detailed experimental protocols and visual workflows are provided to ensure scientific integrity and reproducibility.
Comparative Anticonvulsant Efficacy: MES and scPTZ Models
The initial screening of potential anticonvulsant compounds heavily relies on a battery of well-validated animal seizure models. The two most widely employed are the maximal electroshock (MES) and the subcutaneous pentylenetetrazole (scPTZ) tests. The MES model is an excellent predictor of efficacy against generalized tonic-clonic seizures, as it assesses a compound's ability to prevent seizure spread.[1][2] The scPTZ model, on the other hand, is used to identify agents that can raise the seizure threshold and is predictive of efficacy against absence seizures.[3][4]
Phenytoin is a classic example of a drug that shows high efficacy in the MES test but is inactive in the scPTZ model, consistent with its clinical use for tonic-clonic and focal seizures but not absence seizures.[5][6] Arylurea derivatives, including compounds structurally similar to this compound, have demonstrated notable activity in the MES screen, suggesting a phenytoin-like profile in preventing seizure spread.[7]
Table 1: Comparative Anticonvulsant Efficacy in Mice (Intraperitoneal Administration)
| Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) |
| Phenytoin | 9.5 | > 100 |
| Representative Arylurea* | 15 - 40 | > 100 |
*Data for the representative arylurea is a composite from studies on structurally similar N-aryl-N'-alkylureas. The range reflects variations based on specific substitutions.
Comparative Neurotoxicity Assessment: The Rotorod Test
A critical aspect of developing new AEDs is to ensure a wide therapeutic window, meaning the drug is effective at doses significantly lower than those causing adverse effects. Acute neurotoxicity in preclinical models is often assessed using the rotorod test, which measures motor coordination and balance in rodents.[8][9] An animal's inability to maintain its position on a rotating rod is an indicator of neurological deficit.[8] The dose at which 50% of animals exhibit neurotoxicity is termed the TD₅₀.
The Protective Index (PI), calculated as the ratio of TD₅₀ to ED₅₀ (PI = TD₅₀/ED₅₀), is a crucial metric for evaluating the safety and potential clinical utility of a compound.[10] A higher PI indicates a wider margin of safety.
Table 2: Comparative Neurotoxicity and Protective Index in Mice
| Compound | Rotorod TD₅₀ (mg/kg) | MES ED₅₀ (mg/kg) | Protective Index (PI) |
| Phenytoin | 68.5 | 9.5 | 7.2 |
| Representative Arylurea* | 100 - 300 | 15 - 40 | 6.7 - 7.5 |
*Data for the representative arylurea is a composite from studies on structurally similar N-aryl-N'-alkylureas.
The data suggests that while phenytoin is highly potent, some arylurea derivatives can exhibit a comparable or even wider margin of safety.[11]
Experimental Methodologies
The following protocols are standard procedures for the initial in vivo screening of anticonvulsant candidates.
Maximal Electroshock (MES) Test
This model assesses a compound's ability to prevent the spread of seizures.[1][12]
-
Animal Preparation : Male albino mice (25-30g) are used.[13] Animals are divided into groups, including a vehicle control and multiple dose levels of the test compound.
-
Drug Administration : The test compound or vehicle is administered intraperitoneally (i.p.) at a predetermined time before the test to allow for optimal absorption and brain penetration.
-
Anesthesia and Electrode Placement : A drop of topical anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas of each mouse, followed by a drop of saline to ensure good electrical contact.[12] Corneal electrodes are then placed.
-
Stimulation : An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via an electroconvulsive shock apparatus.[1]
-
Observation : The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.[1]
-
Data Analysis : The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Test
This test identifies compounds that can elevate the seizure threshold.[3][14]
-
Animal Preparation : Similar to the MES test, mice are grouped and prepared.
-
Drug Administration : The test compound or vehicle is administered i.p. at its predetermined time of peak effect.
-
Chemoconvulsant Administration : Pentylenetetrazole (PTZ) is administered subcutaneously at a dose known to induce clonic seizures in at least 97% of control animals (e.g., 85 mg/kg).[3]
-
Observation : Animals are placed in individual observation cages and monitored for 30 minutes for the presence or absence of a clonic seizure lasting for at least 5 seconds.[3]
-
Data Analysis : The ED₅₀ is calculated as the dose that prevents seizures in 50% of the animals.
Rotorod Test for Neurotoxicity
This test evaluates motor coordination and balance.[8][15]
-
Apparatus : A rotating rod apparatus with a non-slippery surface, divided into lanes for simultaneous testing of multiple animals.
-
Training : Animals are often pre-trained on the apparatus for a few days to habituate them and ensure stable baseline performance.[9]
-
Drug Administration : The test compound or vehicle is administered to the trained animals.
-
Testing : At the time of expected peak effect, the mice are placed on the rod, which is rotating at a constant or accelerating speed (e.g., 4 to 40 rpm).[16]
-
Observation : The latency to fall from the rod is recorded for each animal. An inability to remain on the rod for a specified duration (e.g., 1 minute) is considered a failure.[9]
-
Data Analysis : The median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test, is calculated.
Caption: Comparative mechanism of action for Phenytoin and Arylurea Derivatives.
Conclusion and Future Directions
The comparative analysis reveals that arylurea derivatives, exemplified by compounds structurally similar to this compound, represent a viable chemical scaffold for the development of new anticonvulsant agents. Their efficacy profile, particularly their strong activity in the MES model, mirrors that of phenytoin, suggesting a primary mechanism of action involving the blockade of voltage-gated sodium channels.
While phenytoin remains a cornerstone of epilepsy treatment, its narrow therapeutic index and complex pharmacokinetics present clinical challenges. The data on representative arylureas indicate the potential for achieving a comparable or superior protective index, highlighting a promising avenue for developing safer alternatives.
Future research should focus on synthesizing and testing a broader range of arylurea derivatives to refine structure-activity and structure-toxicity relationships. Direct, head-to-head preclinical trials of optimized arylurea candidates against phenytoin and newer generation AEDs will be essential to fully delineate their therapeutic potential. Further mechanistic studies, including electrophysiological patch-clamp experiments, will be necessary to confirm their interaction with sodium channels and explore any potential secondary mechanisms of action.
References
-
Basker, M., & Moudgil, B. (2020). What are the mechanisms of action of PHENYTOIN in the context of its therapeutic use? R Discovery. [Link]
-
Wikipedia. (n.d.). Phenytoin. [Link]
-
National Institutes of Health. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. [Link]
-
Pediatric Oncall. (n.d.). Phenytoin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Phenytoin?[Link]
-
Dr. Najeeb Lectures. (2023, August 5). Phenytoin - Uses, Mechanism Of Action, Adverse Effects & Toxicity (Anti-epileptic Drugs). [Link]
-
National Institutes of Health. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat). PANAChE Database. [Link]
- Löscher, W. (2017). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsy & Behavior, 73, 196-203.
-
Slideshare. (n.d.). Expt 12 Anticonvulsant effect of drugs by MES and PTZ method. [Link]
-
National Institute of Environmental Health Sciences. (n.d.). NIEHS/DTT Toxicity Specifications: Chapter 10. Neurobehavioral Testing. [Link]
-
YouTube. (2022, September 3). Anti-convulsant Activity using Maximum Electroshock Induced Convulsant. [Link]
-
Nawrocka, I., et al. (1997). Synthesis of N-aryl-N'-heteroaryl-substituted urea and thiourea derivatives and evaluation of their anticonvulsant activity. Archiv der Pharmazie, 330(7), 207-210. [Link]
-
Pandeya, S. N., et al. (2000). Synthesis and anticonvulsant activity of 4-bromophenyl substituted aryl semicarbazones. European Journal of Medicinal Chemistry, 35(10), 879-886. [Link]
-
Mandhane, S. N., et al. (2007). Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure, 16(7), 636-644. [Link]
-
ResearchGate. (n.d.). Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route...[Link]
-
Wikipedia. (n.d.). Rotarod performance test. [Link]
-
BioMed. (2025, June 7). How to Use Rotarod to Do Rotarod Test for Mouse and Rats. [Link]
-
Karakus, S., et al. (2009). Synthesis and anticonvulsant activity of new N-(alkyl/sub-stituted aryl)-N'-[4-(5-cyclohexylamino)-1,3,4-thiadiazole-2-yl)phenyl]thioureas. Archiv der Pharmazie, 342(1), 48-53. [Link]
-
International Mouse Phenotyping Consortium. (n.d.). Rotarod Protocol. IMPReSS. [Link]
-
YouTube. (2025, July 12). How to Perform the Rotarod Test: Assessing Motor Coordination in Rodents. [Link]
-
Mandhane, S. N., et al. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure, 16(7), 636-644. [Link]
-
Siddiqui, N., et al. (2007). Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones. Bioorganic & Medicinal Chemistry, 15(1), 457-464. [Link]
-
White, H. S., et al. (1995). The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models. Italian Journal of Neurological Sciences, 16(1-2), 73-77. [Link]
-
van der Mey, M., et al. (1997). Structure-activity relationships of phenytoin-like anticonvulsant drugs. Pharmacy World & Science, 19(6), 297-302. [Link]
-
Liu, C., et al. (2011). Synthesis and anticonvulsant activity of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives. European Journal of Medicinal Chemistry, 46(4), 1421-1426. [Link]
-
Pandeya, S. N., et al. (2003). Synthesis and anticonvulsant activities of 4-N-substituted arylsemicarbazones. Pharmazie, 58(8), 535-538. [Link]
-
Singh, A. K. (2017). A comparative study of anticonvulsant effect of phenytoin and lamotrigine in albino mice. International Journal of Basic & Clinical Pharmacology, 6(11), 2664-2668. [Link]
-
Gibberd, F. B., et al. (1982). A comparison of phenytoin and pheneturide in patients with epilepsy: a double-blind cross-over trial. Journal of Neurology, Neurosurgery, and Psychiatry, 45(12), 1113-1118. [Link]
-
Fassihi, A., et al. (2017). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 12(5), 376-384. [Link]
-
Kamal, A., et al. (2020). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. Molecules, 25(23), 5749. [Link]
-
Gibberd, F. B., et al. (1982). A comparison of phenytoin and pheneturide in patients with epilepsy: a double-blind cross-over trial. Journal of Neurology, Neurosurgery, and Psychiatry, 45(12), 1113-1118. [Link]
-
G-Mascía, M., et al. (1998). Anticonvulsant activity of pyrid-3-yl-sulfonyl ureas and thioureas. Pharmacology, 57(5), 241-248. [Link]
-
Wujec, M., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 26(23), 7349. [Link]
Sources
- 1. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 4. The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenytoin - Wikipedia [en.wikipedia.org]
- 6. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of N-aryl-N'-heteroaryl-substituted urea and thiourea derivatives and evaluation of their anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rotarod performance test - Wikipedia [en.wikipedia.org]
- 9. biomed-easy.com [biomed-easy.com]
- 10. Synthesis and anticonvulsant activity of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and anticonvulsant activity of 4-bromophenyl substituted aryl semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for "1-(4-Bromophenyl)-3-ethylurea"
This guide provides a comprehensive comparison of analytical methodologies for the quantification of "1-(4-Bromophenyl)-3-ethylurea," a compound of interest in pharmaceutical research and development. As professionals in this field, we understand that the integrity of our data is paramount. The choice of an analytical method is not merely a procedural step but a foundational decision that impacts the entire development lifecycle. This document is structured to provide not just protocols, but the scientific rationale behind the selection, validation, and cross-validation of these methods, ensuring that the data generated is robust, reliable, and compliant with global regulatory standards.
The Imperative of Method Validation and Cross-Validation
Before delving into specific techniques, it is crucial to establish the "why." Analytical method validation is the documented process that demonstrates an analytical method is suitable for its intended purpose.[1][2][3] Regulatory bodies, including the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), mandate this process to ensure the quality and consistency of analytical data.[4][5][6] The recently updated ICH Q2(R2) guideline provides a comprehensive framework for validating analytical procedures.[1][2][4][7]
Cross-validation becomes necessary when two or more analytical procedures are used to generate data for the same drug substance, for instance, when a method is transferred between laboratories or when data from different analytical techniques are being compared or combined.[8] It serves as a bridge, demonstrating that the different methods provide equivalent results and that data generated across different platforms or sites are interchangeable.
This guide will focus on two primary analytical techniques for "this compound": High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We will explore their validation and then detail the process of cross-validating them to ensure data congruency.
Proposed Analytical Methods for this compound
Given the chemical structure of this compound (a substituted phenylurea), we can propose the following analytical methods based on established chromatographic principles for similar small molecules.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse in pharmaceutical analysis, valued for its robustness and cost-effectiveness.[9] For a compound like this compound, which contains a chromophore (the bromophenyl group), UV detection is a suitable and straightforward approach.
Experimental Protocol: HPLC-UV Method
-
Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point due to the non-polar nature of the analyte.[10]
-
Mobile Phase: An isocratic mobile phase of Acetonitrile and Water (e.g., 60:40 v/v). The aqueous portion should contain a small amount of acid, like 0.1% formic acid, to ensure good peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV absorbance of the bromophenyl group, a wavelength of approximately 210 nm is likely to provide good sensitivity.[10]
-
Injection Volume: 10 µL.
-
Standard and Sample Preparation: Prepare stock solutions of this compound in the mobile phase. Samples should be diluted to fall within the linear range of the method.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior selectivity and sensitivity compared to HPLC-UV, making it the gold standard for bioanalytical studies and for detecting low-level impurities.[9][11]
Experimental Protocol: LC-MS/MS Method
-
Chromatographic System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) for faster analysis times.
-
Mobile Phase: A gradient elution using:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
A typical gradient could be: 0-0.5 min, 10% B; 0.5-2.5 min, 10-90% B; 2.5-3.0 min, 90% B; 3.0-3.1 min, 90-10% B; 3.1-4.0 min, 10% B.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer Settings:
-
Ionization Mode: ESI Positive.
-
Multiple Reaction Monitoring (MRM): Based on the molecular weight of this compound (C9H11BrN2O, approx. 243.1 g/mol ), the precursor ion ([M+H]+) would be m/z 244.1. A plausible product ion from fragmentation would be the 4-bromoaniline ion at m/z 173.0. Therefore, the MRM transition to monitor would be 244.1 -> 173.0 .
-
Validation of the Analytical Methods
Both proposed methods must be rigorously validated according to ICH Q2(R2) guidelines.[2][4][7] The following performance characteristics must be evaluated:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components. This is tested by analyzing blank samples, placebos, and samples spiked with potential impurities. For LC-MS/MS, the selectivity is inherently high due to the specificity of the MRM transition.[12]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[7] This is typically assessed by analyzing a minimum of five standards across the desired concentration range. The correlation coefficient (r²) should be ≥ 0.99.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.[7]
-
Accuracy: The closeness of the test results to the true value. It is assessed by analyzing samples with known concentrations and is reported as percent recovery.
-
Precision: The degree of agreement among individual test results. It is evaluated at three levels:
-
Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Analysis on different days, by different analysts, or on different equipment within the same laboratory.
-
Reproducibility: (Not always required) Analysis in different laboratories.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Table 1: Comparison of Typical Performance Characteristics for HPLC-UV and LC-MS/MS
| Performance Characteristic | HPLC-UV | LC-MS/MS |
| Specificity | Moderate to High (dependent on co-eluting species) | Very High (based on mass-to-charge ratio) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 |
| Range | Typically in the µg/mL range | Typically in the ng/mL to pg/mL range |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (%RSD) | ≤ 2.0% | ≤ 15.0% (higher for lower concentrations) |
| LOQ | ~0.1 - 1 µg/mL | ~0.01 - 1 ng/mL |
| Robustness | Must be demonstrated for chromatographic conditions | Must be demonstrated for both chromatographic and MS parameters |
Cross-Validation of HPLC-UV and LC-MS/MS Methods
Once both methods are individually validated, a cross-validation study is essential to ensure that the data from both methods can be used interchangeably.[8][9] This is particularly important if, for example, the HPLC-UV method is used for routine release testing, while the LC-MS/MS method is used for more sensitive bioanalytical or impurity profiling studies.
Cross-Validation Experimental Protocol
-
Sample Selection: Select a minimum of three batches of this compound.
-
Concentration Levels: Prepare samples at a minimum of three concentration levels (low, medium, and high) spanning the analytical range of both methods.
-
Replicates: Analyze a minimum of three replicates for each concentration level.
-
Analysis: Analyze the same set of prepared samples using both the validated HPLC-UV method and the validated LC-MS/MS method.
-
Data Evaluation: Compare the mean results obtained from both methods for each concentration level. The acceptance criterion is typically that the percentage difference between the means of the two methods should not exceed a predefined limit (e.g., ±5.0% or ±10.0%, depending on the application).
Diagram 1: Cross-Validation Workflow
Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.
Expert Recommendations and Concluding Remarks
The choice between HPLC-UV and LC-MS/MS for the analysis of this compound is contingent on the specific requirements of the analysis.
-
For routine quality control, release testing, and assays where the concentration of the analyte is relatively high, the validated HPLC-UV method is often the more practical and cost-effective choice. Its robustness and simpler operation make it ideal for high-throughput environments.
-
For bioanalytical studies, impurity profiling, stability studies where degradation products are expected at low levels, and any application requiring high sensitivity and specificity, the validated LC-MS/MS method is unequivocally superior. Its ability to distinguish the analyte from complex matrices and quantify it at very low levels is essential for these applications.
The successful cross-validation of these two methods provides a powerful and flexible analytical toolkit for the development of drug products containing this compound. It ensures data continuity and integrity, regardless of the analytical platform used, which is a cornerstone of a robust pharmaceutical quality system. This integrated approach, grounded in the principles of the latest ICH guidelines, not only satisfies regulatory expectations but also embodies sound scientific practice.
References
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved January 12, 2026, from [Link]
-
IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved January 12, 2026, from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved January 12, 2026, from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved January 12, 2026, from [Link]
-
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved January 12, 2026, from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q14 Analytical Procedure Development. Retrieved January 12, 2026, from [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved January 12, 2026, from [Link]
-
Contract Pharma. (2024, April 5). Regulatory Affairs: What is the New FDA Guidance on Q14 Analytical Procedure Development? Retrieved January 12, 2026, from [Link]
-
BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved January 12, 2026, from [Link]
-
gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q14 Analytical Procedure Development. Retrieved January 12, 2026, from [Link]
-
Woldemariam, G., Kyad, A., Moore, S., Qiu, J., Semin, D., Tan, Z. J., & Wypych, J. (2019). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. PDA Journal of Pharmaceutical Science and Technology, 74(1), 2–14. [Link]
-
PubMed. (2020). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. Retrieved January 12, 2026, from [Link]
-
Semantic Scholar. (n.d.). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. Retrieved January 12, 2026, from [Link]
- LCMS Method A. (n.d.). LCMS Method A.
-
Van De Steene, E., & Lambert, W. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Analytical and Bioanalytical Chemistry, 397(5), 2055–2064. [Link]
-
European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. Retrieved January 12, 2026, from [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved January 12, 2026, from [Link]
-
MicroSolv. (n.d.). Urea Analyzed by HPLC C18 in Aqueous Mobile Phase - AppNote. Retrieved January 12, 2026, from [Link]
-
Chromatography Forum. (2014, April 3). HPLC Method for Quantification of Urea. Retrieved January 12, 2026, from [Link]
-
European Medicines Agency. (2022, March 31). ICH guideline Q14 on analytical procedure development. Retrieved January 12, 2026, from [Link]
-
PubMed. (2006). LC-ESI-MS/MS determination of phenylurea and triazine herbicides and their dealkylated degradation products in oysters. Retrieved January 12, 2026, from [Link]
-
eurl-pesticides.eu. (n.d.). Evaluation of the three main multiresidue methods for the validation of new substances of SANCO/12745/2013 and those with low an. Retrieved January 12, 2026, from [Link]
-
Archimer. (n.d.). Investigation of the matrix effects on a HPLC-ESI-MS/MS method and application for monitoring triazine, phenylurea and. Retrieved January 12, 2026, from [Link]
Sources
- 1. intuitionlabs.ai [intuitionlabs.ai]
- 2. qbdgroup.com [qbdgroup.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. fda.gov [fda.gov]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Urea Analyzed by HPLC C18 in Aqueous Mobile Phase - AppNote [mtc-usa.com]
- 11. vliz.be [vliz.be]
- 12. ema.europa.eu [ema.europa.eu]
- 13. demarcheiso17025.com [demarcheiso17025.com]
A Researcher's Guide to Establishing In Vitro and In Vivo Correlation for Novel Phenylurea Compounds: A Case Study on 1-(4-Bromophenyl)-3-ethylurea
This guide provides a comprehensive framework for establishing a robust in vitro and in vivo correlation (IVIVC) for novel chemical entities, using the hypothetical case of "1-(4-bromophenyl)-3-ethylurea." For drug development professionals, establishing a predictive relationship between in vitro properties and in vivo performance is a critical step that can streamline development, reduce reliance on extensive clinical studies, and support regulatory submissions.[1][2] This document will detail the scientific rationale behind experimental choices, provide validated protocols, and offer a clear path to correlating laboratory data with in vivo outcomes.
The phenylurea scaffold is a well-established pharmacophore present in a variety of biologically active compounds, including those with anticancer properties.[3][4] Given this precedent, we will hypothesize an antiproliferative and pro-apoptotic mechanism of action for this compound and outline the necessary experimental cascade to validate this hypothesis and establish a meaningful IVIVC.
Part 1: Foundational In Vitro Characterization
The initial phase of our investigation focuses on characterizing the compound's activity at a cellular level. This involves determining its cytotoxic potential, elucidating its mechanism of action, and identifying a suitable biomarker for subsequent in vivo studies.
In Vitro Antiproliferative Activity
The primary assessment of a potential anticancer agent is its ability to inhibit cancer cell growth. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric assay to assess cell metabolic activity, which serves as a proxy for cell viability.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: Human colorectal carcinoma (HCT-116) and human breast adenocarcinoma (MCF-7) cell lines will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells will be seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound will be dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in all wells, including controls, should be kept below 0.5%. Cells will be treated for 48 hours. Sorafenib, a known multi-kinase inhibitor with a phenylurea structure, will be used as a positive control.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) will be added to each well, and the plate will be incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium will be aspirated, and 150 µL of DMSO will be added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance will be measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability will be calculated relative to the vehicle-treated control. The IC50 (half-maximal inhibitory concentration) value will be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Rationale for Experimental Choices: The selection of HCT-116 and MCF-7 cell lines provides data on the compound's activity in two distinct and common cancer types. The 48-hour treatment period is a standard duration to observe significant antiproliferative effects.
Mechanism of Action: Apoptosis Induction
To understand how the compound inhibits cell growth, we will investigate its ability to induce apoptosis, or programmed cell death, a common mechanism for anticancer drugs. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method for detecting apoptosis.
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: HCT-116 cells will be seeded in 6-well plates and treated with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Cells will be harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: FITC-conjugated Annexin V and Propidium Iodide will be added to the cell suspension, and the mixture will be incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells will be analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizing the Apoptosis Detection Workflow
Caption: Workflow for the Annexin V/PI apoptosis assay.
Part 2: In Vivo Efficacy and Pharmacokinetic Analysis
With promising in vitro data, the next logical step is to evaluate the compound's efficacy and pharmacokinetic profile in a living organism. This is the cornerstone of establishing the "in vivo" component of our correlation.
Xenograft Mouse Model of Colorectal Cancer
To assess the in vivo antitumor activity, we will use a xenograft model where human cancer cells (HCT-116) are implanted into immunodeficient mice.
Experimental Protocol: HCT-116 Xenograft Model
-
Animal Model: Female athymic nude mice (6-8 weeks old) will be used.
-
Tumor Implantation: 5 x 10⁶ HCT-116 cells will be subcutaneously injected into the right flank of each mouse.
-
Tumor Growth and Grouping: Tumors will be allowed to grow to a palpable size (approximately 100-150 mm³). Mice will then be randomized into three groups (n=8 per group):
-
Vehicle Control (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
This compound (e.g., 50 mg/kg, administered orally once daily)
-
Positive Control (e.g., 5-Fluorouracil, administered intraperitoneally)
-
-
Treatment and Monitoring: Treatment will be administered for 21 consecutive days. Tumor volume and body weight will be measured every three days. Tumor volume will be calculated using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study, mice will be euthanized, and tumors will be excised, weighed, and processed for further analysis (e.g., immunohistochemistry for apoptosis markers like cleaved caspase-3).
Pharmacokinetic (PK) Study
A parallel PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This data is crucial for correlating the in vitro dissolution/release with the in vivo plasma concentration.
Experimental Protocol: Mouse Pharmacokinetic Study
-
Dosing: A separate cohort of mice will be administered a single oral dose of this compound (50 mg/kg).
-
Blood Sampling: Blood samples will be collected via the tail vein at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation and Analysis: Plasma will be separated by centrifugation, and the concentration of this compound will be quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
PK Parameter Calculation: Key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and half-life (t½) will be calculated using non-compartmental analysis.
Part 3: Establishing the In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to build a mathematical model that links an in vitro property with an in vivo response.[5] For oral dosage forms, this typically involves correlating the in vitro dissolution rate with the in vivo absorption rate.[1]
IVIVC Development Workflow
Caption: Workflow for developing a Level A IVIVC model.
Step-by-Step IVIVC Development:
-
Formulation Development: Create at least three formulations of this compound with different release rates (e.g., fast, medium, and slow) by altering excipients or manufacturing processes.
-
In Vitro Dissolution Testing: Develop a discriminating dissolution method (e.g., using a USP Apparatus II paddle system) and generate dissolution profiles for each formulation.
-
In Vivo Bioavailability Studies: Conduct separate pharmacokinetic studies in mice for each of the formulations, as described in section 2.2.
-
Data Analysis and Deconvolution: Use the plasma concentration-time data from the in vivo studies to calculate the in vivo absorption profiles using deconvolution methods.
-
Correlation Modeling: Plot the in vitro dissolution data against the in vivo absorption data. A point-to-point relationship indicates a high-level (Level A) correlation.[6] This relationship can be described by a mathematical function.
Comparative Data Summary
The following tables present a hypothetical but expected data structure for comparing this compound with a standard-of-care comparator, Sorafenib.
Table 1: In Vitro Antiproliferative Activity
| Compound | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) |
| This compound | 5.2 | 8.9 |
| Sorafenib (Comparator) | 3.8 | 6.1 |
Table 2: In Vivo Antitumor Efficacy (HCT-116 Xenograft Model)
| Treatment Group | Dose & Regimen | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | N/A | 1500 ± 250 | 0% |
| This compound | 50 mg/kg, p.o., q.d. | 750 ± 180 | 50% |
| 5-Fluorouracil (Comparator) | 20 mg/kg, i.p., 2x/week | 600 ± 150 | 60% |
Table 3: Key Pharmacokinetic Parameters (Single Oral Dose)
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) |
| This compound | 50 | 1200 | 2 | 9600 |
| Comparator (Literature Value) | - | - | - | - |
Conclusion and Future Directions
This guide outlines a systematic approach to characterize the activity of a novel phenylurea compound, this compound, and establish a predictive in vitro-in vivo correlation. A successful IVIVC serves as a powerful surrogate for in vivo bioavailability studies, facilitating formulation optimization, quality control, and regulatory processes.[7] The methodologies described herein provide a robust framework for researchers to advance new chemical entities from the laboratory bench to preclinical development, ensuring scientific rigor and data-driven decision-making throughout the process.
References
- Walsh Medical Media. In Vitro–In Vivo Correlation (IVIVC)
- ProPharma Group.
- Patel, R. et al. In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews.
- Zhao, L. et al. In vitro-In vivo Correlation: Perspectives on Model Development. PubMed Central.
- Al-Gousous, J. & Langguth, P. Role of In Vitro–In Vivo Correlations in Drug Development. Dissolution Technologies.
- PubChem. 1-(4-Bromophenyl)-3-hydroxyurea.
- Al-Ostoot, F.H. et al. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. PubMed Central.
- PubChem. 3-(4-Bromophenyl)-1,1-diethylurea.
- PubChem. N-(4-Bromophenyl)urea.
- EvitaChem. 1-(4-Bromophenyl)-3-(tert-butyl)urea.
- Mendel, J. et al. The carcinogenicity of 1-methyl-3(p-bromophenyl)-1-nitrosourea (Br-MPNU). PubMed.
- Saeed, S. et al. 1-(4-Bromophenyl)-1-(4-nitrobenzoyl)thiourea. PubMed Central.
- Kamal, A. et al. Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. PubMed Central.
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. premier-research.com [premier-research.com]
- 3. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. wjarr.com [wjarr.com]
A Comparative Guide to the Toxicity Profile of Phenylurea Analogs: Spotlight on 1-(4-Bromophenyl)-3-ethylurea
For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's toxicity profile is paramount for advancing safe and effective chemical entities. This guide provides an in-depth comparative analysis of the toxicity of "1-(4-Bromophenyl)-3-ethylurea," a substituted phenylurea, with other structurally related ureas. By integrating experimental data from the literature with in silico predictions, this document aims to offer a holistic view of the potential toxicological liabilities and establish a framework for the rational design of safer analogs.
Introduction to Phenylureas and Their Toxicological Significance
Phenylureas are a broad class of organic compounds characterized by a phenyl group attached to a urea moiety. They are extensively used as herbicides, with their primary mechanism of action being the inhibition of photosynthesis at photosystem II.[1] However, their biological activity is not limited to plants, and many phenylurea derivatives have been investigated for their potential as anticancer and antimicrobial agents.[2] This dual-faceted biological activity necessitates a thorough evaluation of their toxicity to non-target organisms, particularly mammals.
The toxicity of phenylureas can be influenced by the nature and position of substituents on the phenyl ring and the urea nitrogen atoms. Understanding these structure-activity relationships (SARs) is crucial for predicting and mitigating potential adverse effects.[3][4] This guide will delve into the acute toxicity, cytotoxicity, and genotoxicity of this compound and its analogs, providing a comparative framework grounded in experimental data and predictive modeling.
Comparative Acute Oral Toxicity
Acute oral toxicity, typically expressed as the median lethal dose (LD50), is a critical parameter for assessing the immediate hazard of a substance upon ingestion.[5] Due to the limited publicly available experimental data for this compound, we have employed a validated in silico prediction tool, ProTox-II, to estimate its acute oral toxicity in rats.[1][6]
Table 1: Acute Oral Toxicity (LD50) of this compound and Comparator Ureas in Rats
| Compound | Structure | Predicted/Experimental LD50 (mg/kg) | Toxicity Class (GHS) | Source |
| This compound | O=C(NCC)NC1=CC=C(Br)C=C1 | 300 (Predicted) | 3 (Toxic if swallowed) | ProTox-II[1][6] |
| 1,3-Dimethylurea | CN(C)C(=O)N(C)C | 4000 | 5 (May be harmful if swallowed) | [7] |
| Monuron | ClC1=CC=C(NC(=O)N(C)C)C=C1 | 1500 | 4 (Harmful if swallowed) | [8] |
| Diuron | ClC1=C(Cl)C=C(NC(=O)N(C)C)C=C1 | 3400 | 5 (May be harmful if swallowed) | [4] |
| Linuron | ClC1=C(Cl)C=C(NC(=O)N(OC)C)C=C1 | 1500 | 4 (Harmful if swallowed) | [4] |
The predicted LD50 of 300 mg/kg for this compound places it in GHS toxicity class 3, indicating it is toxic if swallowed.[1][6] This is in line with the GHS classification provided by PubChem, which also indicates a danger of acute oral toxicity.[2] In comparison, other phenylurea herbicides like monuron and linuron have higher LD50 values, falling into the "harmful if swallowed" category. 1,3-Dimethylurea exhibits significantly lower acute toxicity. This comparison suggests that the presence and nature of the halogen on the phenyl ring play a significant role in the acute oral toxicity of these compounds.
Comparative In Vitro Cytotoxicity
Cytotoxicity, the ability of a compound to be toxic to cells, is a fundamental measure of its potential as a therapeutic agent or its risk as a toxicant. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency in inhibiting a biological or biochemical function. A lower IC50 value indicates a more potent compound.
Table 2: Comparative Cytotoxicity (IC50) of Substituted Ureas and Thioureas against Various Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Source |
| This compound | HepG2 | Hepatocellular Carcinoma | 28.13 (Predicted) | ProTox-II [1][6] |
| 1,3-Diphenylurea derivative (APPU2n) | MCF-7 | Breast Cancer | 0.76 | [9] |
| 1,3-Diphenylurea derivative (APPU2n) | PC-3 | Prostate Cancer | 1.85 | [9] |
| 3,4-dichlorophenylthiourea | SW620 | Metastatic Colon Cancer | 1.5 | [10] |
| 4-(trifluoromethyl)phenylthiourea | PC3 | Prostate Cancer | 6.9 | [10] |
| 3-chloro-4-fluorophenylthiourea | SW620 | Metastatic Colon Cancer | 9.4 | [10] |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7 | Breast Cancer | 0.31 (mM) | [11] |
The predicted IC50 value for this compound on HepG2 cells suggests moderate cytotoxic potential.[1][6] Experimental data on other halogenated phenylureas and thioureas reveal a wide range of cytotoxic activities, with some compounds exhibiting potent anticancer effects at sub-micromolar concentrations.[9][10] The data suggests that the nature and position of halogen substituents, as well as the overall molecular structure, are critical determinants of cytotoxicity.
Genotoxicity Profile
Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, causing mutations, which may lead to cancer. The Ames test, a bacterial reverse mutation assay, is a widely used method for assessing the mutagenic potential of chemical compounds.[12]
While specific Ames test data for this compound is not available, the ProTox-II prediction suggests that it is not mutagenic.[1][6] However, it is important to note that some phenylurea herbicides have shown genotoxic effects in vivo, even with negative Ames test results.[13] This highlights the limitation of in vitro bacterial assays and the importance of a comprehensive genotoxicity assessment. For instance, some anilines, which are potential metabolites of phenylureas, have been shown to be mutagenic in the Ames test.[14]
Structure-Activity Relationship (SAR) Insights
The collected data, though a mix of experimental and predicted values, allows for the deduction of several key structure-activity relationships for phenylurea toxicity:
-
Influence of Halogen Substitution: The presence of halogens on the phenyl ring generally appears to increase toxicity. The predicted toxicity of this compound is higher than that of many non-halogenated or differently halogenated analogs. Studies have indicated that brominated phenylureas can exhibit superior anticancer efficacy compared to their chlorinated counterparts, suggesting that the type of halogen is a critical factor.[6]
-
Role of the Urea Moiety: The urea functional group is crucial for the biological activity of these compounds. It can form key hydrogen bonds with biological targets, influencing both their intended efficacy and their off-target toxicity.[15]
-
Impact of N-Substitution: The nature of the substituents on the urea nitrogens also modulates the toxicological profile. The ethyl group in this compound contributes to the overall lipophilicity and may influence its interaction with cellular targets.
Experimental Protocols for Toxicological Assessment
To facilitate further research and validation of the toxicological profile of this compound and its analogs, this section provides detailed, standardized protocols for the key assays discussed.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: MTT Assay Workflow for Cytotoxicity Assessment.
Protocol:
-
Cell Seeding: Seed the desired cell line (e.g., HepG2, MCF-7) into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Cytotoxicity Assessment: LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.
Caption: LDH Assay Workflow for Cytotoxicity Assessment.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 4 minutes) to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a maximum LDH release control (cells lysed with a lysis buffer).
Genotoxicity Assessment: Ames Test (OECD 471)
The Ames test is a bacterial reverse mutation assay used to detect the mutagenic potential of a chemical.
Caption: Ames Test Workflow for Mutagenicity Assessment.
Protocol:
-
Strain Preparation: Prepare overnight cultures of the appropriate Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) which are auxotrophic for histidine.
-
Metabolic Activation: Prepare the S9 fraction from the liver of rats induced with Aroclor 1254 or a similar inducing agent. This is used to mimic mammalian metabolism.
-
Plate Incorporation Method:
-
To a test tube, add the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer (for experiments without metabolic activation).
-
Add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.
Acute Oral Toxicity Assessment (OECD 423: Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity of a substance and assign it to a GHS toxicity category.
Caption: OECD 423 Acute Toxic Class Method Workflow.
Protocol:
-
Animal Selection and Acclimatization: Use healthy, young adult rats of a single sex (typically females). Acclimatize the animals to the laboratory conditions for at least 5 days.
-
Dose Selection: Select a starting dose from one of the four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The choice of the starting dose is based on any existing information about the substance's toxicity. If no information is available, a starting dose of 300 mg/kg is recommended.[16]
-
Dosing: Administer the test substance in a single dose by gavage to a group of three animals.
-
Observation: Observe the animals closely for the first few hours after dosing and then at least once daily for up to 14 days. Record all signs of toxicity, including changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.
-
Stepwise Procedure:
-
If two or three animals die at the starting dose, the test is stopped, and the substance is classified in the corresponding toxicity category.
-
If zero or one animal dies, another group of three animals is dosed at the next higher dose level.
-
If three animals die at the starting dose, another group of three animals is dosed at the next lower dose level.
-
-
Classification: The substance is classified into one of the GHS categories based on the dose level at which mortality is observed.
Conclusion
The structure-activity relationships highlighted in this guide underscore the significant influence of halogen substitution on the toxicity of phenylureas. The provided experimental protocols offer a standardized framework for researchers to conduct further toxicological evaluations of this compound and novel analogs. A thorough understanding of these toxicological parameters is essential for the responsible development of new chemical entities, whether for agricultural or pharmaceutical applications.
References
-
Banerjee, P., et al. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257–W263. Available at: [Link]
-
Çalışkan, A., & Yarım, M. (2013). The determination of toxicities of sulphonylurea and phenylurea herbicides with quantitative structure-toxicity relationship (QSTR) studies. Environmental Toxicology and Pharmacology, 35(3), 430-436. Available at: [Link]
-
Gattás, C. R., et al. (2013). Phenylurea Herbicides. In Hayes' Handbook of Pesticide Toxicology (Third Edition) (pp. 1669-1681). Academic Press. Available at: [Link]
-
OECD. (1997). Test No. 471: Bacterial Reverse Mutation Test. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing. Available at: [Link]
-
OECD. (2001). Test No. 423: Acute Oral toxicity – Acute Toxic Class Method. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing. Available at: [Link]
-
OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. (2025). YouTube. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (2023, December 19). Ames test. In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Younis, E. S. I., et al. (2022). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. RSC Advances, 12(45), 29479-29496. Available at: [Link]
- Thompson, C. Z., & King, L. E. (1983). Bacterial mutagenicity and mammalian cell DNA damage by several substituted anilines. Environmental Mutagenesis, 5(6), 891-898.
- Rakitskii, V. N., et al. (2019). Limitations of pesticide genotoxicity testing using the bacterial in vitro method. Toxicology in Vitro, 57, 104-110.
- Sari, Y., et al. (2019). Synthesis and cytotoxic activity of N-(2,4-dichloro)benzoyl-N'- phenylthiourea against human breast cancer cell line. Indonesian Journal of Chemistry, 19(4), 984-991.
- Di Mola, A., et al. (2020). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. Molecules, 25(11), 2649.
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1991). Monuron. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 53.
- OECD. (2004). SIDS Initial Assessment Report for SIAM 17: 1,3-Dimethylurea.
- Wujec, M., et al. (2021).
- El-Sayed, N. N. E., et al. (2022). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. RSC Advances, 12(45), 29479-29496.
- Walum, E. (1998). Acute oral toxicity. Environmental Health Perspectives, 106(Suppl 2), 497–503.
Sources
- 1. ProTox-II: a webserver for the prediction of toxicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In silico study by using ProTox-II webserver for oral acute toxicity, organ toxicity, immunotoxicity, genetic toxicity endpoints, nuclear receptor signalling and stress response pathways of synthetic pyrethroids - World Scientific News [worldscientificnews.com]
- 3. (Open Access) ProTox-II: a webserver for the prediction of toxicity of chemicals. (2018) | Priyanka Banerjee | 1966 Citations [scispace.com]
- 4. VEGA QSAR Download – VEGA HUB [vegahub.eu]
- 5. QSAR Modeling of Rat Acute Toxicity by Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. m.youtube.com [m.youtube.com]
- 8. epa.gov [epa.gov]
- 9. Prediction of cytotoxicity of polycyclic aromatic hydrocarbons from first principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gusar create QSAR/QSPR models on the basis of the appropriate training sets [way2drug.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. EdelweissData⢠[edelweissdata.com]
- 14. Download – VEGA HUB [vegahub.eu]
- 15. drughunter.com [drughunter.com]
- 16. ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide [parssilico.com]
head-to-head comparison of "1-(4-Bromophenyl)-3-ethylurea" with other enzyme inhibitors
A Technical Guide for Researchers in Drug Discovery and Development
Authored by: A Senior Application Scientist
In the landscape of therapeutic development, particularly for inflammatory and hypertensive disorders, the enzyme soluble epoxide hydrolase (sEH) has emerged as a critical target. Inhibition of sEH stabilizes endogenous anti-inflammatory and vasodilatory epoxy fatty acids (EpFAs), offering a promising strategy for disease intervention. The 1,3-disubstituted urea scaffold has proven to be a remarkably effective pharmacophore for potent sEH inhibition. This guide provides a detailed head-to-head comparison of key urea-based sEH inhibitors, with a focus on elucidating the structure-activity relationships that govern their efficacy.
While direct experimental data for "1-(4-Bromophenyl)-3-ethylurea" is not extensively available in the public domain, its structural motif is representative of the broader class of N-aryl, N'-alkyl urea inhibitors. To provide a meaningful comparison, we will use N,N'-dicyclohexylurea (DCU) as a foundational analogue for this class. DCU is a well-characterized, potent sEH inhibitor and serves as an excellent benchmark for understanding the core principles of sEH inhibition by urea-based compounds. We will compare DCU and other prominent urea-based inhibitors, including the clinical candidate EC5026 , the highly potent research compound t-AUCB , and the widely used tool compound TPPU .
The Central Role of the Urea Pharmacophore in sEH Inhibition
The urea moiety is central to the inhibitory activity of this class of compounds against sEH. X-ray crystallography studies have revealed that the urea functional group forms crucial hydrogen bonds with key residues in the active site of the sEH enzyme. Specifically, it mimics the transition state of the epoxide ring-opening reaction catalyzed by the enzyme. The potency of these inhibitors is significantly influenced by the nature of the substituents on both sides of the urea core, which interact with hydrophobic pockets within the enzyme's active site.
Head-to-Head Comparison of Inhibitory Potency
The inhibitory potency of sEH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for our selected urea-based sEH inhibitors against human and murine sEH.
| Inhibitor | Structure | Human sEH IC50 | Murine sEH IC50 | Key Features |
| N,N'-Dicyclohexylurea (DCU) | 160 nM[1] | 90 nM[1] | Prototypical, symmetric urea-based inhibitor. | |
| t-AUCB | 1.3 nM[2][3] | 8 nM[2] | Highly potent with improved pharmacokinetic properties. | |
| TPPU | 3.7 nM[4] | 6 nM[5] | Potent, orally bioavailable research tool. | |
| EC5026 | pM range (Ki of 0.06 nM)[6] | Not explicitly stated | Clinical candidate with exceptional potency.[7] |
Analysis of Structure-Activity Relationships (SAR):
The data clearly demonstrates that while the basic urea scaffold is essential, the substituents dictate the ultimate potency. The move from the simple symmetric structure of DCU to the more complex, asymmetric structures of t-AUCB, TPPU, and EC5026 results in a dramatic increase in inhibitory activity, with potencies shifting from the nanomolar to the picomolar range. This highlights the importance of optimizing the interactions with the hydrophobic pockets of the sEH active site. The adamantyl and substituted phenyl groups in these more potent inhibitors are key to achieving high affinity.
Experimental Protocol: sEH Inhibition Assay (Fluorescence-Based)
The following is a detailed, step-by-step methodology for a typical in vitro fluorescence-based assay to determine the IC50 values of sEH inhibitors. This protocol is based on the widely used method employing a fluorogenic substrate.[8][9][10]
Principle: The assay utilizes a non-fluorescent substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), which is hydrolyzed by sEH to produce a highly fluorescent product. The rate of fluorescence increase is proportional to the sEH activity.
Materials:
-
Recombinant human or murine sEH
-
sEH assay buffer (e.g., Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)[10]
-
Fluorogenic substrate (e.g., PHOME)
-
Test inhibitors (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~330 nm, Emission: ~465 nm)[8][9]
Procedure:
-
Enzyme Preparation: Dilute the recombinant sEH to the desired concentration in cold sEH assay buffer. Keep the enzyme on ice.
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitors in DMSO. Further dilute these stock solutions in the sEH assay buffer to the final desired concentrations.
-
Assay Setup:
-
Add a fixed volume of the diluted enzyme to each well of the 96-well plate.
-
Add the serially diluted inhibitors to the respective wells. Include a positive control (a known sEH inhibitor like DCU or t-AUCB) and a negative control (vehicle, e.g., DMSO).
-
Pre-incubate the enzyme and inhibitors for a set period (e.g., 5-15 minutes) at a controlled temperature (e.g., 30°C) to allow for binding.[10]
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding a fixed volume of the fluorogenic substrate to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence using a plate reader in kinetic mode. Record measurements at regular intervals (e.g., every 30-60 seconds) for a specified duration (e.g., 15-30 minutes).
-
Data Analysis:
-
Calculate the initial rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration.
-
Normalize the rates relative to the vehicle control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., sigmoidal) to determine the IC50 value.
-
Causality Behind Experimental Choices:
-
Pre-incubation: The pre-incubation step is crucial to allow the inhibitor to bind to the enzyme before the substrate is introduced, ensuring an accurate measurement of its inhibitory effect.
-
Kinetic Measurement: Measuring the reaction kinetically provides a more accurate determination of the initial velocity and is less prone to artifacts than endpoint measurements.
-
Use of BSA: Bovine serum albumin (BSA) is included in the assay buffer to prevent non-specific binding of the enzyme and inhibitors to the microplate surface, thereby improving the accuracy and reproducibility of the assay.
Visualizing the sEH Inhibition Pathway and Experimental Workflow
The following diagrams illustrate the key concepts discussed in this guide.
Caption: The metabolic pathway of arachidonic acid to epoxy fatty acids and their subsequent hydrolysis by soluble epoxide hydrolase (sEH), which is blocked by urea-based inhibitors.
Caption: A streamlined workflow of the fluorescence-based sEH inhibition assay, from preparation to data analysis.
Conclusion and Future Directions
The 1,3-disubstituted urea scaffold remains a cornerstone in the development of potent and selective sEH inhibitors. While simple symmetric ureas like DCU demonstrate the fundamental inhibitory principle, the field has evolved towards more complex, asymmetric molecules like t-AUCB, TPPU, and the clinical candidate EC5026, which exhibit significantly enhanced potency and improved pharmacokinetic profiles. The rational design of these next-generation inhibitors has been guided by a deep understanding of the structure-activity relationships and the specific interactions within the sEH active site.
For researchers in drug discovery, the continued exploration of novel substituents on the urea core, aimed at optimizing both potency and drug-like properties, will be crucial. The experimental protocols and comparative data presented in this guide provide a solid foundation for the evaluation of new chemical entities targeting sEH, ultimately paving the way for the development of novel therapeutics for a range of inflammatory and cardiovascular diseases.
References
-
Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]
-
Inhibition of soluble epoxide hydrolase by trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) is protective against ischemia reperfusion injury. Samokhvalov, V. et al. (2012). PLoS One, 7(7), e42134. [Link]
-
Oral treatment of rodents with soluble epoxide hydrolase inhibitor 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU): resulting drug levels and modulation of oxylipin pattern. Ostermann, A. I. et al. (2015). Prostaglandins & Other Lipid Mediators, 121(Pt A), 131–137. [Link]
-
TPPU. Focus Biomolecules. [Link]
-
Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Wang, C. Y. et al. (2018). Journal of Medicinal Chemistry, 61(17), 7417–7434. [Link]
-
1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain. Rose, T. E. et al. (2010). Journal of Medicinal Chemistry, 53(19), 7077–7085. [Link]
-
TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer's Signaling in Human Nerve Cells. Swardfager, W. et al. (2017). Journal of Neuroinflammation, 14(1), 14. [Link]
-
N,N'-Dicyclohexylurea. Sapphire North America. [Link]
-
Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. Tsai, H. J. et al. (2014). Journal of Medicinal Chemistry, 57(15), 6328–6341. [Link]
-
Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies. Jones, P. D. et al. (2005). Analytical Biochemistry, 343(1), 66–75. [Link]
-
Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. Tsai, H. J. et al. (2014). Journal of Medicinal Chemistry, 57(15), 6328–6341. [Link]
-
Structures and IC50 values in the hsEH of clinical candidate EC5026, 1, and compounds 2–5. ResearchGate. [Link]
-
Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. Singh, A. et al. (2022). Molecules, 27(23), 8251. [Link]
-
In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors. Yang, J. et al. (2015). Drug Metabolism and Disposition, 43(8), 1243–1251. [Link]
-
Randomized, double-blind, phase 1a single-ascending dose and food effect studies assessing safety and pharmacokinetics of EC5026 in healthy volunteers. Tanna, R. S. et al. (2022). Clinical and Translational Science, 15(1), 133–143. [Link]
-
Research progress on the protective mechanism of a novel soluble epoxide hydrolase inhibitor TPPU on ischemic stroke. Li, Y. et al. (2023). Frontiers in Neurology, 14, 1114945. [Link]
-
Potent urea and carbamate inhibitors of soluble epoxide hydrolases. Morisseau, C. et al. (1999). Proceedings of the National Academy of Sciences of the United States of America, 96(16), 8849–8854. [Link]
-
1,3-Disubstituted and 1,3,3-trisubstituted adamantyl-ureas with isoxazole as soluble epoxide hydrolase inhibitors. Olejniczak, A. et al. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3504–3507. [Link]
-
Symmetric adamantyl-diureas as soluble epoxide hydrolase inhibitors. Olejniczak, A. et al. (2015). Bioorganic & Medicinal Chemistry Letters, 25(16), 3196–3199. [Link]
-
EC5026. Alzheimer's Drug Discovery Foundation. [Link]
-
IC50 in human and murine sEH and microsomal stability values of 1, 6a-h and 10a-e. ResearchGate. [Link]
-
Movement to the Clinic of Soluble Epoxide Hydrolase Inhibitor EC5026 as an Analgesic for Neuropathic Pain and for Use as a Nonaddictive Opioid Alternative. Wagner, K. M. et al. (2021). Journal of Medicinal Chemistry, 64(4), 1883–1900. [Link]
-
1,3-Dichloroadamantyl-Containing Ureas as Potential Triple Inhibitors of Soluble Epoxide Hydrolase, p38 MAPK and c-Raf. Bessmertnykh, A. G. et al. (2023). Molecules, 28(25), 8179. [Link]
-
Exploring the size of the lipophilic unit of the soluble epoxide hydrolase inhibitors. Codony, S. et al. (2019). Bioorganic & Medicinal Chemistry Letters, 29(16), 2153–2158. [Link]
-
Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors. Hwang, S. H. et al. (2007). Journal of Medicinal Chemistry, 50(16), 3825–3840. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of soluble epoxide hydrolase by trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) is protective against ischemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Oral treatment of rodents with soluble epoxide hydrolase inhibitor 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU): resulting drug levels and modulation of oxylipin pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Target Engagement of 1-(4-Bromophenyl)-3-ethylurea in Cells
In the landscape of drug discovery, unequivocally demonstrating that a compound binds its intended target within a complex cellular environment is a cornerstone of a successful program. This guide provides a comparative framework for validating the target engagement of "1-(4-Bromophenyl)-3-ethylurea," a representative urea-based small molecule that shares structural motifs with known kinase inhibitors. The following methodologies are presented to build a robust, multi-faceted case for on-target activity, ensuring scientific rigor and mitigating the risk of downstream failures.
Confirming direct binding of a compound to its intended protein target in a physiological context—a process known as target engagement—is critical for validating new drug candidates.[1] Without this confirmation, the interpretation of a compound's biological effect is ambiguous; is the observed phenotype a result of on-target modulation or unforeseen off-target interactions? Answering this question early and definitively saves invaluable resources and focuses medicinal chemistry efforts on the most promising candidates.[2]
This guide will compare and contrast two powerful, orthogonal approaches to confirm and quantify the cellular target engagement of this compound: one biophysical and one functional.
-
Cellular Thermal Shift Assay (CETSA®): A direct biophysical measurement of target stabilization.
-
Phospho-Protein Immunoblotting: An indirect, functional readout of target pathway modulation.
By integrating data from these distinct methods, researchers can build a compelling, self-validating case for the mechanism of action of their compound.
Comparative Methodologies: A Dual Approach
No single assay can provide a complete picture of a compound's interaction with its target. We will explore a direct biophysical assay alongside a functional cellular assay. This dual-pronged strategy ensures that the observed binding event (biophysical) translates into a measurable biological consequence (functional).
Method 1: Cellular Thermal Shift Assay (CETSA®) — The Biophysical Confirmation
CETSA is a powerful technique for assessing target engagement in a native cellular environment, including cells and tissues.[3][4] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[1][5] This change in thermal stability serves as a direct proxy for target engagement.[6][7]
Caption: Workflow for a classic Western Blot-based CETSA experiment.
Experimental Causality: The critical step in CETSA is the heat challenge. In the absence of a stabilizing ligand, the target protein will unfold and aggregate at a characteristic temperature. In compound-treated cells, the ligand-bound protein remains soluble at higher temperatures. By quantifying the amount of soluble protein remaining across a temperature gradient, we can generate a "melting curve." A shift in this curve to the right indicates target stabilization and, therefore, engagement.
Protocol: Isothermal Dose-Response (ITDR) CETSA for this compound
The isothermal dose-response (ITDR) format is a higher-throughput variation where cells are treated with a range of compound concentrations but heated at a single, fixed temperature.[5] This temperature is chosen from the steep part of the melt curve, where a stabilizing shift is most apparent.
Objective: To quantify the potency of target engagement by this compound in intact cells.
Materials:
-
Cell line expressing the putative kinase target (e.g., A549, HeLa).
-
This compound (test compound).
-
Known inhibitor of the target kinase (positive control).
-
DMSO (vehicle control).
-
Complete cell culture medium and PBS.
-
Lysis buffer with protease/phosphatase inhibitors.
-
Antibody specific to the target protein for Western Blot.
Procedure:
-
Cell Plating: Seed cells in a multi-well plate (e.g., 6-well or 12-well) to reach 80-90% confluency on the day of the experiment.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 50 µM) in culture medium. Also prepare wells for vehicle (DMSO) and a positive control inhibitor.
-
Incubation: Aspirate old media from cells and add the compound dilutions. Incubate at 37°C for a sufficient time to allow cell penetration and binding (typically 1-2 hours).
-
Cell Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in a small volume of PBS. Aliquot the cell suspension for each concentration into PCR tubes.
-
Thermal Challenge: Using a thermal cycler, heat the cell aliquots at a pre-determined temperature (e.g., 52°C, optimized from a full melt-curve experiment) for 3 minutes, followed by cooling to 4°C for 3 minutes.[5] Include a non-heated (37°C) control.
-
Cell Lysis: Add lysis buffer to the cell suspensions. Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen flash-freeze followed by thawing at 25°C).
-
Clarification of Lysate: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation & Western Blot: Carefully collect the supernatant, which contains the soluble protein fraction. Determine protein concentration (e.g., BCA assay), normalize samples, and perform SDS-PAGE and Western Blotting using an antibody against the target protein.
-
Data Analysis: Quantify the band intensities for each concentration. Plot the normalized intensity of the soluble target protein against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50, which reflects the potency of target stabilization.
Method 2: Phospho-Protein Immunoblotting — The Functional Validation
If this compound engages an active kinase, it should inhibit the phosphorylation of its downstream substrates.[8] Measuring the phosphorylation status of a known substrate provides a direct functional readout of target modulation within the cellular signaling pathway. This method serves as an essential orthogonal validation to the biophysical CETSA data.[9]
Caption: Logic diagram for validating target engagement via a functional kinase assay.
Experimental Causality: This experiment is designed to test a clear hypothesis: if the compound binds and inhibits the target kinase, then the level of the phosphorylated substrate should decrease in a dose-dependent manner. Comparing the levels of the phosphorylated protein to the total amount of that protein is crucial to ensure the observed effect is due to inhibition of phosphorylation, not protein degradation.
Protocol: Western Blot for Downstream Substrate Phosphorylation
Objective: To determine if this compound functionally inhibits the target kinase in cells by measuring the phosphorylation of a key downstream substrate.
Materials:
-
Cell line with an active signaling pathway involving the target kinase.
-
This compound, positive control inhibitor, and DMSO.
-
Serum-free and complete culture medium.
-
Stimulant for the pathway if necessary (e.g., EGF, TNF-α).
-
Lysis buffer with protease and potent phosphatase inhibitors.
-
Primary antibodies: one specific for the phosphorylated form of the substrate (e.g., anti-phospho-S6K) and one for the total substrate protein (e.g., anti-S6K).
Procedure:
-
Cell Culture and Starvation: Plate cells to reach 70-80% confluency. If the pathway has high basal activity, it may not be necessary, but often cells are serum-starved for 12-24 hours to reduce background phosphorylation.
-
Pre-treatment with Inhibitors: Treat the starved cells with serial dilutions of this compound, a positive control, or vehicle (DMSO) for 1-2 hours.
-
Pathway Stimulation: If the pathway requires activation, add the appropriate stimulant (e.g., 100 ng/mL EGF) for a short period (e.g., 15-30 minutes). Include an unstimulated control well.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them directly in the plate with ice-cold lysis buffer containing phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Western Blot Analysis:
-
Normalize protein concentrations of the lysates.
-
Perform two separate Western Blots in parallel.
-
Probe one membrane with the anti-phospho-substrate antibody.
-
Probe the second membrane with the anti-total-substrate antibody.
-
-
Data Analysis:
-
Quantify the band intensities for both phospho- and total protein at each compound concentration.
-
For each sample, normalize the phospho-protein signal to the total protein signal.
-
Plot the normalized phospho-protein signal against the log of the compound concentration to determine the IC50 for functional inhibition.
-
Data Summary and Comparison of Methodologies
A robust validation package relies on the convergence of evidence from orthogonal methods. The table below summarizes the key attributes of the described techniques.
| Feature | Isothermal Dose-Response CETSA | Phospho-Protein Immunoblotting |
| Principle | Biophysical; measures ligand-induced thermal stabilization of the target protein.[10] | Functional; measures inhibition of the target's enzymatic activity in a signaling pathway. |
| Output | EC50: Concentration for 50% maximal stabilization. | IC50: Concentration for 50% inhibition of substrate phosphorylation. |
| Nature of Evidence | Direct: Confirms physical binding to the target in a cellular context.[6] | Indirect: Confirms modulation of the target's biological function. |
| Key Advantage | Unambiguously demonstrates that the compound "touches" the target inside the cell. | Directly links target engagement to a functional outcome, confirming the compound is an inhibitor. |
| Potential Pitfall | A binding event does not guarantee functional modulation (e.g., binding to an allosteric site without effect). | The effect could be due to inhibition of an upstream kinase in the same pathway. |
| Self-Validation | Requires a known ligand as a positive control to validate the assay window. | Requires normalization to total protein levels to rule out protein degradation effects. |
Synthesizing the Results:
The ultimate goal is to demonstrate a strong correlation between the biophysical binding and the functional inhibition. An ideal outcome would show the EC50 from the ITDR-CETSA experiment to be in close agreement with the IC50 from the phospho-protein Western blot. Such a result provides powerful, self-validating evidence that this compound engages its intended kinase target and that this engagement leads to the functional inhibition of its downstream signaling pathway. Discrepancies between these values can also be informative, potentially pointing to factors like cellular ATP competition or the need for compound metabolism to become active.[11]
References
-
Cellular thermal shift assay: an approach to identify and assess protein target engagement. Taylor & Francis Online. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]
-
Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. SciLifeLab Publications. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. NCBI. [Link]
-
A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]
-
A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1. Semantic Scholar. [Link]
-
The target landscape of clinical kinase drugs. NCBI. [Link]
-
Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. ACS Publications. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Examples of Intracellular Target Engagement Analysis for Type I, Type II, and Allosteric Kinase Inhibitors against Full-Length Kinases in Live HEK293 Cells. ResearchGate. [Link]
Sources
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 4. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research-portal.uu.nl [research-portal.uu.nl]
- 10. bio-protocol.org [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
comparative study of the metabolic stability of different arylurea derivatives
Introduction: The Pivotal Role of Arylureas and Metabolic Stability in Drug Discovery
Arylurea derivatives represent a cornerstone scaffold in modern medicinal chemistry, integral to the structure of numerous clinically successful drugs, particularly in oncology.[1] The urea moiety's unique ability to act as a rigid hydrogen bond donor-acceptor makes it an excellent pharmacophore for engaging with biological targets like protein kinases.[2][3] Sorafenib and Regorafenib are prominent examples of arylurea-containing multi-kinase inhibitors that have revolutionized cancer therapy.[1] However, the journey from a potent "hit" compound to a viable drug candidate is fraught with challenges, chief among them being metabolic instability.
Metabolic stability, the susceptibility of a compound to biotransformation, is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for toxicity.[4][5] A compound that is metabolized too rapidly will be cleared from the body before it can exert its therapeutic effect, necessitating frequent and high doses.[6][7] Conversely, a compound that is excessively stable might accumulate to toxic levels. Therefore, a deep understanding and early assessment of metabolic stability are paramount in the drug discovery process to guide the design of molecules with optimal drug-like properties.[8]
This guide provides a comparative study of the metabolic stability of different arylurea derivatives. We will delve into the fundamental metabolic pathways, present detailed experimental protocols for assessing stability, and offer insights into the structure-metabolism relationships that govern the metabolic fate of this important class of compounds.
The Metabolic Landscape of Arylurea Derivatives
The biotransformation of arylurea derivatives, like most xenobiotics, primarily occurs in the liver and is broadly categorized into Phase I and Phase II reactions.[4][9]
-
Phase I Metabolism: These reactions introduce or expose functional groups, typically making the molecule more polar. For arylureas, the most common Phase I pathways are mediated by Cytochrome P450 (CYP) enzymes.[10][11]
-
Aromatic Hydroxylation: The addition of a hydroxyl (-OH) group to one of the aryl rings. This is a very common metabolic pathway for aromatic compounds.
-
N-dealkylation: If the urea nitrogens are substituted with alkyl groups, these can be removed.
-
Oxidative Bioactivation: The aniline substructure, inherent to arylureas, can be a liability. N-oxidation can lead to the formation of reactive nitroso or hydroxylamine metabolites, which can covalently bind to macromolecules, potentially causing toxicity.[12][13]
-
Hydrolysis: The urea functional group itself can be susceptible to hydrolytic cleavage, breaking the molecule into its constituent anilines and amines, although this is generally slower than for esters or amides.[14]
-
-
Phase II Metabolism: These are conjugation reactions where an endogenous molecule is attached to the drug or its Phase I metabolite, further increasing water solubility and facilitating excretion.
-
Glucuronidation: Hydroxyl groups introduced during Phase I are common sites for conjugation with glucuronic acid by UDP-glucuronosyltransferases (UGTs).
-
Sulfation: Phenolic metabolites can also be conjugated with sulfate by sulfotransferases (SULTs).[4]
-
Comparative Metabolic Stability: A Structure-Metabolism Relationship (SMR) Study
To illustrate how subtle structural modifications can profoundly impact metabolic stability, we present a comparative analysis of three hypothetical arylurea derivatives. The stability of these compounds is evaluated using a human liver microsomal (HLM) assay, a standard in vitro model for assessing Phase I metabolism.[6][9] The key parameters measured are the in vitro half-life (T½) and the intrinsic clearance (CLint).[15] A shorter half-life and higher clearance indicate lower metabolic stability.
Table 1: Comparative Metabolic Stability of Arylurea Derivatives in Human Liver Microsomes
| Compound ID | Structure | Modification | T½ (min) | CLint (µL/min/mg protein) | SMR Interpretation |
| AU-1 | R = -H | Parent Compound | 15 | 46.2 | The unsubstituted phenyl ring is susceptible to hydroxylation by CYP enzymes, leading to rapid metabolism. |
| AU-2 | R = -F | Fluorine Substitution | 45 | 15.4 | The electron-withdrawing fluorine atom deactivates the aromatic ring, making it less prone to oxidative metabolism. Halogens can also serve to block metabolism at particularly reactive sites.[16] This strategy significantly improves metabolic stability. |
| AU-3 | R = -OMe | Methoxy Substitution | 8 | 86.6 | The methoxy group is highly susceptible to O-dealkylation, a rapid metabolic pathway mediated by CYPs. This introduces a significant metabolic liability, drastically reducing stability. |
Note: The structures and data are illustrative examples for educational purposes.
Experimental Protocols for Stability Assessment
Accurate assessment of metabolic stability relies on robust and well-validated in vitro assays. Here, we provide detailed protocols for two fundamental assays: the Liver Microsomal Stability Assay and the Plasma Stability Assay.
Liver Microsomal Stability Assay
Purpose: To determine the rate of Phase I metabolic turnover of a compound using liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes.[4][17]
Causality Behind Experimental Choices:
-
Liver Microsomes: Chosen as a cost-effective and high-throughput system rich in Phase I enzymes like CYPs and FMOs.[9][18]
-
NADPH Regenerating System: CYPs require NADPH as a cofactor to function.[19] A regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) is used to ensure NADPH is not depleted during the incubation, providing a sustained, linear reaction rate.[19]
-
Incubation at 37°C: Mimics physiological body temperature, ensuring enzymes function at their optimal rate.[18]
-
Quenching with Acetonitrile: The reaction is stopped by adding a cold organic solvent like acetonitrile, which precipitates the microsomal proteins and halts all enzymatic activity.[18]
-
Controls: Positive control compounds with known metabolic fates (e.g., the rapidly metabolized Verapamil and the more stable Warfarin) are included to validate the activity of the microsomal batch. A negative control (incubation without NADPH) is crucial to distinguish enzymatic degradation from chemical instability.[19]
Step-by-Step Methodology:
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice.[20] Dilute to a working concentration (e.g., 1 mg/mL) in a 0.1 M phosphate buffer (pH 7.4).[20]
-
Prepare the NADPH regenerating system solution in phosphate buffer.[19]
-
-
Incubation:
-
In a 96-well plate, add the test compound to the microsomal solution to achieve a final compound concentration of 1 µM.[21] Include wells for positive and negative controls.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative controls (add buffer instead).[19]
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot from each reaction well to a new plate containing cold acetonitrile with an internal standard to terminate the reaction.[18]
-
-
Sample Processing:
-
Seal the quenching plate and vortex thoroughly.
-
Centrifuge the plate at high speed (e.g., 4000 g for 10 minutes) to pellet the precipitated proteins.[17]
-
-
Analysis:
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.[18]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the half-life (T½) = 0.693 / k.[22]
-
Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / T½) * (mL incubation / mg microsomal protein).
-
Plasma Stability Assay
Purpose: To assess a compound's stability against hydrolytic enzymes (e.g., esterases, amidases) present in plasma. This is crucial as instability in plasma can lead to rapid clearance and a short in vivo half-life.[22][23][24]
Step-by-Step Methodology:
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled plasma (human, rat, mouse, etc.) from a reputable source in a 37°C water bath and keep on ice.
-
-
Incubation:
-
Add the test compound to the plasma in a 96-well plate to a final concentration of 1 µM.[25]
-
Incubate the plate at 37°C with gentle shaking.
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding 3-4 volumes of cold acetonitrile containing an internal standard.[22]
-
-
Sample Processing & Analysis:
-
Follow steps 4-6 from the microsomal stability assay (vortex, centrifuge, analyze supernatant by LC-MS/MS).
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Calculate the half-life (T½) as described previously.
-
Conclusion and Future Perspectives
The metabolic stability of arylurea derivatives is a complex but manageable parameter in drug design. A thorough understanding of the common metabolic pathways, particularly CYP450-mediated oxidation and potential bioactivation of the aniline substructure, is essential for any researcher working with this scaffold.[10][12] By employing systematic in vitro assays, such as the liver microsomal and plasma stability assays detailed here, drug development professionals can generate critical data to guide lead optimization.
The structure-metabolism relationships highlighted in this guide demonstrate that targeted chemical modifications—such as the introduction of electron-withdrawing groups or the blocking of metabolic hot spots—can effectively mitigate metabolic liabilities and enhance a compound's pharmacokinetic profile.[8][26] As analytical technologies continue to advance, the integration of high-resolution mass spectrometry for metabolite identification and in silico predictive models will further empower scientists to design safer, more effective arylurea-based therapeutics.
References
-
Aryl Urea Based Scaffolds for Multitarget Drug Discovery in Anticancer Immunotherapies. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Metabolic Stability Assay. (n.d.). Creative Biolabs. Retrieved January 12, 2026, from [Link]
-
Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved January 12, 2026, from [Link]
-
Aryl Urea Based Scaffolds for Multitarget Drug Discovery in Anticancer Immunotherapies. (2021). Pharmaceuticals (Basel). Retrieved January 12, 2026, from [Link]
-
Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io. Retrieved January 12, 2026, from [Link]
-
Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. Retrieved January 12, 2026, from [Link]
-
Arylurea Derivatives: A Class of Potential Cancer Targeting Agents. (2017). Current Topics in Medicinal Chemistry. Retrieved January 12, 2026, from [Link]
-
In Vitro Metabolic Stability. (n.d.). Creative Bioarray. Retrieved January 12, 2026, from [Link]
-
Metabolic Stability. (n.d.). Frontage Laboratories. Retrieved January 12, 2026, from [Link]
-
Microsomal Clearance/Stability Assay. (n.d.). Domainex. Retrieved January 12, 2026, from [Link]
-
metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved January 12, 2026, from [Link]
-
Plasma Stability Assay. (n.d.). Creative Bioarray. Retrieved January 12, 2026, from [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). ACS Publications. Retrieved January 12, 2026, from [Link]
-
Role of Aryl Urea Containing Compounds in Medicinal Chemistry. (2015). Hilaris Publisher. Retrieved January 12, 2026, from [Link]
-
Plasma Stability. (n.d.). Cyprotex. Retrieved January 12, 2026, from [Link]
-
Plasma Stability Assay. (n.d.). Domainex. Retrieved January 12, 2026, from [Link]
-
Plasma Stability In Vitro Assay. (n.d.). Charnwood Discovery. Retrieved January 12, 2026, from [Link]
-
1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Strategies to Mitigate the Bioactivation of Aryl Amines. (2020). Journal of Medicinal Chemistry. Retrieved January 12, 2026, from [Link]
-
Structure activity relationship of the synthesized compounds 3–11. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Heteroaryl urea inhibitors of fatty acid amide hydrolase: structure-mutagenicity relationships for arylamine metabolites. (2012). Bioorganic & Medicinal Chemistry Letters. Retrieved January 12, 2026, from [Link]
-
Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal. Retrieved January 12, 2026, from [Link]
-
Salicylate-urea based soluble epoxide hydrolase inhibitors with high metabolic and chemical stabilities. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Drug metabolic stability in early drug discovery to develop potential lead compounds. (n.d.). Taylor & Francis Online. Retrieved January 12, 2026, from [Link]
-
3 Examples of drugs susceptible to bioactivation, which have been withdrawn due to ADRs. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Biotransformation and bioactivation reactions of alicyclic amines in drug molecules. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]
-
(PDF) Stability Study of 0.5 g/mL Urea Oral Solution in InOrpha®. (2019). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Bioactivation and reactivity research advances – 2021 year in review. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
Stability of urea in solution and pharmaceutical preparations. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]
-
Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. (2021). Journal of Xenobiotics. Retrieved January 12, 2026, from [Link]
-
Structure-activity relationships of N-hydroxyurea 5-lipoxygenase inhibitors. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
Metabolic pathway. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Prediction of cytochrome P450 mediated metabolism. (2015). Computational Toxicology. Retrieved January 12, 2026, from [Link]
-
The potential of aryl hydrocarbon receptor as receptors for metabolic changes in tumors. (2024). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Cytochrome P450 enzyme mediated herbal drug interactions (Part 1). (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
-
CYP450-Mediated metabolism of suvorexant and investigation of metabolites in forensic case specimens. (2020). Journal of Analytical Toxicology. Retrieved January 12, 2026, from [Link]
-
CYP450 Enzymes Drug Interactions MADE EASY in 5 MINS. (2021). YouTube. Retrieved January 12, 2026, from [Link]
-
CYP450 Enzyme-Mediated Metabolism of TCAS and Its Inhibitory and Induced Effects on Metabolized Enzymes in Vitro. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
Sources
- 1. Arylurea Derivatives: A Class of Potential Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aryl Urea Based Scaffolds for Multitarget Drug Discovery in Anticancer Immunotherapies [mdpi.com]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 7. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 8. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. Prediction of cytochrome P450 mediated metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytochrome P450 enzyme mediated herbal drug interactions (Part 1) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strategies to Mitigate the Bioactivation of Aryl Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 15. nuvisan.com [nuvisan.com]
- 16. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 18. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 20. researchgate.net [researchgate.net]
- 21. mercell.com [mercell.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 24. Plasma Stability Assay | Domainex [domainex.co.uk]
- 25. charnwooddiscovery.com [charnwooddiscovery.com]
- 26. researchgate.net [researchgate.net]
In the landscape of modern drug discovery, the efficacy of a potential therapeutic agent is intrinsically linked to its selectivity. A compound that potently inhibits its intended target while sparing other related proteins is the gold standard, minimizing the potential for off-target effects and associated toxicities. This guide provides a comprehensive framework for assessing the selectivity of novel chemical entities, using the urea-based compound "1-(4-Bromophenyl)-3-ethylurea" as a case study. While the specific biological target of this compound is not extensively characterized in public literature, its structural motif is common among kinase inhibitors.[1][2] Therefore, for the purpose of this guide, we will hypothesize that its primary target is Rho-associated coiled-coil containing protein kinase 2 (ROCK2) , a serine/threonine kinase implicated in a variety of cellular processes and disease states.[3][4]
This guide will walk you through the process of designing and executing a robust selectivity assessment, from selecting a relevant panel of related targets to performing a radiometric kinase assay and interpreting the resulting data.
The Rationale for Selectivity Profiling
The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets.[5] This conservation makes achieving inhibitor selectivity a significant challenge.[5][6] A compound that appears potent against a primary target in an initial screen may, upon broader testing, be found to inhibit numerous other kinases, complicating the interpretation of its biological effects and potentially leading to unforeseen side effects.[7][8] Therefore, comprehensive selectivity profiling against a diverse panel of kinases is a critical step in the characterization of any potential kinase inhibitor.[2][7]
For our case study, "this compound", we will assess its selectivity against our hypothesized primary target, ROCK2, by comparing its inhibitory activity against a panel of other kinases. A well-designed panel should include:
-
Closely related kinases: To assess isoform selectivity (e.g., ROCK1).
-
Kinases from the same family: To understand selectivity within a kinase group (e.g., other members of the AGC kinase family like PKA).
-
Kinases from different families: To determine broader kinome selectivity.
Here is a sample kinase panel for our investigation:
| Kinase | Family | Rationale for Inclusion |
| ROCK2 | AGC | Hypothesized Primary Target |
| ROCK1 | AGC | Assess isoform selectivity |
| PKA | AGC | Assess selectivity within the AGC family |
| AKT1 | AGC | Assess selectivity within the AGC family |
| p38α | CMGC | Assess selectivity against a different kinase family |
| JNK1 | CMGC | Assess selectivity against a different kinase family |
| EGFR | TK | Assess selectivity against a tyrosine kinase |
| SRC | TK | Assess selectivity against a tyrosine kinase |
Experimental Workflow for Kinase Selectivity Profiling
The following diagram outlines the general workflow for assessing the selectivity of a test compound like "this compound".
Caption: Experimental workflow for assessing kinase inhibitor selectivity.
Detailed Protocol: Radiometric Kinase Assay
The radiometric kinase assay is considered the gold standard for directly measuring kinase activity.[9][10] It quantifies the transfer of a radiolabeled phosphate from ATP to a substrate, providing a highly sensitive and direct measure of enzymatic activity.[11][12]
Materials:
-
Purified, active kinases (ROCK2, ROCK1, PKA, etc.)
-
Specific peptide or protein substrates for each kinase
-
"this compound" dissolved in DMSO
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
Unlabeled ATP solution (10 mM)
-
[γ-³³P]ATP (10 mCi/mL)
-
Phosphocellulose membrane paper (e.g., Whatman P81)
-
75 mM phosphoric acid
-
Scintillation counter or phosphor imager
Procedure:
-
Compound Preparation: Prepare a series of dilutions of "this compound" in DMSO. A typical 10-point, 3-fold serial dilution starting from 100 µM is recommended to generate a comprehensive dose-response curve.
-
Kinase Reaction Setup:
-
For each kinase to be tested, prepare a master mix containing the kinase assay buffer, the specific substrate, and the kinase enzyme. The optimal concentrations of the substrate and enzyme should be determined empirically but should be kept constant across all assays for a given kinase.
-
In a 96-well plate, add 2 µL of the diluted test compound or DMSO (as a vehicle control) to each well.
-
Add 18 µL of the kinase/substrate master mix to each well and incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiation of Phosphorylation:
-
Prepare an ATP mixture containing both unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km of the kinase for ATP to ensure accurate IC50 determination.[13]
-
Initiate the kinase reaction by adding 5 µL of the ATP mixture to each well.
-
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes). This incubation time should be within the linear range of the reaction, which should be determined in preliminary experiments.
-
Stopping the Reaction and Spotting:
-
Stop the reaction by adding 10 µL of 75 mM phosphoric acid to each well.
-
Spot 20 µL of the reaction mixture from each well onto a phosphocellulose membrane.
-
-
Washing: Wash the membrane three times for 5-10 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantification: Air-dry the membrane and quantify the amount of incorporated ³³P in each spot using a scintillation counter or a phosphor imager.
Data Analysis and Interpretation
The raw data (counts per minute or arbitrary light units) are used to determine the extent of inhibition at each compound concentration. The data for each kinase are then plotted as percent inhibition versus the logarithm of the inhibitor concentration, and the half-maximal inhibitory concentration (IC50) is calculated by fitting the data to a sigmoidal dose-response curve.[14][15]
Hypothetical Selectivity Data for "this compound"
| Kinase | IC50 (nM) |
| ROCK2 | 50 |
| ROCK1 | 150 |
| PKA | >10,000 |
| AKT1 | 5,000 |
| p38α | 2,500 |
| JNK1 | 8,000 |
| EGFR | >10,000 |
| SRC | >10,000 |
Interpreting the Results
Based on this hypothetical data, "this compound" demonstrates good selectivity for ROCK2.
-
Isoform Selectivity: The compound is 3-fold more selective for ROCK2 over ROCK1 (150 nM / 50 nM).
-
Family Selectivity: It shows significant selectivity against other AGC family kinases, PKA (>200-fold) and AKT1 (100-fold).
-
Broad Kinome Selectivity: The compound has weak or no activity against kinases from other families (CMGC and TK) at the concentrations tested.
A common metric for quantifying selectivity is the Selectivity Score , which can be defined in several ways. A simple method is to count the number of kinases inhibited above a certain threshold (e.g., >50% inhibition at 1 µM). A lower score indicates higher selectivity. Another approach is to calculate the ratio of the IC50 value for an off-target kinase to the IC50 value for the primary target.[16]
Biological Context: The ROCK2 Signaling Pathway
Understanding the biological role of the target kinase is crucial for interpreting the potential downstream effects of an inhibitor. ROCK2 is a key effector of the small GTPase RhoA and plays a central role in regulating the actin cytoskeleton.[17][18] Its activation leads to a cascade of events that influence cell shape, adhesion, motility, and contraction.[1]
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Design, synthesis, and biological evaluation of urea-based ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective ROCK Inhibitor Enhances Blood Flow Recovery after Hindlimb Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reactionbiology.com [reactionbiology.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. courses.edx.org [courses.edx.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Benchmarking the Anticonvulsant Activity of 1-(4-Bromophenyl)-3-ethylurea in Preclinical Animal Models
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Novel Anticonvulsant Benchmarking
The quest for novel antiepileptic drugs (AEDs) is driven by the critical need to improve seizure control and reduce the treatment-limiting side effects that affect a significant portion of patients with epilepsy. Arylurea derivatives have emerged as a promising class of compounds, with numerous studies highlighting their potential anticonvulsant properties.[1][2][3] This guide focuses on a specific molecule, 1-(4-Bromophenyl)-3-ethylurea , providing a comprehensive framework for its preclinical evaluation.
Our objective is not merely to present data but to establish a robust, scientifically-grounded methodology for comparing its anticonvulsant profile against established AEDs. By leveraging validated animal models, we can elucidate the compound's potential efficacy spectrum, therapeutic window, and likely mechanism of action, thereby generating the critical data package required for further development. This guide is structured to explain the causality behind experimental choices, ensuring that the described protocols form a self-validating system for rigorous scientific inquiry.
The Core Models: A Dichotomy of Seizure Phenotypes
Initial preclinical screening of anticonvulsants relies on a well-established pair of acute seizure models: the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test. These models are not redundant; they represent different, clinically relevant seizure types and are predictive of distinct mechanisms of action.
-
Maximal Electroshock (MES) Test: This model is the gold standard for identifying compounds effective against generalized tonic-clonic seizures.[4][5] It works by inducing a supramaximal seizure via corneal electrical stimulation, and the key endpoint is the abolition of the tonic hindlimb extension phase.[6] Efficacy in the MES test is highly predictive of a compound's ability to prevent seizure spread and often implicates a mechanism involving the blockade of voltage-gated sodium channels.[4][7]
-
Pentylenetetrazol (PTZ) Test: This is a chemoconvulsant model used to identify agents that protect against absence or myoclonic seizures.[8][9] PTZ is a GABA-A receptor antagonist; therefore, compounds that are effective in this test typically work by raising the seizure threshold, often through enhancement of GABAergic neurotransmission.[10][11] The endpoint is the prevention of clonic spasms observed over a 30-minute period.[10]
A compound's differential activity across these two models provides the first critical insight into its potential clinical utility and mechanism.
The Protective Index: Quantifying the Therapeutic Window
Efficacy is meaningless without safety. A crucial component of preclinical evaluation is determining the compound's potential for adverse effects at therapeutic doses. The most common assessment is for motor impairment, which serves as a surrogate for the sedation, ataxia, and dizziness seen in patients.
-
Rotarod Test: This test is the standard for quantifying minimal neurological deficit in rodents.[12] Animals are placed on a rotating rod, and the dose at which 50% of the animals are unable to maintain their balance for a set period is determined (Median Toxic Dose, TD50).[12][13]
The relationship between efficacy and toxicity is quantified by the Protective Index (PI) .[14]
PI = Median Toxic Dose (TD50) / Median Effective Dose (ED50)
A higher PI is highly desirable as it indicates a wider margin of safety between the dose required for anticonvulsant effect and the dose that causes adverse effects.[15][16]
Comparative Performance Analysis
To provide a clear benchmark, the anticonvulsant and neurotoxicity profile of this compound must be compared directly with standard AEDs. The following table illustrates how such a comparative dataset would be structured.
Disclaimer: The data for this compound presented below is hypothetical and for illustrative purposes only , designed to showcase the benchmarking framework. Actual experimental data must be generated by following the detailed protocols in Section 6.
| Compound | MES ED₅₀ (mg/kg, i.p.) | scPTZ ED₅₀ (mg/kg, i.p.) | Rotarod TD₅₀ (mg/kg, i.p.) | MES Protective Index (PI) | scPTZ Protective Index (PI) |
| This compound | 25 | >100 | 225 | 9.0 | <2.25 |
| Phenytoin (Standard) | 9.5 | Inactive | 68 | 7.2 | N/A |
| Carbamazepine (Standard) | 8.8 | Inactive | 45 | 5.1 | N/A |
| Valproic Acid (Standard) | 276 | 149 | 402 | 1.5 | 2.7 |
Interpretation of Hypothetical Data:
-
The hypothetical profile for this compound suggests potent activity in the MES test, comparable to or exceeding that of standard drugs like Phenytoin and Carbamazepine.
-
Its lack of activity in the scPTZ test mirrors the profile of sodium channel blockers.
-
Crucially, its high hypothetical Protective Index (9.0) in the MES model suggests a superior safety margin compared to the selected benchmarks, making it a compelling candidate for further investigation against generalized tonic-clonic seizures.
Elucidating the Mechanism of Action: A Logic-Based Approach
The profile generated from the MES and PTZ screens provides strong, evidence-based hypotheses about the compound's mechanism of action (MoA).
Figure 2: General experimental workflow for anticonvulsant profiling.
Maximal Electroshock (MES) Test Protocol
-
Objective: To determine the ability of a compound to prevent the spread of a maximal seizure.
-
Animals: Male albino mice (e.g., CF-1 strain, 20-25 g).
-
Materials: Electroconvulsometer, corneal electrodes, 0.9% saline, 0.5% tetracaine solution.
-
Procedure:
-
Animal Preparation: Acclimate animals to the testing environment. Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, i.p.). The test is conducted at the predetermined Time to Peak Effect (TPE).
-
Anesthesia and Electrode Placement: Gently restrain the mouse. Apply one drop of 0.5% tetracaine to the corneas for local anesthesia, followed by a drop of 0.9% saline to ensure good electrical contact. [4] 3. Stimulation: Place the corneal electrodes and deliver a supramaximal electrical stimulus (Parameters for mice: 50 mA, 60 Hz, for 0.2 seconds). [6] 4. Observation: Immediately observe the animal's behavior. A full seizure is characterized by a tonic phase with flexion followed by a tonic extension of the hindlimbs.
-
Endpoint: The primary endpoint is the complete abolition of the tonic hindlimb extension. [4]An animal is considered "protected" if this phase is absent.
-
Data Analysis: Calculate the percentage of animals protected at each dose. Determine the ED50 (the dose protecting 50% of animals) using probit analysis. [18]
-
Subcutaneous Pentylenetetrazol (scPTZ) Test Protocol
[10]
-
Objective: To determine the ability of a compound to raise the seizure threshold against a chemical convulsant.
-
Animals: Male albino mice (e.g., CF-1 strain, 20-25 g).
-
Materials: Pentylenetetrazol (PTZ), sterile saline, observation cages.
-
Procedure:
-
Animal Preparation: Acclimate animals. Administer the test compound or vehicle at the predetermined TPE.
-
PTZ Administration: Inject a convulsant dose of PTZ subcutaneously into a loose fold of skin on the back of the neck. The standard CD97 dose (convulsive dose for 97% of animals) for CF-1 mice is 85 mg/kg. [10] 3. Observation: Immediately place the animal in an individual observation cage and observe continuously for 30 minutes. [10] 4. Endpoint: An animal is considered "unprotected" if it exhibits a period of clonic spasms lasting for at least 3-5 seconds. [10]Protection is defined as the absence of this endpoint within the 30-minute observation window.
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED50 using probit analysis.
-
Rotarod Neurotoxicity Test Protocol
-
Objective: To assess motor impairment and coordination as a measure of acute neurotoxicity.
-
Animals: Male albino mice (e.g., CF-1 strain, 20-25 g).
-
Materials: Rotarod apparatus (e.g., Ugo Basile or Columbus Instruments).
-
Procedure:
-
Pre-Training: Habituate mice to the testing room. [19]Train the animals on the rotarod for 2-3 sessions on a preceding day to ensure they can maintain balance under normal conditions. A common training protocol is to maintain balance for 1-2 minutes at a slow, constant speed (e.g., 4-6 rpm).
-
Test Administration: At the TPE of the test compound, place the animal on the rod.
-
Test Execution: Begin the trial. An accelerating rod protocol (e.g., increasing from 4 to 40 rpm over 300 seconds) is typically used. [20] 4. Endpoint: The trial ends for an individual animal when it falls off the rod or passively rotates with the rod for two consecutive revolutions. [20]Record the latency to fall. An animal that remains on the rod for the full duration (e.g., 300 seconds) has passed the test.
-
Data Analysis: An animal is considered neurotoxic if it fails the test (i.e., cannot stay on the rod for a pre-determined cut-off time). Calculate the percentage of "toxic" animals at each dose and determine the TD50 using probit analysis.
-
Conclusion and Forward Outlook
This guide outlines a comprehensive and validated framework for the preclinical benchmarking of This compound . By systematically evaluating the compound in the MES and scPTZ models, alongside the rotarod test for neurotoxicity, researchers can generate a robust data package. This package will not only define the compound's potency and therapeutic index relative to established drugs but will also provide critical, mechanism-based insights into its potential as a novel treatment for epilepsy. The strength of this approach lies in its logical progression from broad screening to mechanistic inference, ensuring that only the most promising candidates, characterized by both high efficacy and a wide safety margin, advance in the drug development pipeline.
References
- BenchChem. Application Notes and Protocols: Maximal Electroshock (MES) Test for 2-Phenyl-2-pyrrolidin-1-ylacetamide and its Analogs. BenchChem.
- National Institute of Neurological Disorders and Stroke. Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database - NIH.
- National Institute of Neurological Disorders and Stroke. Pentylenetetrazol Seizure Threshold Test (mouse, rat). PANAChE Database - NIH.
- BenchChem. Application Notes and Protocols: Maximal Electroshock (MES) Seizure Model with Ameltolide. BenchChem.
-
Löscher W, Nolting B. The role of technical, biological and pharmacological factors in the laboratory evaluation of anticonvulsant drugs. IV. Protective indices. Epilepsy Res. 1991;9(1):1-10. Available from: [Link]
- Stasiuk W, Andriollo-Sanchez M, Ciofi P, et al. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. SciSpace.
-
Bialer M, Johannessen SI, Kupferberg HJ, Levy RH, Loiseau P, Perucca E. Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. ResearchGate. Available from: [Link]
- Melior Discovery. Maximal Electroshock Seizure Model. Melior Discovery.
- CogniSci. Pentylenetetrazol (PTZ) test: Significance and symbolism. CogniSci.
-
Bhattacharya SK, Kumar A. Dose-finding study with nicotine as a proconvulsant agent in PTZ-induced seizure model in mice. PubMed. Available from: [Link]
-
Pevida M, Tasso M, Itzep NP, et al. Anticonvulsant Effectiveness and Neurotoxicity Profile of 4-butyl-5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione (TPL-16) in Mice. PMC - PubMed Central. 2020. Available from: [Link]
- BenchChem. Validating the Pentylenetetrazole (PTZ) Seizure Model for Imepitoin Testing: A Comparative Guide. BenchChem.
-
Camacho-Luis A, Amador-Muñoz O, Reyes-Ramírez A, et al. Anti-epileptic activity, toxicity and teratogenicity in CD1 mice of a novel valproic acid arylamide derivative, N-(2-hydroxyphenyl)-2-propylpentanamide. PubMed. 2020. Available from: [Link]
-
Wilcox KS, Smith M, Vanleer B, et al. A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force. PubMed Central. Available from: [Link]
- Melior Discovery. Pentylenetetrazol Induced Seizure (PTZ) Model. Melior Discovery.
- Taylor & Francis. Protective index – Knowledge and References. Taylor & Francis.
-
Löscher W, Rundfeldt C, Hönack D. Anticonvulsant efficacy and adverse effects of phenytoin during chronic treatment in amygdala-kindled rats. PubMed. 1993. Available from: [Link]
- NIEHS. NIEHS/DTT Toxicity Specifications: Chapter 10. Neurobehavioral Testing. National Institute of Environmental Health Sciences.
-
Mohapel P, Bains J, Le-Cor M, et al. Conventional anticonvulsant drugs in the guinea-pig kindling model of partial seizures: Effects of acute phenytoin. ResearchGate. Available from: [Link]
- Mohapel P, Bains J, Le-Cor M, et al. Conventional anticonvulsant drugs in the guinea-pig kindling model of partial seizures: effects of acute phenytoin. NDI Neuroscience.
-
Mandhane SN, Aavula K, Rajamannar T. Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. ResearchGate. Available from: [Link]
-
Trivedi A, Shaikh F, Haywood J, et al. Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach. PubMed Central. Available from: [Link]
-
Pandey SN, Srivastava S, Pandey A. Synthesis and anticonvulsant activity of 4-bromophenyl substituted aryl semicarbazones. PubMed. Available from: [Link]
-
Siddiqui N, Ahsan W, Alam MS, et al. Synthesis and anticonvulsant properties of 1-(amino-N-arylmethanethio)-3-(1-substituted benzyl-2, 3-dioxoindolin-5-yl) urea derivatives. PubMed. 2011. Available from: [Link]
-
Küçükgüzel I, Tatar E, Küçükgüzel SG, Rollas S, De Clercq E. Synthesis of N-aryl-N'-heteroaryl-substituted urea and thiourea derivatives and evaluation of their anticonvulsant activity. PubMed. Available from: [Link]
-
Grieco M, Zubenko GS, Shelton RC, et al. On the Digital Psychopharmacology of Valproic Acid in Mice. Frontiers. Available from: [Link]
- BioMed. How to Use Rotarod to Do Rotarod Test for Mouse and Rats. BioMed. 2025.
-
Grieco M, Zubenko GS, Shelton RC, et al. On the Digital Psychopharmacology of Valproic Acid in Mice. PMC - NIH. 2020. Available from: [Link]
- Mouse Metabolic Phenotyping Centers. Rotarod. MMPC. 2024.
-
Bialer M, Johannessen SI, Kupferberg HJ, Levy RH, Loiseau P, Perucca E. Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. PubMed. Available from: [Link]
- International Mouse Phenotyping Consortium. Rotarod Protocol. IMPReSS.
-
Therapeutic index estimation of antiepileptic drugs: a systematic literature review approach. Available from: [Link]
-
Löscher W, Ferland RJ, T-Durá M. The effects of carbamazepine in the intrahippocampal kainate model of temporal lobe epilepsy depend on seizure definition and mouse strain. PMC - NIH. 2016. Available from: [Link]
- Julian P. Understanding the Therapeutic Index of Antiepileptic Drugs. Open Access Journals.
-
Einat H, Yuan P, Gould TD, Manji HK, Chen G. Chronic oral carbamazepine treatment elicits mood-stabilising effects in mice. PubMed. Available from: [Link]
-
Tleulieva R, Anusha A, Aldahsh A, et al. Neuroprotective Effects of Myricetin on PTZ-Induced Seizures in Mice: Evaluation of Oxidation, Neuroinflammation and Metabolism, and Apoptosis in the Hippocampus. PMC - PubMed Central. Available from: [Link]
-
Chapman AG. Mechanisms of action of antiepileptic drugs. PubMed. Available from: [Link]
- Epilepsy Society. Mechanisms of action of antiepileptic drugs. Epilepsy Society.
-
Synthesis of Complex Ureas with Brominated Heterocyclic Intermediates. ResearchGate. Available from: [Link]
-
Anti-Epileptic Drugs Mechanism of Action | Pharmacology Mnemonics for Medical Students. Available from: [Link]
-
Singh P, Kaur M. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. PMC. Available from: [Link]
-
Forootanfar A, Ghasemi-Sardareh E, Sabet R, et al. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Available from: [Link]
-
Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. NIH. Available from: [Link]
-
The anticonvulsant activity of the reference drug and derivatives 3.1 -... ResearchGate. Available from: [Link]
Sources
- 1. Synthesis and anticonvulsant activity of 4-bromophenyl substituted aryl semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticonvulsant properties of 1-(amino-N-arylmethanethio)-3-(1-substituted benzyl-2, 3-dioxoindolin-5-yl) urea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of N-aryl-N'-heteroaryl-substituted urea and thiourea derivatives and evaluation of their anticonvulsant activity [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 7. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 8. Pentylenetetrazol (PTZ) test: Significance and symbolism [wisdomlib.org]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anticonvulsant Effectiveness and Neurotoxicity Profile of 4-butyl-5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione (TPL-16) in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biomed-easy.com [biomed-easy.com]
- 14. The role of technical, biological and pharmacological factors in the laboratory evaluation of anticonvulsant drugs. IV. Protective indices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. openaccessjournals.com [openaccessjournals.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mmpc.org [mmpc.org]
- 20. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
A Senior Application Scientist's Guide to Structure-Based Virtual Screening and Lead Optimization
An In-Depth Guide to Comparative Docking Studies of 1-(4-Bromophenyl)-3-ethylurea and its Analogs
This guide provides a comprehensive framework for conducting comparative molecular docking studies on "this compound" and its analogs. It is designed for researchers, scientists, and drug development professionals engaged in structure-based drug design. We will delve into the theoretical underpinnings and provide detailed, actionable protocols for performing these computational experiments, ensuring scientific rigor and reproducibility.
The phenylurea scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, and anticancer properties.[1][2] "this compound" serves as a representative starting point for exploring structure-activity relationships (SAR) within this chemical class. Comparative docking allows for the systematic evaluation of how structural modifications to a parent molecule influence its binding affinity and interaction profile with a specific biological target. This in silico approach is instrumental in prioritizing analogs for synthesis and biological testing, thereby accelerating the drug discovery pipeline.[3][4]
This guide will utilize Penicillin-Binding Protein 4 (PBP4) from Staphylococcus aureus as an exemplary target, given that phenyl-urea based compounds have been identified as inhibitors of this protein.[5][6][7] PBP4 is a crucial enzyme in bacterial cell wall synthesis and is implicated in antibiotic resistance, making it a high-value target for the development of new antibacterial agents.[5][7]
Experimental Design: A Self-Validating System
The credibility of any in silico study hinges on a robust and well-validated methodology. The workflow presented here is designed to be self-validating, incorporating critical steps to ensure the reliability of the docking results.
Selection of the Biological Target: Penicillin-Binding Protein 4 (PBP4)
-
Scientific Rationale: As established, phenyl-urea derivatives have shown inhibitory activity against PBP4.[5][6] This provides a strong, literature-supported basis for our choice of target.
-
Structural Data: A high-resolution crystal structure of S. aureus PBP4 is available in the Protein Data Bank (PDB). For this guide, we will use the PDB entry 2EXB . This structure contains a co-crystallized ligand, which is invaluable for validating our docking protocol.
Ligand Selection: this compound and its Analogs
For a meaningful comparative study, a curated set of analogs with systematic structural modifications is required. The parent compound and a selection of its virtual analogs are presented below. These analogs explore the effects of altering the substituent on the phenyl ring.
| Compound Name | 2D Structure |
| This compound | |
| 1-(4-Chlorophenyl)-3-ethylurea | Analog 1 |
| 1-(4-Hydroxyphenyl)-3-ethylurea | Analog 2 |
| 1-(4-Nitrophenyl)-3-ethylurea | Analog 3 |
| 1-Phenyl-3-ethylurea | Analog 4 |
Experimental Protocols: A Step-by-Step Guide
This section provides detailed methodologies for each stage of the comparative docking study. The protocols are described for use with widely accessible and validated software tools such as AutoDock Vina for docking and UCSF Chimera or PyMOL for visualization.
Part 1: Preparation of the Protein Target (PBP4)
-
Obtain the Crystal Structure: Download the PDB file for 2EXB from the Protein Data Bank.
-
Initial Cleanup: Open the PDB file in a molecular visualization tool like UCSF Chimera. Remove water molecules and any other non-essential heteroatoms. The co-crystallized ligand should be saved as a separate file for later validation and then deleted from the protein structure.
-
Protonation and Charge Assignment: Add polar hydrogens to the protein, which is crucial for defining potential hydrogen bond donors and acceptors. Assign appropriate charges to the amino acid residues (e.g., using the AMBER force field).
-
File Format Conversion: Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina. This format includes atomic charges and atom types.
Part 2: Preparation of the Ligands
-
2D to 3D Conversion: Sketch the 2D structures of "this compound" and its analogs using a chemical drawing tool like MarvinSketch or ChemDraw. Convert these 2D structures to 3D.
-
Energy Minimization: Perform energy minimization on each 3D structure using a force field like MMFF94. This step ensures that the ligands are in a low-energy, stable conformation.
-
File Format Conversion: Save the prepared ligand structures in the PDBQT format.
Part 3: Molecular Docking with AutoDock Vina
-
Defining the Binding Site (Grid Box): The binding site is defined by a grid box centered on the active site of the protein. A common and effective way to define this is to use the coordinates of the co-crystallized ligand from the original PDB file as the center of the grid box. The size of the grid box should be large enough to accommodate the ligands and allow for rotational and translational freedom.
-
Configuration File: Create a configuration file that specifies the paths to the prepared protein and ligand files, the center and dimensions of the grid box, and the output file name.
-
Running the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will perform the docking and generate an output file containing the predicted binding poses and their corresponding binding affinity scores in kcal/mol.
Part 4: Post-Docking Analysis and Validation
The raw output of a docking program is a set of poses and scores. The real scientific insight comes from a thorough analysis of these results.[9][10]
-
Validation with a Co-crystallized Ligand: Before docking your compounds of interest, perform a re-docking experiment.[11] This involves docking the co-crystallized ligand (that was initially removed from the PDB structure) back into the protein's binding site.
-
Success Criterion: A successful docking protocol should be able to reproduce the experimentally observed binding pose of the co-crystallized ligand with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[11][12][13] This validates that the chosen docking parameters are appropriate for the system.
-
-
Analysis of Binding Affinity: The binding affinity scores (in kcal/mol) provide an estimate of the binding free energy. A more negative value indicates a stronger predicted binding affinity.[14]
-
Visualization of Binding Poses: Use a molecular graphics program like PyMOL or UCSF Chimera to visualize the predicted binding poses of your ligands within the protein's active site.[14][15]
-
Interaction Analysis: Analyze the non-covalent interactions between the top-ranked pose of each ligand and the protein's active site residues. Key interactions to look for include:
-
Hydrogen bonds
-
Hydrophobic interactions
-
Pi-pi stacking
-
Salt bridges This analysis is crucial for understanding the molecular basis of binding and for rationalizing the observed SAR.[10]
-
Visualizing the Workflow and Interactions
To better illustrate the process, the following diagrams were created using Graphviz.
Caption: Workflow for the comparative molecular docking study.
Caption: Hypothetical key interactions of the parent compound.
Interpreting the Results: A Comparative Analysis
The primary output of this study will be a table summarizing the docking results for the parent compound and its analogs. This allows for a direct comparison of their predicted binding affinities and key molecular interactions.
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |
| This compound | -7.5 | Ser75, Thr150, Tyr120 | H-bonds, Hydrophobic |
| Analog 1 (4-Chloro) | -7.3 | Ser75, Thr150, Tyr120 | H-bonds, Hydrophobic |
| Analog 2 (4-Hydroxy) | -8.2 | Ser75, Thr150, Tyr120, Asp180 | H-bonds, Hydrophobic |
| Analog 3 (4-Nitro) | -7.8 | Ser75, Thr150, Tyr120, Arg95 | H-bonds, Electrostatic |
| Analog 4 (Unsubstituted) | -6.9 | Ser75, Thr150 | H-bonds |
Discussion of Hypothetical Results:
From this illustrative data, several hypotheses can be formulated for further experimental validation:
-
The presence of a halogen at the 4-position (bromo or chloro) appears to contribute favorably to binding, likely through hydrophobic interactions with Tyr120.
-
The hydroxyl group in Analog 2 significantly improves the binding affinity. Visualization of the binding pose would likely reveal an additional hydrogen bond with a residue like Asp180, explaining the lower binding energy.
-
The nitro group of Analog 3 also enhances binding, potentially through electrostatic interactions with a positively charged residue such as Arg95.
-
The unsubstituted phenyl ring (Analog 4) shows the weakest binding, highlighting the importance of substituents at the 4-position for effective interaction with the PBP4 active site.
Conclusion and Future Directions
This guide has outlined a systematic and scientifically rigorous approach to conducting comparative molecular docking studies. By following these detailed protocols, researchers can generate reliable in silico data to understand structure-activity relationships and guide the design of more potent analogs. The true power of molecular docking is realized when it is used in a feedback loop with chemical synthesis and biological testing. The hypotheses generated from this study should be used to prioritize the synthesis of the most promising analogs, whose experimentally determined activities can then be used to refine and improve the computational models.
References
-
Maden, S. F., Sezer, S., & Acuner, S. E. (2023). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. In Biomedical Engineering - Molecular Docking - Recent Advances. IntechOpen. [Link][16][17]
-
Al-Khafaji, K., & Taskin-Tok, T. (2021). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. Journal of Molecular Graphics and Modelling, 108, 107994. [Link][12]
-
Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International Journal of Molecular Sciences, 20(18), 4331. [Link][3]
-
Gondil, V. S., Butman, H. S., Young, M., Walsh, D. J., Narkhede, Y., Zeiler, M. J., ... & Melander, C. (2024). Development of Phenyl-urea Based Small Molecules that Target Penicillin Binding Protein 4. Chembiochem, e202300735. [Link][5]
-
Advent Informatics Pvt Ltd. (n.d.). Post-Docking Analysis and its importance. Retrieved from [Link][9]
-
ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand? Retrieved from [Link][18]
-
Axonist. (2023, August 31). Post Docking Analysis using PyRx and Discovery Studio [Video]. YouTube. [Link][15]
-
Wiley Online Library. (2024). Development of phenyl-urea-based small molecules that target penicillin-binding protein 4. Chemical Biology & Drug Design. [Link][6]
-
Chidomere, E. C., et al. (2023). Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management. Scientific Reports, 13(1), 1-13. [Link][10]
-
ResearchGate. (2022). How to validate the molecular docking results? Retrieved from [Link][11]
-
IntechOpen. (2023). Molecular Docking: An Insight from Drug Discovery to Drug Repurposing Approach. [Link][4]
-
ResearchGate. (2015). Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. [Link][19]
-
ResearchGate. (2024). Development of phenyl-urea-based small molecules that target penicillin-binding protein 4. [Link][7]
-
Diller, D. J., & Li, R. (2003). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Medicinal Chemistry, 46(21), 4638-4647. [Link][13]
-
Protein Structural Analysis Laboratory, Michigan State University. (n.d.). Lessons from Docking Validation. Retrieved from [Link][20]
-
PubMed. (2015). Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo. European Journal of Medicinal Chemistry, 101, 665-677. [Link][21]
-
Molsoft LLC. (2023, September 25). Post docking Analysis and Graphical Data Retrieval using Molsoft tools [Video]. YouTube. [Link][22]
-
Journal of Young Pharmacists. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. [Link][23]
-
BindingDB. (n.d.). Binding Database. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. [Link][24]
-
MDPI. (2023). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. International Journal of Molecular Sciences, 24(11), 9488. [Link][1]
-
Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Medicinal Chemistry, 5(11). [Link][2]
-
University of Edinburgh. (2024). Benchmarking Active Learning Protocols for Ligand-Binding Affinity Prediction. Retrieved from [Link][25]
Sources
- 1. mdpi.com [mdpi.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of Phenyl-urea Based Small Molecules that Target Penicillin Binding Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of phenyl-urea-based small molecules that target penicillin-binding protein 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PubChemLite - this compound (C9H11BrN2O) [pubchemlite.lcsb.uni.lu]
- 9. Post-Docking Analysis and it’s importance. – Advent Informatics Pvt ltd [adventinformatics.com]
- 10. Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 15. youtube.com [youtube.com]
- 16. [PDF] Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches | Semantic Scholar [semanticscholar.org]
- 17. Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches [ouci.dntb.gov.ua]
- 18. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 19. researchgate.net [researchgate.net]
- 20. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
- 21. Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pure.ed.ac.uk [pure.ed.ac.uk]
An Independent Investigator's Guide to Characterizing the Biological Effects of 1-(4-Bromophenyl)-3-ethylurea
A Comparative Analysis Against a Known Kinase Inhibitor
Preamble: Navigating the Unknowns of a Novel Chemical Entity
In the landscape of drug discovery and chemical biology, researchers are often confronted with novel chemical entities whose biological activities are yet to be defined. "1-(4-Bromophenyl)-3-ethylurea" is one such compound. A preliminary review of the scientific literature reveals a conspicuous absence of reported biological effects for this specific molecule. However, its core structure—a diaryl urea—is a privileged scaffold in modern medicinal chemistry, famously represented in multi-kinase inhibitors like Sorafenib.[1] The diaryl urea motif is adept at forming critical hydrogen bonds with protein targets, making it a cornerstone for many anticancer agents.[1]
This guide, therefore, embarks on a proactive investigation. Instead of a direct verification of reported effects, we propose a structured, hypothesis-driven approach to characterize the potential biological activities of this compound. We will use the well-established anticancer drug Sorafenib as our benchmark comparator. Sorafenib's mechanism involves the inhibition of several protein kinases, including RAF kinases and Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial for tumor cell proliferation and angiogenesis.[2][3][4][5]
This document serves as a comprehensive roadmap for researchers, outlining a series of self-validating experiments to ascertain if this compound possesses antiproliferative properties and, if so, to compare its efficacy and potential mechanism of action against a clinically relevant standard.
Part 1: Primary Screening - Assessing Cellular Antiproliferative Activity
Our first objective is to determine if this compound exerts any cytotoxic or cytostatic effects on cancer cells. A robust and widely used method for this initial screen is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT tetrazolium salt to a purple formazan product. The intensity of the purple color is directly proportional to the number of living, metabolically active cells.
Comparative Experimental Design: Rationale
We will test both this compound and Sorafenib across a range of concentrations on a relevant cancer cell line. Human hepatocellular carcinoma (HCC) cell lines, such as HepG2 or Huh7, are appropriate choices given that Sorafenib is a standard treatment for HCC.[6] This allows for a direct comparison of potency, quantified by the half-maximal inhibitory concentration (IC50).
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Culture HepG2 cells in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) to ~80% confluency.
-
Trypsinize, count, and resuspend cells to a concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well flat-bottom plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare 10 mM stock solutions of this compound and Sorafenib in DMSO.
-
Perform serial dilutions in culture medium to create a range of final treatment concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO only) at the same final concentration as the highest compound dose.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the respective compound dilutions or vehicle control.
-
Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.[7]
-
Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Gently mix on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the absorbance of the media-only blank from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (100% viability).
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value for each compound.
-
Data Presentation: Comparative IC50 Values
| Compound | Cell Line | Assay | Incubation Time | IC50 (µM) [Hypothetical Data] |
| This compound | HepG2 | MTT | 48 hours | 15.2 |
| Sorafenib (Comparator) | HepG2 | MTT | 48 hours | 5.8 |
Part 2: Mechanistic Insight - Target-Based Kinase Inhibition Assay
Should the primary screen reveal significant antiproliferative activity for this compound, the subsequent logical step is to investigate its mechanism of action. Given that many diaryl ureas function as kinase inhibitors, a direct in vitro kinase assay is a powerful tool for mechanistic validation.[1] We will focus on VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis and a primary target of Sorafenib.[2][10]
Workflow for Independent Verification
Caption: Experimental workflow for verification and comparison.
Detailed Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
This protocol outlines a common fluorescence-based assay format.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Obtain recombinant human VEGFR-2 kinase.
-
Use a suitable substrate, such as a poly(Glu, Tyr) peptide, and ATP.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the test compounds (this compound or Sorafenib) at various concentrations.
-
Add 10 µL of the enzyme-substrate mixture (VEGFR-2 and peptide substrate in reaction buffer).
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP in reaction buffer.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 25 µL of a stop solution containing EDTA.
-
Add a detection reagent (e.g., a phosphotyrosine-specific antibody conjugated to a fluorophore).
-
Incubate for 60 minutes to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence intensity on a suitable plate reader.
-
The signal is inversely proportional to kinase activity (as more phosphorylation leads to less antibody binding in some assay formats, or directly proportional in others).
-
Calculate the percent inhibition relative to a no-inhibitor control.
-
Plot percent inhibition against the log of compound concentration and determine the IC50 for kinase inhibition.
-
Data Presentation: Comparative Kinase Inhibition
| Compound | Target Kinase | Assay Type | IC50 (nM) [Hypothetical Data] |
| This compound | VEGFR-2 | In Vitro Kinase Assay | 850 |
| Sorafenib (Comparator) | VEGFR-2 | In Vitro Kinase Assay | 90 |
Part 3: Understanding the Molecular Context
To fully appreciate the rationale for our target selection, it is crucial to visualize the signaling pathway in which VEGFR-2 operates. Activation of VEGFR-2 by its ligand, VEGF, triggers a cascade of downstream events that promote cell proliferation, survival, and migration—hallmarks of cancer.[10][11]
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 and RAF signaling pathways.
Conclusion and Forward Outlook
This guide provides a foundational framework for the independent characterization of this compound. By employing a hypothesis-driven, comparative approach against the established multi-kinase inhibitor Sorafenib, researchers can efficiently determine if this novel compound warrants further investigation as a potential antiproliferative agent.
The outlined protocols for cellular and target-based assays are designed to be robust and provide clear, quantifiable endpoints (IC50 values). Positive results from these initial studies—specifically, potent antiproliferative activity in cells and direct inhibition of a relevant kinase like VEGFR-2—would build a strong case for more comprehensive preclinical evaluation, including broader kinase profiling, in vivo efficacy studies, and toxicological assessments. This structured verification process is fundamental to navigating the early stages of drug discovery and ensuring that resources are directed toward the most promising chemical entities.
References
-
Title: What is the mechanism of action of Sorafenib (Sorafenib)? Source: Dr.Oracle URL: [Link]
-
Title: Sorafenib Source: Wikipedia URL: [Link]
-
Title: Synthesis and antiproliferative activity of novel diaryl ureas possessing a 4H-pyrido[1,2-a]pyrimidin-4-one group Source: PubMed URL: [Link]
-
Title: Sorafenib Pharmacodynamics Source: ClinPGx URL: [Link]
-
Title: What is the mechanism of Sorafenib Tosylate? Source: Patsnap Synapse URL: [Link]
-
Title: Sorafenib mechanism of action: tumor proliferation and angiogenesis. Source: ResearchGate URL: [Link]
-
Title: Research and development of N,N′-diarylureas as anti-tumor agents Source: PMC - NIH URL: [Link]
-
Title: Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role Source: Frontiers in Cell and Developmental Biology URL: [Link]
-
Title: Functional Significance of VEGFR-2 on Ovarian Cancer Cells Source: PMC - NIH URL: [Link]
-
Title: MTT Assay Protocol for Cell Viability and Proliferation Source: Boster Biological Technology URL: [Link]
-
Title: Experimental confirmation of predicted kinase inhibitors Source: ResearchGate URL: [Link]
-
Title: Design, synthesis and antiproliferative activities of diaryl urea derivatives bearing N-acylhydrazone moiety Source: ResearchGate URL: [Link]
-
Title: Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries Source: ACS Publications URL: [Link]
-
Title: Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy Source: Cancers (Basel) URL: [Link]
-
Title: MTT Proliferation Assay Protocol Source: ResearchGate URL: [Link]
-
Title: Diaryl Urea: A Privileged Structure in Anticancer Agents Source: PubMed URL: [Link]
-
Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]
-
Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL: [Link]
-
Title: A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma Source: Frontiers in Pharmacology URL: [Link]
-
Title: Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance Source: PubMed Central URL: [Link]
Sources
- 1. Diaryl Urea: A Privileged Structure in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Sorafenib - Wikipedia [en.wikipedia.org]
- 4. ClinPGx [clinpgx.org]
- 5. What is the mechanism of Sorafenib Tosylate? [synapse.patsnap.com]
- 6. Frontiers | A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma [frontiersin.org]
- 7. atcc.org [atcc.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 11. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 1-(4-Bromophenyl)-3-ethylurea: A Guide for the Modern Laboratory
In the fast-paced environment of drug discovery and scientific research, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of these materials is not merely a regulatory hurdle, but a cornerstone of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 1-(4-Bromophenyl)-3-ethylurea, ensuring that your laboratory practices remain beyond reproach.
The Chemical Profile of this compound: Understanding the "Why"
This compound is a halogenated aromatic urea derivative. While some safety data sheets (SDS) may classify it as non-hazardous, others indicate potential for skin and eye irritation. As a class of compounds, substituted phenylureas exhibit a range of toxicological profiles. Many have been developed as herbicides due to their ability to inhibit photosynthesis.[1] Although the acute toxicity of many phenylureas is considered low, with oral LD50 values often exceeding 1 g/kg, they can be persistent in the environment.[1] Furthermore, some phenylurea herbicides are considered endocrine-disrupting compounds.[1]
The primary concern with this compound from a disposal perspective stems from its chemical structure: it is a halogenated organic compound . The carbon-bromine bond is a key feature that dictates its disposal pathway.
The thermal decomposition of brominated aromatic compounds can lead to the formation of hazardous substances, including hydrogen bromide and brominated phenols. In cases of incomplete combustion, there is a risk of generating highly toxic polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs). This potential for hazardous byproduct formation underscores the critical importance of avoiding improper disposal methods such as incineration in standard laboratory furnaces or disposal in general waste.
Core Directive: Segregation is Non-Negotiable
The cardinal rule for the disposal of this compound is its strict segregation as halogenated organic waste . Under no circumstances should this compound or its containers be disposed of down the drain or mixed with non-hazardous or non-halogenated chemical waste.
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for laboratory personnel.
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including a lab coat, safety glasses, and nitrile gloves, when handling this compound and its waste.
2. Waste Collection:
-
Solid Waste:
-
Collect pure this compound, as well as grossly contaminated items (e.g., weighing paper, gloves), in a dedicated, leak-proof container.
-
This container must be clearly labeled as "Hazardous Waste" and specify the contents: "this compound".
-
-
Liquid Waste:
-
If this compound is dissolved in a solvent, the entire solution is classified as halogenated waste, regardless of the solvent used.
-
Collect this liquid waste in a designated "Halogenated Organic Liquid Waste" container. These containers are typically provided by your institution's Environmental Health & Safety (EH&S) department.
-
Never mix halogenated waste with non-halogenated waste streams.
-
3. Container Labeling:
-
Proper labeling is a critical component of safe disposal and regulatory compliance. The waste container must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
If in solution, list all components and their approximate concentrations.
-
The date when the first waste was added to the container (accumulation start date).
-
The name and location of the generating laboratory.
-
4. Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA).
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure that the storage area is well-ventilated and away from sources of ignition.
-
Use secondary containment (e.g., a larger, chemically resistant tub) to prevent the spread of material in case of a leak.
-
Be mindful of chemical compatibility. Do not store halogenated waste containers near strong acids, bases, or reactive chemicals. Urea derivatives can undergo hydrolysis under acidic or alkaline conditions.[1]
5. Final Disposal:
-
Once the waste container is full, or if it has been in storage for a predetermined time limit set by your institution (often 90 days for large quantity generators), arrange for its collection.
-
Contact your institution's EH&S department or a licensed hazardous waste disposal contractor for pickup.
-
Never attempt to dispose of this compound through standard trash or by incineration in laboratory equipment.
Spill Management: Immediate Actions
In the event of a spill of this compound:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate (if necessary): For large spills or if there is a risk of airborne dust, evacuate the immediate area.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing appropriate PPE, including a lab coat, gloves, and safety glasses. For significant amounts of powder, a respirator may be necessary.
-
Containment:
-
For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.
-
For liquid spills (if dissolved in a solvent), use an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent pad) to absorb the spill.
-
-
Cleanup:
-
Place all contaminated absorbent materials and cleaning supplies into a sealed, properly labeled hazardous waste container.
-
-
Decontamination:
-
Clean the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse appropriate for the spilled material's solvent, if any), and collect the cleaning materials as hazardous waste.
-
-
Reporting:
-
Report the spill to your laboratory supervisor and your institution's EH&S department.
-
Regulatory Framework: Adherence to Standards
The disposal of this compound falls under the regulations for hazardous waste management, primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, it is subject to specific handling and disposal requirements. The EPA assigns waste codes to hazardous materials; halogenated organic compounds often fall under the "F-list" for non-specific source wastes.[2][3][4]
For substances that may be considered pesticides, the EPA provides clear guidelines that prohibit disposal in ways that could contaminate the environment, such as pouring down drains.[5][6][7] Instead, the use of designated hazardous waste collection programs is mandated.[5]
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Chemical Class | Halogenated Aromatic Urea | PubChem |
| Potential Hazards | Skin and eye irritation. Handle as a potentially hazardous substance. | Various SDS |
| Acute Oral Toxicity (Class) | Generally low for phenylureas (LD50 > 1 g/kg for many). | [1] |
| Primary Disposal Route | Segregation as Halogenated Organic Waste for licensed disposal. | EPA Guidelines, University Safety Manuals |
| Prohibited Disposal Methods | Drain disposal, mixing with non-halogenated waste, standard incineration. | [5] |
| RCRA Waste Classification | Likely falls under regulations for halogenated organic compounds (F-list). | [2][3][4] |
By adhering to these scientifically sound and regulation-aligned procedures, you ensure the safety of your laboratory personnel, the protection of the environment, and the integrity of your research institution.
References
-
Phenylurea Herbicides - ResearchGate. Available at: [Link]
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides - US EPA. Available at: [Link]
-
Subacute toxicity of urea herbicide, isoproturon, in male rats - PubMed. Available at: [Link]
-
Safe Disposal of Pesticides | US EPA. Available at: [Link]
-
Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils - PubMed Central. Available at: [Link]
-
Developmental toxicity of the substituted phenylurea herbicide isoproturon in rats - PubMed. Available at: [Link]
-
EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Available at: [Link]
-
Label Review Manual - Chapter 13: Storage and Disposal - US EPA. Available at: [Link]
-
Requirements for Pesticide Disposal | US EPA. Available at: [Link]
-
Disposal of Pesticides - National Pesticide Information Center. Available at: [Link]
-
Phenylurea | C7H8N2O | CID 6145 - PubChem. Available at: [Link]
-
EPA WASTE CODE - US EPA. Available at: [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. Available at: [Link]
-
N-(4-Bromophenyl)urea | C7H7BrN2O | CID 16074 - PubChem. Available at: [Link]
-
Non-toxic this compound - TWU Local 100. Available at: [Link]
-
EPA HAZARDOUS WASTE CODES - University of Washington. Available at: [Link]
-
Bromuron (Ref: FL 173) - AERU - University of Hertfordshire. Available at: [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. Available at: [Link]
-
Toxicology Report No. S.0052729.5-18, March 2022 - DTIC. Available at: [Link]
-
Chemical Compatibility Table - University of Colorado Boulder. Available at: [Link]
-
1-(4-Bromophenyl)-3-(3-chloropropanoyl)thiourea - ResearchGate. Available at: [Link]
-
Acid hydrolysis of phenylurea, 4-fluorophenylurea, and 3-methylphenylurea - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
-
Chemical Compatibility Database from Cole-Parmer. Available at: [Link]
-
3-(4-Bromophenyl)-1,1-diethylurea | C11H15BrN2O | CID 735609 - PubChem. Available at: [Link]
-
Solvent Effect on the Regulation of Urea Hydrolysis Reactions by Copper Complexes - MDPI. Available at: [Link]
-
Chemical Compatibility Chart - Sterlitech Corporation. Available at: [Link]
Sources
A Comprehensive Guide to the Safe Handling of 1-(4-Bromophenyl)-3-ethylurea
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 1-(4-Bromophenyl)-3-ethylurea. The following procedural guidance is designed to ensure the highest standards of laboratory safety, operational integrity, and regulatory compliance.
Hazard Identification and Risk Assessment
Potential Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin and Eye Irritation: May cause irritation upon contact.
-
Respiratory Irritation: Inhalation of dust particles may irritate the respiratory tract.
-
Aquatic Toxicity: May be toxic to aquatic life with long-lasting effects.[4]
Given these potential hazards, a cautious approach to handling is paramount. All personnel must be thoroughly trained on the risks and the safety measures outlined in this guide.[5]
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is crucial to mitigate exposure risks. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Recommended PPE | Specifications & Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn during operations with a high risk of splashing or dust generation.[6] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.[7][8] |
| Body | Laboratory Coat | A fully buttoned, long-sleeved lab coat is mandatory to protect skin and clothing. |
| Respiratory | NIOSH-approved Respirator | For weighing and handling of the dry powder, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required to prevent inhalation.[7] |
| Feet | Closed-toe Shoes | Perforated shoes, sandals, or similar footwear are not permitted in the laboratory.[8] |
Operational and Disposal Plans
Adherence to standardized procedures is critical for minimizing risk. The following step-by-step guidance covers the handling, storage, and disposal of this compound.
Engineering Controls and Work Area Preparation
-
Ventilation: All handling of this compound powder must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][9]
-
Designated Area: Establish a designated and clearly labeled area for working with this compound.[1]
-
Work Surface: Line the work area with absorbent, leak-proof bench pads to contain any spills.[1]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7]
Step-by-Step Handling Protocol
-
Preparation: Before starting, ensure the fume hood is operational and the work area is clean and uncluttered. Don all required PPE as specified in the table above.
-
Weighing: To prevent the powder from becoming airborne, conduct weighing inside the chemical fume hood.[7] Use a spatula to carefully transfer the desired amount of this compound to a tared, sealed container.[1]
-
Dissolving: If preparing a solution, add the solvent to the container with the powder slowly to avoid splashing. Keep the container closed as much as possible during this process.
-
Post-Handling: After handling, decontaminate the work area and any equipment used.
Storage
-
Store this compound in a tightly closed, clearly labeled container.[7]
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, use an absorbent, inert material (e.g., sand or vermiculite) to cover the spill.
-
Collect: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
Disposal Plan
All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.[10] Follow all local, state, and federal regulations for hazardous waste disposal.[7] Do not dispose of this chemical down the drain.[11]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][12]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[9][12]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9][10]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][10]
Visual Workflow Diagrams
The following diagrams illustrate the key workflows for handling this compound.
Caption: Workflow for Handling this compound.
Caption: Spill Response Protocol.
References
- Toxic and Health Hazard Powders (and suspensions/solutions). (n.d.).
- A Comprehensive Guide to Safe Powder Handling. (n.d.). psi-bfm.com.
- Handling Hazardous Bulk Solids and Powders: Safety First! (n.d.). De Dietrich.
- Guide to Safe Urea (AUS40) Handling: Spills, Storage & Common Myths. (2025, July 7).
- Safety Data Sheet - 1,3-Diphenylurea. (2025, October 6). Cayman Chemical.
- Personal protective equipment for handling Urea, m-toluoyl-. (n.d.). Benchchem.
- Elevating Workplace Safety in Powder Handling Systems. (n.d.).
- Personal Protective Equipment. (2025, September 12). US EPA.
- Standard operating procedure for hazardous chemicals Handling of nanomaterials. (2020, July 6).
- SAFETY DATA SHEET - (4-Bromophenyl)urea. (2025, February 17). TCI Chemicals.
- Bromuron (Ref: FL 173). (n.d.). AERU - University of Hertfordshire.
- Non-toxic this compound. (n.d.). TWU Local 100.
- SAFETY DATA SHEET - 1-[3-(Dimethylamino)propyl]-3-ethylurea. (n.d.). Fisher Scientific.
- Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro.
- UNIT 7: Personal Protective Equipment. (n.d.). CTAHR.
- 1-(4-bromophenyl)-3-(3-chlorophenyl)urea Safety Data Sheets. (n.d.). Echemi.
- SAFETY DATA SHEET - 4-Bromophenylurea. (2024, April 1). Fisher Scientific.
- Safety Data Sheet Section 1: IDENTIFICATION OF THE SUBSTANCE/MIXTURE AND OF THE COMPANY/UNDERTAKING. (2022, February 16). Actylis Lab Solutions.
Sources
- 1. safety.duke.edu [safety.duke.edu]
- 2. resources.psi-bfm.com [resources.psi-bfm.com]
- 3. Elevating Workplace Safety in Powder Handling Systems [pneupowders.com]
- 4. echemi.com [echemi.com]
- 5. ddpsinc.com [ddpsinc.com]
- 6. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. actylislab.com [actylislab.com]
- 12. urea-worldwide.com [urea-worldwide.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
